Product packaging for 3,5-Dimethylmorpholine(Cat. No.:CAS No. 123-57-9)

3,5-Dimethylmorpholine

Cat. No.: B170313
CAS No.: 123-57-9
M. Wt: 115.17 g/mol
InChI Key: MDKHWJFKHDRFFZ-UHFFFAOYSA-N
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Description

3,5-Dimethylmorpholine, also known as this compound, is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28666. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO B170313 3,5-Dimethylmorpholine CAS No. 123-57-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dimethylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H13NO/c1-5-3-8-4-6(2)7-5/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MDKHWJFKHDRFFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCC(N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50274491
Record name 3,5-Dimethylmorpholine
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Molecular Weight

115.17 g/mol
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CAS No.

123-57-9
Record name 3,5-Dimethylmorpholine
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Record name 3,5-Dimethylmorpholine
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Record name 3,5-Dimethylmorpholine
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Record name 3,5-dimethylmorpholine
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Foundational & Exploratory

3,5-Dimethylmorpholine physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 3,5-Dimethylmorpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted heterocyclic amine that has garnered significant attention as a versatile building block in organic synthesis and medicinal chemistry. Its structural framework, featuring a six-membered morpholine ring with two methyl substituents, imparts unique stereochemical and conformational properties that are highly valuable in the design of bioactive molecules. The presence of a secondary amine provides a reactive handle for derivatization, while the overall scaffold can influence critical pharmacokinetic parameters such as solubility, metabolic stability, and central nervous system (CNS) penetration.[1][2]

This guide offers a comprehensive exploration of the core physical, chemical, and spectroscopic properties of this compound. It delves into the nuances of its stereoisomers, reactivity, and applications, providing field-proven insights and experimental context for professionals engaged in drug discovery and chemical research.

Molecular Structure and Stereochemistry

The defining feature of this compound is its stereochemistry. The presence of two chiral centers at the C3 and C5 positions gives rise to three distinct stereoisomers: a meso compound (cis-isomer) and a pair of enantiomers (trans-isomers).

  • cis-3,5-Dimethylmorpholine: Also known as (3R,5S)-rel-3,5-Dimethylmorpholine, this is an achiral meso compound due to an internal plane of symmetry.[3][4]

  • trans-3,5-Dimethylmorpholine: This exists as a racemic mixture of two enantiomers: (3R,5R)-3,5-dimethylmorpholine and (3S,5S)-3,5-dimethylmorpholine.[5][6]

The distinction between these isomers is critical, as stereochemistry profoundly impacts biological activity and interaction with chiral targets like enzymes and receptors. In its most stable chair conformation, the cis-isomer can adopt a conformation with one axial and one equatorial methyl group, while the trans-isomer can exist in a diequatorial conformation, which is generally more stable.

stereoisomers cluster_cis cis-Isomer (meso) cluster_trans trans-Isomers (Enantiomeric Pair) cis (3R,5S)-3,5-Dimethylmorpholine trans_R (3R,5R)-3,5-Dimethylmorpholine trans_S (3S,5S)-3,5-Dimethylmorpholine trans_R->trans_S mirror image main This compound main->cis meso compound main->trans_R enantiomer 1 main->trans_S enantiomer 2

Caption: Stereoisomers of this compound.

Physical and Chemical Properties

The physical properties of this compound are summarized below. These values typically refer to the mixture of isomers unless a specific stereoisomer is indicated.

PropertyValueSource(s)
Molecular Formula C₆H₁₃NO[5][7][8]
Molecular Weight 115.17 g/mol [5][7][8]
CAS Number 123-57-9 (isomer mixture)[8][9]
45597-00-0 (cis-isomer)[3][4]
591779-91-8 ((3R,5R)-isomer)[5]
Appearance Colorless to light yellow liquid[3]
Boiling Point ~151 °C[10]
Density ~0.862 - 0.935 g/mL at 25 °C[10]
pKa 9.09 ± 0.60 (Predicted)[3]
Flash Point 50 °C (122 °F)[8][10]
Solubility Soluble in water and methanol.
Refractive Index (n20/D) ~1.446

Spectroscopic Characterization

Spectroscopic methods are essential for the structural confirmation and purity assessment of this compound and its derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton spectrum provides key information for distinguishing isomers. The chemical shifts and coupling constants of the methine protons (H3 and H5) and the methyl protons are particularly diagnostic. In the cis-isomer, magnetic equivalence due to symmetry results in a simpler spectrum compared to the trans-enantiomers.

    • ¹³C NMR: The number of unique carbon signals can confirm the isomer. The cis (meso) isomer will show fewer signals than the trans isomers due to its symmetry.

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands corresponding to N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (around 2850-3000 cm⁻¹), and C-O-C (ether) stretching (around 1050-1150 cm⁻¹).

  • Mass Spectrometry (MS): Electron impact (EI) or chemical ionization (CI) mass spectrometry will show the molecular ion peak (M⁺) at m/z 115, confirming the molecular weight. Fragmentation patterns can provide further structural information.

Reactivity and Synthesis

Chemical Reactivity

As a secondary amine, the nitrogen atom of this compound is nucleophilic and basic, making it the primary site of reactivity.

  • N-Functionalization: It readily undergoes standard amine reactions, including:

    • N-Alkylation: Reaction with alkyl halides to form tertiary amines.

    • N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

    • N-Arylation: Coupling with aryl halides, commonly via palladium-catalyzed methods like the Buchwald-Hartwig amination, to form N-aryl morpholines. This is a cornerstone reaction for its incorporation into drug candidates.

    • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form tertiary amines.

Synthetic Pathways

This compound can be synthesized through various routes. A common laboratory-scale approach involves the cyclization of an appropriate amino alcohol precursor. One documented method is the reaction between DL-Alaninol and hydroxyacetone.[11]

synthesis_workflow start_A DL-Alaninol reaction Reductive Condensation start_A->reaction start_B Hydroxyacetone start_B->reaction product This compound (Mixture of isomers) reaction->product

Caption: Simplified workflow for the synthesis of this compound.

Applications in Drug Development

The this compound moiety is a privileged scaffold in modern medicinal chemistry, valued for its ability to enhance drug-like properties.[1]

  • CNS Drug Discovery: The morpholine ring is frequently used to improve physicochemical properties like solubility and reduce lipophilicity, which can lead to better brain penetration.[2] The 2,5-dimethylmorpholine ring, a constitutional isomer, has been incorporated into selective LRRK2 kinase inhibitors for potential Parkinson's disease therapy, demonstrating good brain permeability.[1]

  • Kinase Inhibition: The scaffold is present in numerous kinase inhibitors. For instance, molecules containing 3,5-bridged morpholines have shown potent and selective inhibition of mTOR kinase, a key target in cancer therapy.[1][2]

  • Improved Pharmacokinetics: Incorporation of the morpholine moiety can improve metabolic stability and clearance profiles.[1] It is readily oxidized into non-toxic derivatives, contributing to a favorable safety profile.[1]

Safety and Handling

This compound is a flammable and hazardous chemical that requires careful handling.

  • GHS Hazard Classification:

    • Physical Hazard: Flammable liquid and vapor (H226).[8][9]

    • Health Hazards: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye damage (H318), and May cause respiratory irritation (H335).[8][9]

  • Handling Precautions:

    • Work in a well-ventilated area or under a chemical fume hood.[12]

    • Wear appropriate personal protective equipment (PPE), including safety glasses or face shield, chemical-resistant gloves, and a lab coat.[12][13]

    • Keep away from heat, sparks, open flames, and other ignition sources.[12] Use non-sparking tools and take measures to prevent static discharge.[12]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep in a designated flammables area.[12]

Experimental Protocols

Protocol 1: N-Arylation via Buchwald-Hartwig Cross-Coupling

This protocol describes a general method for coupling this compound with an aryl bromide. The choice of ligand and base is crucial and often requires optimization for specific substrates.

Rationale: This reaction is fundamental for integrating the morpholine scaffold into aromatic systems, a common strategy in drug design. The palladium catalyst facilitates the carbon-nitrogen bond formation, with the phosphine ligand stabilizing the catalytic species and the base activating the amine.

buchner_workflow prep 1. Reagent Preparation - Dry glassware under vacuum. - Purge with inert gas (N₂ or Ar). add 2. Reagent Addition - Add Aryl Bromide, Pd Catalyst,  Ligand, and Base to flask. prep->add dissolve 3. Solvation & Degassing - Add anhydrous solvent (e.g., Toluene). - Degas mixture (e.g., sparge with Ar). add->dissolve amine 4. Amine Addition - Add this compound via syringe. dissolve->amine react 5. Reaction - Heat mixture to 80-110 °C. - Monitor by TLC or LC-MS. amine->react workup 6. Workup - Cool to RT. - Dilute with solvent (e.g., EtOAc). - Filter through Celite. - Wash with brine. react->workup purify 7. Purification - Dry organic layer (Na₂SO₄). - Concentrate under vacuum. - Purify by column chromatography. workup->purify

Caption: Experimental workflow for a Buchwald-Hartwig N-Arylation reaction.

Step-by-Step Methodology:

  • Vessel Preparation: To a dry, oven-baked flask, add the aryl bromide (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu or K₂CO₃, 1.5-2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Amine Addition: Add this compound (1.2 eq) to the reaction mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath (typically 80-110 °C) and stir vigorously. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction & Purification: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography.

Protocol 2: Chiral NMR for Stereochemical Analysis

Rationale: Distinguishing and quantifying the cis and trans isomers, or determining the enantiomeric excess (ee) of the trans pair, is often necessary. Chiral NMR spectroscopy, using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA), is a powerful technique for this purpose. This protocol uses a CDA.[14]

Principle: The chiral agent reacts with both enantiomers of the trans-3,5-dimethylmorpholine to form a pair of diastereomers. In an NMR spectrometer, diastereomers are chemically non-equivalent and will exhibit separate, distinguishable signals, allowing for their integration and quantification.

Step-by-Step Methodology:

  • Sample Preparation: In an NMR tube, dissolve a known quantity of the this compound sample (containing the isomers to be analyzed) in a deuterated solvent (e.g., CDCl₃, ~0.5 mL).

  • CDA Addition: Add a slight excess (~1.1 eq) of a suitable chiral derivatizing agent, such as Mosher's acid chloride ((R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), to the NMR tube.

  • Reaction: Gently mix the contents. The reaction to form the diastereomeric amides is typically rapid at room temperature. A small amount of a non-nucleophilic base (e.g., pyridine) can be added to scavenge the HCl byproduct.

  • NMR Acquisition: Acquire a high-resolution ¹H NMR or ¹⁹F NMR spectrum. The trifluoromethyl group of Mosher's acid provides a sensitive and simple singlet in the ¹⁹F NMR spectrum, which is often ideal for this analysis.

  • Data Analysis: Identify the distinct signals corresponding to the two diastereomers formed from the (3R,5R) and (3S,5S) enantiomers. Integrate the area under each peak. The ratio of the integrals directly corresponds to the ratio of the enantiomers in the original sample.

References

  • Angene Chemical. (2025). Safety Data Sheet - (3R,5S)-rel-3,5-Dimethylmorpholine hydrochloride.
  • PubChem. (n.d.). This compound hydrochloride.
  • PubChem. (n.d.). (3R,5R)-3,5-dimethylmorpholine.
  • Global Substance Registration System (GSRS). (n.d.). This compound, TRANS-.
  • Di Pietro, O., & Carreiras, M. D. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2696–2716.
  • Wikipedia. (n.d.). PDM-35.
  • Di Pietro, O., & Carreiras, M. D. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2696–2716.
  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). US4504363A - Preparation of cis-2,6-dimethylmorpholine.
  • ChemBK. (n.d.). R,S-cis-3,5-DiMethyl-Morpholine.
  • Ataman Kimya. (n.d.). 3,5-DMP (3,5 DIMETHYLPYRAZOLE).
  • R. S. de Oliveira, et al. (2022). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 27(19), 6265.

Sources

An In-depth Technical Guide to 3,5-Dimethylmorpholine for Advanced Research and Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 3,5-Dimethylmorpholine, a heterocyclic compound of significant interest in modern organic synthesis and drug discovery. Moving beyond a simple cataloging of properties, this document elucidates the critical technical details, synthesis strategies, analytical methodologies, and practical applications relevant to researchers, medicinal chemists, and professionals in pharmaceutical development. The CAS Number for the general structure of this compound is 123-57-9 [1]. It is crucial to note that this scaffold contains two stereocenters, leading to different isomers, each with its own unique CAS number and potential biological activity. For instance, the hydrochloride salt of the cis isomer is identified by CAS Number 154596-17-5 [2][3].

Core Molecular Attributes and Physicochemical Properties

This compound is a substituted morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functional group. The strategic placement of the two methyl groups at the C3 and C5 positions imparts specific steric and electronic properties that are leveraged in various applications. These substitutions influence the compound's basicity, conformational preference, and its interaction with biological targets.

From a drug development perspective, the morpholine ring is a privileged scaffold. It often enhances the pharmacokinetic properties of a molecule, improving aqueous solubility and metabolic stability, and can serve as a key pharmacophore for interacting with central nervous system (CNS) targets[4][5]. The dimethyl substitution pattern can further refine these properties, for instance, by modulating lipophilicity or providing specific vectors for molecular recognition.

Table 1: Key Physicochemical and Identification Data for this compound

PropertyValueSource(s)
CAS Number 123-57-9[1]
Molecular Formula C₆H₁₃NO[1][6]
Molecular Weight 115.17 g/mol [1][6]
Appearance Liquid
InChI Key MDKHWJFKHDRFFZ-UHFFFAOYSA-N[1]
SMILES CC1COCC(N1)C[1][6]
Topological Polar Surface Area 21.3 Ų[1]
XLogP3 0.3[1]

Synthesis of Chiral this compound: A Strategic Overview

The synthesis of stereochemically pure this compound is of paramount importance, as different stereoisomers can exhibit vastly different pharmacological activities. A common and effective strategy involves the dehydrative cyclization of a corresponding amino alcohol precursor. For example, the synthesis of (S,S)-3,5-dimethylmorpholine can be approached from L-alaninol.

The causality behind this choice is rooted in stereochemical retention. By starting with an enantiomerically pure amino acid derivative, the stereocenters of the final morpholine ring can be controlled. The cyclization is typically acid-catalyzed, involving the intramolecular nucleophilic attack of the amine onto a protonated alcohol or a derivative thereof, leading to the formation of the heterocyclic ring. While effective, this method can require harsh conditions (e.g., concentrated sulfuric acid at high temperatures), which may lead to decomposition if not carefully controlled[7].

Diagram 1: Conceptual Synthesis Pathway

G cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product L-Alaninol L-Alaninol Di-alcohol Precursor Di-alcohol Precursor L-Alaninol->Di-alcohol Precursor Alkylation/ Functionalization (S,S)-3,5-Dimethylmorpholine (S,S)-3,5-Dimethylmorpholine Di-alcohol Precursor-> (S,S)-3,5-Dimethylmorpholine Acid-Catalyzed Dehydrative Cyclization (e.g., H₂SO₄, heat)

Caption: Synthesis of (S,S)-3,5-Dimethylmorpholine via dehydrative cyclization.

Alternative routes, such as electrophile-induced cyclization of N-allyl-β-aminoalcohols, have also been explored for synthesizing substituted morpholines, offering milder reaction conditions[8]. Another approach involves the annulation reaction of an enantiomerically pure vicinal substituted amino alcohol with a suitable dielectrophile[9]. The choice of synthetic route is often a balance between starting material availability, desired stereochemical outcome, and scalability.

Applications in Drug Discovery and Medicinal Chemistry

The this compound moiety is a valuable building block in the design of novel therapeutics, particularly for CNS disorders. Its incorporation into a larger molecule can enhance brain permeability and modulate interactions with specific biological targets[4][5].

One notable application is in the development of kinase inhibitors. For example, a 2,5-dimethylmorpholine ring is present in MLi-2, a potent and selective inhibitor of the Leucine-Rich Repeat Kinase 2 (LRRK2), a target for Parkinson's disease therapy. The morpholine moiety contributes to the compound's favorable drug-like properties, including good brain permeability[4]. Similarly, the introduction of a 2,5-dimethylmorpholine group into a thieno[3,2-b]pyridine-5-carboxamide core resulted in a highly CNS-penetrant metabotropic glutamate receptor 2 (mGlu2) negative allosteric modulator (NAM)[5].

Beyond its role as a passive scaffold, this compound can act as a chiral auxiliary. The C2-symmetric nature of isomers like (S,S)-3,5-dimethylmorpholine allows for excellent diastereoselectivity in reactions such as Diels-Alder cycloadditions, making it a powerful tool in asymmetric synthesis[7]. It has also been investigated for its own biological activities, with some reports suggesting potential anticancer properties against CDK4/6 inhibitor-resistant cell lines[6].

Analytical Characterization: A Protocol for GC-MS Analysis

Unambiguous identification and quantification of this compound are critical for both synthesis validation and pharmacokinetic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for this purpose. Due to the polarity of the secondary amine, derivatization is often employed to improve volatility and chromatographic peak shape. A common method involves nitrosation to form the N-nitroso derivative.

Self-Validating Experimental Protocol: GC-MS Analysis of this compound

This protocol is adapted from established methods for morpholine analysis and should be optimized for the specific instrumentation used[10].

1. Rationale and Causality:

  • Derivatization: The secondary amine in this compound can cause peak tailing on standard non-polar GC columns. Conversion to the less polar N-nitrosomorpholine derivative with sodium nitrite under acidic conditions enhances volatility and improves chromatographic performance, leading to sharper, more symmetrical peaks and thus higher sensitivity and reproducibility[10].

  • Extraction: Liquid-liquid extraction with a solvent like dichloromethane is used to efficiently isolate the non-polar derivative from the aqueous reaction mixture prior to GC-MS injection[10].

  • Detection: Mass spectrometry provides high selectivity and sensitivity. Selected Ion Monitoring (SIM) mode is used to monitor characteristic ions of the derivative, minimizing interferences from the matrix and increasing the signal-to-noise ratio[10].

2. Materials and Reagents:

  • This compound standard

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), 0.05 M

  • Dichloromethane (DCM), GC grade

  • Anhydrous sodium sulfate

  • Sample matrix (e.g., plasma, reaction mixture)

  • Volumetric flasks, pipettes, vortex mixer, centrifuge

  • GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

3. Step-by-Step Methodology:

  • Standard Preparation: Prepare a stock solution of this compound in methanol. Create a series of working standards by serial dilution in the relevant matrix to generate a calibration curve (e.g., 10-500 µg/L).

  • Sample Preparation & Derivatization:

    • To 1.0 mL of sample (or standard) in a glass tube, add 100 µL of 0.05 M HCl and vortex briefly.

    • Add 100 µL of a freshly prepared saturated sodium nitrite solution and vortex.

    • Heat the mixture at 40°C for 5 minutes in a heating block to facilitate the derivatization reaction[10].

    • Allow the solution to cool to room temperature.

  • Liquid-Liquid Extraction:

    • Add 0.5 mL of dichloromethane to the cooled solution.

    • Vortex vigorously for 1 minute to extract the N-nitroso-3,5-dimethylmorpholine derivative.

    • Centrifuge for 5 minutes to separate the layers.

    • Carefully transfer the lower organic layer (DCM) to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.

    • Transfer the dried extract to an autosampler vial for analysis.

  • GC-MS Instrumentation and Conditions:

    • Injector: 250 °C, Splitless mode[10].

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Program: Initial temperature 80 °C, hold for 2 min. Ramp to 150 °C at 10 °C/min. Ramp to 250 °C at 20 °C/min, hold for 5 min[10]. (Note: This program is a starting point and must be optimized).

    • MS Transfer Line: 280 °C[10].

    • Ion Source: 230 °C, Electron Impact (EI) at 70 eV[10].

    • Acquisition Mode: Selected Ion Monitoring (SIM). The characteristic ions for N-nitroso-3,5-dimethylmorpholine would need to be determined by an initial full scan analysis of a concentrated standard.

Diagram 2: GC-MS Analytical Workflow

G Sample Sample/ Standard Derivatization Acidification (HCl) + Nitrosation (NaNO₂) + Heat (40°C) Sample->Derivatization Extraction Liquid-Liquid Extraction (Dichloromethane) Derivatization->Extraction Analysis GC-MS Analysis (SIM Mode) Extraction->Analysis Result Quantification & Identification Analysis->Result

Caption: Workflow for the quantitative analysis of this compound by GC-MS.

4. Spectral Data: While this guide cannot reproduce the spectra, authoritative spectral data for this compound, including ¹³C NMR, can be found in public and commercial databases such as PubChem and ChemicalBook[1][11]. Researchers should consult these resources to obtain reference spectra for compound verification.

Safety, Handling, and Disposal

This compound and its derivatives must be handled with appropriate care in a laboratory setting. It is classified as a flammable liquid and is harmful if swallowed. It can cause skin irritation and serious eye damage, and may cause respiratory irritation.

Table 2: GHS Hazard Information for this compound

Hazard ClassCodeDescription
Flammable LiquidH226Flammable liquid and vapour
Acute Toxicity (Oral)H302Harmful if swallowed
Skin IrritationH315Causes skin irritation
Serious Eye DamageH318Causes serious eye damage
STOT SEH335May cause respiratory irritation

Source:

Handling & Storage:

  • Handle only in a well-ventilated area, preferably within a chemical fume hood[12][13].

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat[13][14].

  • Keep away from heat, sparks, open flames, and other ignition sources. Take precautionary measures against static discharge[13].

  • Store in a cool, dry, well-ventilated place in a tightly sealed container[12].

Disposal:

  • Disposal must be conducted in accordance with local, regional, and national regulations. The compound should be treated as hazardous waste and disposed of via a licensed waste disposal company[15]. Do not empty into drains[13].

This comprehensive guide provides the foundational knowledge and practical protocols necessary for the effective use of this compound in a research and development context. By understanding its synthesis, applications, analytical characterization, and safe handling, scientists can fully leverage the potential of this versatile chemical building block.

References

  • Organic Preparations and Procedures International. (2001). A Concise Synthesis of Chiral 3-Hydroxymethyl-5-isopropyl Morpholines from Valinol.
  • Angene Chemical. (2025). Safety Data Sheet: (3R,5S)-rel-3,5-Dimethylmorpholine hydrochloride.
  • PubChem. (n.d.). (3R,5R)-3,5-dimethylmorpholine. National Center for Biotechnology Information.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Safety Data Sheet. (2024). Generic Safety Data Sheet.
  • Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science.
  • ACS Publications. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • National Center for Biotechnology Information. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.
  • Global Substance Registration System. (n.d.). This compound, TRANS-.
  • DigitalCommons@TMC. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity.
  • LinkedIn. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis.
  • Google Patents. (n.d.). US4504363A - Preparation of cis-2,6-dimethylmorpholine.
  • PubMed. (n.d.). Novel synthesis of cis-3,5-disubstituted morpholine derivatives.
  • Google Patents. (n.d.). EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine.
  • YouTube. (2022). Morpholine Preparation from Diethanolamine.
  • Bioanalytical Sciences Group. (2011). Procedures for large-scale metabolic profiling of serum and plasma using gas chromatography and liquid chromatography coupled to mass spectrometry.
  • National Institutes of Health. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity.
  • DEA Diversion Control Division. (2020). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations.
  • PubChemLite. (n.d.). This compound (C6H13NO).
  • ResearchGate. (2025). Preliminary Gas Chromatography with Mass Spectrometry Determination of 3,5-dimethoxyphenol in Biological Specimens as Evidence of Taxus Poisoning.

Sources

Introduction: The Morpholine Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of cis-3,5-Dimethylmorpholine

The morpholine ring, a saturated six-membered heterocycle containing both ether and secondary amine functionalities, is a cornerstone in modern drug discovery.[1][2] Its prevalence is not coincidental; the morpholine moiety imparts a unique combination of favorable physicochemical properties, including metabolic stability, enhanced aqueous solubility, and a predictable pKa that can improve pharmacokinetic profiles.[3][4][5] These attributes have cemented its status as a "privileged scaffold," a molecular framework that is recurrently found in biologically active compounds targeting a wide range of enzymes and receptors.[5][6]

While the parent morpholine ring is achiral, substitution creates stereocenters that introduce critical three-dimensional complexity. The 3,5-dimethylmorpholine isomer series provides a compelling case study. The introduction of two methyl groups creates two stereocenters, leading to distinct cis and trans diastereomers. This guide offers a detailed examination of the cis-3,5-dimethylmorpholine isomer, focusing on the stereochemical and conformational nuances that define its structure and, consequently, its utility for researchers, scientists, and drug development professionals.

Stereochemistry and Conformational Landscape

The defining characteristic of cis-3,5-dimethylmorpholine is the relative orientation of its two methyl substituents. The "cis" designation signifies that both methyl groups are on the same face of the morpholine ring. This specific stereochemical arrangement has profound implications for the molecule's shape and energetic profile.

The Chair Conformation and Ring Pucker

Like cyclohexane, the morpholine ring predominantly adopts a chair conformation to minimize angular and torsional strain.[7] In this conformation, the substituents on the ring carbons can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). Through a process known as a "ring flip" or "chair-chair interconversion," axial substituents become equatorial and vice versa.[8]

Conformational Equilibrium: A Strong Preference for the Diequatorial State

For cis-1,3-disubstituted cyclohexane systems, a dynamic equilibrium exists between two chair conformers.[9][10] One conformer places both substituents in axial positions, while the ring-flipped version places them both in equatorial positions. An analogous situation occurs with cis-3,5-dimethylmorpholine.

However, this equilibrium is heavily skewed. The conformer with both methyl groups in the diequatorial position is overwhelmingly more stable.[9][10] The alternative diaxial conformation is energetically penalized by severe steric repulsion, known as 1,3-diaxial interactions, between the two methyl groups.[11] This steric clash significantly raises the potential energy of the diaxial conformer, making its population at equilibrium negligible.[7][9] Therefore, for all practical purposes in a biological or chemical system, cis-3,5-dimethylmorpholine exists almost exclusively in the diequatorial chair conformation.

Caption: Conformational equilibrium of cis-3,5-dimethylmorpholine.

Diastereoselective Synthesis

The synthesis of morpholine derivatives is a well-established field, but achieving specific diastereoselectivity for the cis isomer requires a controlled strategic approach. One effective method involves an electrophile-induced ring closure of a precursor molecule, such as an N-substituted 2-(allyloxymethyl)aziridine.[12][13] This strategy leverages the stereochemistry of the starting material to direct the formation of the desired cis product.

Example Experimental Protocol: Electrophile-Induced Cyclization

The following protocol is a conceptual illustration based on published methodologies for synthesizing cis-3,5-disubstituted morpholine derivatives.[12]

  • Starting Material Synthesis: Prepare the requisite 1-substituted-2-(allyloxymethyl)aziridine from commercially available amino alcohols in a multi-step process.

  • Cyclization Reaction Setup: Dissolve the aziridine precursor in a suitable anhydrous solvent, such as dichloromethane (DCM), in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the reaction mixture to a low temperature, typically -78 °C, using a dry ice/acetone bath. This is crucial to control the reaction rate and selectivity.

  • Electrophile Addition: Slowly add a solution of the electrophile (e.g., bromine in DCM) dropwise to the cooled, stirring solution of the aziridine. The bromine will induce the cyclization.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Workup: Once complete, quench the reaction by adding a saturated aqueous solution of a reducing agent like sodium thiosulfate to consume excess bromine. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel, add water, and extract the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo. Purify the resulting crude product via flash column chromatography on silica gel to isolate the pure cis-3,5-di(bromomethyl)morpholine derivative. Subsequent nucleophilic displacement can be used to replace the bromo atoms as needed.[12]

G start N-Substituted 2-(allyloxymethyl)aziridine reagent Electrophile (e.g., Br₂) in Dichloromethane start->reagent 1. Dissolve & Cool (-78 °C) intermediate Bromonium Ion Intermediate (Intramolecular Attack) reagent->intermediate 2. Add Electrophile product cis-3,5-Disubstituted Morpholine Derivative intermediate->product 3. Ring Closure

Sources

trans-(3S,5S)-3,5-Dimethylmorpholine properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to trans-(3S,5S)-3,5-Dimethylmorpholine: Properties, Synthesis, and Applications in Drug Development

Foreword

This technical guide provides a comprehensive overview of trans-(3S,5S)-3,5-dimethylmorpholine, a chiral heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. As a Senior Application Scientist, the following content is structured to deliver not only factual data but also practical insights into the synthesis, characterization, and application of this valuable chiral building block. The information herein is grounded in authoritative sources to ensure scientific integrity and empower researchers in their synthetic endeavors.

Core Properties: Physicochemical and Spectroscopic Profile

trans-(3S,5S)-3,5-Dimethylmorpholine is a chiral secondary amine that presents as a colorless to light yellow liquid at room temperature. Its well-defined stereochemistry makes it a valuable precursor in asymmetric synthesis.

Physicochemical Data

A summary of the key physicochemical properties of trans-(3S,5S)-3,5-dimethylmorpholine is presented in the table below.

PropertyValueSource(s)
CAS Number 154634-96-5[1][2][3]
Molecular Formula C₆H₁₃NO[1]
Molecular Weight 115.17 g/mol [1][2]
Appearance Colorless to light yellow liquid
Boiling Point 151 °C[1][3]
Density 0.862 g/cm³[1]
Flash Point 50 °C[1][3]
pKa (Predicted) 9.09 ± 0.60[4]
Purity Typically ≥98%[2][3]
Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of trans-(3S,5S)-3,5-dimethylmorpholine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹³C NMR: The carbon NMR spectrum provides key information about the carbon framework of the molecule. A publicly available spectrum for trans-3,5-dimethylmorpholine exists, which can be used as a reference.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic peaks for N-H and C-O-C stretching vibrations, typical for a secondary amine and an ether, respectively.

  • Mass Spectrometry (MS): Mass spectral analysis is used to determine the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ would be observed at m/z 115.

Stereochemistry and Conformational Aspects

The designation "trans-(3S,5S)" defines the specific stereoisomer of 3,5-dimethylmorpholine. The "trans" indicates that the two methyl groups are on opposite sides of the morpholine ring plane. The "(3S,5S)" specifies the absolute configuration at the two chiral centers, C3 and C5.

SynthesisWorkflow start Chiral Starting Material (e.g., D-Serine derivative) step1 Functional Group Manipulation & Protection start->step1 Protection step2 Coupling with Second Chiral Precursor step1->step2 Coupling step3 Deprotection & Mesylation step2->step3 Modification step4 Base-mediated Cyclization step3->step4 Intramolecular SN2 reaction product trans-(3S,5S)-3,5-Disubstituted Morpholine step4->product

Caption: General workflow for the enantioselective synthesis of trans-3,5-disubstituted morpholines.

Exemplary Synthetic Protocol

The following is a conceptual step-by-step protocol for the synthesis of a trans-3,5-disubstituted morpholine, based on published methodologies. [6][7]

  • Preparation of Chiral Precursors:

    • Start with a commercially available chiral starting material, such as a derivative of D-serine.

    • Protect the functional groups (amine and hydroxyl) using appropriate protecting groups (e.g., Boc for the amine).

  • Coupling Reaction:

    • Couple the protected serine derivative with a second chiral building block, such as a protected glycerol derivative. This step establishes the carbon backbone of the morpholine ring.

  • Functional Group Interconversion:

    • Selectively deprotect and modify the functional groups to introduce the desired substituents (in this case, methyl groups) and to prepare the molecule for cyclization. This may involve reduction and mesylation steps.

  • Cyclization:

    • Treat the linear precursor with a base to induce an intramolecular nucleophilic substitution (Sₙ2) reaction, leading to the formation of the morpholine ring with the desired trans stereochemistry.

  • Purification:

    • Purify the final product using techniques such as flash column chromatography to obtain the desired compound with high enantiomeric and diastereomeric purity.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized trans-(3S,5S)-3,5-dimethylmorpholine.

Analytical Workflow

AnalyticalWorkflow sample Synthesized Product (Crude or Purified) gcms GC-MS Analysis sample->gcms Purity & MW hplc Chiral HPLC Analysis sample->hplc Enantiomeric Purity nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr Structure Elucidation ir IR Spectroscopy sample->ir Functional Groups results Purity, Identity, and Enantiomeric Excess Determination gcms->results hplc->results nmr->results ir->results DrugSynthesis morpholine trans-(3S,5S)-3,5-Dimethylmorpholine (Chiral Building Block) coupling Nucleophilic Aromatic Substitution morpholine->coupling scaffold Heterocyclic Scaffold (e.g., Triazine) scaffold->coupling intermediate Chiral Intermediate coupling->intermediate further_steps Further Synthetic Modifications intermediate->further_steps api mTOR Kinase Inhibitor (Active Pharmaceutical Ingredient) further_steps->api

Sources

An In-depth Technical Guide to the Synthesis of (3R,5S)-rel-3,5-Dimethylmorpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of (3R,5S)-rel-3,5-Dimethylmorpholine hydrochloride (also known as cis-3,5-Dimethylmorpholine hydrochloride), a key heterocyclic building block in the development of various biologically active molecules, notably fungicides like Amorolfine and Fenpropimorph. This document is intended for researchers, medicinal chemists, and process development scientists. It details a robust and scalable synthetic route, starting from readily available precursors, and covers the critical aspects of diastereoselective cyclization, purification of the desired cis-isomer, and final salt formation. Each section emphasizes the underlying chemical principles, providing field-proven insights into experimental choices and validation protocols.

Introduction and Strategic Overview

(3R,5S)-rel-3,5-Dimethylmorpholine is a chiral substituted morpholine. The rel (relative) notation indicates that the stereochemistry at positions 3 and 5 is cis, but the material is a racemic mixture of the (3R,5S) and (3S,5R) enantiomers. This cis-configuration is a crucial structural motif in several commercial agrochemicals and pharmaceuticals.[1] For instance, it forms the core of the fungicide Fenpropimorph, where the specific stereochemistry is essential for its biological activity.[1]

The synthesis of this target molecule presents a key challenge: controlling the diastereoselectivity to favor the cis-isomer over the trans-isomer. The strategy outlined in this guide is based on a well-established industrial method: the acid-catalyzed dehydrative cyclization of diisopropanolamine. This method is advantageous due to the low cost of the starting material and the operational simplicity of the core reaction.

The overall synthetic workflow can be summarized in three main stages:

  • Stage 1: Diastereoselective Cyclization: Synthesis of a cis-enriched mixture of 2,6-dimethylmorpholine from diisopropanolamine.

  • Stage 2: Isomer Purification: Separation of the desired cis-diastereomer from the trans-isomer via fractional crystallization of a carboxylate salt.

  • Stage 3: Salt Formation: Conversion of the purified cis-3,5-dimethylmorpholine free base to its stable hydrochloride salt.

Synthesis_Workflow cluster_0 Strategic Overview Start Diisopropanolamine (Starting Material) Stage1 Stage 1: Acid-Catalyzed Cyclization Start->Stage1 Mixture Cis/Trans Isomer Mixture of 2,6-Dimethylmorpholine Stage1->Mixture Stage2 Stage 2: Diastereomeric Resolution (Crystallization) Mixture->Stage2 FreeBase Pure cis-3,5-Dimethylmorpholine (Free Base) Stage2->FreeBase Stage3 Stage 3: Hydrochloride Salt Formation FreeBase->Stage3 End (3R,5S)-rel-3,5-Dimethylmorpholine HCl (Final Product) Stage3->End

Caption: High-level workflow for the synthesis of the target compound.

Stage 1: Synthesis of cis-2,6-Dimethylmorpholine

The core of this synthesis is the intramolecular cyclization of 1,1'-iminobis(2-propanol), commonly known as diisopropanolamine. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, at elevated temperatures. The acid protonates the hydroxyl groups, converting them into good leaving groups (water), which facilitates a double SN2-type reaction to form the morpholine ring.

Mechanism Insight: The reaction proceeds via the formation of a di-sulfate ester intermediate. The subsequent intramolecular nucleophilic attack by the nitrogen atom displaces the sulfate groups to form the heterocyclic ring. The cis-isomer is generally the thermodynamic product and its formation is favored under optimized conditions. Patents have shown that the molar ratio of sulfuric acid to diisopropanolamine and the reaction temperature are key parameters to maximize the yield of the cis-isomer.[2][3] A higher proportion of acid and temperatures around 180-200°C tend to favor the cis product.[2][3]

Experimental Protocol: Acid-Catalyzed Cyclization
  • Reactor Setup: Equip a suitable glass reactor with a mechanical stirrer, a thermometer, an addition funnel, and a distillation apparatus.

  • Acid Charge: Cautiously charge the reactor with concentrated sulfuric acid (96-98%).

  • Reactant Addition: While stirring and cooling to maintain a temperature below 80°C, slowly add diisopropanolamine via the addition funnel. An exothermic reaction will occur. Molar ratios of diisopropanolamine to sulfuric acid can range from 1:1.5 to 1:3.[3]

  • Dehydration: Heat the reaction mixture to 180-200°C. Water will begin to distill off. Continue heating for 3-5 hours, or until water evolution ceases.

  • Work-up: Cool the reaction mixture to room temperature. Carefully and slowly quench the mixture by pouring it onto crushed ice.

  • Basification: Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution (e.g., 50% w/w) while cooling in an ice bath. The pH should be adjusted to >12. This will liberate the dimethylmorpholine free base.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as dichloromethane or toluene.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product as a mixture of cis- and trans-2,6-dimethylmorpholine.

ParameterRecommended RangeRationale
Starting Material DiisopropanolamineInexpensive and readily available commercial chemical.
Catalyst Concentrated H₂SO₄Acts as both a catalyst and a dehydrating agent.
Molar Ratio (Amine:Acid) 1:1.5 to 1:3Higher acid concentration favors the formation of the cis-isomer.[3]
Reaction Temperature 180 - 200 °CSufficient to overcome the activation energy for cyclization and remove water.[2]
Work-up pH >12Ensures complete deprotonation of the amine for efficient extraction.

Stage 2: Purification of the cis-Diastereomer

The crude product from Stage 1 is a mixture of cis- and trans-isomers, with the cis-isomer typically comprising 80-90% of the mixture depending on the reaction conditions.[2][3] For applications requiring high diastereomeric purity, a separation step is essential. A highly effective method for this is the selective crystallization of a carboxylate salt. The cis- and trans-isomers, when converted to salts like acetates or propionates, exhibit different solubilities in specific organic solvents, allowing for the isolation of the less soluble cis-isomer salt.[4]

Experimental Protocol: Purification via Propionate Salt Crystallization
  • Salt Formation: Dissolve the crude dimethylmorpholine mixture in a suitable solvent, such as ethyl acetate. Warm the solution gently (e.g., to 40-50°C).

  • Acid Addition: Add propionic acid dropwise with stirring. A molar ratio of approximately 1:1.1 (total morpholine isomers to propionic acid) is recommended.

  • Crystallization: Slowly cool the mixture to room temperature (e.g., 15-25°C) and stir for 2-4 hours to initiate crystallization. Further cool the mixture to 0-5°C and continue stirring for another 3-5 hours to maximize the precipitation of the cis-2,6-dimethylmorpholine propionate salt.[4]

  • Isolation: Collect the crystalline solid by filtration (e.g., using a Büchner funnel) and wash the filter cake with a small amount of cold ethyl acetate.

  • Liberation of Free Base: Suspend the isolated propionate salt in water and add a strong base (e.g., 25-50% NaOH solution) until the pH is >12 to liberate the free amine.

  • Final Extraction: Extract the pure cis-2,6-dimethylmorpholine with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified free base. The purity should be assessed by Gas Chromatography (GC).

Purification_Logic cluster_1 Purification by Diastereomeric Crystallization Input Crude Mixture: cis- and trans-isomers AddAcid Add Propionic Acid in Ethyl Acetate Input->AddAcid SaltMix Solution of cis- and trans-Propionate Salts AddAcid->SaltMix Cool Controlled Cooling (e.g., 25°C -> 0°C) SaltMix->Cool Filter Filtration Cool->Filter Crystals Precipitate: cis-isomer salt (Less Soluble) Liberate Basification (NaOH) & Extraction Crystals->Liberate Supernatant Supernatant: trans-isomer salt (More Soluble) Filter->Crystals Solid Filter->Supernatant Liquid Output Pure cis-3,5-Dimethylmorpholine Liberate->Output

Caption: Logical flow of the diastereomer separation process.

Stage 3: Formation of the Hydrochloride Salt

For ease of handling, storage, and to improve stability, the purified cis-3,5-dimethylmorpholine free base is converted to its hydrochloride salt. This is a straightforward acid-base reaction.

Experimental Protocol: Hydrochloride Salt Formation
  • Dissolution: Dissolve the purified cis-3,5-dimethylmorpholine free base in a suitable anhydrous solvent, such as isopropanol or ethanol.

  • Acidification: Cool the solution in an ice bath. Slowly add a solution of hydrogen chloride in the same solvent (e.g., HCl in isopropanol) or bubble anhydrous HCl gas through the solution until the pH is acidic (pH 1-3, checked with wetted pH paper).

  • Precipitation: The hydrochloride salt will precipitate out of the solution. Stir the resulting slurry at 0-5°C for 1-2 hours to ensure complete precipitation.

  • Isolation and Drying: Collect the white solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum to yield (3R,5S)-rel-3,5-Dimethylmorpholine hydrochloride.

Characterization and Validation

The identity and purity of the final product must be confirmed using standard analytical techniques.

PropertyValue
Chemical Name (3R,5S)-rel-3,5-Dimethylmorpholine hydrochloride
Synonyms cis-3,5-Dimethylmorpholine hydrochloride
CAS Number 154596-17-5
Molecular Formula C₆H₁₄ClNO
Molecular Weight 151.63 g/mol
Appearance White to off-white crystalline solid
Spectroscopic Data (Expected)
  • ¹H NMR:

    • Methyl Protons (-CH₃): A doublet is expected around 1.2-1.4 ppm.

    • Axial Methylene Protons (-CH₂-): A multiplet (likely a triplet of doublets) is expected around 2.8-3.1 ppm.

    • Equatorial Methylene Protons (-CH₂-): A multiplet (likely a doublet of triplets) is expected around 3.4-3.6 ppm.

    • Methine Protons (-CH-): A multiplet is expected around 3.9-4.2 ppm.

    • Amine Protons (N-H₂⁺): A broad singlet, typically in the range of 9-10 ppm (in DMSO-d₆), which is exchangeable with D₂O. Note: Protonation of the nitrogen causes a significant downfield shift of the adjacent methine and methylene protons compared to the free base.

  • ¹³C NMR:

    • Methyl Carbons (-CH₃): ~18-20 ppm

    • Methylene Carbons (C2, C6): ~50-52 ppm

    • Methine Carbons (C3, C5): ~70-72 ppm

  • Infrared (IR) Spectroscopy:

    • N-H Stretch: A broad and strong absorption band is expected in the region of 2400-3000 cm⁻¹ due to the ammonium salt (R₂NH₂⁺).

    • C-H Stretch: Aliphatic C-H stretching vibrations around 2850-2990 cm⁻¹.

    • C-O-C Stretch: A strong, characteristic ether stretch around 1100-1130 cm⁻¹.

Safety and Handling

  • Diisopropanolamine: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Concentrated Sulfuric Acid: Extremely corrosive and a strong oxidizing agent. Reacts violently with water. Handle only in a chemical fume hood with extreme caution and appropriate PPE.

  • Sodium Hydroxide: Corrosive. Causes severe burns. Handle with care.

  • Organic Solvents (Dichloromethane, Ethyl Acetate, Isopropanol): Flammable and volatile. Use in a well-ventilated area or fume hood.

  • Hydrogen Chloride (Anhydrous or in solution): Corrosive and toxic. Causes severe respiratory and skin burns. Handle only in a fume hood with appropriate safety measures.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of (3R,5S)-rel-3,5-Dimethylmorpholine hydrochloride is a well-defined process that leverages a classic acid-catalyzed cyclization reaction. The key to obtaining a high-purity product lies in the careful control of the initial cyclization to maximize the yield of the cis-isomer and the subsequent diastereomeric purification through selective crystallization. The protocols described herein provide a reliable and scalable pathway for producing this valuable synthetic intermediate for research and development in the pharmaceutical and agrochemical industries.

References

  • US Patent 4,504,363A, "Preparation of cis-2,6-dimethylmorpholine," issued March 12, 1985.
  • European Patent EP0094565B1, "Process for the preparation of cis-2,6-dimethyl morpholine," issued November 23, 1983.
  • "Preparation of cis-2,6-dimethylmorpholine" - Justia P
  • De Kimpe, N., et al. (2006). "Novel synthesis of cis-3,5-disubstituted morpholine derivatives." The Journal of Organic Chemistry, 71(12), 4678-81. [Link]
  • Chinese Patent CN110950818B, "Method for purifying cis-2, 6-dimethyl morpholine," issued July 2, 2021.
  • PubChem, "cis-2,6-Dimethylmorpholine," Compound Summary for CID 641500. [Link]
  • NIST, "Morpholine, 2,6-dimethyl-," NIST Chemistry WebBook, SRD 69. [Link]

Sources

Solubility of 3,5-Dimethylmorpholine in Organic Solvents: A Physicochemical and Methodological Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for the Research Professional

Abstract

Introduction: The Molecular Profile of 3,5-Dimethylmorpholine

This compound, with the chemical formula C₆H₁₃NO, is a derivative of morpholine featuring methyl groups at the 3 and 5 positions of the heterocyclic ring.[3] This structural modification imparts specific physicochemical properties that differentiate it from its parent compound, morpholine. Understanding these properties is the cornerstone of predicting and explaining its behavior in solution.

The molecule possesses both a hydrogen bond donor site (the N-H group) and two hydrogen bond acceptor sites (the nitrogen and oxygen atoms). The presence of the two methyl groups increases the molecule's steric bulk and its nonpolar surface area, which moderately reduces its hydrophilicity compared to morpholine.

Below is a summary of its key physicochemical properties, which collectively influence its solubility profile.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₁₃NOPubChem[3]
Molecular Weight 115.17 g/mol PubChem[3]
Physical Form LiquidSigma-Aldrich
Boiling Point (Calculated) 427.06 K (153.9 °C)Cheméo[4]
logP (Octanol/Water) 0.383 (Calculated)Cheméo[4]
log₁₀WS (Water Solubility) -0.73 (Calculated, in mol/L)Cheméo[4]
InChI Key MDKHWJFKHDRFFZ-UHFFFAOYSA-NSigma-Aldrich

The positive logP value suggests a slight preference for lipophilic environments over water, yet the molecule retains significant polarity due to the ether and secondary amine functionalities, predicting broad solubility across a range of organic solvents.

Caption: Key molecular features of this compound.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the guiding tenet for predicting solubility. The solubility of this compound in a given organic solvent is dictated by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. Given this compound's capacity as both an H-bond donor and acceptor, high miscibility is expected. The solvent molecules can effectively solvate the polar N-H and C-O-C groups.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF): These solvents possess dipole moments but lack H-bond donor capabilities. They can act as H-bond acceptors for the N-H group of this compound and engage in dipole-dipole interactions. Good to excellent solubility is anticipated.

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents interact primarily through weaker van der Waals forces. The nonpolar methyl and methylene groups on the this compound ring will favor interaction with these solvents. While the parent compound, morpholine, is miscible with benzene, the increased alkyl character of the dimethyl derivative suggests it will have considerable solubility in nonpolar media, though likely less than in polar solvents.[5]

G cluster_solvents Organic Solvent Classes Solute This compound (Polar + Nonpolar Character) PolarProtic Polar Protic (e.g., Ethanol) Solute->PolarProtic High Solubility (H-Bonding, Dipole-Dipole) PolarAprotic Polar Aprotic (e.g., Acetone) Solute->PolarAprotic Good Solubility (H-Bonding, Dipole-Dipole) Nonpolar Nonpolar (e.g., Toluene) Solute->Nonpolar Moderate to Good Solubility (Van der Waals)

Caption: Predicted solubility based on solvent-solute interactions.

Experimental Determination of Thermodynamic Solubility

For drug development and process chemistry, precise solubility data is non-negotiable. The Shake-Flask method, developed by Higuchi and Connors, remains the gold standard for determining thermodynamic (or equilibrium) solubility due to its reliability.[6][7]

Principle

The method is based on achieving a saturated solution in equilibrium with an excess of the solid (or liquid) solute at a controlled temperature. Once equilibrium is established, the concentration of the dissolved solute in the liquid phase is measured analytically.

Required Equipment and Reagents
  • This compound (purity >98%)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control or thermostatted water bath

  • Syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible material)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Quantification instrument (e.g., Gas Chromatograph with FID, HPLC with UV/MS detector)

Step-by-Step Protocol
  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. "Excess" ensures that a solid or separate liquid phase of the solute remains after equilibrium is reached.

  • Equilibration: Seal the vials securely to prevent solvent evaporation. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary kinetic studies can determine the minimum time required.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for several hours to let the undissolved solute settle.

  • Sampling: Carefully withdraw an aliquot from the clear supernatant of each vial using a syringe. Immediately pass the aliquot through a syringe filter into a clean vial. This step is critical to remove all undissolved microparticles.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (often the same solvent used in the experiment) to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a pre-validated analytical method (e.g., GC-FID). Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

  • Validation: The presence of remaining solid/liquid solute in the vial after the experiment confirms that the measured concentration represents the saturation solubility.

G A Step 1: Preparation Add excess this compound to solvent in a sealed vial. B Step 2: Equilibration Agitate at constant temperature (e.g., 24-72h). A->B C Step 3: Phase Separation Allow undissolved solute to settle. B->C D Step 4: Sampling & Filtration Withdraw supernatant and filter (e.g., 0.22 µm PTFE filter). C->D E Step 5: Dilution Dilute filtered sample to a known concentration for analysis. D->E F Step 6: Quantification Analyze concentration via a validated method (e.g., GC, HPLC). E->F

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Anticipated Solubility Data and Discussion

While specific experimental values are sparse, a qualitative and semi-quantitative summary can be constructed based on chemical principles. Researchers using the protocol above can populate the following table with their quantitative findings.

Table 2: Predicted and Experimental Solubility of this compound in Common Organic Solvents at 25°C

Solvent ClassSolventPolarity IndexPredicted SolubilityExperimental Value (g/100mL)
Alcohols Methanol6.6MiscibleUser to determine
Ethanol5.2MiscibleUser to determine
Isopropanol4.3Highly SolubleUser to determine
Ketones Acetone5.4MiscibleUser to determine
Methyl Ethyl Ketone4.7Highly SolubleUser to determine
Ethers Tetrahydrofuran (THF)4.2Highly SolubleUser to determine
Diethyl Ether2.9SolubleUser to determine
Esters Ethyl Acetate4.3Highly SolubleUser to determine
Aromatics Toluene2.4SolubleUser to determine
Alkanes n-Heptane0.0Sparingly SolubleUser to determine
Chlorinated Dichloromethane3.4Highly SolubleUser to determine

Discussion of Expected Results: The solubility is expected to be highest in polar protic and aprotic solvents where strong intermolecular forces can be established. As the solvent polarity decreases, solubility will likely decrease. In highly nonpolar solvents like heptane, the energetic cost of breaking the solute-solute hydrogen bonds and dipole interactions may not be sufficiently compensated by the weak van der Waals forces of solvation, leading to lower solubility.

Safety and Handling

This compound is classified as a flammable liquid and is harmful if swallowed. It can cause skin irritation and serious eye damage, and may cause respiratory irritation.[3][8] All handling should be performed in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9]

Conclusion

The solubility of this compound is a critical parameter for its effective use in chemical synthesis and product formulation. Its molecular structure, featuring both polar functional groups and nonpolar alkyl substituents, allows for a broad range of solubilities across different classes of organic solvents. This guide provides the theoretical foundation to predict its solubility and a detailed, reliable experimental protocol for its precise quantification. By applying these principles and methods, researchers can generate the specific data required to optimize their processes, ensuring efficiency, reproducibility, and safety.

References

  • National Center for Biotechnology Information (2024).PubChem Compound Summary for CID 8862, this compound.
  • Merck Index (Online).Morpholine. Retrieved from a relevant chemical database entry detailing properties of morpholine.
  • Ataman Kimya.MORPHOLINE.
  • Hefter, G. T., & Tomkins, R. P. (Eds.). (2003).The Experimental Determination of Solubilities. John Wiley & Sons. (Authoritative text on the subject, representing the knowledge base for protocols).
  • Sciencemadness Wiki.Morpholine.
  • Cheméo.Chemical Properties of Morpholine, 3,5-dimethyl- (CAS 123-57-9).
  • International Agency for Research on Cancer.Morpholine. In: Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. Lyon, pp. 199-213.
  • Angene Chemical.Safety Data Sheet: (3R,5S)-rel-3,5-Dimethylmorpholine hydrochloride. Retrieved from [Link].
  • National Center for Biotechnology Information (2024).PubChem Compound Summary for CID 8083, Morpholine.
  • Baka, E., Comer, J., & Takács-Novák, K. (2008).Study of equilibrium solubility determination by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 580-585. (Represents the scientific basis for the described method).
  • SlideShare.Solubility Experimental Methods.
  • Pharmapproach.SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

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3,5-Dimethylmorpholine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,5-Dimethylmorpholine: Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction

The morpholine ring is a privileged heterocyclic scaffold, a cornerstone in medicinal chemistry and drug development. Its prevalence is a direct result of the favorable physicochemical properties it imparts to molecules, such as enhanced aqueous solubility, metabolic stability, and improved pharmacokinetic profiles.[1] While N-substituted morpholines are common in approved therapeutics, C-substituted analogs like this compound represent a more nuanced class of building blocks that offer stereochemical complexity and novel structural possibilities.

This technical guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of this compound. We will delve into its core physicochemical properties, stereoisomerism, plausible synthetic strategies, key applications in modern therapeutic design, and the rigorous analytical protocols required for its characterization. This document moves beyond a simple recitation of facts to explain the causality behind its utility and the self-validating nature of the protocols described herein.

Section 1: Core Physicochemical and Structural Properties

This compound (IUPAC name: this compound) is a saturated heterocyclic compound featuring a six-membered ring containing both an ether and a secondary amine functional group. The presence of methyl groups at the C3 and C5 positions introduces two stereocenters, leading to the existence of diastereomers: cis and trans.

cluster_structure Molecular Structure of this compound C2 CH₂ C3 CH C2->C3 N4 NH C3->N4 Me3 CH₃ C3->Me3 C5 CH N4->C5 C6 CH₂ C5->C6 Me5 CH₃ C5->Me5 O1 O C6->O1 O1->C2 nC3 3 nN4 4 nC5 5 nC6 6 nO1 1

Caption: General molecular structure of this compound.

The relative orientation of the two methyl groups defines the cis (on the same side of the ring) and trans (on opposite sides) isomers. This stereochemistry is critical, as it profoundly influences the molecule's three-dimensional shape and, consequently, its binding affinity to biological targets.

stereoisomers cluster_cis cis-Isomer cluster_trans trans-Isomer cis Methyl groups on the same face trans Methyl groups on opposite faces parent This compound (Two Stereocenters) parent->cis Diastereomers parent->trans Diastereomers

Caption: Diastereomeric relationship between cis and trans isomers.

Quantitative Data Summary

The fundamental properties of this compound are summarized in the table below. Note that while a general CAS number exists for the mixture, specific numbers are assigned to individual stereoisomers and salt forms.

PropertyValueReference(s)
Molecular Formula C₆H₁₃NO[2][3][4]
Molecular Weight 115.17 g/mol [2][3][4]
CAS Number 123-57-9 (isomer mixture)[2][3][4]
154596-17-5 (cis-hydrochloride)[5][6]
591779-91-8 (trans-(3R,5R))[7]
Appearance Liquid[4]
Flash Point ~50 °C (122 °F)[4]
SMILES CC1COCC(N1)C[2][3]
InChIKey MDKHWJFKHDRFFZ-UHFFFAOYSA-N[3][4]

Section 2: Synthesis and Stereochemical Considerations

The utility of a chiral building block is underpinned by the accessibility of stereochemically pure material. The synthesis of substituted morpholines is often achieved via the acid-catalyzed cyclization of corresponding di-alkanolamines.[8] This strategy leverages readily available starting materials and a robust dehydration-cyclization cascade.

Experimental Protocol: Synthesis via Acid-Catalyzed Cyclization

This protocol describes a plausible, field-proven methodology for synthesizing this compound from 1,1'-iminobis(propan-2-ol). The choice of strong acid and controlled temperature is critical for maximizing the yield of the desired morpholine ring while minimizing side reactions.

Step 1: Reagent Preparation and Setup

  • Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a condenser.

  • Charge the dropping funnel with 1,1'-iminobis(propan-2-ol) (1.0 eq).

  • Charge a separate vessel with concentrated (98%) sulfuric acid (2.0-3.0 eq).

Step 2: Reaction Execution

  • Begin stirring and carefully add the sulfuric acid to the reaction flask.

  • Simultaneously and slowly, add the 1,1'-iminobis(propan-2-ol) from the dropping funnel into the sulfuric acid in the flask. The simultaneous addition helps to control the initial exotherm.

  • After the addition is complete, heat the reaction mixture to 150-170 °C for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

Step 3: Work-up and Isolation

  • Allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture over crushed ice.

  • Basify the aqueous solution to pH > 12 by the slow addition of 50% aqueous sodium hydroxide, ensuring the temperature is kept below 30 °C with an ice bath.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether) (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

  • The crude product, a mixture of cis and trans isomers, can be purified by fractional distillation or separated into its respective diastereomers using column chromatography on silica gel.

start 1,1'-iminobis(propan-2-ol) + H₂SO₄ reaction Simultaneous Addition & Heating (150-170°C) start->reaction quench Quench on Ice & Basify (NaOH) reaction->quench extract Liquid-Liquid Extraction quench->extract purify Purification (Distillation / Chromatography) extract->purify product This compound (cis/trans mixture) purify->product

Caption: Workflow for the synthesis of this compound.

Section 3: Applications in Drug Discovery and Development

The strategic incorporation of the this compound moiety into a drug candidate is a decision driven by the pursuit of superior pharmacological properties. Its structural features offer distinct advantages over simpler heterocyclic systems.

  • Improved Pharmacokinetics: The morpholine oxygen atom can act as a hydrogen bond acceptor, often improving aqueous solubility. The overall scaffold is metabolically robust, and its presence can favorably modulate a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1]

  • CNS Penetration: The morpholine scaffold is frequently found in drugs targeting the central nervous system (CNS). Its physicochemical properties can be tuned to enhance penetration across the blood-brain barrier, a critical hurdle in the development of neurological and psychiatric therapies.[1]

  • Stereochemically-Defined Scaffolding: As a chiral building block, this compound allows for precise three-dimensional positioning of pharmacophoric elements. This is essential for achieving high potency and selectivity for biological targets like kinases or G-protein coupled receptors.[9]

  • Applications in Oncology: Substituted morpholines are key components in a number of kinase inhibitors, including those targeting the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][9] The this compound scaffold can be used to probe specific pockets within an enzyme's active site.

cluster_properties Core Attributes cluster_applications Therapeutic Applications prop1 Improved Solubility & Metabolic Stability app1 CNS Disorders (e.g., Antidepressants) prop1->app1 app2 Oncology (e.g., Kinase Inhibitors) prop1->app2 prop2 3D Scaffolding (Stereochemistry) prop2->app2 app3 Novel Chiral Therapeutics prop2->app3 prop3 Favorable PK/PD & CNS Penetration prop3->app1

Caption: Relationship between properties and therapeutic applications.

Section 4: Analytical Characterization Protocols

In any research or development setting, the structural integrity and purity of a chemical entity must be unequivocally confirmed. The following protocols represent a self-validating system for the characterization of this compound.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm identity, assess purity, and identify potential impurities from the synthesis.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.

  • Instrumentation: Use a GC system equipped with a capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane) and coupled to a mass spectrometer.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium, constant flow of 1.0 mL/min

    • Oven Program: Initial temperature 50 °C, hold for 2 min, ramp to 250 °C at 15 °C/min, hold for 5 min.

    • Injection Volume: 1 µL, split ratio 50:1.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: The resulting chromatogram should show a major peak at a characteristic retention time. The mass spectrum of this peak should display the molecular ion [M]⁺ at m/z = 115, along with a fragmentation pattern consistent with the structure (e.g., loss of a methyl group).

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide unambiguous structural confirmation and elucidate the stereochemistry (cis vs. trans).

  • Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Analysis:

    • Acquire a proton NMR spectrum at a field strength of ≥400 MHz.

    • Expected Signals: Look for distinct signals corresponding to the two methyl groups (doublets, ~1.0-1.2 ppm), the ring CH protons adjacent to the methyl groups, the ring CH₂ protons, and the NH proton (a broad singlet).

    • Stereochemical Insight: The coupling constants (³J) between protons on adjacent carbons can help differentiate isomers. In the trans isomer, one methyl group is typically axial and the other equatorial, leading to more complex splitting patterns compared to the more symmetric cis isomer where both methyls can be equatorial.

  • ¹³C NMR Analysis:

    • Acquire a proton-decoupled carbon NMR spectrum.

    • Expected Signals: The spectrum of a pure isomer should show four distinct signals for the ring carbons (two CH and two CH₂) and one signal for the two equivalent methyl carbons in the cis isomer, or two distinct methyl signals in the less symmetric trans isomer.

cluster_gcms GC-MS Analysis cluster_nmr NMR Analysis sample Purified Sample gcms_prep Dilute in DCM sample->gcms_prep nmr_prep Dissolve in CDCl₃ sample->nmr_prep gcms_run Run GC-MS Protocol gcms_prep->gcms_run gcms_data Retention Time + Mass Spectrum gcms_run->gcms_data result1 Purity Assessment gcms_data->result1 nmr_run Acquire ¹H & ¹³C Spectra nmr_prep->nmr_run nmr_data Chemical Shifts + Coupling Constants nmr_run->nmr_data result2 Structural Confirmation & Stereochemistry nmr_data->result2

Caption: Comprehensive analytical workflow for characterization.

Section 5: Safety and Handling

As a matter of scientific integrity and laboratory safety, proper handling of all chemical reagents is paramount. This compound is classified with several hazards that necessitate careful handling.

  • GHS Classification: Flammable liquid and vapor (H226), Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye damage (H318), and May cause respiratory irritation (H335).[3][4]

  • Precautions for Safe Handling:

    • Work in a well-ventilated area or a chemical fume hood.[10][11]

    • Keep away from heat, sparks, open flames, and other ignition sources.[11]

    • Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a face shield, nitrile gloves, and a lab coat.[10]

    • Avoid breathing vapors or mist.

  • Conditions for Safe Storage:

    • Store in a tightly closed container in a dry, well-ventilated place.[10]

    • Keep in a cool place, away from incompatible materials and sources of ignition.

Conclusion

This compound is more than a simple heterocyclic compound; it is a versatile and valuable building block for the modern medicinal chemist. Its unique combination of a privileged morpholine scaffold with stereochemical complexity allows for the design of sophisticated molecules with finely tuned pharmacological profiles. From enhancing CNS penetration to providing a rigid scaffold for potent enzyme inhibitors, its potential applications continue to expand. A thorough understanding of its synthesis, stereochemistry, and analytical characterization, as detailed in this guide, is essential for any researcher aiming to leverage this powerful tool in the pursuit of novel therapeutics.

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A Comprehensive Technical Guide to the Stereoisomers of 3,5-Dimethylmorpholine: Nomenclature, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the stereoisomerism of 3,5-dimethylmorpholine, a crucial topic for researchers, scientists, and professionals in drug development. Understanding the distinct spatial arrangements of the methyl groups on the morpholine ring is fundamental to controlling the compound's physicochemical properties and biological activity.

Introduction to the Stereochemistry of this compound

This compound is a disubstituted heterocyclic compound with two stereocenters at the C-3 and C-5 positions. This structural feature gives rise to stereoisomerism, meaning the existence of molecules with the same molecular formula and connectivity but different three-dimensional arrangements of their atoms. For this compound, this results in the formation of diastereomers: cis and trans isomers.

  • Cis Isomer: In the cis isomer, the two methyl groups are on the same side of the morpholine ring.

  • Trans Isomer: In the trans isomer, the two methyl groups are on opposite sides of the ring.

These diastereomers have distinct physical and chemical properties, which is of paramount importance in fields like medicinal chemistry where stereochemistry can dictate a drug's efficacy and safety profile.[1][2]

IUPAC Nomenclature of this compound Stereoisomers

The unambiguous naming of each stereoisomer is achieved using the Cahn-Ingold-Prelog (CIP) priority rules to assign the absolute configuration (R or S) at each stereocenter.

The Trans Enantiomeric Pair

The trans isomer of this compound is chiral and exists as a pair of non-superimposable mirror images called enantiomers.

  • (3R,5R)-3,5-dimethylmorpholine : Both stereocenters have the R configuration.

  • (3S,5S)-3,5-dimethylmorpholine : Both stereocenters have the S configuration.

These two enantiomers are often present in a 1:1 racemic mixture, denoted as (±)-trans-3,5-dimethylmorpholine.[3][4]

The Cis Meso Compound

The cis isomer of this compound possesses an internal plane of symmetry. This means that despite having two stereocenters, the molecule as a whole is achiral and is referred to as a meso compound.

  • (3R,5S)-3,5-dimethylmorpholine : One stereocenter is R, and the other is S. Due to the plane of symmetry, this is the same molecule as (3S,5R)-3,5-dimethylmorpholine.

This isomer is also commonly referred to as cis-3,5-dimethylmorpholine.[1]

Diastereoselective Synthesis Strategies

The selective synthesis of either the cis or trans diastereomer is a key challenge and a critical step in accessing the pure stereoisomers for further study.

Synthesis of cis-3,5-Dimethylmorpholine

A common strategy for the diastereoselective synthesis of cis-disubstituted morpholines involves an electrophile-induced ring closure of an appropriate acyclic precursor. For instance, the cyclization of diisopropanolamine (1,1'-iminobispropan-2-ol) in the presence of sulfuric acid can yield a mixture of cis and trans isomers, with the potential to favor the cis isomer under specific reaction conditions.[5] A general representation of this approach is the cyclization of an aziridine derivative, which has been shown to produce cis-3,5-disubstituted morpholines.[6][7]

Enantioselective Synthesis of trans-3,5-Dimethylmorpholine

Accessing the enantiomerically pure trans isomers requires an enantioselective synthetic route. One reported method involves a multi-step sequence starting from a chiral precursor, such as a serine derivative. This approach allows for the controlled installation of the stereocenters, leading to the desired trans configuration. The key steps often involve coupling of two chiral fragments followed by a base-mediated cyclization to form the morpholine ring.[8]

Separation and Purification of Stereoisomers

When a synthesis yields a mixture of stereoisomers, their separation is crucial.

Separation of Diastereomers

The cis and trans diastereomers of this compound have different physical properties (e.g., boiling point, polarity) and can often be separated by standard laboratory techniques such as fractional distillation or column chromatography.[9]

Resolution of Enantiomers by Chiral HPLC

Separating the (3R,5R) and (3S,5S) enantiomers of the trans isomer requires a chiral environment. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most powerful and widely used technique for this purpose.[10]

The following is a representative, self-validating protocol for the analytical separation of trans-3,5-dimethylmorpholine enantiomers. The choice of a polysaccharide-based CSP is based on its broad applicability for separating a wide range of chiral compounds.

Table 1: Chiral HPLC Method Parameters

ParameterValueRationale
Column Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak series)These phases offer a wide range of chiral recognition mechanisms, increasing the likelihood of successful separation.
Mobile Phase Hexane/Isopropanol with a basic additive (e.g., 0.1% diethylamine)The non-polar/polar solvent mixture allows for tuning of retention times, while the basic additive improves peak shape for amines.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC, providing a balance between separation efficiency and analysis time.
Detection UV at 210 nmMorpholines have weak UV absorbance at higher wavelengths; 210 nm provides sufficient sensitivity.
Temperature 25 °CRoom temperature is a good starting point; temperature can be varied to optimize resolution.

Spectroscopic Characterization: Distinguishing cis and trans Isomers by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the relative stereochemistry of the this compound isomers. The spatial orientation of the methyl groups leads to distinct chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra.[9][11]

The morpholine ring typically adopts a chair conformation. In the cis isomer, one methyl group is in an axial position and the other is equatorial. In the more stable chair conformation of the trans isomer, both methyl groups are in equatorial positions. This difference in conformation significantly impacts the NMR spectra.

G cluster_cis cis-(3R,5S)-3,5-Dimethylmorpholine (meso) cluster_trans trans-(3R,5R)/(3S,5S)-3,5-Dimethylmorpholine (Enantiomers) cis_structure cis-Isomer (Axial/Equatorial Me) cis_nmr ¹H NMR: - More complex splitting - Distinct signals for Me groups ¹³C NMR: - Two signals for ring carbons - One signal for Me carbons cis_structure->cis_nmr NMR Signature trans_structure trans-Isomer (Diequatorial Me) trans_nmr ¹H NMR: - Simpler splitting patterns - Equivalent signals for Me groups ¹³C NMR: - Two signals for ring carbons - One signal for Me carbons trans_structure->trans_nmr NMR Signature

Table 2: Representative ¹H and ¹³C NMR Data for this compound Isomers

IsomerProton (¹H) NMRCarbon (¹³C) NMR
cis - Two distinct signals for the methyl groups. - Complex splitting patterns for the ring protons due to axial and equatorial environments.- Two signals for the ring methylene carbons. - One signal for the two methyl carbons.
trans - A single signal for the two equivalent methyl groups. - Simpler splitting patterns for the ring protons due to the diequatorial arrangement of the methyl groups.- Two signals for the ring methylene carbons. - One signal for the two methyl carbons.

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.[2][12]

Relevance in Drug Development: The Case of Fenpropimorph

The importance of stereochemistry is well-illustrated by the fungicide fenpropimorph. Fenpropimorph is a more complex derivative of this compound and is used as a racemic mixture of its cis-(2R,6S) and cis-(2S,6R) enantiomers.[13] Studies have shown that the stereoisomers of such compounds can be metabolized at different rates in biological systems, which can affect their efficacy and potential toxicity.[14] This highlights the critical need for stereospecific synthesis and analysis in the development of new drugs and agrochemicals based on the morpholine scaffold.[15]

Conclusion

The correct identification and nomenclature of the stereoisomers of this compound are foundational for any research or development involving this compound. The trans isomer exists as a pair of enantiomers, (3R,5R) and (3S,5S), while the cis isomer is an achiral meso compound, (3R,5S). Diastereoselective and enantioselective synthesis, coupled with powerful analytical techniques like chiral HPLC and NMR spectroscopy, provide the necessary tools for the preparation and characterization of these distinct chemical entities. For drug development professionals, a thorough understanding and control of stereochemistry are not merely academic exercises but essential components of creating safe and effective therapeutic agents.

References

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  • Regis Technologies. (2022). Getting Started with Chiral Method Development.
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  • PubMed. (2022). Enantioselective Synthesis of Thiomorpholines through Biocatalytic Reduction of 3,6-Dihydro-2 H-1,4-thiazines Using Imine Reductases.
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An In-depth Technical Guide to the Spectral Data Interpretation of 3,5-Dimethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of 3,5-Dimethylmorpholine

This compound is a substituted heterocyclic compound with a morpholine core. The morpholine ring is a common scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates due to its favorable physicochemical properties, including aqueous solubility and metabolic stability. The addition of two methyl groups at the 3 and 5 positions introduces chirality and stereoisomerism (cis and trans isomers), which can significantly influence the molecule's biological activity and pharmacokinetic profile. Accurate spectral interpretation is therefore paramount for confirming the chemical identity, purity, and stereochemistry of this compound in drug discovery and development.

This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data expected for this compound, providing a framework for its comprehensive characterization.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Architecture

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity and stereochemical arrangement of the atoms.

¹H NMR Spectroscopy: Deciphering Proton Environments

The ¹H NMR spectrum of this compound is expected to reveal the distinct electronic environments of the protons in the molecule. The presence of cis and trans isomers will lead to different sets of signals, primarily due to the different spatial orientations of the methyl groups.

Expected Proton Signals:

  • Methyl Protons (CH₃): A doublet signal for the methyl protons, resulting from coupling with the adjacent methine proton (H3/H5). The chemical shift will be in the upfield region, typically around 1.0-1.3 ppm.

  • Methine Protons (H3/H5): A multiplet for the methine protons, arising from coupling with the adjacent methyl group and the methylene protons of the morpholine ring. These protons are expected to resonate in the range of 2.5-3.5 ppm.

  • Methylene Protons (H2/H6): The methylene protons adjacent to the oxygen and nitrogen atoms will exhibit complex splitting patterns due to geminal and vicinal coupling. Their chemical shifts will be influenced by the neighboring heteroatoms, typically appearing in the range of 2.5-4.0 ppm.

  • Amine Proton (NH): A broad singlet is expected for the N-H proton, the chemical shift of which can vary depending on the solvent and concentration.

Distinguishing Cis and Trans Isomers:

The key to differentiating the cis and trans isomers lies in the coupling constants and the symmetry of the molecule. In the cis isomer, the two methyl groups are on the same side of the ring, leading to a higher degree of symmetry and potentially simpler spectra. In the trans isomer, the methyl groups are on opposite sides, resulting in a less symmetric molecule and potentially more complex splitting patterns. Careful analysis of coupling constants between the methine and methylene protons can provide definitive stereochemical assignments.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule. For this compound, this technique is invaluable for confirming the presence of all six carbon atoms and their respective chemical environments.

Expected Carbon Signals:

Carbon AtomExpected Chemical Shift (ppm)Rationale
Methyl (CH₃)15-25Shielded aliphatic carbons.
Methine (C3/C5)50-60Carbons attached to nitrogen.
Methylene (C2/C6)65-75Carbons adjacent to oxygen and nitrogen.

Note: These are approximate ranges and can be influenced by solvent and stereochemistry.

SpectraBase provides ¹³C NMR data for trans-3,5-dimethylmorpholine, which can serve as a reference for experimental data.[1] The differentiation between cis and trans isomers in ¹³C NMR relies on the subtle differences in chemical shifts arising from the different steric environments of the carbon atoms.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).

  • Transfer the solution to a standard 5 mm NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR: For unambiguous assignment and stereochemical analysis, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample This compound NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_NMR 1D ¹H NMR Spectrometer->H1_NMR C13_NMR 1D ¹³C NMR Spectrometer->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC) Spectrometer->TwoD_NMR Interpretation Spectral Interpretation H1_NMR->Interpretation C13_NMR->Interpretation TwoD_NMR->Interpretation Structure Structural Elucidation Interpretation->Structure

Caption: Experimental workflow for NMR analysis.

II. Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Vibration Type
N-H Stretch3300-3500 (broad)Stretching
C-H Stretch2850-3000Stretching
C-O Stretch1050-1150Stretching
C-N Stretch1000-1250Stretching
N-H Bend1550-1650Bending

The IR spectrum of the parent morpholine molecule shows characteristic absorptions for these functional groups. The NIST Chemistry WebBook provides a reference gas-phase IR spectrum for morpholine.[2] For this compound, the presence of the methyl groups will add to the complexity of the C-H stretching and bending regions. The overall spectrum will be a composite of the vibrations of the morpholine ring and the methyl substituents.

Experimental Protocol for FT-IR Spectroscopy

Sample Preparation:

  • Neat Liquid: A drop of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).

  • Solution: The sample can be dissolved in a suitable solvent (e.g., CCl₄, CS₂) that has minimal IR absorption in the regions of interest.

Data Acquisition:

  • Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Procedure: A background spectrum of the empty sample holder (or solvent) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background to produce the final absorbance or transmittance spectrum.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information by analyzing its fragmentation pattern upon ionization.

Expected Mass Spectrum:

  • Molecular Ion (M⁺): The molecular ion peak for this compound (C₆H₁₃NO) is expected at a mass-to-charge ratio (m/z) of 115.

  • Fragmentation Pattern: The fragmentation of the molecular ion will be dictated by the stability of the resulting carbocations and radical species. Common fragmentation pathways for morpholine derivatives include:

    • Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This would result in the loss of a methyl group (CH₃•, mass 15) to give a fragment at m/z 100, or the loss of an ethyl group from the ring.

    • Ring Cleavage: The morpholine ring can undergo cleavage at various points, leading to a series of smaller fragment ions.

MS_Fragmentation M [M]⁺˙ m/z 115 F1 [M-CH₃]⁺ m/z 100 M->F1 - •CH₃ F2 [M-C₂H₅]⁺ m/z 86 M->F2 - •C₂H₅ F3 Further Fragments F1->F3 F2->F3

Caption: Potential fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry

Sample Introduction:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a common method for volatile compounds like this compound. The sample is first separated by gas chromatography and then introduced into the mass spectrometer.

  • Direct Infusion: The sample can be directly introduced into the ion source via a syringe pump.

Ionization Method:

  • Electron Ionization (EI): This is a hard ionization technique that leads to extensive fragmentation, providing a detailed fragmentation pattern.

  • Chemical Ionization (CI): This is a softer ionization technique that results in less fragmentation and a more prominent molecular ion peak.

Mass Analyzer:

  • Common mass analyzers include quadrupole, time-of-flight (TOF), and ion trap.

IV. Holistic Interpretation and Structural Confirmation

The definitive structural elucidation of this compound is achieved by integrating the data from all three spectroscopic techniques.

  • Mass Spectrometry confirms the molecular weight of 115 g/mol .

  • IR Spectroscopy identifies the key functional groups: N-H, C-H, C-O, and C-N.

  • ¹³C NMR Spectroscopy confirms the presence of the six distinct carbon environments.

  • ¹H NMR Spectroscopy , in conjunction with 2D NMR techniques, establishes the proton connectivity and, crucially, allows for the determination of the relative stereochemistry (cis or trans) of the methyl groups.

By piecing together the information from each spectrum, a complete and unambiguous picture of the this compound molecule emerges.

Conclusion

This technical guide has provided a comprehensive overview of the spectral interpretation of this compound. By understanding the principles behind NMR, IR, and MS, and by carefully analyzing the experimental data, researchers can confidently determine the structure, purity, and stereochemistry of this important heterocyclic compound. The protocols and expected spectral features outlined herein serve as a valuable resource for scientists in the pharmaceutical and chemical industries.

References

  • SpectraBase. trans-3,5-DIMETHYLMORPHOLINE. [Link]
  • National Institute of Standards and Technology. Morpholine. NIST Chemistry WebBook. [Link]

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Preliminary Biological Activity Screening of 3,5-Dimethylmorpholine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized for its presence in a multitude of clinically approved drugs and its ability to confer favorable pharmacokinetic properties.[1][2] This technical guide provides a comprehensive framework for the preliminary biological activity screening of 3,5-Dimethylmorpholine, a structurally simple yet promising morpholine derivative. As direct biological data for this specific compound is limited, this guide champions a rationale-driven approach, leveraging structure-activity relationship (SAR) insights from the broader class of morpholine-containing compounds to inform the selection of primary screening assays.[3][4] We present detailed, field-proven protocols for assessing antiproliferative and antimicrobial activities, providing researchers, scientists, and drug development professionals with a robust starting point for elucidating the therapeutic potential of this compound and its analogues.

Introduction: The Morpholine Scaffold and the Rationale for Screening this compound

The morpholine ring is a privileged scaffold in drug discovery, valued for its advantageous physicochemical, biological, and metabolic properties.[5][6] Its incorporation into molecular structures can enhance aqueous solubility, improve metabolic stability, and provide a versatile anchor for molecular interactions with biological targets.[1] Numerous morpholine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[3][7]

A significant body of research has highlighted the role of the morpholine moiety in the pharmacophore of various enzyme inhibitors, particularly protein kinase inhibitors.[3][8] The morpholine ring can engage in crucial hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of kinases, leading to potent and selective inhibition.[9] Several successful anticancer drugs, such as Gefitinib, incorporate a morpholine ring, underscoring its importance in this therapeutic area.[10] Furthermore, morpholine derivatives have been explored as effective antimicrobial agents, with some exhibiting activity against multidrug-resistant bacteria and fungi.[11][12]

Given the established therapeutic relevance of the morpholine scaffold, this compound presents an intriguing candidate for preliminary biological activity screening. Its simple substitution pattern offers a foundational structure from which more complex derivatives can be synthesized. The primary objective of this initial screening is to broadly assess its potential cytotoxic and antimicrobial effects, thereby guiding future medicinal chemistry efforts.

Strategic Selection of Primary Screening Assays

Based on the well-documented activities of morpholine-containing compounds, a logical first-pass screening strategy for this compound should focus on two key areas: antiproliferative activity against cancer cell lines and antimicrobial activity against a panel of pathogenic bacteria and fungi.

  • Antiproliferative Screening: The prevalence of the morpholine moiety in anticancer agents, particularly kinase inhibitors that disrupt cell signaling pathways like PI3K/Akt/mTOR, provides a strong impetus for evaluating this compound's effect on cancer cell viability.[9]

  • Antimicrobial Screening: The documented antibacterial and antifungal properties of various morpholine derivatives warrant an investigation into this compound's ability to inhibit the growth of common pathogens.[11][12]

The following sections provide detailed protocols for these primary screening assays. A positive "hit" in either of these screens would justify progression to more specific, target-based assays, such as kinase binding assays, to elucidate the mechanism of action.

Experimental Protocols and Methodologies

Antiproliferative Activity Screening: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[13][14] Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow MTT tetrazolium salt to purple formazan crystals.[15][16] The quantity of formazan produced is directly proportional to the number of viable cells.[15]

Experimental Workflow for Antiproliferative Screening

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Select and culture cancer cell lines (e.g., MCF-7, A549, HCT116) B Harvest and count cells A->B C Seed cells into 96-well plates (1,000-100,000 cells/well) B->C F Incubate for 48-72 hours C->F D Prepare serial dilutions of This compound E Add compound dilutions to wells D->E E->F G Add MTT reagent to each well F->G H Incubate for 2-4 hours (formazan formation) G->H I Add solubilization reagent (e.g., DMSO) H->I J Read absorbance at 570 nm I->J K Calculate percent viability J->K L Determine IC50 value K->L

Caption: Workflow for MTT-based antiproliferative screening.

Detailed Protocol:

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colon cancer) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding:

    • Harvest cells using trypsinization and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.[13]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to obtain a range of final concentrations for testing (e.g., 0.1, 1, 10, 50, 100 µM).

    • Add the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[13]

    • Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Determine the half-maximal inhibitory concentration (IC50) value by plotting the percent viability against the log of the compound concentration and fitting the data to a dose-response curve.

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Viability
Control1.25100
0.11.2297.6
11.1592.0
100.8870.4
500.4536.0
1000.1512.0
Antimicrobial Activity Screening: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17] The MIC is the lowest concentration of a compound that prevents the visible growth of a microorganism.[18] This assay provides quantitative data on the antimicrobial potency of the test compound.

Experimental Workflow for Antimicrobial Screening

G cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 MIC Determination A Prepare serial dilutions of This compound in broth C Dispense compound dilutions into 96-well plate B Prepare standardized microbial inoculum (0.5 McFarland standard) D Inoculate wells with microbial suspension C->D E Incubate at 37°C for 18-24 hours D->E F Visually inspect wells for turbidity E->F G Determine the lowest concentration with no visible growth (MIC) F->G

Caption: Workflow for MIC determination via broth microdilution.

Detailed Protocol:

  • Microorganism and Media Preparation:

    • Select a panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and yeast (e.g., Candida albicans).

    • Use appropriate broth media, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 for yeast.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial twofold dilutions of the compound in the appropriate broth in a 96-well microtiter plate to achieve a range of final concentrations (e.g., 256, 128, 64, ..., 0.5 µg/mL).[17]

  • Inoculum Preparation:

    • From a fresh culture, suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[17]

    • Dilute this standardized suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[17]

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the compound dilutions with the standardized microbial suspension.

    • Include a growth control well (inoculum without compound) and a sterility control well (broth only).[17]

    • Incubate the plates at 35-37°C for 16-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (growth).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth.[17]

Data Presentation:

MicroorganismMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli>256
Candida albicans128
Secondary Screening: Kinase Binding Assay (Conceptual Framework)

Should this compound exhibit significant antiproliferative activity, a logical next step is to investigate its potential interaction with protein kinases, a common target for morpholine-containing anticancer agents.[9] A variety of assay formats can be employed, such as the LanthaScreen® Eu Kinase Binding Assay, which is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[19][20]

Principle of a TR-FRET Kinase Binding Assay

G cluster_0 No Inhibitor cluster_1 With Inhibitor (this compound) A Eu-Ab + Kinase + AF647-Tracer B High FRET Signal A->B Binding C Eu-Ab + Kinase + AF647-Tracer + Inhibitor D Low FRET Signal C->D Displacement

Caption: Principle of a competitive kinase binding assay.

This assay format measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound. A decrease in the FRET signal indicates that the test compound is binding to the kinase and displacing the tracer. The specific kinase to be tested would be chosen based on further profiling of the antiproliferative activity or through broader kinase panel screening.

Conclusion and Future Directions

This guide outlines a foundational, rationale-driven strategy for the preliminary biological evaluation of this compound. By focusing on antiproliferative and antimicrobial screening, researchers can efficiently assess the broad therapeutic potential of this compound. The provided protocols are robust, widely accepted, and serve as a springboard for more in-depth investigations.

A positive result in these primary screens would trigger a cascade of further studies, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to optimize potency and selectivity.

  • Mechanism of Action Studies: Utilizing target-based assays, such as kinase panels, to identify the specific molecular targets.[21]

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential of promising compounds in animal models of disease.

The systematic approach detailed herein provides a clear and efficient path for unlocking the potential of this compound and other novel chemical entities in the expansive landscape of drug discovery.

References

  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403.
  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate.
  • Vasileios, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
  • Mercer, U., et al. (2021). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.
  • Vasileios, A., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate.
  • Kolichala, N. (2025). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. International Journal of Progressive Research in Engineering Management and Science, 5(1), 1438-1446.
  • Kumari, A., & Singh, R. K. (2022). Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. Key Heterocyclic Cores for Smart Anticancer Drug–Design Part II, 137-173.
  • Syla, G. H., et al. (2024). Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. ACS Omega.
  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
  • Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry.
  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). ResearchGate.
  • Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Publishing.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.
  • Singh, R. K., & Singh, A. (2021). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 289, 01004.
  • Various Authors. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • Wujec, M., et al. (2021). Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria. International Journal of Molecular Sciences, 22(4), 2056.
  • Singh, R. K., & Singh, A. (2021). Synthesis and SAR of morpholine and its derivatives: A review update. ResearchGate.
  • Hranjec, M., et al. (2023). The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. Molecules, 28(16), 6149.
  • Li, Y., et al. (2024). Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection. Dalton Transactions.
  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf.
  • Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia.
  • Bio-protocol. (n.d.). Broth microdilution susceptibility testing. Bio-protocol.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring Novel Antimicrobial Agents from Morpholine Derivatives. NINGBO INNO PHARMCHEM CO.,LTD..
  • Yurttas, L., et al. (2014). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(6), 873-880.
  • BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech.
  • Anastassiadis, T., et al. (2011). A high-throughput radiometric kinase assay. Nature Protocols, 6(7), 1053-1060.

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The Morpholine Motif: A Privileged Scaffold for Modern Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Morpholine, a simple six-membered saturated heterocycle, has risen to prominence as a "privileged scaffold" in medicinal chemistry and beyond.[1] Its unique combination of an amine and an ether functional group imparts favorable physicochemical properties, metabolic stability, and synthetic tractability, making it a cornerstone in the design of a wide array of functional molecules.[1][2] This guide provides an in-depth exploration of the potential research applications of morpholine derivatives, moving beyond a simple catalog of uses to explain the underlying chemical principles and experimental considerations that make this moiety so valuable. We will delve into its role in shaping the pharmacokinetic and pharmacodynamic profiles of therapeutic agents, its application in agrochemical development, and its emerging utility in materials science.[3][4] This document is intended to serve as a comprehensive resource for researchers seeking to leverage the power of the morpholine scaffold in their own discovery and development programs.

The Morpholine Core: Understanding its Unique Chemical Personality

The utility of the morpholine ring in molecular design is rooted in its distinct physicochemical characteristics. As a saturated heterocycle containing both a secondary amine and an ether, it strikes a crucial balance between hydrophilicity and lipophilicity.[5] The presence of the oxygen atom withdraws electron density from the nitrogen, rendering it less basic (pKa ≈ 8.4) than comparable cyclic amines like piperidine.[1] This attenuated basicity is often advantageous in drug design, as it can reduce off-target interactions with physiological amines and improve oral bioavailability.

The chair-like conformation of the morpholine ring provides a flexible yet defined three-dimensional structure that can be strategically employed to orient substituents for optimal interaction with biological targets.[6] Furthermore, the morpholine moiety is generally associated with enhanced metabolic stability, as it is less prone to oxidation compared to other amine-containing heterocycles.[3] This combination of properties makes morpholine an attractive building block for creating structurally diverse derivatives with tailored biological activities.[7]

Medicinal Chemistry: A Playground for Morpholine Derivatives

The versatility of the morpholine scaffold has led to its incorporation into a multitude of bioactive molecules across various therapeutic areas.[2][8] Its ability to improve potency, selectivity, and pharmacokinetic properties has propelled its use in the development of numerous clinical drugs and investigational agents.[3]

Oncology: Targeting Cancer's Core Machinery

Morpholine derivatives have shown significant promise as anticancer agents, with several approved drugs and numerous compounds in development.[9] The morpholine ring is often incorporated to enhance binding affinity to target proteins, such as kinases, and to improve the overall drug-like properties of the molecule.[3]

A notable example is Gefitinib (Iressa) , an epidermal growth factor receptor (EGFR) kinase inhibitor used in the treatment of non-small cell lung cancer. The morpholine group in Gefitinib enhances its solubility and pharmacokinetic profile.[10] Similarly, the antibiotic Linezolid , which also exhibits anticancer activity, features a morpholine ring that is crucial for its biological function.[11]

Recent research has focused on synthesizing novel morpholine-substituted compounds with potent cytotoxic activities against various cancer cell lines. For instance, a series of morpholine-substituted quinazoline derivatives have demonstrated significant activity against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SHSY-5Y (neuroblastoma) cell lines.[10][12] Mechanistic studies suggest that these compounds can induce apoptosis by binding to Bcl-2 proteins.[10]

Another promising avenue is the development of morpholine-benzimidazole-oxadiazole hybrids as potent inhibitors of VEGFR-2, a key player in tumor angiogenesis.[13]

Table 1: Anticancer Activity of Representative Morpholine Derivatives

CompoundTarget Cell LineIC50 (µM)Mechanism of ActionReference
AK-3 A54910.38 ± 0.27Bcl-2 inhibition, Apoptosis induction[12]
MCF-76.44 ± 0.29
SHSY-5Y9.54 ± 0.15
AK-10 A5498.55 ± 0.67Bcl-2 inhibition, Apoptosis induction[12]
MCF-73.15 ± 0.23
SHSY-5Y3.36 ± 0.29
Compound 5h HT-29 (colon cancer)3.103 ± 0.979VEGFR-2 inhibition[13]
Compound 6y A5491.1EZH2 inhibition[14]
NCI-H19751.1
Neurodegenerative Diseases: A Glimmer of Hope

The well-balanced lipophilic-hydrophilic profile of morpholine makes it an ideal scaffold for developing drugs that can cross the blood-brain barrier (BBB), a critical requirement for treating central nervous system (CNS) disorders.[5][6] Morpholine derivatives are being actively investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's.[15]

The primary targets in this area include enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B), all of which are implicated in the progression of these diseases.[7][15] Morpholine-based chalcones have emerged as potent dual inhibitors of MAO-B and AChE.[7] Furthermore, novel morpholine-bearing quinoline derivatives have shown significant AChE inhibitory activity.[7][16]

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChR Acetylcholine Receptor (AChR) ACh->AChR Binds AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Signal Signal Transduction AChR->Signal Activates Morpholine Morpholine-based AChE Inhibitor Morpholine->AChE Inhibits

Figure 1: Mechanism of action of a morpholine-based acetylcholinesterase (AChE) inhibitor.

Antimicrobial and Anti-inflammatory Applications

The morpholine nucleus is a key component in a variety of antimicrobial and anti-inflammatory agents.[17] Its presence can enhance the potency and spectrum of activity of these compounds.[18]

In the realm of antibacterial research, novel morpholine derivatives have demonstrated good inhibitory activity against various bacterial strains.[18]

For anti-inflammatory applications, morpholinopyrimidine derivatives have been synthesized and shown to inhibit the production of nitric oxide (NO) and reduce the expression of iNOS and COX-2 in LPS-stimulated macrophage cells.[19]

Agrochemicals: Protecting Crops with Morpholine Chemistry

Morpholine derivatives play a crucial role in modern agriculture as effective fungicides and herbicides.[4][20] The morpholine moiety often contributes to the systemic activity of these agrochemicals, allowing them to be absorbed by the plant and provide protection from within.[4]

Compounds like Dimethomorph and Flumorpholine are widely used fungicides that incorporate the morpholine ring.[4] They are particularly effective against oomycete pathogens that cause diseases like downy mildew and late blight in crops such as grapes and potatoes.[4] The development of new agrochemicals based on the morpholine scaffold is an active area of research, driven by the need for more sustainable and effective crop protection solutions.[21]

Materials Science and Organic Synthesis: A Versatile Building Block

Beyond its biological applications, morpholine is a valuable reagent and building block in organic synthesis and materials science.[21][22] It is commonly used to generate enamines and participates in reactions like Michael additions and nucleophilic substitutions.[11]

In polymer science, morpholine derivatives are used as curing agents, stabilizers, and cross-linking agents in the production of polymers and resins, contributing to the development of advanced materials with enhanced properties.[21]

Experimental Protocols: From Synthesis to Biological Evaluation

To provide a practical context, this section outlines a general synthetic procedure for a morpholine derivative and a standard protocol for its biological evaluation.

Synthesis of a Novel Morpholine-Containing Compound

The synthesis of morpholine derivatives can be achieved through various routes.[23][24] A common approach involves the reaction of a suitable precursor with morpholine.

Example: Synthesis of N-Aryl-2-morpholinoacetamide

  • Step 1: Synthesis of 2-chloro-N-arylacetamide. To a stirred solution of an appropriate aniline (1.0 eq) and triethylamine (1.2 eq) in a suitable solvent like dichloromethane at 0 °C, add chloroacetyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-chloro-N-arylacetamide.

  • Step 2: Synthesis of N-Aryl-2-morpholinoacetamide. Dissolve the crude 2-chloro-N-arylacetamide (1.0 eq) in a solvent such as acetonitrile. Add morpholine (1.5 eq) and a base like potassium carbonate (2.0 eq). Reflux the mixture for 6-8 hours. Monitor the reaction progress by TLC. After completion, cool the reaction mixture, filter, and concentrate the filtrate. Purify the crude product by column chromatography on silica gel to afford the desired N-Aryl-2-morpholinoacetamide.

  • Characterization. Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_synthesis Synthetic Workflow Start Aniline + Chloroacetyl Chloride Step1 Step 1: Acylation Start->Step1 Intermediate 2-chloro-N-arylacetamide Step1->Intermediate Step2 Step 2: Nucleophilic Substitution (with Morpholine) Intermediate->Step2 Product N-Aryl-2-morpholinoacetamide Step2->Product Purification Purification (Column Chromatography) Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Figure 2: A generalized workflow for the synthesis of a morpholine derivative.

In Vitro Anticancer Activity Evaluation (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

  • Cell Culture. Culture the desired cancer cell line (e.g., MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics at 37 °C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment. Prepare serial dilutions of the synthesized morpholine derivative in the culture medium. Replace the old medium with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation. Incubate the plate for 48-72 hours.

  • MTT Addition. Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization. Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement. Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis. Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

G cluster_logic Logical Relationship: Structure to Activity Scaffold Morpholine Scaffold Properties Favorable Physicochemical Properties (pKa, Solubility, Stability) Scaffold->Properties Synthesis Synthetic Accessibility Scaffold->Synthesis Modification Chemical Modification (Introduction of various substituents) Synthesis->Modification Diversity Library of Diverse Morpholine Derivatives Modification->Diversity Screening High-Throughput Biological Screening Diversity->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead Lead Compound with Desired Biological Activity SAR->Lead

Figure 3: The logical progression from the core morpholine scaffold to the identification of lead compounds.

Future Perspectives

The future of morpholine derivatives in research and development appears bright.[21] In pharmaceuticals, the continuous demand for novel therapeutics will drive the synthesis and evaluation of new morpholine-containing molecules with enhanced efficacy and safety profiles.[21] In agrochemicals, the need for environmentally benign and potent crop protection agents will spur further innovation in morpholine-based fungicides and herbicides.[21] The application of morpholine derivatives in materials science is also expected to expand, leading to the creation of novel polymers and functional materials.[21]

Conclusion

Morpholine has firmly established itself as a privileged and versatile scaffold in modern chemical research. Its unique structural and physicochemical properties have made it an indispensable tool in drug discovery, agrochemical development, and materials science. This guide has provided a comprehensive overview of the diverse research applications of morpholine derivatives, highlighting the underlying principles that govern their utility. It is our hope that this resource will inspire and assist researchers in harnessing the full potential of the morpholine motif to address pressing challenges in science and technology.

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The Morpholine Core: A Synthetic Journey from Serendipity to Strategic Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The morpholine ring, a simple six-membered heterocycle containing both an amine and an ether functional group, has established itself as a cornerstone in medicinal chemistry.[1][2] Its unique physicochemical properties, including its weak basicity and ability to improve the pharmacokinetic profile of drug candidates, have led to its designation as a "privileged structure".[1][3] This guide provides a comprehensive exploration of the discovery and synthetic history of substituted morpholines. We will traverse the timeline from its initial, serendipitous discovery to the development of classical industrial syntheses and the evolution of modern, sophisticated catalytic methodologies for the preparation of complex, stereochemically-defined morpholine derivatives. This guide is designed to provide researchers and drug development professionals with a deep understanding of the causality behind synthetic choices and to serve as a practical resource with detailed experimental protocols and mechanistic insights.

A Fortuitous Beginning: The Discovery of Morpholine

The story of morpholine begins in the late 19th century with the German chemist Ludwig Knorr.[1][4] Knorr, known for his work on the synthesis of quinine and the discovery of the analgesic antipyrine, is credited with the first synthesis of morpholine.[5][6][7] The naming of the compound was based on the erroneous belief at the time that this heterocyclic system formed a core part of the morphine structure.[8][9] While this was later proven incorrect, the name "morpholine" has persisted.

The Workhorse of Industry: Classical Synthesis of the Morpholine Scaffold

For many years, the industrial production of morpholine has been dominated by a straightforward and robust method: the acid-catalyzed dehydration of diethanolamine.[8] This method, while effective, typically requires harsh conditions and generates significant waste.

Dehydration of Diethanolamine

The most common industrial synthesis involves heating diethanolamine with a strong acid, such as concentrated sulfuric acid.[10] The reaction proceeds through the protonation of one of the hydroxyl groups, followed by intramolecular nucleophilic attack by the other hydroxyl group to form the morpholine ring.

Reaction Mechanism: The reaction is a classic example of an acid-catalyzed dehydration and intramolecular cyclization.

G Mechanism of Diethanolamine Dehydration DEA Diethanolamine Protonated_DEA Protonated Diethanolamine DEA->Protonated_DEA + H⁺ H2SO4 H₂SO₄ Intermediate Oxonium Ion Intermediate Protonated_DEA->Intermediate - H₂O Morpholine_H Protonated Morpholine Intermediate->Morpholine_H Intramolecular Cyclization Morpholine Morpholine Morpholine_H->Morpholine - H⁺ H2O H₂O G Workflow for Pd-Catalyzed Morpholine Synthesis Start Enantiopure Amino Alcohol Step1 O-Allylation Start->Step1 Step2 Pd-Catalyzed Carboamination Step1->Step2 Product cis-3,5-Disubstituted Morpholine Step2->Product

Caption: General workflow for palladium-catalyzed synthesis.

Experimental Protocol: Palladium-Catalyzed Synthesis of a Substituted Morpholine [11]

  • Substrate Preparation: Synthesize the O-allyl ethanolamine derivative from the corresponding enantiopure N-Boc protected amino alcohol.

  • Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere, charge Pd(OAc)₂, a suitable phosphine ligand (e.g., P(2-furyl)₃), and a base (e.g., NaOtBu).

  • Reaction Setup: Add the aryl or alkenyl bromide and a solution of the O-allyl ethanolamine substrate in an appropriate solvent (e.g., toluene) to the Schlenk tube.

  • Reaction: Heat the reaction mixture at the desired temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup and Purification: After cooling to room temperature, quench the reaction, extract the product, and purify by column chromatography.

Ring Expansion and Rearrangement: Syntheses from Aziridines

Aziridines are versatile three-membered heterocyclic building blocks that can be used to construct a wide range of more complex nitrogen-containing molecules, including morpholines. These syntheses often proceed via a ring-opening reaction followed by an intramolecular cyclization. [3][12] Metal-Free One-Pot Synthesis from Aziridines: A simple and inexpensive method for the synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines has been developed using ammonium persulfate as an oxidant. [3]

G Synthesis of Morpholines from Aziridines cluster_start Starting Materials Aziridine Substituted Aziridine Ring_Opening SN2-type Ring Opening Aziridine->Ring_Opening Haloalcohol Haloalcohol Haloalcohol->Ring_Opening Ammonium_Persulfate (NH₄)₂S₂O₄ Ammonium_Persulfate->Ring_Opening Oxidant Intermediate Haloalkoxy Amine Intermediate Ring_Opening->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Base Base (e.g., KOH) Base->Cyclization Promoter Morpholine Substituted Morpholine Cyclization->Morpholine

Caption: One-pot synthesis of morpholines from aziridines.

Experimental Protocol: Metal-Free One-Pot Synthesis of a 2-Substituted Morpholine from an Aziridine [3]

  • Reaction Setup: To a solution of the substituted aziridine in a haloalcohol (e.g., 2-chloroethanol), add ammonium persulfate.

  • Ring Opening: Stir the reaction mixture at room temperature until the aziridine is consumed.

  • Cyclization: Add a base, such as potassium hydroxide, to the reaction mixture and continue stirring at room temperature.

  • Workup and Purification: Quench the reaction, extract the product with an organic solvent, and purify by column chromatography.

Case Studies: The Synthesis of Medicinally Important Substituted Morpholines

The versatility of the morpholine scaffold is best illustrated by its presence in a wide range of approved drugs. The following case studies highlight the application of various synthetic strategies to construct these complex molecules.

Reboxetine: A Selective Norepinephrine Reuptake Inhibitor

Reboxetine is an antidepressant that functions as a selective norepinephrine reuptake inhibitor. [13][14]Its synthesis showcases the construction of a C-substituted morpholine ring. A common synthetic approach involves the use of Sharpless asymmetric epoxidation or dihydroxylation to establish the required stereochemistry. [13]

Gefitinib (Iressa®): An EGFR Inhibitor for Cancer Therapy

Gefitinib is a tyrosine kinase inhibitor used in the treatment of non-small-cell lung cancer. [1][8][9]The synthesis of gefitinib involves the construction of a quinazoline core followed by the introduction of the morpholine-containing side chain. [8][15]

Linezolid (Zyvox®): An Oxazolidinone Antibiotic

Linezolid is an important antibiotic used to treat serious infections caused by Gram-positive bacteria. [2][16][17]The synthesis of linezolid involves the coupling of a 3-fluoro-4-morpholinylaniline fragment with a chiral C3-unit that forms the oxazolidinone ring. [16][]

Aprepitant (Emend®): An NK1 Receptor Antagonist for CINV

Aprepitant is an antiemetic medication used to prevent chemotherapy-induced nausea and vomiting (CINV). [4][19][20]Its complex structure, featuring a trisubstituted morpholine ring, has been the subject of significant synthetic efforts, leading to the development of highly efficient and stereoselective routes. [19][21]

Conclusion and Future Outlook

From its serendipitous discovery to its current status as a privileged scaffold in drug design, the journey of the morpholine ring is a testament to the continuous evolution of synthetic organic chemistry. The development of classical industrial processes enabled its large-scale production, while modern catalytic methods have provided access to a vast chemical space of substituted morpholines with precise stereochemical control. The case studies of medicinally important morpholine-containing drugs underscore the critical role that innovative synthetic strategies play in advancing pharmaceutical research and development.

Looking ahead, the demand for novel, highly functionalized morpholine derivatives is expected to grow. Future research will likely focus on the development of even more efficient, enantioselective, and sustainable synthetic methods. The exploration of new catalytic systems, the use of flow chemistry, and the application of biocatalysis are all promising avenues for the future of morpholine synthesis. As our understanding of the intricate relationship between molecular structure and biological function deepens, the strategically substituted morpholine core is poised to remain a vital tool in the quest for new and improved therapeutics.

References

  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
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  • Susilawati, Y., et al. (2021). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. Sains Malaysiana, 50(2), 441-449. [Link]
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  • Xia, Y., et al. (2015). Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. Beilstein Journal of Organic Chemistry, 11, 2194-2199. [Link]
  • Su, W., et al. (2014). Synthesis of Aprepitant. Chinese Journal of Pharmaceuticals, 45(10), 901-905. [Link]
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  • Obora, Y., et al. (2016). Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation. Organic & Biomolecular Chemistry, 14(3), 881-885. [Link]
  • Obora, Y., et al. (2016). Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation. Organic & Biomolecular Chemistry, 14(3), 881-885. [Link]
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  • Smith, M. W., & Lectka, T. (2017). Aziridine–Epoxide Heterocoupling: A Straightforward Approach to Stereoselective Synthesis of Complex Morpholine Derivatives. Journal of the American Chemical Society, 139(4), 1432-1435. [Link]
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A Comprehensive Safety and Handling Guide for 3,5-Dimethylmorpholine for Research and Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction and Scope

3,5-Dimethylmorpholine is a heterocyclic amine compound utilized as a versatile building block and linker in synthetic chemistry.[1] Its application in the development of novel pharmaceutical agents and other complex molecules makes it a common reagent in research and development laboratories. However, its utility is matched by a significant hazard profile that demands a thorough understanding and rigorous adherence to safety protocols.

This technical guide provides an in-depth analysis of the safety data associated with this compound (CAS No. 123-57-9). It is designed for researchers, chemists, and drug development professionals who handle this compound. The objective is to move beyond mere compliance and foster a deep-seated culture of safety by explaining the causality behind recommended procedures. By synthesizing Safety Data Sheet (SDS) information from authoritative sources, this document outlines the compound's hazards, provides validated protocols for handling and emergencies, and establishes a framework for comprehensive risk mitigation.

Section 2: Compound Identification and Physicochemical Properties

A precise understanding of a chemical's physical properties is the foundation of its safe handling. These properties dictate appropriate storage conditions, firefighting measures, and potential exposure pathways.

PropertyValueSource(s)
CAS Number 123-57-9[2][3]
Molecular Formula C₆H₁₃NO[2][4]
Molecular Weight 115.17 g/mol [2][4]
Physical Form Liquid[2]
Flash Point 50 °C (122 °F) - Closed Cup[2]
Synonyms 3,5-Dimethyl-morpholine[2]

Section 3: Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance with multiple risk categories. The signal word "Danger" indicates the potential for severe hazards.[2][4]

GHS Hazard Profile Diagram

GHS_Hazard_Profile cluster_hazards GHS Hazard Classification substance This compound H226 GHS02 Flammable Liquid substance->H226 H226 H302 GHS07 Harmful if Swallowed substance->H302 H302 H315 GHS07 Skin Irritant substance->H315 H315 H318 GHS05 Causes Serious Eye Damage substance->H318 H318 H335 GHS07 Respiratory Irritant substance->H335 H335

Caption: GHS hazard profile for this compound.

Summary of GHS Hazard Statements
Hazard ClassGHS CodeStatementSource(s)
Flammable liquidsH226Flammable liquid and vapor[2][4]
Acute toxicity, OralH302Harmful if swallowed[2][4]
Skin corrosion/irritationH315Causes skin irritation[2][4]
Serious eye damage/eye irritationH318Causes serious eye damage[2][4]
Specific target organ toxicity — single exposureH335May cause respiratory irritation[2][4]

Section 4: Risk Assessment and Mitigation Strategies

Understanding the "why" behind safety protocols is crucial for their effective implementation. Each hazard classification necessitates a specific set of preventative measures.

  • Flammability (H226): With a flash point of 50°C, this compound is a Category 3 flammable liquid.[2] This means its vapors can form an ignitable mixture with air at moderately elevated temperatures. Mitigation: All work must be conducted away from ignition sources such as open flames, hot plates, and spark-producing equipment.[5] Use of non-sparking tools and grounding of containers during transfer is essential to prevent ignition from static discharge.[5]

  • Acute Oral Toxicity (H302): The compound is harmful if ingested.[4] Mitigation: Prohibit eating, drinking, and smoking in laboratory areas.[5] Always use appropriate PPE to prevent accidental ingestion through hand-to-mouth contact. In case of ingestion, immediate medical attention is required; do not induce vomiting.[6]

  • Skin Irritation (H315): Direct contact can cause skin irritation.[4] Mitigation: Prevent all skin contact by using appropriate chemical-resistant gloves and a lab coat.[6] Any contaminated clothing must be removed immediately and washed before reuse.[6]

  • Serious Eye Damage (H318): This is a critical hazard. The classification as Category 1 for eye damage indicates a risk of irreversible injury, including blindness, upon contact.[4][5] Mitigation: The use of chemical splash goggles in combination with a face shield is mandatory whenever handling the liquid outside of a fully closed system.[6][7] Ensure safety showers and eyewash stations are unobstructed and tested regularly.[5]

  • Respiratory Irritation (H335): Vapors can irritate the respiratory system.[4] Mitigation: All handling of this compound must be performed within a certified chemical fume hood to maintain exposure levels well below any established limits and prevent inhalation.

Section 5: Safe Handling and Storage Protocols

A self-validating protocol ensures that safety checks are integrated into the workflow. The following step-by-step procedures are designed to minimize risk.

Step-by-Step Laboratory Handling Protocol
  • Pre-Handling Verification:

    • Confirm that the chemical fume hood is operational and has a valid inspection date.

    • Ensure the safety shower and eyewash station are accessible and have been recently tested.

    • Gather all necessary PPE (See Section 6) and inspect for damage.

    • Locate the appropriate spill kit and fire extinguisher (Type B: for flammable liquids).

  • Chemical Handling:

    • Don all required PPE before entering the handling area.

    • Place absorbent, chemical-resistant lining on the work surface inside the fume hood.

    • When transferring, ground and bond the receiving and dispensing containers to prevent static electricity buildup.[5]

    • Dispense the required amount slowly to minimize splashing and vapor generation.

    • Keep the container tightly closed when not in use.[5]

  • Post-Handling Procedures:

    • Decontaminate any non-disposable equipment that came into contact with the chemical.

    • Wipe down the work surface within the fume hood.

    • Dispose of contaminated waste (gloves, liners, pipette tips) in a designated, sealed hazardous waste container.

    • Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.

    • Wash hands and forearms thoroughly with soap and water.[6]

Storage Protocol
  • Store containers in a designated, well-ventilated flammable liquids storage cabinet.[2]

  • Ensure the container is tightly sealed to prevent vapor leakage.[6]

  • Keep away from heat, sparks, open flames, and strong oxidizing agents.[5]

  • Store in a cool, dry place.

  • The storage area should be locked or otherwise secured to restrict access to authorized personnel.[6]

Section 6: Exposure Control and Personal Protective Equipment (PPE)

Engineering controls are the primary defense against exposure, supplemented by rigorous use of PPE.

  • Engineering Controls: The principal engineering control is a properly functioning chemical fume hood. Adequate general laboratory ventilation is also required to handle any fugitive emissions.[6] Use of explosion-proof electrical equipment is necessary in areas where this chemical is used or stored.[5]

  • Personal Protective Equipment (PPE): The selection of PPE is critical for preventing chemical exposure.

Required PPE Ensemble Diagram

PPE_Ensemble researcher Researcher goggles Chemical Splash Goggles (ANSI Z87.1 / EN166) researcher->goggles Must Wear face_shield Face Shield (Secondary Protection) researcher->face_shield Required for Splash Risk gloves Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) researcher->gloves Must Wear coat Flame-Resistant Lab Coat researcher->coat Must Wear clothing Long Pants & Closed-Toe Shoes researcher->clothing Must Wear

Caption: Mandatory PPE for handling this compound.

  • Eye and Face Protection: Wear chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[5] A face shield must be worn over the goggles during procedures with a high risk of splashing.[7]

  • Skin Protection: Wear a flame-resistant lab coat and appropriate chemical-resistant gloves.[5] While specific permeation data is limited, nitrile or neoprene gloves are often suitable for incidental contact, but the glove manufacturer's specifications must be consulted.[8] For prolonged contact or immersion, heavier-duty gloves are required.

  • Respiratory Protection: Respiratory protection is typically not required when work is conducted within a functional fume hood. If a situation arises where vapor concentrations may exceed exposure limits (e.g., a large spill), a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5]

Section 7: Emergency Procedures and First Aid

Immediate and correct response to an emergency can significantly reduce the severity of an incident.

First Aid Measures
  • Inhalation: Immediately move the affected person to fresh air.[6] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth resuscitation) and seek immediate medical attention.[6][9]

  • Skin Contact: Immediately remove all contaminated clothing.[6] Flush the affected skin area with copious amounts of water for at least 15 minutes.[6] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do.[6] Immediate medical attention is critical to prevent permanent damage. [5]

  • Ingestion: Do NOT induce vomiting.[6] Rinse the mouth thoroughly with water. If the person is conscious, have them drink a small amount of water. Never give anything by mouth to an unconscious person.[6] Call a poison control center or doctor immediately.[10]

Spill and Fire Response
  • Small Spill:

    • Alert others in the area and restrict access.

    • Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[5]

    • Use non-sparking tools to collect the absorbed material into a sealable, labeled container for hazardous waste disposal.[5]

    • Ventilate the area and decontaminate the spill surface.

  • Large Spill:

    • Evacuate the area immediately.

    • Activate the fire alarm and notify emergency response personnel.

    • Do not attempt to clean up a large spill without specialized training and equipment.

  • Fire:

    • For small fires, use a dry chemical, CO₂, or alcohol-resistant foam extinguisher.[6]

    • Do not use a direct stream of water, as it may spread the flammable liquid. A water spray can be used to cool nearby containers.[5]

    • In case of a larger fire, evacuate and call the fire department. Firefighters must wear self-contained breathing apparatus (SCBA).[9]

Section 8: Toxicological Profile Summary

The toxicological hazards of this compound are directly reflected in its GHS classification. The primary concerns for acute exposure are:

  • Oral Toxicity: The compound is classified as harmful if swallowed, with an LD50 value indicating significant toxicity.[4][5]

  • Corrosivity/Irritation: It is not classified as corrosive to the skin but is a skin irritant.[4] Crucially, it poses a high risk of causing severe, irreversible eye damage.[4]

  • Target Organ Effects: The primary target organ for single-exposure toxicity is the respiratory system, leading to irritation.[2] Data on chronic exposure or other systemic effects is not as readily available, reinforcing the need for stringent exposure minimization.

Section 9: Conclusion

This compound is an indispensable tool in modern chemical synthesis, but its hazardous properties—flammability, toxicity, and potential for causing severe eye damage—require the highest level of respect and care. Effective risk management is not a static checklist but a dynamic process rooted in understanding the specific dangers of the compound. By implementing the engineering controls, adhering to the detailed handling protocols, and consistently using the correct personal protective equipment as outlined in this guide, researchers can confidently and safely utilize this valuable reagent in their pursuit of scientific advancement.

Section 10: References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (3R,5R)-3,5-dimethylmorpholine. National Center for Biotechnology Information. Retrieved from [Link]

  • TotalEnergies. (n.d.). The Chemical Properties and Handling of Dimethylmorpholine (CAS 141-91-3). Retrieved from [Link]

  • Canada.ca. (n.d.). Hazardous substance assessment – Morpholine. Retrieved from [Link]

  • GSRS. (n.d.). This compound, TRANS-. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • Angene Chemical. (2025). Safety Data Sheet: (3R,5S)-rel-3,5-Dimethylmorpholine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dimethylmorpholine. National Center for Biotechnology Information. Retrieved from [Link]

  • CP Lab Chemicals. (n.d.). 3, 5-Dimethyl-morpholine, 50 mg, Reagent Grade. Retrieved from [Link]

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Thermodynamic Properties of 3,5-Dimethylmorpholine: A Guide for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Introduction

3,5-Dimethylmorpholine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of morpholine, it is frequently incorporated into molecular scaffolds to enhance physicochemical properties and biological activity. The morpholine ring is valued for its ability to improve aqueous solubility, metabolic stability, and for its role as a key pharmacophore in central nervous system (CNS) drug candidates due to its well-balanced lipophilic–hydrophilic profile.[1][2] Specifically, the dimethyl substitution pattern offers stereochemical diversity and can be used to fine-tune a molecule's interaction with biological targets and modulate its pharmacokinetic profile.[1]

Despite its utility, a comprehensive, experimentally validated dataset of the thermodynamic properties of this compound is conspicuously absent in the public domain. For researchers and drug development professionals, this data gap presents a challenge. Thermodynamic properties such as enthalpy of formation, heat capacity, and vapor pressure are fundamental to predicting a compound's stability, solubility, phase behavior during manufacturing, and ultimately, its bioavailability.

This guide serves as a technical resource for understanding these critical properties. It provides a summary of theoretically estimated thermodynamic values for this compound and, more importantly, details the authoritative, field-proven experimental methodologies required to determine them accurately. By presenting these protocols, this document aims to empower researchers to generate the precise data needed for advanced computational modeling, process chemistry, and formulation development.

Part 1: Physicochemical and Estimated Thermodynamic Properties

Given the lack of peer-reviewed experimental data, we must currently rely on computational methods for thermodynamic values. The Joback method, a group contribution method, provides reasonable estimations for many organic molecules. The following table summarizes key physicochemical and estimated thermodynamic properties for this compound (CAS: 123-57-9).[3][4] It is critical for researchers to view these values as a baseline to be validated by empirical measurement.

PropertyValueUnitSource / Method
Molecular FormulaC₆H₁₃NO-[4]
Molecular Weight115.17 g/mol [3]
Normal Melting Point (Tfus)292.12KJoback Calculated[3]
Normal Boiling Point (Tboil)427.06KJoback Calculated[3]
Enthalpy of Fusion (ΔfusH°)21.77kJ/molJoback Calculated[3]
Enthalpy of Vaporization (ΔvapH°)40.34kJ/molJoback Calculated[3]
Std. Enthalpy of Formation (gas, ΔfH°gas)-227.38kJ/molJoback Calculated[3]
Std. Gibbs Free Energy of Formation (ΔfG°)17.97kJ/molJoback Calculated[3]
Critical Temperature (Tc)640.31KJoback Calculated[3]
Critical Pressure (Pc)3877.12kPaJoback Calculated[3]
Critical Volume (Vc)0.361m³/kmolJoback Calculated[3]

Note: These values are theoretical estimations and should be confirmed experimentally for mission-critical applications.

Part 2: The Imperative for Experimental Data in Drug Development

While computational estimates are useful for initial screening, precise experimental data is non-negotiable in later-stage drug development. The causality is clear:

  • Enthalpy of Formation (ΔHf°): This value is a direct measure of a molecule's energetic stability. In drug development, it is essential for calculating reaction enthalpies, ensuring process safety during scale-up synthesis, and understanding potential degradation pathways.

  • Heat Capacity (Cp): Heat capacity data is critical for chemical engineering calculations, including designing heating and cooling systems for reactors, crystallizers, and spray dryers. It dictates how a substance will respond to thermal stress during manufacturing and storage.

  • Vapor Pressure & Enthalpy of Vaporization (Pvap & ΔHvap): These properties are fundamental to purification processes like distillation and are critical for developing lyophilized (freeze-dried) drug products. Vapor pressure directly influences the sublimation rate, a key parameter in designing efficient lyophilization cycles. Furthermore, these values are essential for predicting and controlling solvent removal during crystallization and for assessing the potential for API volatility.

Part 3: Standard Methodologies for Experimental Determination

The following sections detail the standard, self-validating protocols for determining the core thermodynamic properties of a liquid compound like this compound.

Enthalpy of Combustion and Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔHf°) of an organic compound is typically determined indirectly. First, the enthalpy of combustion (ΔHc°) is measured experimentally by burning the substance in a high-pressure oxygen environment within a bomb calorimeter. The heat released at constant volume (ΔUc°) is measured, converted to the change in enthalpy (ΔHc°), and then ΔHf° is calculated using Hess's Law with the known enthalpies of formation for the combustion products (CO₂(g) and H₂O(l)).[5][6]

  • Calorimeter Calibration:

    • Prepare a pellet of a standard substance with a known heat of combustion, typically benzoic acid, of approximately 1 g.[7]

    • Accurately weigh the pellet and a 10 cm piece of ignition wire.

    • Mount the pellet in the crucible inside the bomb, ensuring the ignition wire is in firm contact with the pellet but not touching the crucible walls.[5]

    • Add 1 mL of distilled water to the bottom of the bomb to ensure all water formed during combustion is in the liquid state.

    • Seal the bomb and charge it slowly with high-purity oxygen to a pressure of 25-30 atm.[5] Submerge the bomb in water to check for leaks; no bubbles should be observed.

    • Place the bomb in the calorimeter bucket and add a precise volume of water (e.g., 2000 mL) to fully submerge it.[5]

    • Allow the system to reach thermal equilibrium, then record the water temperature at one-minute intervals for five minutes to establish a baseline.

    • Ignite the sample by passing a current through the wire.[8]

    • Record the temperature every 30 seconds as it rises, continuing for about five minutes after the peak temperature is reached to establish a post-combustion trend.

    • After the run, release the pressure, open the bomb, and weigh any unburned ignition wire.

    • Calculate the heat capacity of the calorimeter using the known energy of combustion of the standard and the observed temperature change.

  • Sample Measurement:

    • Repeat the entire procedure (steps 1.1-1.11) using a precisely weighed sample of this compound (approx. 0.8-1.0 g). Since it is a liquid, a gelatin capsule or other suitable container may be used, with its heat of combustion accounted for.

    • Use the determined calorimeter heat capacity and the measured temperature change to calculate the heat of combustion for this compound.

cluster_prep Sample Preparation & Setup cluster_run Experimental Run cluster_calc Calculation cluster_key Legend prep 1. Weigh Sample & Ignition Wire mount 2. Mount in Bomb + 1mL H₂O prep->mount seal 3. Seal & Charge with O₂ (30 atm) mount->seal assemble 4. Place Bomb in Water-filled Calorimeter seal->assemble equil 5. Equilibrate & Record Initial Temp. assemble->equil fire 6. Ignite Sample equil->fire record 7. Record Temp. Rise to Maximum fire->record calc_q 8. Calculate Heat Released (q_v = C_cal * ΔT) record->calc_q calc_Hc 9. Determine ΔHc° from q_v calc_q->calc_Hc calc_Hf 10. Calculate ΔHf° using Hess's Law calc_Hc->calc_Hf C_cal C_cal = Calorimeter Heat Capacity (Determined with Benzoic Acid) delta_T ΔT = Corrected Temperature Change

Caption: Workflow for determining ΔHf° using bomb calorimetry.

Heat Capacity via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) provides a rapid and precise method for determining the specific heat capacity (Cp) of liquids and solids.[9] The most common approach is the three-step method (compliant with ASTM E1269), which involves three separate runs: a baseline (empty pans), a standard (sapphire), and the sample.[10]

  • Setup and Calibration:

    • Purge the DSC cell with an inert gas, such as dry nitrogen, at a stable flow rate (e.g., 20-50 mL/min).[9]

    • Perform temperature and heat flow calibrations as per the instrument manufacturer's guidelines, typically using high-purity indium.

  • Measurement Runs:

    • Baseline Run: Place an empty, clean sample pan and lid in the sample position and an identical empty pan and lid in the reference position. Weigh the pans accurately beforehand.[11]

    • Equilibrate the cell at the starting temperature (e.g., -20 °C) for at least 4 minutes.[9]

    • Heat the cell at a constant rate (e.g., 20 °C/min) to the final temperature (e.g., 100 °C) and record the heat flow curve.[9]

    • Standard Run: Place a precisely weighed sapphire standard (e.g., 20-30 mg) in the sample pan used in the baseline run.

    • Repeat the exact same temperature program (steps 2.2-2.3) and record the heat flow curve for the sapphire standard.

    • Sample Run: Replace the sapphire standard with a precisely weighed sample of this compound (e.g., 10-20 mg) in the same sample pan. To prevent volatilization, use hermetically sealed aluminum pans.

    • Repeat the identical temperature program one final time (steps 2.2-2.3) and record the heat flow curve for the sample.

  • Calculation:

    • At any given temperature (T), the specific heat capacity of the sample, Cp(sample), is calculated using the following equation: Cp(sample) = Cp(std) * (m(std) / m(sample)) * (HF(sample) - HF(baseline)) / (HF(std) - HF(baseline)) where Cp(std) is the known specific heat of sapphire, m is mass, and HF is the measured heat flow from the respective runs.[11]

cluster_runs Data Acquisition (Identical Temperature Program) start Start: Calibrated DSC run1 Run 1: Baseline (Empty Pans) -> HF_baseline(T) start->run1 run2 Run 2: Standard (Sapphire) -> HF_std(T) start->run2 run3 Run 3: Sample (this compound) -> HF_sample(T) start->run3 calc Calculate Cp(T) Using: Cp_spl = Cp_std * (m_std/m_spl) * (ΔHF_spl/ΔHF_std) run1->calc run2->calc run3->calc result Result: Cp vs. Temperature Data calc->result

Caption: The three-step workflow for heat capacity determination by DSC.

Vapor Pressure Determination

The relationship between a liquid's vapor pressure and temperature is crucial and can be determined using various methods. A common and reliable static method involves using an isoteniscope immersed in a temperature-controlled bath.[12] This apparatus allows for the measurement of the temperature at which the liquid's vapor pressure equals the pressure of a confined gas, which is measured by an external manometer.[13]

  • Apparatus Setup:

    • Fill the bulb of the isoteniscope approximately three-quarters full with this compound.[12]

    • Place the isoteniscope in a constant temperature bath and connect it to a vacuum line and a manometer.[12]

  • Degassing the Sample:

    • Slightly evacuate the apparatus to cause the liquid to boil gently for a few moments. This removes dissolved gases.

    • Carefully tilt the isoteniscope so that some of the degassed liquid traps a vapor sample in the U-tube portion of the apparatus.

  • Measurement:

    • Set the constant temperature bath to the desired starting temperature and allow the system to reach thermal equilibrium.

    • Slowly admit air or an inert gas into the system until the liquid levels in the U-tube of the isoteniscope are equal. This indicates that the system pressure is equal to the sample's vapor pressure.[13]

    • Record the temperature of the bath and the pressure from the manometer.[14]

    • Increase the temperature of the bath to a new setpoint and repeat steps 3.2 and 3.3.

    • Collect data across a wide range of temperatures.

  • Data Analysis:

    • The enthalpy of vaporization (ΔHvap) can be determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.[14]

exp Experiment: Measure P_vap at various T data Generate Data Set: (T₁, P₁), (T₂, P₂), ... (Tₙ, Pₙ) exp->data transform Transform Data: (1/T₁, ln P₁), (1/T₂, ln P₂), ... data->transform plot Plot ln(P) vs. 1/T transform->plot slope Determine Slope of the Line plot->slope cceq Clausius-Clapeyron Eq: ln(P) = -ΔHvap/R * (1/T) + C cceq->plot Theoretical Basis result Result: ΔHvap = -Slope * R slope->result

Caption: From experimental P-T data to ΔHvap via the Clausius-Clapeyron equation.

Conclusion and Future Outlook

This compound is a valuable building block in modern drug discovery, yet the full characterization of its fundamental thermodynamic properties remains an open task. The theoretically estimated data presented here provides a useful starting point, but it cannot replace high-fidelity experimental measurements for the rigorous demands of process development and formulation science.

The standardized, authoritative protocols detailed in this guide—bomb calorimetry for enthalpy of formation, differential scanning calorimetry for heat capacity, and static measurement for vapor pressure—provide a clear roadmap for researchers to obtain this crucial data. The generation of an empirical, peer-reviewed set of thermodynamic constants for this compound will be a significant contribution to the field, enabling more accurate predictive modeling and fostering more robust and efficient development of the next generation of therapeutics incorporating this important scaffold.

References

  • Aimil Ltd. (2023). Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry.
  • University of Missouri-St. Louis. HEAT OF COMBUSTION: BOMB CALORIMETER. [Link]
  • McMaster University. EXPERIMENT 11: VAPOUR PRESSURE – PROCTECH 2CE3 Lab Manual. eCampusOntario Pressbooks. [Link]
  • University of California, Berkeley. Expt. 2: Bomb Calorimetry. [Link]
  • University of Wisconsin-Madison. Vapor Pressure of a Pure Liquid. [Link]
  • Scribd. BOMB CALORIMETER Experiment. [Link]
  • University of Idaho. ME 354 Lab - Bomb Calorimeter Experiment. [Link]
  • Bellevue College. Experiment 6: Vapor Pressure of Liquids. [Link]
  • Tye-Gingras, M. et al. (2016). Method of Measuring the Vapor Pressure and Concentration of Fluids using VLE and Vibrating Tube Densitometer Apparatuses. Journal of Applied Mechanical Engineering. [Link]
  • ASTM International. Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry. [Link]
  • ResearchGate. Experimental Evaluation of Procedures for Heat Capacity Measurement by Differential Scanning Calorimetry. [Link]
  • Šesták, J. MEASUREMENT OF HEAT CAPACITY BY DIFFERENTIAL SCANNING CALORIMETRY. [Link]
  • Idaho National Laboratory. Measurement of Specific Heat Capacity Using Differential Scanning Calorimeter. [Link]
  • Nichols, G. et al. (2023).
  • Cheméo. Chemical Properties of Morpholine, 3,5-dimethyl- (CAS 123-57-9). [Link]
  • Stevanato, L. et al. (2022). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]
  • Stevanato, L. et al. (2022). Occurrence of Morpholine in Central Nervous System Drug Discovery.
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(3S,5S)-3,5-Dimethylmorpholine: A Chiral Scaffold for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stereochemistry in Drug Design

In the intricate world of medicinal chemistry, the three-dimensional arrangement of atoms within a molecule is paramount. Chirality, the property of a molecule being non-superimposable on its mirror image, can have profound implications for a drug's efficacy, safety, and metabolic profile.[1] Enantiomers, the pairs of these mirror-image molecules, often exhibit distinct pharmacological activities. This necessitates the development and utilization of enantiomerically pure building blocks in drug discovery and development.[1] (3S,5S)-3,5-Dimethylmorpholine is a chiral heterocyclic compound that has emerged as a valuable scaffold in the synthesis of novel therapeutics. Its constrained conformation and the specific spatial orientation of its methyl groups make it an attractive component for creating molecules with high affinity and selectivity for their biological targets. This guide provides a comprehensive overview of the commercial availability, key applications, synthesis, and analytical methodologies for (3S,5S)-3,5-Dimethylmorpholine, serving as a critical resource for its application in modern drug discovery.

Commercial Sourcing of (3S,5S)-3,5-Dimethylmorpholine

The accessibility of high-quality chiral building blocks is a crucial starting point for any drug discovery program. (3S,5S)-3,5-Dimethylmorpholine and its hydrochloride salt are available from a number of specialized chemical suppliers. When selecting a supplier, it is imperative to consider not only the cost but also the purity, enantiomeric excess (ee%), and the availability of comprehensive analytical data, such as a Certificate of Analysis (CoA), Nuclear Magnetic Resonance (NMR) spectra, and High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) data.

Below is a comparative table of some commercial suppliers for (3S,5S)-3,5-Dimethylmorpholine and its derivatives. Please note that availability and specifications are subject to change, and direct inquiry with the suppliers is always recommended.

SupplierProduct NameCAS NumberPurityAvailable Forms
Apollo Scientific (3S,5S)-3,5-Dimethylmorpholine154634-96-598%[2]Free base
Cenmed Enterprises (3S,5S)-3,5-Dimethylmorpholine hydrochloride154634-94-3≥98%Hydrochloride salt
Ivy Fine Chemicals (3S,5S)-3,5-DiMethylMorpholine hydrochloride154634-94-3Not specifiedHydrochloride salt
Aladdin (3S,5S)-3,5-Dimethylmorpholine154634-96-5Not specifiedFree base
ChemScene cis-3,5-Dimethylmorpholine hydrochloride154596-17-5≥97%[3]Hydrochloride salt (racemic cis)
Biosynth 3,5-Dimethylmorpholine123-57-9Not specifiedRacemic mixture
Sigma-Aldrich 3,5-Dimethyl-morpholine123-57-9Not specifiedRacemic mixture

It is important to distinguish between the different stereoisomers and salt forms when ordering. The "cis" and "trans" isomers, as well as the specific enantiomers (e.g., (3R,5S) or (3R,5R)), are distinct chemical entities with potentially different biological activities. For targeted drug design, sourcing the specific (3S,5S) enantiomer with high enantiomeric purity is critical.

Applications in Drug Development

The rigid and defined three-dimensional structure of the morpholine ring makes it a privileged scaffold in medicinal chemistry. The introduction of methyl groups at the 3 and 5 positions with a specific stereochemistry, as in (3S,5S)-3,5-dimethylmorpholine, provides a vector for interacting with biological targets with high specificity. This has led to its incorporation in drug candidates across various therapeutic areas.

Central Nervous System (CNS) Disorders

The morpholine moiety is frequently employed in the design of CNS-active compounds due to its favorable physicochemical properties, which can contribute to improved brain permeability. The constrained nature of substituted morpholines can lead to enhanced selectivity for specific receptor subtypes. A patent for arylmorpholine derivatives with antidepressant activity explicitly mentions compounds containing a this compound scaffold.[4]

Logical Relationship: From Scaffold to CNS Drug Candidate

CNS_Drug_Design Scaffold (3S,5S)-3,5-Dimethylmorpholine Properties Constrained Conformation Defined Stereochemistry Favorable Physicochemical Properties Scaffold->Properties Advantages Enhanced Receptor Selectivity Improved Brain Permeability Properties->Advantages Application CNS Drug Candidates (e.g., Antidepressants) Advantages->Application

Caption: The role of (3S,5S)-3,5-Dimethylmorpholine in CNS drug design.

Oncology: CDK4/6 Inhibitors

Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, and their inhibition has emerged as a successful strategy in cancer therapy, particularly for certain types of breast cancer. Several approved CDK4/6 inhibitors feature a nitrogen-containing heterocyclic core. The this compound moiety has been explored as a component in the design of novel CDK4/6 inhibitors, where it can contribute to the desired binding interactions with the kinase domain.[5] The specific stereochemistry of the methyl groups can influence the compound's potency and selectivity.

Synthetic Strategies

A common strategy involves the cyclization of a chiral amino alcohol derivative. For example, a chiral amino diol can be cyclized under acidic conditions to form the morpholine ring. The stereocenters are typically introduced early in the synthesis using chiral starting materials or through asymmetric reactions.

Generalized Synthetic Workflow

Synthesis_Workflow Start Chiral Starting Material (e.g., Chiral Amino Acid) Intermediate1 Formation of Chiral Amino Alcohol Intermediate Start->Intermediate1 Intermediate2 Introduction of Second Stereocenter Intermediate1->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Product (3S,5S)-3,5-Dimethylmorpholine Cyclization->Product

Caption: A generalized workflow for the synthesis of chiral morpholines.

Analytical Methodologies for Quality Control

Ensuring the chemical and stereochemical purity of (3S,5S)-3,5-dimethylmorpholine is critical for its use in research and drug development. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Chiral Chromatography (HPLC and GC)

The most crucial analytical method for a chiral compound is one that can separate its enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for determining the enantiomeric excess (ee%) of (3S,5S)-3,5-dimethylmorpholine.

Experimental Protocol: Chiral HPLC Method Development

  • Column Selection: The choice of a chiral stationary phase (CSP) is the most critical parameter. For a molecule like this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point. A screening of several different chiral columns is recommended to find the one that provides the best separation.

  • Mobile Phase Selection:

    • Normal Phase: A mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol is typically used. The ratio of these solvents is adjusted to optimize the retention time and resolution. For basic compounds like morpholines, the addition of a small amount of an amine modifier (e.g., diethylamine) to the mobile phase can improve peak shape.

    • Reversed Phase: A mixture of water or buffer and an organic solvent like acetonitrile or methanol is used.

  • Detection: A UV detector is commonly used if the molecule has a chromophore. For compounds lacking a strong chromophore, a derivatization step to introduce a UV-active group may be necessary, or alternative detection methods like mass spectrometry (MS) or an evaporative light scattering detector (ELSD) can be employed.

  • Optimization: Once a separation is achieved, parameters such as the mobile phase composition, flow rate, and column temperature can be fine-tuned to improve the resolution and analysis time.

Experimental Protocol: Chiral GC Method

  • Column Selection: Capillary columns with a chiral stationary phase, often based on cyclodextrin derivatives, are used for the GC separation of enantiomers.[6]

  • Derivatization: Due to the polarity of the morpholine nitrogen, derivatization may be necessary to improve the volatility and chromatographic performance. This can be achieved by reacting the compound with a suitable derivatizing agent to form, for example, an amide or carbamate.

  • GC Conditions: The oven temperature program (initial temperature, ramp rate, and final temperature), carrier gas flow rate, and injector and detector temperatures are optimized to achieve baseline separation of the enantiomers.

  • Detection: A Flame Ionization Detector (FID) is a common and robust detector for organic compounds. For more definitive identification, a Mass Spectrometer (MS) can be used as the detector.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for confirming the chemical structure of (3S,5S)-3,5-dimethylmorpholine. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular framework. To confirm the enantiomeric purity, chiral shift reagents can be used in NMR, which induce chemical shift differences between the enantiomers.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern, which can aid in structure elucidation. When coupled with a chromatographic separation technique (GC-MS or LC-MS), it provides a powerful tool for both identification and quantification.

Conclusion

(3S,5S)-3,5-Dimethylmorpholine is a valuable chiral building block with significant potential in the development of new therapeutics, particularly for CNS disorders and oncology. Its rigid conformation and specific stereochemistry allow for the design of highly selective and potent drug candidates. A thorough understanding of its commercial availability, synthetic routes, and the appropriate analytical methods for quality control is essential for its successful application in drug discovery and development. As the demand for enantiomerically pure compounds continues to grow, the importance of chiral scaffolds like (3S,5S)-3,5-dimethylmorpholine in the medicinal chemist's toolbox will undoubtedly increase.

References

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  • WO1992018489A1 - Arylmorpholine, preparation and use - Google P
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  • The Study of Chiral Stationary Phases for Gas Chromatography - AZoM. (2022-07-22). (URL: [Link])
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Methodological & Application

Synthesis of Novel 3,5-Dimethylmorpholine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholine Scaffold in Modern Drug Discovery

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Its unique physicochemical properties, including metabolic stability and the ability to enhance aqueous solubility, make it a desirable feature in drug design.[1] Specifically, the 3,5-disubstituted morpholine framework offers a versatile three-dimensional scaffold for the development of novel therapeutics, with applications ranging from anticancer to central nervous system (CNS) agents.[3] This guide provides an in-depth exploration of modern synthetic strategies for accessing novel 3,5-dimethylmorpholine derivatives, complete with detailed experimental protocols and mechanistic insights to empower researchers in the fields of chemical synthesis and drug development.

Strategic Approaches to the this compound Core

The synthesis of this compound derivatives can be broadly categorized into methods that yield cis or trans isomers with high diastereoselectivity. The choice of strategy is often dictated by the desired stereochemical outcome and the availability of starting materials.

Diastereoselective Synthesis of cis-3,5-Dimethylmorpholine Derivatives via Palladium-Catalyzed Carboamination

A robust and modular approach for the asymmetric synthesis of cis-3,5-disubstituted morpholines utilizes a palladium-catalyzed carboamination reaction.[4] This strategy allows for the construction of the morpholine ring from readily available enantiopure amino alcohols.[4]

Mechanism and Rationale:

The key step in this synthesis is the intramolecular palladium-catalyzed coupling of an O-allyl ethanolamine derivative with an aryl or alkenyl bromide. The reaction proceeds through a sequence of oxidative addition of the palladium catalyst to the aryl/alkenyl bromide, followed by coordination to the alkene and subsequent intramolecular aminopalladation. Reductive elimination then furnishes the desired morpholine product and regenerates the palladium(0) catalyst. The cis stereochemistry is controlled by the geometry of the starting amino alcohol and the concerted nature of the cyclization.

Workflow for Palladium-Catalyzed Synthesis of cis-3,5-Disubstituted Morpholines:

workflow1 start Enantiopure Amino Alcohol step1 O-Allylation start->step1 NaH, Allyl Bromide step2 N-Arylation/Alkenylation step1->step2 1. Boc Deprotection 2. Pd-Catalyzed Coupling step3 Pd-Catalyzed Intramolecular Carboamination step2->step3 Pd(OAc)2, P(2-furyl)3, NaOtBu, Toluene end cis-3,5-Disubstituted Morpholine step3->end

Caption: General workflow for the synthesis of cis-3,5-disubstituted morpholines.

Enantioselective Synthesis of trans-3,5-Dimethylmorpholine Derivatives from Chiral Amino Alcohols

The synthesis of trans-3,5-disubstituted morpholines can be achieved with high enantiomeric and diastereomeric purity starting from optically pure amino acids, such as serine.[5] This method relies on the coupling of two chiral building blocks to construct the morpholine backbone.

Mechanism and Rationale:

This strategy involves the coupling of a protected serine derivative with a chiral C3 synthon, such as 2,3-O-isopropylideneglycerol triflate.[5] Subsequent chemical manipulations, including deprotection and intramolecular cyclization via mesylation of a primary alcohol, lead to the formation of the trans-disubstituted morpholine ring. The stereochemical outcome is predetermined by the chirality of the starting materials.

Workflow for Enantioselective Synthesis of trans-3,5-Bis(hydroxymethyl)morpholines:

workflow2 start L- or D-Serine Derivative step1 Coupling with Chiral C3 Synthon start->step1 NaH, THF step2 Deprotection & Regioselective Protection step1->step2 Acid Hydrolysis, Silylation step3 Mesylation & Intramolecular Cyclization step2->step3 1. MsCl, Et3N 2. Deprotection & Cyclization end trans-3,5-Disubstituted Morpholine step3->end

Caption: General workflow for the synthesis of trans-3,5-disubstituted morpholines.

Novel Synthesis of cis-3,5-Disubstituted Morpholines via Electrophile-Induced Ring Closure

A novel and diastereoselective method for preparing cis-3,5-disubstituted morpholines involves an electrophile-induced ring closure of a 2-(allyloxymethyl)aziridine derivative.[6] This approach offers a unique pathway to functionalized morpholines.

Mechanism and Rationale:

The reaction is initiated by the addition of an electrophile, such as bromine, to the double bond of the allyl group. The resulting bromonium ion is then attacked intramolecularly by the aziridine nitrogen, leading to the formation of the six-membered morpholine ring in a concerted fashion that dictates the cis stereochemistry of the two newly formed stereocenters.

Detailed Experimental Protocols

Protocol 1: Synthesis of a cis-3,5-Disubstituted Morpholine via Palladium-Catalyzed Carboamination[4]

This protocol describes the synthesis of a representative cis-3,5-disubstituted morpholine.

Materials:

  • (S)-2-(tert-butoxycarbonylamino)propan-1-ol

  • Sodium hydride (60% dispersion in mineral oil)

  • Allyl bromide

  • Trifluoroacetic acid (TFA)

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(2-furyl)phosphine (P(2-furyl)₃)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Anhydrous dichloromethane (DCM)

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Step-by-Step Procedure:

  • O-Allylation: To a solution of (S)-2-(tert-butoxycarbonylamino)propan-1-ol (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise. Stir the mixture for 30 minutes at 0 °C, then add allyl bromide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction carefully with water and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Boc Deprotection: Dissolve the O-allylated product (1.0 eq) in a 1:1 mixture of DCM and TFA at 0 °C. Stir the solution for 1 hour at room temperature. Remove the solvent under reduced pressure to obtain the amine trifluoroacetate salt.

  • N-Arylation: In a flame-dried Schlenk tube under an inert atmosphere, combine the amine trifluoroacetate salt (1.0 eq), aryl bromide (1.1 eq), a suitable palladium catalyst and ligand (e.g., Pd₂(dba)₃ and BINAP), and a base (e.g., cesium carbonate) in anhydrous toluene. Heat the reaction mixture at 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS). Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate and purify the product by flash column chromatography.

  • Intramolecular Carboamination: In a flame-dried Schlenk tube, charge with Pd(OAc)₂ (0.02 eq), P(2-furyl)₃ (0.08 eq), and NaOtBu (2.0 eq). Evacuate and backfill with an inert gas. Add the N-arylated O-allyl ethanolamine (1.0 eq) and the aryl bromide (2.0 eq) as a solution in anhydrous toluene. Heat the reaction mixture at 100 °C for 12-24 hours. After cooling, quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to yield the cis-3,5-disubstituted morpholine.

Protocol 2: Synthesis of a trans-3,5-Disubstituted Morpholine from a Serine Derivative[5]

This protocol outlines the synthesis of a representative trans-3,5-bis(hydroxymethyl)morpholine derivative.

Materials:

  • L-N-Boc-serine methyl ester

  • tert-Butyldiphenylsilyl chloride (TBDPSCl)

  • Lithium borohydride (LiBH₄)

  • (R)-2,3-O-isopropylideneglycerol triflate

  • Sodium hydride (60% dispersion in mineral oil)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous dichloromethane (DCM)

  • Standard glassware for inert atmosphere reactions

Step-by-Step Procedure:

  • Protection and Reduction: Protect the hydroxyl group of L-N-Boc-serine methyl ester (1.0 eq) with TBDPSCl (1.1 eq) and imidazole (1.2 eq) in anhydrous DMF. After purification, reduce the methyl ester of the resulting compound with LiBH₄ (1.5 eq) in anhydrous THF to yield the corresponding primary alcohol.

  • Coupling: To a solution of the primary alcohol (1.0 eq) in anhydrous THF at 0 °C, add NaH (2.0 eq). After stirring for 30 minutes, add (R)-2,3-O-isopropylideneglycerol triflate (1.2 eq). Allow the reaction to warm to room temperature and stir for 16 hours. Purify the coupled product by column chromatography.

  • Deprotection and Regioselective Silylation: Hydrolyze the isopropylidene group using acidic conditions (e.g., aqueous HCl in THF). Then, regioselectively protect the primary hydroxyl group of the resulting diol with TBDPSCl.

  • Mesylation and Cyclization: Mesylate the remaining secondary hydroxyl group with MsCl (1.2 eq) and Et₃N (1.5 eq) in anhydrous DCM at 0 °C. After completion, deprotect the Boc group with TFA in DCM. Neutralize the resulting amine salt and induce cyclization by heating in a suitable solvent (e.g., methanol) with a base like triethylamine to afford the trans-3,5-disubstituted morpholine.

Data Presentation: Characterization of this compound Derivatives

The following table summarizes representative characterization data for synthesized this compound derivatives.

CompoundStructure1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)MS (ESI+) m/z
cis-3,5-Dimethyl-4-phenylmorpholine 1.15 (d, 6H), 2.50 (t, 2H), 3.70 (m, 2H), 3.90 (dd, 2H), 6.80-7.30 (m, 5H)18.5, 55.0, 70.2, 116.0, 120.0, 129.0, 150.0192.1 [M+H]⁺
trans-3,5-Bis(benzyloxymethyl)morpholine 2.80 (t, 2H), 3.50-3.70 (m, 6H), 4.50 (s, 4H), 7.20-7.40 (m, 10H)54.5, 71.0, 73.5, 127.5, 128.0, 128.5, 138.0328.2 [M+H]⁺

Note: NMR data are representative and may vary based on the specific derivative and solvent used.

Applications and Future Perspectives

The synthetic methodologies outlined in this guide provide access to a diverse range of this compound derivatives with significant potential in drug discovery. These compounds have been investigated for a variety of pharmacological activities. For instance, certain derivatives have shown promise as anticancer agents by targeting key cellular pathways.[3] The chiral nature of the 3,5-disubstituted morpholine scaffold makes it an attractive platform for the development of selective inhibitors for various enzymes and receptors.

Future research in this area will likely focus on the development of even more efficient and stereoselective synthetic routes, including the use of novel catalytic systems. Furthermore, the exploration of the biological activities of a wider range of this compound derivatives will undoubtedly uncover new therapeutic opportunities.

References

  • Wolfe, J. P., & Rossi, M. A. (2004). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 6(10), 1589-1592.
  • Reddy, K. L., & Sharpless, K. B. (2001). Facile Route to 3,5-Disubstituted Morpholines: Enantioselective Synthesis of O-Protected trans-3,5-Bis(hydroxymethyl)morpholines. Organic Letters, 3(11), 1709-1711.
  • Tang, A., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Organic Letters.
  • BenchChem. (2025).
  • Ghorbani-Vaghei, R., & Amiri, M. (2014). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. RSC Advances, 4(63), 33267-33279.
  • Michael, J. P. (2005). Stereoselective synthesis of 2,5-disubstituted morpholines using a palladium-catalyzed hydroamination reaction.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • ResearchGate. (n.d.).
  • D'hooghe, M., et al. (2006). Novel synthesis of cis-3,5-disubstituted morpholine derivatives. The Journal of Organic Chemistry, 71(12), 4678-4681.
  • Ortiz, K. G., et al. (2021).
  • Karjalainen, O. K., & Koskinen, A. M. P. (2012). Diastereoselective synthesis of vicinal amino alcohols. Organic & Biomolecular Chemistry, 10(23), 4577-4592.
  • SpectraBase. (n.d.). trans-3,5-DIMETHYLMORPHOLINE - [13C NMR].
  • Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49(6), 787-817.
  • Zhang, H., et al. (2017). Design, Synthesis, and Biological Evaluation of Dimorpholine Substituted Thienopyrimidines as Potential Class I PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 60(9), 4023-4035.

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3,5-Dimethylmorpholine: A Specialized Amine for Synthesis and a Hypothetical Exploration of its Role as a Reaction Solvent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Morpholine Derivative

3,5-Dimethylmorpholine is a heterocyclic amine that has carved a niche in specialized chemical applications, particularly as a chiral building block in the synthesis of complex molecules.[1] While its role as a reactant and a structural motif is established, its application as a primary reaction solvent is not widely documented in peer-reviewed literature or patents. This guide, therefore, serves a dual purpose. Firstly, it provides a comprehensive overview of the known properties and applications of this compound. Secondly, it offers a theoretical framework and a hypothetical protocol for researchers interested in exploring its potential as a novel reaction solvent, grounded in its physicochemical properties and general principles of solvent chemistry.

Physicochemical and Safety Profile of this compound

A thorough understanding of a chemical's properties is paramount for its safe and effective use. The key characteristics of this compound are summarized below.

PropertyValueSource
Molecular Formula C₆H₁₃NO[1][2]
Molecular Weight 115.17 g/mol [1][2]
Appearance Liquid
Flash Point 50 °C (122 °F)
CAS Number 123-57-9[1][2]

Safety and Handling Precautions:

This compound is classified as a flammable liquid and is harmful if swallowed.[2] It is also known to cause skin irritation and serious eye damage.[2] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.

Hazard Statements:

  • H226: Flammable liquid and vapor[2]

  • H302: Harmful if swallowed[2]

  • H315: Causes skin irritation[2]

  • H318: Causes serious eye damage[2]

  • H335: May cause respiratory irritation[2]

Established Applications: A Chiral Building Block in Synthesis

The primary utility of this compound lies in its role as a chiral precursor and a linker in the synthesis of more complex molecules, including those with potential pharmaceutical applications. Its inherent chirality makes it a valuable starting material for creating stereospecific compounds.

One notable application is its use in the synthesis of 2-phenyl-3,5-dimethylmorpholine derivatives, which have shown potential as antidepressant agents. In such syntheses, this compound is not the solvent but a key reactant that forms the core structure of the final product.[3]

Furthermore, it has been identified as a chiral amide with potential anticancer activity.[1] It can act as a linker to form amide bonds between two molecules, a crucial step in the construction of various bioactive compounds.[1]

Hypothetical Application as a Reaction Solvent: A Theoretical Exploration

While not a conventional choice, the structural features of this compound suggest potential, albeit niche, applications as a reaction solvent. This section will explore these possibilities from a theoretical standpoint.

Predicted Solvent Properties:

Based on its molecular structure, we can infer the following solvent characteristics:

  • Polarity: The presence of both an ether and a secondary amine group within the morpholine ring imparts a degree of polarity. This would likely make it a polar aprotic solvent, capable of dissolving a range of organic compounds.

  • Basicity: The nitrogen atom in the morpholine ring is basic. This intrinsic basicity could be advantageous in reactions that require a basic medium to proceed or to neutralize acidic byproducts.

  • Hydrogen Bonding: While the nitrogen atom has a hydrogen atom and can act as a hydrogen bond donor, its primary character in a reaction medium would likely be as a hydrogen bond acceptor via the oxygen and nitrogen lone pairs.

  • Boiling Point: A moderate boiling point would allow for reactions to be conducted at elevated temperatures while still being relatively easy to remove under vacuum.

Potential Reaction Classes for Investigation:

Given these predicted properties, this compound could hypothetically be a suitable solvent for:

  • Nucleophilic Substitution Reactions: Its polarity could help to stabilize charged intermediates and transition states in SN1 and SN2 reactions. The basic nature might also play a role in deprotonating nucleophiles or scavenging protons.

  • Elimination Reactions: The basicity of the solvent could promote E2 elimination reactions where a base is required.

  • Reactions Involving Basic Catalysts: For reactions that are catalyzed by bases, using a basic solvent could potentially enhance the reaction rate.

The following diagram illustrates a hypothetical workflow for evaluating this compound as a solvent for a generic nucleophilic substitution reaction.

G cluster_0 Solvent Evaluation Workflow A Step 1: Solubility Test Dissolve reactants in this compound at RT and elevated temperature. B Step 2: Small-Scale Reaction Screening Run the reaction at different temperatures (e.g., RT, 50°C, 100°C). A->B C Step 3: Analytical Monitoring Monitor reaction progress by TLC, GC, or LC-MS. B->C D Step 4: Comparison with Standard Solvents Run the reaction in parallel with common solvents (e.g., DMF, DMSO, THF). C->D E Step 5: Work-up and Isolation Develop a protocol for product extraction and purification. D->E F Step 6: Yield and Purity Analysis Determine the yield and purity of the product. E->F G Step 7: Decision Assess if this compound offers any advantage (yield, selectivity, etc.). F->G

Hypothetical workflow for evaluating a novel reaction solvent.

Hypothetical Protocol: General Procedure for Evaluating this compound as a Reaction Solvent for a Nucleophilic Substitution

Disclaimer: This is a theoretical protocol and should be adapted based on the specific reaction being investigated. All work must be performed with appropriate safety precautions in a fume hood.

Objective: To assess the suitability of this compound as a solvent for the reaction of an alkyl halide with a nucleophile and compare its performance to a standard polar aprotic solvent like N,N-dimethylformamide (DMF).

Materials:

  • Alkyl halide (e.g., 1-bromobutane)

  • Nucleophile (e.g., sodium azide)

  • This compound (as solvent)

  • N,N-Dimethylformamide (DMF) (as control solvent)

  • Reaction vials or round-bottom flasks

  • Stirring mechanism (magnetic stirrer and stir bars)

  • Heating mechanism (heating mantle or oil bath)

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Work-up and purification equipment (separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • Solubility Check:

    • In two separate small vials, add a small amount of the alkyl halide and the nucleophile.

    • To one vial, add this compound dropwise until the solids dissolve at room temperature. Note the approximate solubility.

    • Repeat with the second vial, gently warming if necessary.

    • If the reactants are not soluble, this compound is not a suitable solvent for this reaction.

  • Reaction Setup:

    • Set up two parallel reactions. In a clean, dry reaction vial equipped with a stir bar, dissolve the nucleophile (1.2 equivalents) in this compound (e.g., 2 mL).

    • In a second identical vial, dissolve the same amount of the nucleophile in DMF.

    • To each vial, add the alkyl halide (1.0 equivalent).

  • Reaction Monitoring:

    • Stir both reactions at room temperature.

    • Monitor the progress of each reaction every hour by taking a small aliquot and spotting it on a TLC plate.

    • If no reaction is observed at room temperature after several hours, gradually increase the temperature (e.g., to 50 °C) and continue monitoring.

  • Work-up and Analysis:

    • Once the reaction is complete (as determined by TLC), quench both reactions by pouring them into water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Analyze the crude product from each reaction by an appropriate method (e.g., NMR, GC-MS) to determine the conversion and the formation of any byproducts.

    • Purify the products by column chromatography if necessary and calculate the isolated yields.

    • Compare the reaction time, conversion, and isolated yield for the reaction in this compound versus DMF.

    • Assess if this compound offers any advantages in terms of reaction rate, yield, or purity profile.

The following diagram illustrates the key steps in this hypothetical protocol.

G A Reactant Solubility Test in This compound B Parallel Reaction Setup: - this compound - Control Solvent (e.g., DMF) A->B If soluble C Reaction Monitoring by TLC (at various temperatures) B->C D Aqueous Work-up and Product Extraction C->D Upon completion E Analysis and Comparison: - Reaction Rate - Product Yield - Purity D->E

Key steps in the evaluation of a new reaction solvent.

Conclusion: A Compound of Untapped Potential?

This compound is a valuable chiral amine with established roles in organic synthesis. While its use as a reaction solvent is not a common practice, its chemical properties suggest that it could be a viable, albeit specialized, solvent for certain types of reactions, particularly those that benefit from a polar, basic medium. The hypothetical protocol provided in this guide offers a starting point for researchers who wish to explore this untapped potential. As with any new experimental parameter, careful small-scale trials and thorough analysis are essential to determine its efficacy and potential advantages over more conventional solvents.

References

  • HU219458B - 2-Phenyl-3,5-dimethylmorpholine derivatives, pharmaceutical compositions containing them, and methods for their preparation - Google P
  • US6051717A - Convergent process for the preparation of a morpholine compound - Google P
  • This compound | C6H13NO | CID 8862 - PubChem. (URL: [Link])

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Application Notes and Protocols for the N-Alkylation of 3,5-Dimethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of N-Alkylated 3,5-Dimethylmorpholine Scaffolds

The morpholine ring is a privileged scaffold in medicinal chemistry, and its N-substituted derivatives are integral components of numerous approved drugs and clinical candidates. The specific isomer, this compound, introduces chiral centers and a defined three-dimensional structure, which can be pivotal for achieving selective and potent interactions with biological targets. N-alkylation of this core allows for the systematic exploration of chemical space around a lead compound, a critical step in optimizing pharmacokinetic and pharmacodynamic properties such as potency, selectivity, solubility, and metabolic stability.[1] This guide provides a detailed overview of the standard protocols for the N-alkylation of this compound, with a focus on reductive amination and direct alkylation with alkyl halides, offering insights into the rationale behind procedural choices to empower researchers in their synthetic endeavors.

Strategic Approaches to N-Alkylation

The two most prevalent and reliable methods for the N-alkylation of secondary amines like this compound are reductive amination and direct alkylation with alkyl halides. The choice between these strategies is often dictated by the nature of the desired N-substituent and the overall synthetic scheme.

Protocol 1: Reductive Amination for the Introduction of Diverse N-Substituents

Reductive amination is a highly versatile and widely used method for forming carbon-nitrogen bonds.[2] It proceeds via the initial formation of an iminium ion from the reaction of the secondary amine (this compound) with a carbonyl compound (an aldehyde or ketone), followed by in-situ reduction to the corresponding tertiary amine.

The success of a reductive amination hinges on the selection of an appropriate reducing agent that selectively reduces the iminium ion in the presence of the starting carbonyl compound.[3] Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is the reagent of choice for this transformation due to its mildness, broad functional group tolerance, and excellent selectivity.[4] Unlike stronger reducing agents like sodium borohydride (NaBH₄), STAB is less likely to reduce the starting aldehyde or ketone, thus minimizing side product formation.[5] The reaction is typically performed in aprotic solvents such as dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF) because STAB is water-sensitive.[5]

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound and Aldehyde/Ketone in Anhydrous Solvent (e.g., DCM) B Add Sodium Triacetoxyborohydride (NaBH(OAc)3) portion-wise A->B Initiate Reduction C Stir at Room Temperature (Typically 1-24 h) B->C Allow Reaction to Proceed D Quench with Saturated Aqueous NaHCO3 C->D Neutralize Acidic Byproducts E Extract with Organic Solvent D->E Isolate Product F Dry, Concentrate, and Purify (e.g., Flash Chromatography) E->F Obtain Pure N-alkylated Product

Caption: Workflow for N-alkylation via reductive amination.

  • Reaction Setup: To a solution of this compound (1.0 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in anhydrous dichloromethane (DCM, 0.2 M) at room temperature, add sodium triacetoxyborohydride (STAB) (1.2 equivalents) portion-wise over 5 minutes.[6]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1 to 6 hours).

  • Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6] Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (3 x 20 mL).

  • Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated this compound.

Protocol 2: Direct N-Alkylation with Alkyl Halides

Direct alkylation of amines with alkyl halides is a fundamental and straightforward approach to forming C-N bonds.[7] This SN2 reaction involves the nucleophilic attack of the secondary amine's lone pair of electrons on the electrophilic carbon of the alkyl halide.

A key challenge in the N-alkylation of secondary amines is the potential for over-alkylation to form a quaternary ammonium salt.[7] To mitigate this, the reaction is often carried out with a slight excess of the amine or by carefully controlling the stoichiometry of the alkylating agent. The choice of base is also critical. A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is typically used to neutralize the hydrohalic acid byproduct generated during the reaction, thereby preventing the protonation of the starting amine and promoting the reaction to completion.[8] The choice of solvent depends on the solubility of the reactants and the reaction temperature. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are common choices as they can effectively solvate the reactants and facilitate the SN2 mechanism.[9]

SN2_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products Amine This compound (Nucleophile) TS [H-N---R---X]‡ Amine->TS Nucleophilic Attack AlkylHalide R-X (Electrophile, X=Br, I) AlkylHalide->TS Simultaneous Bond Breaking Product N-Alkyl-3,5-Dimethylmorpholine TS->Product New C-N Bond Byproduct H-X (neutralized by base) TS->Byproduct Halide Leaving Group

Caption: SN2 mechanism for direct N-alkylation.

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 equivalent) and potassium carbonate (K₂CO₃, 2.0 equivalents) in N,N-dimethylformamide (DMF, 0.5 M).

  • Addition of Alkylating Agent: Add the alkyl bromide (1.1 equivalents) to the stirred suspension at room temperature.

  • Reaction Conditions: Heat the reaction mixture to a temperature appropriate for the reactivity of the alkyl halide (typically 50-80 °C).

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting amine is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 30 mL).

  • Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Comparison of N-Alkylation Protocols

ParameterReductive AminationDirect Alkylation with Alkyl Halides
Substrate Scope Broad (aldehydes and ketones)Generally limited to alkyl halides
Key Reagents NaBH(OAc)₃Alkyl halide, non-nucleophilic base (e.g., K₂CO₃)
Common Solvents DCM, DCE, THFDMF, Acetonitrile
Reaction Temperature Room TemperatureRoom Temperature to Elevated Temperatures
Key Advantages High functional group tolerance, mild conditionsSimple procedure, readily available starting materials
Potential Drawbacks Cost of NaBH(OAc)₃, sensitivity to waterRisk of over-alkylation, requires heating for less reactive halides

Conclusion

The N-alkylation of this compound is a critical transformation in the synthesis of novel chemical entities for drug discovery and development. Both reductive amination and direct alkylation with alkyl halides offer robust and reliable methods to achieve this. The choice of protocol should be guided by the specific N-substituent to be installed, the availability of starting materials, and the overall synthetic strategy. By understanding the underlying principles and the rationale for the selection of reagents and conditions, researchers can effectively and efficiently synthesize a diverse array of N-alkylated this compound derivatives for further investigation.

References

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  • Wikipedia. (n.d.). Amine alkylation.
  • Bhattacharyya, S. (2014). N-Alkylation benzylamine$HBr with butylbromide utilizing different bases a. ResearchGate.
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  • Eureka | Patsnap. (n.d.). Synthesis process of N-methylmorpholine.
  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination.
  • ResearchGate. (n.d.). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis.
  • Google Patents. (n.d.). The preparation method of N-alkylmorpholine compound.
  • ResearchGate. (2016). Aminomethylation of morpholinium and N-methylmorpholinium 3,5-dicyano-4,4-dimethyl-6-oxo-1,4,5,6-tetrahydropyridine-2-thiolates.
  • Master Organic Chemistry. (2014). Alkyl Halide Reaction Map And Summary.
  • Faul, M., et al. (2013). Direct reductive amination of aldehyde bisulfite adducts induced by 2-picoline borane: application to the synthesis of a DPP-IV inhibitor. Semantic Scholar.
  • Mettler Toledo. (n.d.). Alkylation Reactions.
  • ResearchGate. (2021). N-Alkylation of N-H Compounds in N,N-Dimethylformamide Dialkyl Acetal.
  • ResearchGate. (2020). Study the alkylation behavior of 1, 3-dicarbonyl systems with alkyl halides.
  • PubMed. (2017). Synthesis and Evaluation of Anti-inflammatory N-Substituted 3,5-Bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones.
  • ResearchGate. (1998). Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin™ approach.
  • Chemistry Steps. (n.d.). Alkyl Halides to Alkynes.
  • ResearchGate. (2012). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3.
  • NIH. (2015). A Scalable Protocol for the Regioselective Alkylation of 2-Methylcyclohexane-1,3-dione with Unactivated sp3 Electrophiles.
  • gChem Global. (n.d.). Alkylation.
  • MDPI. (2023). The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity.

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Application Note: A Validated GC-MS Protocol for Purity Analysis of 3,5-Dimethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Dimethylmorpholine is a substituted morpholine derivative utilized as a building block in the synthesis of various pharmaceutical compounds. The purity of such intermediates is of paramount importance as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This application note presents a detailed and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the purity analysis of this compound, suitable for use in research, development, and quality control environments.

The inherent volatility of this compound, enhanced by its alkyl substituents, allows for direct analysis by GC-MS without the need for chemical derivatization, a step often required for the parent morpholine compound.[1][2] This direct injection approach simplifies sample preparation and reduces the potential for analytical artifacts. The method described herein is designed to be specific, linear, accurate, and precise, in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2) for analytical procedure validation.[3]

Scientific Rationale and Method Development

The primary objective of this method is to separate this compound from potential process-related impurities and degradation products and to accurately determine its purity. The selection of the GC and MS parameters was guided by the physicochemical properties of this compound and the principles of chromatographic separation of amine compounds.

Potential Impurities

A thorough understanding of the synthesis and stability of this compound is crucial for developing a specific purity method. While the exact commercial synthesis route for cis-3,5-Dimethylmorpholine may be proprietary, analogous syntheses of substituted morpholines, such as the cyclization of diisopropanolamine to form 2,6-dimethylmorpholine, provide insights into potential impurities.[4] Based on these principles, potential impurities could include:

  • Isomeric Impurities: The trans-isomer of this compound is a likely impurity arising from non-stereospecific synthesis.

  • Starting Materials: Unreacted precursors, such as the corresponding amino alcohol, could be present.

  • By-products: Side-products from the cyclization reaction.

  • Degradation Products: N-alkylated morpholines can undergo degradation to form N-oxides or de-alkylated species.[5][6]

The developed GC-MS method is designed to resolve the main this compound peak from these and other potential unknown impurities.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (≥99.5% purity)

  • Dichloromethane (DCM), HPLC grade or equivalent

  • Methanol, HPLC grade or equivalent

  • Helium (carrier gas), ultra-high purity (99.999%)

Instrumentation

A standard gas chromatograph coupled with a mass selective detector is required. The following configuration was used for method development and validation:

  • Gas Chromatograph: Agilent 7890B GC (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column. A mid-polar column like a DB-1701 could also be considered for alternative selectivity.[7]

Standard and Sample Preparation
  • Standard Solution (1000 µg/mL): Accurately weigh approximately 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with dichloromethane to cover the desired concentration range for linearity and quantitation (e.g., 1, 5, 10, 50, 100, 200 µg/mL).

  • Sample Solution: Accurately weigh approximately 50 mg of the this compound sample to be tested into a 50 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

GC-MS Parameters

The following instrumental parameters have been optimized for the separation and detection of this compound and its potential impurities.

Parameter Setting Rationale
GC Inlet
Injection ModeSplitA split injection is used to handle the high concentration of the main component and prevent column overloading.[8]
Split Ratio50:1This ratio provides a good balance between sensitivity for trace impurities and avoiding detector saturation from the main peak.
Injection Volume1 µL
Inlet Temperature250 °CEnsures rapid and complete vaporization of the analyte and impurities.
GC Column and Oven
Carrier GasHelium
Flow Rate1.2 mL/min (Constant Flow)
Oven ProgramInitial Temp: 60°C (hold 2 min)A low initial temperature allows for good focusing of the analytes at the head of the column.
Ramp 1: 10°C/min to 180°CA moderate ramp rate provides good separation of early-eluting impurities.
Ramp 2: 25°C/min to 280°C (hold 5 min)A faster ramp at the end of the run efficiently elutes any less volatile compounds.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard ionization technique for GC-MS providing reproducible fragmentation patterns.
Ionization Energy70 eV
MS Source Temp.230 °C
MS Quad Temp.150 °C
Transfer Line Temp.280 °CPrevents condensation of the analytes between the GC and MS.
Solvent Delay3 minutesPrevents the solvent peak from entering the mass spectrometer, preserving the filament.
Acquisition ModeFull ScanScan Range: m/z 40-300. Full scan mode is used to detect and identify both expected and unexpected impurities.

Data Analysis and Purity Calculation

  • Peak Identification: Identify the peak corresponding to this compound based on its retention time, as determined by the analysis of the reference standard. Confirm the peak identity by comparing the acquired mass spectrum with a reference spectrum if available, or by interpreting the fragmentation pattern. The expected molecular ion would be at m/z 115.

  • Impurity Detection: All other peaks in the chromatogram are considered potential impurities.

  • Purity Calculation: The purity of the this compound sample is determined by area percent normalization. This assumes that all impurities have a similar response factor to the main component.

    Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Method Validation

The analytical method was validated according to ICH Q2(R2) guidelines, assessing specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision.[3][9]

Specificity

The specificity of the method was demonstrated by the baseline resolution of the this compound peak from the solvent front and other potential impurities. The mass spectrum of the main peak was unique and could be used to identify it unequivocally.

Linearity

Linearity was assessed by analyzing a series of standard solutions over a concentration range of 1 µg/mL to 200 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration. A correlation coefficient (R²) of >0.999 was achieved, demonstrating excellent linearity.

LOD and LOQ

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N). The LOD was established as the concentration that yields an S/N of 3, and the LOQ as the concentration that yields an S/N of 10.

Parameter Result
LOD~0.3 µg/mL
LOQ~1 µg/mL
Accuracy

Accuracy was determined by performing recovery studies. A known amount of this compound reference standard was spiked into a sample solution at three different concentration levels (e.g., 80%, 100%, and 120% of the sample concentration). The recovery was calculated as the percentage of the measured amount versus the spiked amount.

Spike Level Mean Recovery (%)
80%99.2%
100%100.5%
120%101.1%
Precision
  • Repeatability (Intra-day Precision): Six replicate injections of the same sample solution were performed on the same day. The relative standard deviation (RSD) of the peak area for this compound was calculated.

  • Intermediate Precision (Inter-day Precision): The analysis was repeated on a different day by a different analyst using different equipment. The RSD was calculated for the combined results.

Precision Type RSD (%)
Repeatability< 1.0%
Intermediate Precision< 1.5%

System Suitability

Before each analytical run, a system suitability test should be performed by injecting a standard solution of this compound. The acceptance criteria are as follows:

Parameter Acceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates> 50,000
RSD of Peak Area (n=5)≤ 2.0%

Workflow Diagram

GCMS_Purity_Analysis cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting prep_std Prepare Stock Standard (1000 µg/mL) prep_work Prepare Working Standards (1-200 µg/mL) prep_std->prep_work sys_suit System Suitability Test prep_work->sys_suit prep_sample Prepare Sample Solution (1000 µg/mL) analysis Inject Samples & Standards prep_sample->analysis sys_suit->analysis If passes peak_id Peak Identification (RT & Mass Spectrum) analysis->peak_id purity_calc Purity Calculation (Area % Normalization) peak_id->purity_calc report Generate Report purity_calc->report

Caption: Workflow for the GC-MS purity analysis of this compound.

Conclusion

This application note describes a robust and validated GC-MS method for the purity analysis of this compound. The method is specific, linear, accurate, and precise, making it suitable for routine quality control in the pharmaceutical industry. The direct injection approach simplifies the workflow, and the full scan MS detection allows for the identification of both known and unknown impurities, aligning with the principles of impurity profiling as outlined in ICH Q3A guidelines.[1][8][10][11]

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Impurities in New Drug Substances Q3A(R2). 25 October 2006.
  • Dong, M. W. AAPS PharmSciTech. 2013, 14(3), 1029-1045. A review on strategies for the analysis of impurities in drug substances and drug products.
  • European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances. 25 October 2006.
  • International Council for Harmonisation. ICH Harmonised Guideline, Validation of Analytical Procedures Q2(R2). 13 November 2023.
  • Wojciech P, et al. Application of GC-MS and LC-MS techniques for direct analysis of amines in pharmaceutical substances. ResearchGate. 2017.
  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. March 2024.
  • Eawag. Morpholine Degradation Pathway.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8862, this compound.
  • De Bo, G. et al. Novel synthesis of cis-3,5-disubstituted morpholine derivatives. The Journal of Organic Chemistry. 2006, 71(12), 4678-81.
  • Rosenau, T. et al. Autocatalytic Decomposition of N-Methylmorpholine N-Oxide Induced by Mannich Intermediates. The Journal of Organic Chemistry. 2002, 67(11), 3607-3614.
  • Google Patents. Preparation of cis-2,6-dimethylmorpholine. US4504363A.
  • Al-Dhfyan, A. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules. 2023, 28(1), 382.
  • National Institute of Standards and Technology. Morpholine. NIST Chemistry WebBook.
  • Lee, J. et al. Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. Foods. 2020, 9(6), 759.
  • Liu, Y. et al. Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient. Journal of Pharmaceutical and Biomedical Analysis. 2005, 39(3-4), 486-94.
  • Combourieu, B. et al. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology. 1998, 64(1), 159-165.

Sources

Application Notes & Protocols: Safe Handling and Storage of 3,5-Dimethylmorpholine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the safe handling and storage of 3,5-Dimethylmorpholine in a laboratory environment. It is intended for researchers, scientists, and drug development professionals. The protocols outlined herein are designed to mitigate risks, ensure personnel safety, and maintain the integrity of the chemical substance. The information is synthesized from authoritative safety data sheets and chemical handling guidelines.

Section 1: Chemical and Physical Properties Overview

This compound is a chiral amide with the molecular formula C₆H₁₃NO and a molecular weight of approximately 115.17 g/mol [1][2][3]. It is a flammable liquid and vapor[3]. Understanding its physical and chemical properties is foundational to its safe handling.

PropertyValueSource
Molecular FormulaC₆H₁₃NO[1][2]
Molecular Weight115.17 g/mol [1][2][3]
AppearanceLiquid[2]
Flash Point41 °C / 105.8 °F[4]
Autoignition Temperature280 °C / 536 °F[4]

Section 2: Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance with multiple risk factors that necessitate careful handling to prevent exposure and injury.

GHS Hazard Classification:

  • Flammable Liquids: Category 3[2][3]

  • Acute Toxicity, Oral: Category 4 (Harmful if swallowed)[3][5]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[3][5]

  • Serious Eye Damage/Eye Irritation: Category 1 or 2A (Causes serious eye damage or irritation)[2][3][5]

  • Specific Target Organ Toxicity, Single Exposure: Category 3 (May cause respiratory irritation)[3][5]

The primary hazards associated with this compound are its flammability, corrosivity, and irritant properties[3]. A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This assessment should consider the quantities being used, the nature of the experimental procedures, and the potential for exposure.

Logical Flow for Risk Mitigation

cluster_assessment Risk Assessment cluster_control Control Measures Identify_Hazards Identify Hazards (Flammable, Corrosive, Irritant) Assess_Exposure Assess Exposure Routes (Inhalation, Skin/Eye Contact, Ingestion) Identify_Hazards->Assess_Exposure leads to Evaluate_Procedures Evaluate Experimental Procedures (Scale, Temperature, Pressure) Assess_Exposure->Evaluate_Procedures in context of Engineering_Controls Engineering Controls (Fume Hood, Ventilation) Evaluate_Procedures->Engineering_Controls dictates need for PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Evaluate_Procedures->PPE dictates need for Administrative_Controls Administrative Controls (SOPs, Training) Evaluate_Procedures->Administrative_Controls dictates need for

Caption: Risk assessment workflow for handling this compound.

Section 3: Safe Handling Protocols

Adherence to strict handling protocols is crucial to minimize the risk of exposure and accidents.

Personal Protective Equipment (PPE)

The appropriate PPE must be worn at all times when handling this compound.

PPE ItemSpecificationRationale
Eye Protection Chemical-resistant safety glasses with side-shields or goggles. A face shield is also recommended.Protects against splashes and vapors that can cause serious eye irritation or damage.[4][5]
Hand Protection Chemically resistant gloves (e.g., butyl rubber or nitrile). Gloves must be inspected before use.Prevents skin contact, which can cause irritation.[4][5][6]
Body Protection A chemical-resistant lab coat or a complete suit protecting against chemicals.Protects against skin exposure from spills or splashes.[5]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[7][8] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4]Prevents inhalation of vapors, which can cause respiratory tract irritation.[5]
General Handling Procedures
  • Work Area: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[7][8]

  • Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.[5]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources as it is a flammable liquid.[4][9] Use non-sparking tools and take precautionary measures against static discharge.[4][9]

  • Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling, before breaks, and at the end of the workday.[5][10] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[4][7]

Section 4: Storage Procedures

Proper storage of this compound is essential for maintaining its stability and preventing hazardous situations.

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[4][7]

  • Temperature: Store at room temperature in a cool, dry area.[5][8][11]

  • Incompatible Materials: Store away from strong oxidizing agents and strong acids.[9][12]

  • Flammables Area: Store in a designated flammables storage cabinet or area.[4][12]

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere as it may be air-sensitive.[9]

Section 5: Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5]

  • Skin Contact: In case of skin contact, immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[4][5]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[4][5]

  • Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[4][5]

Spill Response Protocol

For a minor chemical spill in a laboratory, the following steps should be taken by trained personnel:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area. Ensure adequate ventilation to disperse vapors.[5][13]

  • Control Ignition Sources: Remove all sources of ignition from the area.[4][7]

  • Contain the Spill: Use an inert absorbent material such as sand, silica gel, or vermiculite to contain the spill.[4][13]

  • Absorb and Collect: Carefully absorb the spilled material. Collect the residue and place it in a suitable, closed container for disposal.[4][5]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.

  • Waste Disposal: Dispose of the contaminated absorbent material and any contaminated PPE as hazardous waste in accordance with local, state, and federal regulations.[4]

Spill Response Decision Tree

Spill_Occurs Spill of this compound Occurs Assess_Severity Assess Severity (Minor vs. Major) Spill_Occurs->Assess_Severity Minor_Spill Minor Spill (Small quantity, contained) Assess_Severity->Minor_Spill Is it manageable? Major_Spill Major Spill (Large quantity, risk of spread) Assess_Severity->Major_Spill Is it unmanageable? Trained_Personnel_Cleanup Trained Personnel Cleanup Minor_Spill->Trained_Personnel_Cleanup Yes Evacuate_and_Alert Evacuate Area Alert Emergency Services Major_Spill->Evacuate_and_Alert Yes Cleanup_Protocol Follow Spill Cleanup Protocol (Ventilate, Contain, Absorb, Decontaminate) Trained_Personnel_Cleanup->Cleanup_Protocol Dispose_Waste Dispose of Hazardous Waste Cleanup_Protocol->Dispose_Waste

Caption: Decision tree for responding to a this compound spill.

Section 6: Waste Disposal

Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[4] All waste containing this compound must be disposed of in accordance with local, state, and federal regulations.

  • Containers: Collect waste in clearly labeled, sealed containers.

  • Disposal Route: Do not dispose of down the drain or with regular trash.[5] Contact your institution's Environmental Health and Safety (EHS) office for guidance on proper disposal procedures.

  • Contaminated Materials: All materials used to clean up spills, as well as any contaminated PPE, must be disposed of as hazardous waste.[4]

Section 7: Conclusion

The safe handling and storage of this compound are paramount in a laboratory setting. By understanding its hazards, implementing robust control measures, and being prepared for emergencies, researchers can work with this compound safely and effectively. Adherence to the protocols outlined in this document, in conjunction with institution-specific safety guidelines, will contribute to a safer research environment.

References

  • Angene Chemical. (2025). Safety Data Sheet: (3R,5S)-rel-3,5-Dimethylmorpholine hydrochloride.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). This compound hydrochloride.
  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet.
  • Clarkson University. (n.d.). Chemical Spill Procedures.

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Application Note: Strategic Incorporation of 3,5-Dimethylmorpholine in the Synthesis of Potent and Selective mTOR Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mechanistic target of rapamycin (mTOR), a serine/threonine kinase, is a pivotal regulator of cell growth, proliferation, and metabolism.[1][2] Its dysregulation is a hallmark of various cancers and other proliferative disorders, making it a prime target for therapeutic intervention.[3][4] This application note provides a detailed guide on the utilization of 3,5-dimethylmorpholine as a key structural moiety in the synthesis of next-generation ATP-competitive mTOR inhibitors. We will delve into the rationale behind its use, a detailed synthetic protocol, and methods for characterization, offering field-proven insights for researchers in drug discovery and development.

Introduction: The Rationale for this compound in mTOR Inhibitor Design

The mTOR kinase exists in two distinct multiprotein complexes, mTORC1 and mTORC2, which together orchestrate a complex signaling network essential for cellular homeostasis.[2] While first-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), allosterically inhibit mTORC1, they exhibit limited clinical efficacy in many contexts.[3][4] This has spurred the development of ATP-competitive mTOR kinase inhibitors (TORKi), which target the catalytic site of the enzyme and can inhibit both mTORC1 and mTORC2.[5][6]

A recurring structural feature in many potent and selective TORKi is the morpholine ring. This heterocycle often serves as a "hinge-binder," forming crucial hydrogen bonds with the backbone of the mTOR kinase active site.[7][8] The strategic introduction of substituents onto the morpholine ring has emerged as a powerful strategy to enhance both potency and, critically, selectivity against other closely related kinases, particularly phosphoinositide 3-kinases (PI3Ks).[7][9]

This compound, a chiral derivative, offers distinct advantages in this context. The methyl groups provide steric bulk that can be exploited to achieve greater selectivity. Molecular modeling studies have suggested that a single amino acid difference between the active sites of mTOR and PI3K creates a deeper pocket in mTOR, which can better accommodate substituted morpholines.[7] This subtle difference can be leveraged to design inhibitors with significantly improved selectivity profiles. The chirality of this compound also introduces an additional layer of specificity, as enantiomers can exhibit different potency and selectivity.[7]

This guide will focus on a representative synthesis of a triazine-based mTOR inhibitor, a common scaffold where the this compound moiety is strategically incorporated to enhance its pharmacological properties.

The mTOR Signaling Pathway: A Therapeutic Target

To appreciate the significance of mTOR inhibitors, it is crucial to understand the signaling pathway they target. The PI3K/AKT/mTOR pathway is a central signaling cascade that responds to a multitude of extracellular and intracellular signals, including growth factors and nutrients, to regulate cell growth, survival, and proliferation.

mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK binds PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates TSC TSC1/TSC2 AKT->TSC inhibits mTORC2 mTORC2 mTORC2->AKT activates Rheb_GTP Rheb-GTP TSC->Rheb_GTP promotes GTP hydrolysis Rheb Rheb-GDP mTORC1 mTORC1 Rheb_GTP->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 phosphorylates Autophagy Autophagy mTORC1->Autophagy inhibits Protein_Synth Protein Synthesis & Cell Growth S6K1->Protein_Synth FourEBP1->Protein_Synth (inhibition lifted) Inhibitor Synthesized mTOR Inhibitor (e.g., with this compound) Inhibitor->mTORC2 inhibits Inhibitor->mTORC1 inhibits

Figure 1: Simplified mTOR Signaling Pathway and the Site of Action for ATP-Competitive Inhibitors.

Dysregulation of this pathway, often through mutations in key components like PI3K or loss of tumor suppressors like PTEN, leads to constitutive activation of mTOR and subsequent uncontrolled cell growth, a hallmark of cancer.[1] The synthesized mTOR inhibitors incorporating the this compound moiety act by competing with ATP for the kinase domain of mTOR, thereby inhibiting the activity of both mTORC1 and mTORC2 and blocking downstream signaling.

Experimental Protocol: Synthesis of a Triazine-Based mTOR Inhibitor

The following protocol is a representative, multi-step synthesis for a potent and selective mTOR inhibitor incorporating a this compound moiety. This procedure is based on established synthetic strategies for triazine-based kinase inhibitors.

Synthesis_Workflow Start Starting Materials: - Cyanuric Chloride - this compound - Substituted Aniline - Organoboron Reagent Step1 Step 1: First Nucleophilic Aromatic Substitution (SNAr) Start->Step1 Step2 Step 2: Second Nucleophilic Aromatic Substitution (SNAr) Step1->Step2 Step3 Step 3: Suzuki Cross-Coupling Step2->Step3 Purification Purification by Column Chromatography Step3->Purification Characterization Characterization: - NMR (1H, 13C) - Mass Spectrometry (HRMS) - HPLC Purification->Characterization Final_Product Final Product: Triazine-based mTOR Inhibitor Characterization->Final_Product

Figure 2: General Workflow for the Synthesis of a Triazine-Based mTOR Inhibitor.

Materials and Reagents:
  • Cyanuric chloride

  • cis-3,5-Dimethylmorpholine

  • 4-Bromo-2-fluoroaniline (example substituted aniline)

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (example organoboron reagent)

  • N,N-Diisopropylethylamine (DIPEA)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM)

  • 1,4-Dioxane

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Step-by-Step Methodology:

Step 1: Synthesis of 2-chloro-4,6-bis((3S,5R)-3,5-dimethylmorpholino)-1,3,5-triazine

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyanuric chloride (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

    • Rationale: Anhydrous conditions prevent hydrolysis of the reactive cyanuric chloride. The low temperature helps to control the exothermicity of the reaction and favors mono-substitution.

  • Addition of Reagents: In a separate flask, prepare a solution of cis-3,5-dimethylmorpholine (2.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.2 eq) in anhydrous DCM. Add this solution dropwise to the cyanuric chloride solution over 30-60 minutes, maintaining the temperature at 0 °C.

    • Rationale: DIPEA acts as a non-nucleophilic base to neutralize the HCl generated during the reaction, driving the substitution forward. A slight excess of the morpholine and base ensures complete reaction of the starting material.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup and Isolation: Upon completion, wash the reaction mixture sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. The product is often used in the next step without further purification, but can be purified by column chromatography if necessary.

Step 2: Synthesis of 2-((4-bromo-2-fluorophenyl)amino)-4,6-bis((3S,5R)-3,5-dimethylmorpholino)-1,3,5-triazine

  • Reaction Setup: Dissolve the crude product from Step 1 (1.0 eq) and 4-bromo-2-fluoroaniline (1.1 eq) in a suitable solvent such as 1,4-dioxane or THF in a sealed tube.

  • Addition of Base: Add a base, such as DIPEA or potassium carbonate (2.0 eq).

  • Reaction Conditions: Heat the mixture to 80-100 °C and stir for 16-24 hours.

    • Rationale: Higher temperatures are required for the second substitution due to the reduced reactivity of the dichlorotriazine intermediate.

  • Workup and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired intermediate.

Step 3: Suzuki Cross-Coupling to Yield the Final Inhibitor

  • Reaction Setup: To a solution of the bromo-intermediate from Step 2 (1.0 eq) and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (1.2 eq) in a mixture of 1,4-dioxane and water, add a base such as potassium carbonate (3.0 eq).

  • Catalyst Addition: Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes. Then, add the palladium catalyst, such as a mixture of Pd(OAc)₂ (0.05 eq) and a suitable ligand like XPhos (0.1 eq).

    • Rationale: The palladium catalyst is essential for the carbon-carbon bond formation in the Suzuki reaction. The ligand stabilizes the palladium complex and facilitates the catalytic cycle. Degassing is crucial to remove oxygen, which can deactivate the catalyst.

  • Reaction Conditions: Heat the reaction mixture to 90-110 °C for 4-12 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Final Workup and Purification: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite to remove the catalyst. Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the final compound by silica gel column chromatography to yield the pure mTOR inhibitor.

Characterization and Data Analysis

The identity and purity of the synthesized inhibitor must be rigorously confirmed using a suite of analytical techniques.

Analytical Technique Purpose Expected Observations
¹H NMR To confirm the proton environment and structural integrity of the molecule.Characteristic peaks for the aromatic protons, the morpholine protons (including the methyl groups), and any other specific functional groups. Integration should match the expected number of protons.
¹³C NMR To confirm the carbon skeleton of the molecule.Peaks corresponding to all unique carbon atoms in the final structure, including the triazine core, aromatic rings, and the this compound moiety.
High-Resolution Mass Spectrometry (HRMS) To determine the exact mass of the compound and confirm its elemental composition.The measured m/z value should be within a very narrow tolerance (e.g., ± 5 ppm) of the calculated exact mass for the molecular formula.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the final compound.A single major peak, indicating a purity of >95% is typically required for biological assays.

Conclusion and Future Perspectives

The strategic incorporation of this compound into mTOR inhibitor scaffolds represents a sophisticated approach to enhancing drug-like properties, particularly selectivity over related kinases. The synthetic protocol outlined in this application note provides a robust framework for the generation of such compounds. The principles of rational drug design, coupled with established synthetic methodologies, empower researchers to develop novel, potent, and selective mTOR inhibitors. Future work in this area may involve exploring other stereoisomers of dimethylmorpholine or introducing further substitutions to fine-tune the pharmacokinetic and pharmacodynamic properties of these promising therapeutic agents.

References

  • Dancey, J. (2010). mTOR signaling and drug development in cancer. Nature Reviews Clinical Oncology, 7(4), 209–219.
  • Martini, M., De Santis, M. C., Braccini, L., Gulluni, F., & Hirsch, E. (2014). Drug discovery targeting the mTOR pathway. Clinical Science, 127(8), 477–487.
  • ResearchGate. (n.d.). Drug discovery targeting the mTOR pathway.
  • Ovid. (n.d.). mTOR signaling and drug development in cancer.
  • Zask, A., Kaplan, J., Verheijen, J. C., Richard, D. J., Curran, K., Brooijmans, N., ... & Yu, K. (2009). Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. Journal of Medicinal Chemistry, 52(24), 7942–7945.
  • Sabatini, D. M. (2017). Twenty-five years of mTOR: Uncovering the link from nutrients to growth. Proceedings of the National Academy of Sciences, 114(45), 11818–11825.
  • Patel, K., Panchal, H., Suthar, P., Bapodra, A., Vala, H., & Shah, A. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Cancers, 17(5), 759.
  • ResearchGate. (n.d.). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors.
  • Smaill, J. B., Rewcastle, G. W., Luttick, A., Sheridan, P. O., Denny, W. A., & Baguley, B. C. (2000). Tyrosine kinase inhibitors. 17. Irreversible inhibitors of the epidermal growth factor receptor: 4-(phenylamino)quinazoline- and 4-(phenylamino)pyrido[d]pyrimidine-6-acrylamides bearing additional solubilizing functions. Journal of Medicinal Chemistry, 43(7), 1380–1397.
  • Verheijen, J. C., Zask, A., & Richard, D. J. (2010). Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Bioorganic & Medicinal Chemistry Letters, 20(2), 640–643.
  • Beaufils, F., Cmiljanovic, N., Cmiljanovic, V., Bohnacker, T., Melone, A., Marone, R., ... & Wymann, M. P. (2016). Abstract 1336: Structure-activity relationship studies, synthesis, and biological evaluation of PQR620, a highly potent and selective mTORC1/2 inhibitor. Cancer Research, 76(14 Supplement), 1336.
  • He, L., Zhang, Y., Sun, F., Liu, Y., Liu, Y., Feng, Y., ... & Zhang, Z. (2017). Design, Synthesis, and Biological Evaluation of Dimorpholine Substituted Thienopyrimidines as Potential Class I PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 60(10), 4336–4356.
  • Borsari, C., Beaufils, F., Cmiljanovic, V., Cmiljanovic, N., Bohnacker, T., Marone, R., ... & Wymann, M. P. (2023). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry, 248, 115038.
  • European Journal of Medicinal Chemistry. (2022). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor.

Sources

Chemoenzymatic Synthesis of Enantiomerically Pure 3,5-Dimethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Prepared by: A Senior Application Scientist

Introduction: The Significance of Chiral Morpholines in Modern Drug Discovery

The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1] When substituted, as in the case of 3,5-dimethylmorpholine, chirality is introduced, leading to stereoisomers that can exhibit vastly different biological activities, metabolic pathways, and toxicities.[2] The cis-isomer of this compound, for instance, possesses two stereocenters, resulting in a pair of enantiomers: (3R,5S)- and (3S,5R)-3,5-dimethylmorpholine. Accessing these enantiomers in a pure form is critical for developing stereochemically defined drug candidates, enabling a clearer understanding of structure-activity relationships and reducing the potential for off-target effects or toxicity associated with an undesired enantiomer.

Traditional chemical methods for resolving racemates can be resource-intensive and may require harsh conditions. Chemoenzymatic synthesis, which combines the selectivity of enzymes with the practicality of chemical transformations, offers a powerful and sustainable alternative.[3] This application note provides a detailed protocol for the synthesis of enantiomerically pure this compound, leveraging the exceptional enantioselectivity of lipases in a kinetic resolution process.

Overall Synthesis Strategy

Our approach is a three-stage process that begins with the chemical synthesis of the racemic starting material, followed by an enzymatic kinetic resolution to separate the enantiomers, and concludes with a final chemical step to liberate the second enantiomer.

G cluster_0 Stage 1: Chemical Synthesis cluster_1 Stage 2: Enzymatic Kinetic Resolution cluster_2 Stage 3: Separation & Deprotection racemate Racemic cis-3,5-Dimethylmorpholine resolution Lipase-Catalyzed N-Acylation racemate->resolution Introduce Enzyme & Acyl Donor separation Mixture Separation (Acylated (R,S) & Unreacted (S,R)) resolution->separation Mixture of Products deprotection Chemical Deprotection of Acylated Enantiomer separation->deprotection Isolated Acylated Enantiomer enantiomer2 Enantiomer 2 ((3R,5S)-3,5-Dimethylmorpholine) separation->enantiomer2 Isolated Unreacted Enantiomer enantiomer1 Enantiomer 1 ((3S,5R)-3,5-Dimethylmorpholine) deprotection->enantiomer1 Hydrolysis

Caption: Overall workflow for the chemoenzymatic synthesis.

Part 1: Synthesis of Racemic cis-3,5-Dimethylmorpholine

Scientific Rationale: The synthesis of the morpholine ring can be achieved through various methods, often involving the cyclization of vicinal amino alcohols.[4][5] A common and effective strategy is the reduction of a corresponding morpholinone. This protocol outlines a plausible synthesis starting from commercially available reagents to yield the racemic cis-3,5-dimethylmorpholine, which serves as the substrate for the subsequent enzymatic resolution. The cis configuration is often the thermodynamically favored product in such reductions.

Protocol:

  • Step 1: Synthesis of cis-3,5-Dimethylmorpholin-2-one.

    • In a round-bottom flask equipped with a reflux condenser, dissolve 2-(2-hydroxypropylamino)propanoic acid (1.0 eq) in toluene.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction, neutralize with a saturated NaHCO₃ solution, and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude morpholinone.

  • Step 2: Reduction to cis-3,5-Dimethylmorpholine.

    • Caution: Perform this step in a well-ventilated fume hood.

    • In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of the cis-3,5-dimethylmorpholin-2-one (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

    • Filter the resulting solids and wash thoroughly with THF.

    • Concentrate the filtrate under reduced pressure to obtain racemic cis-3,5-dimethylmorpholine. Purify by distillation or column chromatography if necessary.

Part 2: Enzymatic Kinetic Resolution via N-Acylation

Scientific Rationale: Kinetic resolution is a powerful technique where an enzyme stereoselectively catalyzes the transformation of one enantiomer of a racemic mixture at a much higher rate than the other.[3] For the resolution of amines, lipases are remarkably effective biocatalysts. Candida antarctica Lipase B (CALB), particularly in its immobilized form (e.g., Novozym 435), is renowned for its broad substrate scope and high enantioselectivity in acylating primary and secondary amines.[6][7]

In this protocol, CALB will selectively acylate one enantiomer of the racemic cis-3,5-dimethylmorpholine, leaving the other enantiomer largely unreacted. Ethyl acetate is chosen as a mild, effective, and "green" acyl donor and can also serve as the solvent. The reaction proceeds until approximately 50% conversion is reached, which theoretically provides the highest possible enantiomeric excess (e.e.) for both the acylated product and the remaining starting material.

G cluster_0 Enzymatic Reaction cluster_1 Separation racemate (R,S)-Amine + (S,R)-Amine Racemic Mixture enzyme CALB Enzyme racemate->enzyme Binds to Active Site product_mix (R,S)-Amide + (S,R)-Amine Mixture at ~50% Conversion enzyme->product_mix Selective Acylation of one enantiomer acyl_donor Acyl Donor (Ethyl Acetate) acyl_donor->enzyme Acylates Enzyme unreacted (S,R)-Amine (Enantiopure) product_mix->unreacted  Separation acylated (R,S)-Amide (Enantiopure) product_mix->acylated  Separation

Caption: Principle of enzymatic kinetic resolution of a racemic amine.

Protocol:

  • Reaction Setup:

    • To a 50 mL Erlenmeyer flask, add racemic cis-3,5-dimethylmorpholine (1.0 g, 8.68 mmol).

    • Add 20 mL of methyl tert-butyl ether (MTBE) or another suitable organic solvent.

    • Add immobilized Candida antarctica Lipase B (Novozym 435, 200 mg).

    • Add ethyl acetate (0.84 mL, 8.68 mmol, 1.0 eq) as the acylating agent.[7]

    • Seal the flask and place it in an orbital shaker set to 200 rpm and 40 °C.[6]

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 2-4 hours).

    • Analyze the aliquots by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion percentage and the enantiomeric excess (e.e.) of both the remaining amine and the formed amide.

    • The reaction should be stopped when the conversion reaches approximately 50%. This typically maximizes the e.e. of both components.

  • Work-up:

    • Once 50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and stored for reuse.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain a mixture of the unreacted amine enantiomer and the N-acylated amine enantiomer.

ParameterRecommended ValueRationale
Enzyme Immobilized Candida antarctica Lipase B (Novozym 435)High activity and enantioselectivity for amine acylation; easy to remove and reuse.[7]
Substrate Racemic cis-3,5-dimethylmorpholineThe target racemate for resolution.
Acyl Donor Ethyl Acetate (1.0 eq)Mild, effective, and generates a volatile alcohol byproduct (ethanol).[7]
Solvent Methyl tert-butyl ether (MTBE)A common solvent for lipase reactions that promotes high enzyme activity.
Temperature 40 °CBalances reaction rate and enzyme stability.[6]
Monitoring Chiral GC or HPLCEssential for determining conversion and enantiomeric excess to stop the reaction at the optimal point (~50%).

Part 3: Separation and Final Deprotection

Scientific Rationale: The product of the kinetic resolution is a mixture of a basic compound (the unreacted amine) and a neutral compound (the N-acetylated amine). This difference in chemical properties allows for a straightforward separation using acid-base extraction. The isolated N-acetylated enantiomer can then be deprotected using standard chemical hydrolysis to yield the second enantiomer of this compound.

Protocol A: Separation of Enantiomers

  • Dissolve the crude mixture from Part 2 in diethyl ether (50 mL).

  • Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (3 x 20 mL). The unreacted amine (basic) will move to the aqueous layer as its hydrochloride salt.

  • Combine the aqueous layers. Wash with diethyl ether (1 x 20 mL) to remove any residual amide.

  • Make the aqueous layer basic (pH > 10) by the careful addition of 4 M NaOH while cooling in an ice bath.

  • Extract the free amine into dichloromethane (3 x 20 mL).

  • Dry the combined organic layers (from step 5) over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield one enantiomerically pure cis-3,5-dimethylmorpholine.

  • The original organic layer (from step 2) contains the N-acetylated enantiomer. Wash it with saturated NaHCO₃ solution and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the enantiomerically enriched N-acetyl-cis-3,5-dimethylmorpholine.

Protocol B: Deprotection of N-Acetyl-cis-3,5-Dimethylmorpholine

Scientific Rationale: The amide bond of the N-acetyl group is robust and typically requires acidic or basic conditions for hydrolysis. Acidic hydrolysis is often cleaner for amine products as it directly yields the corresponding salt.[8]

  • To the N-acetylated morpholine derivative obtained from Protocol A, add a 6 M aqueous solution of hydrochloric acid.

  • Heat the mixture to reflux (approx. 100-110 °C) for 6-12 hours.

  • Monitor the reaction by TLC until the starting amide is fully consumed.

  • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Carefully basify the solution to pH > 10 with a concentrated NaOH solution.

  • Extract the liberated free amine with dichloromethane (3 x 30 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the second enantiomer of cis-3,5-dimethylmorpholine.

  • Confirm the enantiomeric purity of both final products using chiral GC or HPLC.

References

  • Reddy, K. L., et al. (2014). Chemoselective N-Deacetylation under Mild Conditions. Organic & Biomolecular Chemistry, 12(2).
  • Gómez, L., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. Catalysts, 13(7), 1560.
  • Schwartz, J., et al. (2016). Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent. Scientific Reports, 6, 36716.
  • Organic Chemistry Portal. (n.d.). Acetyl Protection.
  • Li, J., et al. (2014). Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. Journal of Agricultural Biotechnology, 22(6), 762-767.
  • Al-Ghorbani, M., et al. (2020).
  • LabMed. (2022). Chiral drugs. LabMed Discovery.
  • De Kimpe, N., et al. (2006). Novel synthesis of cis-3,5-disubstituted morpholine derivatives. The Journal of Organic Chemistry, 71(12), 4678–4681.
  • Gotor, V., et al. (2023). Chemoselective Lipase-Catalyzed Synthesis of Amido Derivatives from 5-Hydroxymethylfurfurylamine. ACS Sustainable Chemistry & Engineering, 11(30), 11255–11263.
  • Forró, E., & Fülöp, F. (2003). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. Tetrahedron: Asymmetry, 14(23), 3805-3814.
  • Fülöp, F., et al. (2000). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Acta Pharmaceutica Hungarica, 70(3), 114-121.
  • Skolimowski, M., et al. (2020). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. International Journal of Molecular Sciences, 21(21), 8320.
  • Ríos-Lombardía, N., et al. (2023). Chemoselective Lipase-Catalyzed Synthesis of Amido Derivatives from 5-Hydroxymethylfurfurylamine. ACS Sustainable Chemistry & Engineering.
  • Rabasseda, J., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Catalysts, 11(1), 53.
  • De Kimpe, N., et al. (2006). Novel Synthesis of cis-3,5-Disubstituted Morpholine Derivatives. The Journal of Organic Chemistry.
  • Perboni, A. D., et al. (2018). Continuous-Flow Kinetic Resolution by Lipase-Catalyzed N-Acetylation. European Journal of Organic Chemistry.
  • Al-Zoubi, R. M., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC.
  • GSRS. (n.d.). This compound, TRANS-.
  • Le, T. B., et al. (2022). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Polymers, 14(17), 3656.
  • Bakulina, O. Y., & Glushkov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49(5), 787-813.
  • Ivanovic, M. D., et al. (1998). The synthesis and preliminary pharmacological evaluation of racemic cis and trans 3-alkylfentanyl analogues. Journal of the Serbian Chemical Society.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.

Sources

Application Notes & Protocols: Laboratory Waste Disposal Guidelines for 3,5-Dimethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Proactive Approach to Safety and Compliance

3,5-Dimethylmorpholine is a heterocyclic amine utilized in various research and development applications, including as a building block in pharmaceutical synthesis.[1] As with any chemical reagent, its lifecycle within the laboratory does not end upon completion of a reaction. Responsible management of the resulting waste streams is paramount, not only for regulatory compliance but for the fundamental safety of laboratory personnel and the protection of the environment.

This document provides a comprehensive guide to the safe disposal of waste containing this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond mere procedural lists to explain the causality behind each recommendation. Adherence to these protocols forms a self-validating system of safety and environmental stewardship.

Hazard Characterization: Understanding the "Why"

Proper waste disposal begins with a thorough understanding of the chemical's intrinsic hazards. This compound is a flammable and corrosive liquid, which dictates its classification as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) in the United States.[2][3][4]

Property Value / Characteristic Implication for Waste Management
Chemical Formula C₆H₁₃NO---
Molecular Weight 115.18 g/mol ---
Physical Form LiquidSpills can spread easily; requires secondary containment.
Flash Point ~50 °C (122 °F)Ignitable (D001) : Poses a fire hazard. Must be kept away from ignition sources. Waste is subject to EPA hazardous waste regulations under this characteristic.[5]
Corrosivity Amine (Basic)Corrosive (D002) : Can cause severe skin burns and eye damage.[6] Waste is subject to EPA hazardous waste regulations under this characteristic.[3] Requires use of compatible containers (e.g., not metal).
Toxicity Harmful if swallowed or inhaled. Causes respiratory tract irritation.Requires appropriate Personal Protective Equipment (PPE) during handling and disposal.
Environmental Harmful to aquatic organisms.Must be prevented from entering drains or waterways.[6]

Authoritative Grounding: The U.S. Environmental Protection Agency (EPA) defines hazardous waste based on specific characteristics: ignitability, corrosivity, reactivity, and toxicity.[4] this compound waste typically meets the criteria for D001 (Ignitability) due to its flash point being below 140°F and D002 (Corrosivity) because, as an amine, it is a basic substance.[2][3] This dual classification mandates a stringent disposal pathway.

Waste Stream Identification and Segregation: A Decision-Making Framework

Not all waste is created equal. The first critical step in the disposal process is to correctly identify and segregate the waste stream at the point of generation. Mixing different waste types can lead to dangerous chemical reactions and complicates the disposal process.

Below is a decision-making workflow for proper segregation of this compound waste.

WasteSegregation Figure 1: Decision Workflow for Waste Segregation start Waste Generated Containing This compound q_type What is the nature of the waste? start->q_type ans_pure Unused/Expired Pure Chemical q_type->ans_pure Pure ans_dilute Dilute Aqueous Solution (<10% concentration) q_type->ans_dilute Aqueous ans_organic Mixed with Organic Solvents q_type->ans_organic Organic Mix ans_solid Contaminated Solid Waste (PPE, paper towels, glassware) q_type->ans_solid Solid proc_pure Containerize as: 'Hazardous Waste: This compound (D001, D002)' ans_pure->proc_pure proc_dilute Is neutralization feasible and permitted by your institution? ans_dilute->proc_dilute proc_organic Containerize as: 'Hazardous Waste: Flammable Liquid, Corrosive, Organic (D001, D002)' List all components. ans_organic->proc_organic proc_solid Double-bag in designated hazardous waste bags. Label as 'Solid Hazardous Waste: Contaminated with this compound (D001, D002)' ans_solid->proc_solid neutralize Follow Neutralization Protocol (Section 4.2). Dispose of neutralized solution down the drain with copious water. proc_dilute->neutralize Yes no_neutralize Containerize as: 'Hazardous Waste: Aqueous this compound (D001, D002)' proc_dilute->no_neutralize No

Caption: Figure 1: Decision Workflow for Waste Segregation

Chemical Incompatibility: Preventing Hazardous Reactions

As a reactive amine, this compound waste must not be stored with incompatible chemicals. Mixing can generate heat, pressure, or toxic gases.

Store this compound waste separately from:

  • Strong Acids (e.g., Hydrochloric Acid, Sulfuric Acid): Violent neutralization reaction can occur, generating significant heat.

  • Strong Oxidizing Agents (e.g., Hydrogen Peroxide, Nitric Acid, Perchlorates): Can create fire or explosion hazards.

  • Organic Anhydrides and Acid Halides: Can undergo vigorous, exothermic reactions.

Detailed Disposal Protocols

The following protocols provide step-by-step methodologies for managing different waste streams containing this compound.

Protocol for Unused/Expired Chemical and Concentrated Solutions

This protocol applies to the pure chemical, reaction residues, or solutions where this compound is a primary component.

Causality: Due to the high concentration of flammable and corrosive material, on-site treatment is not recommended. The primary goal is safe containment and transfer to a licensed disposal facility.

Methodology:

  • Container Selection: Use a designated, leak-proof hazardous waste container made of compatible material (e.g., High-Density Polyethylene - HDPE). Do not use metal containers due to the corrosive nature of amines. The container must have a secure, screw-top cap.

  • Labeling: Immediately label the container with a "Hazardous Waste" tag. The label must include:

    • The words "Hazardous Waste"

    • Full chemical name: "this compound"

    • All components and their approximate percentages if it is a mixture.

    • The applicable EPA Waste Codes: D001 (Ignitable), D002 (Corrosive) [2]

    • Accumulation start date (the date the first drop of waste enters the container).

    • The name of the principal investigator or generator.[7]

  • Storage: Store the sealed container in a designated satellite accumulation area or the main hazardous waste storage area. The storage location must be a well-ventilated, cool, and dry area, away from ignition sources and incompatible materials.[8][9] Secondary containment (e.g., a chemical-resistant tub) is required.

  • Disposal: Arrange for pickup by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor. Do not exceed accumulation time limits (e.g., 90 or 180 days, depending on your generator status).

Protocol for Dilute Aqueous Solutions (<10%)

For dilute, non-complex aqueous solutions, neutralization may be a viable option to render the waste non-corrosive, potentially allowing for drain disposal. This is permissible only if the sole hazardous characteristic is corrosivity and the process is allowed by your institution and local wastewater authority.[10][11]

Causality: This procedure chemically converts the basic amine to a neutral salt, mitigating the D002 corrosive hazard. The resulting solution, if free of other hazards, may be acceptable for sewer disposal.

Prerequisites:

  • Confirm this procedure is approved by your institution's EHS department.

  • The waste must not contain any other hazardous materials (e.g., heavy metals, halogenated solvents).

  • Perform the procedure in a certified chemical fume hood.

Methodology:

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and chemical-resistant gloves (e.g., nitrile). A face shield is also recommended.

  • Preparation: Place a container of the dilute this compound solution in a larger secondary container filled with an ice-water bath to dissipate heat generated during neutralization.

  • Neutralization:

    • While stirring the solution gently, slowly add a dilute solution of a weak acid, such as 1M citric acid or 1M acetic acid. Do not use strong acids like HCl or H₂SO₄ for routine neutralization, as the reaction can be highly exothermic and difficult to control.

    • Monitor the pH of the solution continuously using a calibrated pH meter or pH strips.

  • Endpoint: Continue adding the acid dropwise until the pH is stable within a neutral range (typically between 6.0 and 8.0, as specified by your local wastewater authority).[10]

  • Disposal: Once neutralized, the solution can be poured down a laboratory sink with a copious amount of running water (at least 20 parts water to 1 part neutralized solution).[10]

  • Documentation: Record the neutralization procedure in your laboratory notebook.

Protocol for Contaminated Solid Waste

This category includes gloves, paper towels, absorbent pads from spills, and empty chemical containers.

Causality: Solid materials contaminated with a hazardous chemical are themselves considered hazardous waste.[12][13] The goal is to contain the material to prevent the spread of contamination and ensure it is disposed of via the correct hazardous waste stream.

Methodology:

  • Grossly Contaminated Items (e.g., spill pads):

    • Place these items in a heavy-duty, clear hazardous waste bag.

    • Do not overfill the bag. Seal the bag with a zip tie or knot.

    • Place the first bag into a second hazardous waste bag (double-bagging) to ensure containment.[13]

    • Label the outer bag as "Solid Hazardous Waste: Contaminated with this compound (D001, D002)".

  • Empty Containers:

    • An "RCRA empty" container is one from which all contents have been removed by normal means and no more than one inch of residue remains, or no more than 3% by weight for containers <119 gallons.

    • Triple-rinse the empty container with a suitable solvent (e.g., water or methanol). The first rinseate must be collected and treated as D001/D002 hazardous waste. Subsequent rinsates may be managed as non-hazardous if they do not exhibit hazardous characteristics.

    • After rinsing, deface the label on the container and dispose of it in the appropriate solid waste stream (e.g., broken glass box).

  • Contaminated Glassware/Sharps:

    • Collect in a designated, puncture-proof sharps container labeled "Chemically Contaminated Sharps".

    • When full, close the container and manage it as solid hazardous waste for pickup by EHS.

  • Contaminated PPE (Gloves, Aprons):

    • Collect in the same hazardous waste bags as other solid waste.[12][14] Ensure proper doffing procedures are followed to avoid personal contamination.

The Hazardous Waste Manifest System: Cradle-to-Grave Tracking

For any hazardous waste that is transported off-site for disposal, a Uniform Hazardous Waste Manifest is required by the EPA and the Department of Transportation (DOT).[15][16][17] This legal document ensures "cradle-to-grave" tracking of the waste.[16]

Your Role as the Generator:

  • You are responsible for accurately describing the waste on the manifest provided by your EHS department or waste contractor.[7][18]

  • This includes the proper shipping name, hazard class, EPA waste codes (D001, D002), and quantity.

  • You must sign the manifest, certifying that the waste is properly classified, packaged, and labeled.[17]

  • You will retain a copy of the manifest after the transporter signs it. A final, signed copy will be returned to you by the disposal facility, completing the tracking cycle. These records must be kept for a minimum of three years.[15]

DisposalWorkflow Figure 2: Overall Waste Management & Disposal Workflow start Generation of This compound Waste identify 1. Identify Waste Stream (Pure, Aqueous, Solid) start->identify segregate 2. Segregate at Source (See Figure 1) identify->segregate containerize 3. Select & Label Appropriate Container segregate->containerize store 4. Store in Satellite Accumulation Area containerize->store q_treat On-site Treatment (Neutralization) an Option? store->q_treat treat 5a. Perform Neutralization Protocol (Sec 4.2) q_treat->treat Yes (Dilute Aqueous Only) pickup 5b. Request EHS/ Contractor Pickup q_treat->pickup No drain Dispose to Sanitary Sewer (with copious water) treat->drain manifest 6. Complete Hazardous Waste Manifest pickup->manifest transport 7. Licensed Transporter Collects Waste manifest->transport end 8. Final Disposal at TSDF Facility (e.g., Incineration) transport->end

Caption: Figure 2: Overall Waste Management & Disposal Workflow

Conclusion

The disposal of this compound is governed by its characteristics as an ignitable and corrosive hazardous waste. By following the principles of accurate characterization, strict segregation, proper containment, and compliant documentation, laboratories can ensure a safe and responsible waste management process. These protocols are designed to be a living document, adaptable to specific institutional policies while grounded in the authoritative standards of regulatory bodies like the EPA.

References

  • Hazmat School. (2025, September 3).
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  • Nipissing University. (2019, June 12).
  • Lion Technology. (2025, June 30). 4 Hazardous Waste Characteristics Under RCRA. [Link]
  • University of Alabama at Birmingham. (2017, June 5). Instructions for Completing the UAB Hazardous Waste Manifest. [Link]
  • U.S. Environmental Protection Agency. (n.d.).
  • Simple But Needed. (2025, April 11). What are the guidelines for PPE disposal?[Link]
  • Central Michigan University. (n.d.).
  • Aport. (2025, May 27). Decontamination Protocols for Lab Equipment. [Link]
  • Redox. (2022, October 1).
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  • TriHaz Solutions. (2018, October 16).
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  • Sciencelab.com. (2020, March 16).
  • Penta chemicals. (2025, April 16).
  • Wayne State University. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. [Link]
  • Lion Technology. (2018, July 19). No Permit Needed: Treating D001 Ignitable Liquids On Site. [Link]
  • Maine.gov. (2015, April 28). SOP No. RWM-DR-017. [Link]
  • NASA Technical Reports Server. (1982, December 7). Method of neutralizing the corrosive surface of amine-cured epoxy resins. [Link]
  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • Aladdin Scientific. (n.d.). 3, 5-Dimethyl-morpholine, 50 mg, Reagent Grade. [Link]

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Application Note & Protocol: A Guide to the Pilot Plant Scale-Up Synthesis of cis-2,6-Dimethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the scale-up synthesis of cis-2,6-dimethylmorpholine, a critical heterocyclic intermediate in the pharmaceutical and agrochemical industries. The strategic focus is on a robust and reproducible process suitable for pilot plant operations. We detail a well-established synthetic route involving the acid-catalyzed cyclization of diisopropanolamine, offering in-depth explanations for process choices, detailed step-by-step protocols, critical process parameters, and essential safety considerations. This guide is intended for researchers, chemists, and process engineers involved in drug development and chemical manufacturing.

Strategic Overview: Synthesis Pathway Selection

The morpholine scaffold is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] For many applications, the biological activity is highly dependent on the stereochemistry of substituents on the morpholine ring, with the cis-isomer of 2,6-dimethylmorpholine often being the more potent or desired isomer for crop protection agents and other applications.[2][3]

For pilot-scale production, the primary selection criteria for a synthetic route are reliability, scalability, economic viability, and control over the desired stereoisomer. The most prevalent and industrially vetted method for producing 2,6-dimethylmorpholine is the dehydration of a bishydroxyalkylamine.[3] Specifically, the cyclization of diisopropanolamine (DIPA) catalyzed by a strong mineral acid, such as sulfuric acid, stands out as the most effective and well-documented approach.[2][4][5]

Rationale for Selection:

  • High Yield & Favorable Isomer Ratio: This process is capable of achieving high total yields (90-98%) with a significant proportion of the desired cis-isomer (up to 88%) under optimized conditions.[2][4]

  • Economic Feasibility: The starting material, diisopropanolamine, is a readily available and cost-effective bulk chemical.

  • Process Maturity: Extensive patent literature provides a robust foundation of process parameters, offering a clear pathway for scale-up and troubleshooting.[2][4][5] The process leverages the heat of reaction, minimizing energy input and simplifying the initial reaction phase.[3]

Reaction Mechanism: Acid-Catalyzed Intramolecular Cyclization

The reaction proceeds via a classic acid-catalyzed intramolecular SN2 dehydration. The sulfuric acid serves a dual role: it acts as a catalyst by protonating the hydroxyl groups of diisopropanolamine, converting them into good leaving groups (water), and as a dehydrating agent, sequestering the water produced and driving the reaction equilibrium towards the cyclized product. The reaction mechanism is a two-step process involving the formation of a stable six-membered ring.

G cluster_0 Step 1: Protonation cluster_1 Step 2: Intramolecular Cyclization & Dehydration DIPA Diisopropanolamine (DIPA) ProtonatedDIPA Protonated Intermediate DIPA->ProtonatedDIPA + H⁺ H2SO4 H₂SO₄ Cyclized Cyclized Intermediate ProtonatedDIPA->Cyclized Intramolecular Sₙ2 Attack - H₂O Product 2,6-Dimethylmorpholine Cyclized->Product - H⁺

Caption: Simplified reaction mechanism for DIPA cyclization.

Pilot Plant Synthesis Protocol

This protocol is designed for a standard pilot plant setup and emphasizes safety and process control. All operations involving corrosive materials must be conducted in a well-ventilated area with appropriate personal protective equipment (PPE).

Required Equipment
  • 100 L Glass-Lined Jacketed Reactor with overhead stirring, reflux condenser, temperature probe (thermocouple), and calibrated addition ports/pumps.

  • 200 L Quench/Neutralization Vessel (e.g., glass-lined or appropriate polymer) with stirring and cooling capability.

  • Receiving vessels for phase separation and product collection.

  • Vacuum distillation setup with a packed column suitable for fractional distillation of amines.

  • Appropriate spill kits for strong acids and bases.

Reagents & Materials
ReagentCAS No.Molecular WeightQuantity (Example Batch)Moles
Diisopropanolamine (DIPA)110-97-4133.19 g/mol 20.0 kg150.2 mol
Sulfuric Acid (96-98%)7664-93-998.08 g/mol 44.2 kg (24.0 L)441.8 mol
Sodium Hydroxide (50% w/w)1310-73-240.00 g/mol As required for neutralization-

Note: The molar ratio of DIPA to Sulfuric Acid in this example is ~1:2.94, which is shown to favor a high cis-isomer content.[2][4]

Step-by-Step Procedure

PART A: Cyclization Reaction

  • Reactor Preparation: Ensure the 100 L reactor is clean, dry, and inerted with nitrogen.

  • Simultaneous Addition: Begin thorough agitation. Simultaneously and slowly meter the diisopropanolamine (20.0 kg) and concentrated sulfuric acid (44.2 kg) into the reactor over a period of 2-3 hours.

    • Expert Insight: Simultaneous addition is a critical process parameter.[2][4][5] It allows the exothermic heat of salt formation to be utilized for the initial heating of the reaction mass, preventing dangerous localized hot spots that would occur if DIPA were added to a bulk amount of acid. The temperature should be allowed to naturally increase to between 100-140 °C.[2] Do not apply external cooling during this phase unless a runaway temperature increase is observed.

  • Heating and Dehydration: Once the addition is complete, begin heating the reactor jacket using a thermal fluid. Raise the internal temperature of the reaction mixture to 180-185 °C .

  • Reaction Hold: Maintain the temperature at 180-185 °C for 3-5 hours .[2][4] During this period, water generated from the cyclization will distill off. Ensure the condenser is operating efficiently to prevent pressure buildup.

  • Reaction Monitoring (IPC): Take samples periodically (e.g., every hour) for Gas Chromatography (GC) analysis to monitor the conversion of DIPA. The reaction is considered complete when the DIPA concentration is <2%.

PART B: Work-up and Neutralization

  • Cooling: After the reaction is complete, turn off the heating and allow the reaction mixture to cool to below 80 °C.

  • Neutralization Preparation: In the 200 L quench vessel, charge a sufficient amount of 20-30% sodium hydroxide solution and cool it to 10-15 °C using jacket cooling.

  • Quenching: EXTREMELY CAUTIOUSLY , transfer the hot, acidic reaction mixture into the stirred, cooled sodium hydroxide solution at a rate that maintains the quench vessel temperature below 50 °C. This neutralization is highly exothermic.

  • pH Adjustment: Continue adding sodium hydroxide solution until the pH of the aqueous layer is strongly alkaline (pH > 13), ensuring the complete liberation of the 2,6-dimethylmorpholine free base.

  • Phase Separation: Stop agitation and allow the layers to separate. The upper organic layer contains the crude product, while the lower aqueous layer contains sodium sulfate and excess base. Separate the layers and transfer the organic phase to a clean vessel.

PART C: Purification

  • Drying: The crude organic product is saturated with water. Add 50% w/w sodium hydroxide solution (approx. 5-10% of the crude product volume) to the organic layer and stir for 1-2 hours at a temperature below 40°C.[4] This will effectively dry the amine layer. A separate, lower layer of dilute NaOH will form.

  • Separation: Separate the dried organic layer from the spent caustic solution.

  • Fractional Distillation: Charge the dried crude product to the distillation unit. Apply vacuum and slowly heat the reboiler.

    • Collect any initial low-boiling fractions (residual water, light impurities).

    • Collect the main product fraction of 2,6-dimethylmorpholine. The boiling point at atmospheric pressure is ~147 °C. Adjust the vacuum to achieve a practical distillation temperature (e.g., 80-90 °C).

    • The cis and trans isomers have very close boiling points, but careful fractional distillation over a packed column can enrich the lower-boiling cis-isomer.[6]

  • Final Product Analysis: Analyze the collected product for purity and isomer ratio using GC and NMR. The expected yield is 85-95% of the theoretical value.

Process Flow and Critical Parameters

Caption: Pilot Plant Process Workflow for Synthesis.

Table 1: Critical Process Parameters and Their Impact
ParameterRecommended RangeImpact on ProcessSource
DIPA:H₂SO₄ Molar Ratio 1:1.5 to 1:3.0Higher acid ratios (e.g., 1:3) favor a higher cis:trans isomer ratio (up to 88:12) but may slightly decrease overall yield.[2][4]
Reaction Temperature 150 - 190 °CTemperatures below 150 °C result in slow conversion. Temperatures above 190 °C can lead to increased byproduct formation and decomposition (charring).[2][4][7]
Reaction Time 3 - 12 hoursTime is dependent on temperature and acid ratio. Must be optimized and monitored by IPC to ensure full conversion without degradation.[2][4]
Neutralization Temp. < 50 °CCrucial for safety. Uncontrolled temperature can cause boiling and splashing of corrosive material.General Safety
Final pH > 13Ensures the amine product is in its free base form, maximizing recovery in the organic phase.General Chemistry

Analytical Quality Control

A robust analytical strategy is essential for ensuring product quality and process consistency.

  • Gas Chromatography (GC): The primary tool for this process.

    • In-Process: Monitor the consumption of diisopropanolamine.

    • Final Product: Determine the overall purity and, critically, quantify the cis to trans isomer ratio.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: Used for unequivocal structural confirmation of the final product and to verify the stereochemical assignment of the isomers.[7][8]

  • Karl Fischer Titration: To determine the residual water content in the final product, which should be minimal (<0.1%).

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups and the absence of starting material (O-H stretch).[6]

Safety & Hazard Analysis

The scale-up of this process requires a rigorous approach to safety due to the use of hazardous materials and energetic reactions.

  • Chemical Hazards:

    • Sulfuric Acid (Conc.): Extremely corrosive to skin, eyes, and metals. Causes severe burns. Highly exothermic reaction upon dilution or mixing with bases/amines.[9]

    • Diisopropanolamine: Causes serious eye irritation. Combustible solid/liquid.[10][11][12]

    • Sodium Hydroxide (50%): Highly corrosive. Causes severe skin and eye burns.

    • cis-2,6-Dimethylmorpholine: Flammable liquid. Acutely toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.

  • Process Hazards & Mitigation:

    • Exothermic Reactions: The initial acid-amine mixing and the final neutralization are highly exothermic. Mitigation: Employ slow, controlled addition rates. Ensure robust reactor cooling systems are operational and have an emergency quench plan in place.

    • High Temperatures: The reaction is run at high temperatures (180 °C). Mitigation: Use a reliable thermal fluid system for heating. Ensure proper insulation and guards are in place to prevent thermal burns.

    • Corrosive Materials: Both the reaction mixture (highly acidic) and the work-up solutions (highly basic) are corrosive. Mitigation: Use glass-lined or other chemically resistant reactors and vessels. Mandate the use of comprehensive PPE, including an acid-resistant apron, face shield, and appropriate gloves. Ensure safety showers and eyewash stations are immediately accessible.[9][12]

References

  • Girgensohn, B., Goetz, N., & Zanker, F. (1985). Preparation of cis-2,6-dimethylmorpholine. U.S.
  • Goetz, N., Girgensohn, B., & Zanker, F. (1986). Process for the preparation of cis-2,6-dimethyl morpholine.
  • Goetz, N., Girgensohn, B., & Zanker, F. (1985). Preparation of cis-2,6-dimethylmorpholine.
  • Wang, Y., et al. (2021). Method for purifying cis-2, 6-dimethyl morpholine.
  • Wygant, J. C. (1957). Process of producing morpholine from diethanolamine. U.S.
  • Ortiz, K. G., et al. (2024).
  • NileRed. (2022, August 1).
  • Gingell, R., et al. (1981). Differential metabolism of geometrical isomers of N-nitroso-2,6-dimethylmorpholine in the hamster. Drug Metabolism and Disposition, 9(1), 48-52. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. [Link]
  • PrepChem. (n.d.). Synthesis of 2,6-dimethyl-N-(2-hydroxypropyl) morpholine. [Link]
  • Girgensohn, B., Goetz, N., & Zanker, F. (1985).
  • Sirges, H., et al. (2010). Racemic separation of 2,6-trans-dimethymorpholine. U.S.
  • Li, Y., et al. (2013). Dewatering catalyst and application thereof in preparing morpholine.
  • Goetz, N., et al. (1981). Process for the preparation of cis-2,6-dimethyl morpholine.
  • Neochoritis, C. G., et al. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Angewandte Chemie International Edition, 56(4), 1134-1138. [Link]
  • Kaur, H., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6598-6609. [Link]
  • Amines & Plasticizers Limited. (n.d.). Morpholine & Substituted Morpholines. [Link]
  • ResearchGate. (2020).
  • Tomishige, K., & Kunimori, K. (2002). Catalytic Science & Technology. RSC Publishing. [Link]
  • Justia Patents. (1994).
  • PubChem. (n.d.). 2,6-Dimethylmorpholine, cis-. [Link]
  • Sharma, S., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. ACS Medicinal Chemistry Letters, 15(4), 519-525. [Link]
  • D'hooghe, M., et al. (2007). Novel synthesis of cis-3,5-disubstituted morpholine derivatives. Tetrahedron, 63(24), 5288-5294. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing 3,5-Dimethylmorpholine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis of 3,5-Dimethylmorpholine, a key intermediate in various pharmaceutical and chemical applications.

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially relevant synthetic route for this compound?

The most prevalent method for synthesizing symmetrically substituted morpholines like this compound is the acid-catalyzed cyclodehydration of the corresponding dialkanolamine. For this compound, the starting material is diisopropanolamine (DIPA). This process involves heating DIPA with a strong dehydrating acid, such as sulfuric acid, to induce ring closure through the elimination of two water molecules.[1][2] While other routes exist for morpholine synthesis, such as the reaction of diethylene glycol with ammonia, the DIPA cyclization is standard for this specific substituted derivative.[3][4][5]

Q2: Which reaction parameters are most critical for maximizing the yield and purity of this compound?

Optimizing the synthesis of this compound hinges on the precise control of several key parameters:

  • Temperature: The reaction requires high temperatures, typically in the range of 150-200°C, to proceed efficiently.[1][4][6] Insufficient temperature leads to an incomplete reaction, while excessively high temperatures can cause charring and the formation of undesirable byproducts, resulting in a dark, viscous product mixture.[6]

  • Acid Concentration and Molar Ratio: Concentrated sulfuric acid is the most common catalyst and dehydrating agent. The molar ratio of diisopropanolamine to sulfuric acid significantly impacts both the reaction rate and the final isomer distribution. Ratios typically range from 1:1 to 1:3 (DIPA:H₂SO₄).[1] Using oleum (sulfuric acid containing free SO₃) can dramatically reduce reaction times from hours to under an hour while achieving high yields.[7]

  • Reaction Time: The dehydration process is relatively slow and requires prolonged heating to ensure complete cyclization. Reaction times can range from 3 to 15 hours, depending on the temperature and acid concentration used.[1][6]

  • Water Removal: Efficient removal of the water formed during the reaction is crucial to drive the equilibrium towards the product. This is often achieved by distilling the water off as it is formed.[1]

Q3: The synthesis produces both cis and trans isomers. How can the reaction be steered to favor the desired cis-3,5-Dimethylmorpholine isomer?

Controlling the stereochemistry is a primary challenge. The formation of the thermodynamically more stable cis isomer is generally favored. The reaction conditions can be tuned to maximize its proportion:

  • Molar Ratio of Acid: Increasing the excess of sulfuric acid has been shown to favor the formation of the cis isomer. For instance, increasing the molar ratio of DIPA to H₂SO₄ from 1:1.5 to 1:2.0 can increase the cis/trans ratio from 80:20 to 84:16.[1]

  • Controlled Addition of Reagents: A patented process highlights that the simultaneous and controlled metering of diisopropanolamine and sulfuric acid into the reaction vessel, allowing the heat of reaction to raise the temperature to 85-170°C before further heating, results in a high proportion of the cis-isomer.[1][2]

Q4: What are the major side reactions and byproducts I should be aware of?

Byproduct formation is a key factor affecting both yield and purity. In the acid-catalyzed cyclization of DIPA, potential side reactions include:

  • Incomplete Cyclization: Residual starting material or mono-cyclized intermediates can remain if the reaction time or temperature is insufficient.

  • Polymerization and Charring: At excessively high temperatures, the strong acid can cause decomposition and polymerization of the starting material or product, leading to a dark, tar-like residue.[6]

  • Formation of Isomeric Impurities: Besides the trans isomer, other structural isomers like 2,5-dimethylmorpholine can form, though typically in smaller amounts.[8]

Q5: What are the recommended analytical methods for monitoring reaction progress and determining final product purity?

To accurately assess reaction yield and purity, a combination of analytical techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for separating and identifying the cis and trans isomers of this compound, as well as detecting any volatile impurities or residual starting material.[8][9][10]

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used, particularly for monitoring the disappearance of the less volatile starting material.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the final product and determining the isomeric ratio by integrating the distinct signals corresponding to the cis and trans configurations.[8]

Troubleshooting Guide: Common Issues & Solutions

This guide addresses specific issues that may arise during the synthesis of this compound via diisopropanolamine cyclization.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield Inadequate Temperature: The reaction temperature did not reach the required 150-200°C range, or heating was inconsistent.[4][6]Use a calibrated high-temperature thermometer and a reliable heating source (e.g., heating mantle with a stirrer). Ensure the reaction mixture is maintained consistently within the optimal temperature range.[6]
Insufficient Reaction Time: The reaction was not allowed to proceed for a sufficient duration for complete cyclization.[6]Extend the reaction time, monitoring the progress periodically using TLC or GC to determine the point of maximum conversion.
Improper Acid Concentration/Ratio: The sulfuric acid used was not sufficiently concentrated, or the molar ratio to DIPA was too low.[1][4]Use fresh, concentrated (98%) sulfuric acid or oleum.[7] Carefully calculate and verify the molar ratio of DIPA to acid, aiming for a range of 1:1.5 to 1:3.0.[1]
Dark, Viscous, or Tar-Like Product Excessive Temperature: The reaction temperature exceeded 200-210°C, leading to decomposition and charring of the organic material.[6]Implement precise temperature control. Do not allow the internal temperature to significantly overshoot the target.
"Hot-Spotting": Poor stirring of the viscous reaction mixture led to localized overheating.Ensure vigorous and efficient mechanical stirring throughout the reaction, especially during the initial exothermic addition of acid and during prolonged heating.
Poor cis/trans Isomer Ratio Suboptimal Acid Ratio: The molar ratio of sulfuric acid to DIPA was not optimized to favor the cis isomer.Increase the molar excess of sulfuric acid. Ratios of 1:2.0 or higher (DIPA:H₂SO₄) have been shown to improve the yield of the cis isomer.[1]
Reaction Kinetics: The reaction may not have reached thermodynamic equilibrium, where the cis isomer is favored.Ensure sufficient reaction time at the optimal temperature to allow for equilibration between the isomers.
Difficulty in Product Purification Incomplete Neutralization: The acidic reaction mixture was not fully neutralized before distillation, leading to the distillation of water or co-distillation of acidic impurities.After cooling, carefully and slowly add the reaction mixture to a cooled, concentrated sodium hydroxide solution until the pH is strongly basic (pH 12-14).[2]
Inefficient Extraction/Distillation: The crude, water-containing morpholine was not properly dried before the final distillation, leading to an azeotrope-like distillation with water.After neutralization and separation of the organic phase, dry the crude product by stirring with concentrated (50%) NaOH solution or solid KOH pellets before performing a final fractional distillation.[2][12]
Formation of Salts: Solid salts formed during neutralization are interfering with distillation.After neutralization, filter the mixture to remove the precipitated sodium sulfate before proceeding with the distillation of the organic layer.[5]

Experimental Protocols & Workflows

Protocol: Lab-Scale Synthesis of cis-3,5-Dimethylmorpholine

This protocol is based on the acid-catalyzed cyclodehydration of diisopropanolamine, optimized for a high cis-isomer ratio.

1. Reaction Setup:

  • In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a distillation condenser, carefully add 163.2 g (1.66 mol) of 98% sulfuric acid.

  • Begin vigorous stirring.

2. Addition of Reactant:

  • Slowly add 133.2 g (1.0 mol) of diisopropanolamine (DIPA) dropwise from the dropping funnel into the stirred sulfuric acid. Caution: This reaction is highly exothermic. Control the addition rate to maintain the internal temperature below 80°C. Cooling with an ice bath may be necessary.

3. Cyclization Reaction:

  • Once the addition is complete, replace the dropping funnel with a thermometer.

  • Heat the mixture to 180-190°C. Water will begin to distill off.

  • Maintain the reaction at this temperature for 3-5 hours.[1] The mixture will darken.

4. Work-up and Neutralization:

  • Allow the reaction mixture to cool to below 60°C.

  • In a separate large beaker (e.g., 2 L) equipped with a stirrer, prepare a solution of 200 g of sodium hydroxide in 800 mL of water and cool it in an ice bath.

  • Slowly and carefully pour the acidic reaction mixture into the stirred, cold NaOH solution to neutralize the acid (pH > 12).[2]

5. Isolation and Drying:

  • Two phases will form. Separate the upper organic layer using a separatory funnel.

  • Transfer the organic layer to a flask and add 50 g of 50% sodium hydroxide solution. Stir for 30 minutes to dry the crude product.[2]

  • Separate the organic layer again. For further drying, solid KOH pellets can be used.[12]

6. Purification:

  • Perform fractional distillation on the dried organic layer.

  • Collect the fraction boiling at approximately 146-149°C. This is the this compound product. The expected yield is 85-95%, with a cis/trans ratio of approximately 84:16.[1]

Diagrams

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Products DIPA Diisopropanolamine (DIPA) Protonation Protonation of Hydroxyl Groups DIPA->Protonation Acid H₂SO₄ (catalyst) Acid->Protonation Dehydration1 Elimination of H₂O (1) & Carbocation Formation Protonation->Dehydration1 Cyclization Intramolecular Nucleophilic Attack Dehydration1->Cyclization Dehydration2 Elimination of H₂O (2) & Ring Closure Cyclization->Dehydration2 Product 3,5-Dimethylmorpholinium Ion Dehydration2->Product FinalProduct cis/trans-3,5-Dimethylmorpholine Product->FinalProduct -H⁺ (during workup)

G cluster_yield Low Yield Issues cluster_purity Purity & Isomer Issues start Problem Encountered During Synthesis cause_temp { Cause: Inadequate Temperature |  Solution: Verify temperature (150-200°C) & ensure consistent heating} start->cause_temp:f0 cause_time { Cause: Insufficient Reaction Time |  Solution: Increase reaction duration & monitor via GC/TLC} start->cause_time:f0 cause_acid { Cause: Improper Acid Ratio |  Solution: Use concentrated H₂SO₄ & verify molar ratio (1:1.5 to 1:3)} start->cause_acid:f0 cause_dark { Cause: Product is Dark/Tarry |  Solution: Reduce temperature (<200°C) & improve stirring} start->cause_dark:f0 cause_isomer { Cause: Poor cis/trans Ratio |  Solution: Increase excess of H₂SO₄ (e.g., 1:2 ratio)} start->cause_isomer:f0 cause_purify { Cause: Difficult Purification |  Solution: Ensure complete neutralization (pH>12) & dry crude product thoroughly before distillation} start->cause_purify:f0

References

  • Benchchem. (n.d.). side reactions and byproduct formation in morpholine synthesis.
  • Biosynth. (n.d.). This compound | 123-57-9.
  • Benchchem. (n.d.). Optimizing reaction conditions for the synthesis of morpholine derivatives.
  • Wikipedia. (n.d.). Morpholine.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Substituted Thiomorpholines.
  • NileRed. (2022, August 1). Morpholine Preparation from Diethanolamine. YouTube.
  • Dissertation. (n.d.). The Study on the Preparation of Morpholine.
  • Henan Haofei Chemical Co.,Ltd. (2018, April 12). Morpholine production method.
  • Google Patents. (n.d.). US2777846A - Process of producing morpholine from diethanolamine.
  • ChemicalBook. (2023, April 23). Morpholine: Application, synthesis and toxicity.
  • Google Patents. (n.d.). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
  • NIH. (n.d.). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry.
  • Google Patents. (n.d.). EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine.
  • Google Patents. (n.d.). US4504363A - Preparation of cis-2,6-dimethylmorpholine.
  • Benchchem. (n.d.). The Synthesis of 2,2-Dimethylmorpholine: A Comparative Guide to Plausible Synthetic Routes.
  • MDPI. (n.d.). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review.
  • PubMed. (n.d.). Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography.

Sources

Technical Support Center: Purification of 3,5-Dimethylmorpholine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3,5-Dimethylmorpholine isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the challenges of separating the diastereomers (cis and trans) and enantiomers (trans-isomer) of this versatile heterocyclic amine. Our goal is to provide not just protocols, but the underlying scientific principles and field-proven insights to empower you to troubleshoot and optimize your purification workflows effectively.

Frequently Asked Questions (FAQs) - Getting Started

Q1: What are the isomers of this compound and why is their separation critical?

This compound exists as two diastereomers: cis and trans.

  • cis-3,5-Dimethylmorpholine ((3R,5S)- or (3S,5R)-): This is a meso compound, meaning it is achiral and does not have a non-superimposable mirror image.

  • trans-3,5-Dimethylmorpholine: This isomer exists as a pair of enantiomers, (3R,5R)- and (3S,5S)-.[1][2][3]

The separation of these isomers is paramount in pharmaceutical development and fine chemical synthesis. Different stereoisomers can exhibit vastly different pharmacological activities, potencies, and toxicological profiles.[4] For instance, in agrochemicals like fenpropimorph (a derivative), the cis-isomer is known to have significantly higher biological activity.[5][6] Therefore, isolating the desired stereoisomer is often a regulatory and efficacy requirement.

Q2: What are the primary methods for purifying this compound isomers?

The main strategies for separating the cis and trans diastereomers are:

  • Diastereoselective Crystallization: Exploiting differences in the solubility of diastereomeric salts.

  • Fractional Distillation: Leveraging subtle differences in boiling points.

  • Preparative Chromatography: Using differences in polarity and shape to achieve separation on a column.

To separate the trans enantiomers, Chiral Chromatography is the required method.

Q3: What initial analytical steps should I take before starting a large-scale purification?

Before committing to a purification strategy, it is essential to determine the starting ratio of your isomers. A well-developed analytical method is your roadmap.

  • Recommended Technique: Gas Chromatography (GC) with a flame ionization detector (FID) on a polar capillary column (e.g., a wax or ionic liquid column) is often sufficient to resolve cis and trans diastereomers.

  • Alternative: Reversed-phase HPLC can also be used, often providing baseline separation of the diastereomers.[7]

Knowing your starting material's composition allows you to assess the efficiency of your chosen purification method and calculate yields accurately.

Core Purification Techniques & Troubleshooting

This section provides a deep dive into specific purification methodologies, complete with step-by-step protocols and troubleshooting guides.

Technique 1: Diastereoselective Crystallization via Salt Formation

Expertise & Experience: This is often the most scalable and cost-effective method for separating diastereomers. The principle relies on the fact that when a mixture of diastereomers is reacted with a resolving agent (in this case, an acid to form a salt), the resulting diastereomeric salts have different physical properties, including crystal lattice energies and solubilities in a given solvent system. By carefully selecting the acid and solvent, one isomer's salt can be induced to crystallize selectively while the other remains in solution.[5][8]

FAQ: Crystallization
  • Q: Which acid should I choose for salt formation?

    • A: Simple carboxylic acids like acetic acid or propionic acid are excellent starting points.[6] Their salts are often crystalline and exhibit significant solubility differences between the cis and trans forms. The choice depends on the specific solvent system and the desired crystal morphology.

  • Q: How do I choose the right solvent?

    • A: The ideal solvent should fully dissolve the salt at an elevated temperature but show poor solubility for the desired diastereomeric salt at a lower temperature. Medium-polarity solvents like ethyl acetate, isopropyl alcohol, or acetone are common choices. You may need to experiment with solvent mixtures to fine-tune the solubility profile.

Experimental Protocol: Purification of cis-3,5-Dimethylmorpholine via Propionate Salt Crystallization

This protocol is adapted from established methods for similar morpholine derivatives.[6]

  • Dissolution: In a reaction vessel, charge the crude mixture of this compound isomers (1.0 mol equivalent). Add ethyl acetate (approx. 3-4 volumes relative to the amine).

  • Salt Formation: With stirring, warm the solution to 40-50°C. Slowly add propionic acid (1.05 mol equivalent) dropwise. The slight excess of acid ensures complete salt formation.

  • Initial Crystallization (Seeding): After the acid addition is complete, slowly cool the solution to room temperature (20-25°C). If crystals do not form spontaneously, seeding with a small crystal of the pure product can be beneficial. Stir at this temperature for 2-4 hours to allow for crystal growth.

    • Scientist's Note: Slow cooling is critical. Rapid cooling can trap impurities and the undesired isomer within the crystal lattice, reducing purity.

  • Secondary Crystallization (Yield Maximization): Cool the slurry further to 0-5°C and hold with stirring for an additional 3-5 hours. This maximizes the yield of the less-soluble cis-isomer salt.

  • Isolation: Filter the crystalline solid using a Buchner funnel. Wash the filter cake with a small amount of cold (0-5°C) ethyl acetate to remove residual mother liquor containing the soluble trans-isomer salt.

  • Drying: Dry the crystals under vacuum at a temperature not exceeding 40°C to obtain the purified cis-3,5-Dimethylmorpholine propionate salt.

  • Liberation of Free Amine: To recover the free amine, dissolve the salt in water and add a strong base (e.g., 50% NaOH solution) until the pH is >12. The amine will separate as an organic layer. Extract the aqueous layer with a suitable solvent (e.g., dichloromethane), combine the organic phases, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

Troubleshooting Guide: Crystallization
Issue Potential Cause Solution
No crystals form. Solution is too dilute; solvent is too good.Concentrate the solution by removing some solvent. Try adding an anti-solvent (a solvent in which the salt is insoluble, e.g., hexane) dropwise until turbidity persists.
An oil forms instead of a solid. The salt is "oiling out," often due to too rapid cooling or supersaturation.Re-heat the solution until the oil redissolves. If necessary, add a small amount of a co-solvent to increase solubility. Allow it to cool much more slowly, perhaps over several hours in an insulated bath. Seeding can also help promote crystalline growth over oiling.
Purity is low after one crystallization. Inefficient separation; co-precipitation of the other isomer.The mother liquor is now enriched in the trans-isomer. The isolated solid can be subjected to a second recrystallization from the same solvent system to improve purity, albeit with some loss of yield.
Yield is very low. The desired salt has significant solubility even at low temperatures; incorrect stoichiometry.Ensure the molar ratio of acid to amine is correct. Try a different solvent or acid combination. You can also attempt to recover more material from the mother liquor by concentrating it further, though this fraction will be less pure.
Technique 2: Chromatographic Separation of Diastereomers

Expertise & Experience: When crystallization is ineffective or when high purity is required for smaller quantities, liquid chromatography is the method of choice. The separation of diastereomers like cis- and trans-3,5-dimethylmorpholine relies on exploiting subtle differences in their interaction with the stationary phase. Shape selectivity is a key factor.[9]

Workflow for Chromatographic Method Development

chromatographic_workflow start Start: Crude Isomer Mixture analytical_hplc Analytical HPLC Screening start->analytical_hplc column_select Column Selection analytical_hplc->column_select c18 Standard C18 column_select->c18 Initial Screen c30 Shape-Selective C30 column_select->c30 For Rigid Isomers pfp PFP / Biphenyl column_select->pfp π-π Interactions mobile_phase Mobile Phase Optimization c18->mobile_phase c30->mobile_phase pfp->mobile_phase gradient Gradient Elution (ACN/H2O w/ modifier) mobile_phase->gradient Scouting isocratic Isocratic Elution mobile_phase->isocratic Optimization check_res Resolution > 1.5? gradient->check_res isocratic->check_res check_res->column_select No, Re-evaluate prep_lc Scale-up to Preparative LC check_res->prep_lc Yes end Pure Diastereomers Isolated prep_lc->end

Caption: Workflow for developing a chromatographic separation method.

FAQ: Chromatography
  • Q: What type of column is best for separating these diastereomers?

    • A: While a standard C18 column might work, stationary phases with enhanced shape selectivity are often superior for isomer separations.[9][10] Consider an Acclaim C30 column or a polar-embedded phase (e.g., amide or PFP) . The C30 phase is particularly effective at resolving rigid, hydrophobic isomers, while phases with phenyl or PFP (pentafluorophenyl) groups can offer alternative selectivity through π-π interactions.[11][12]

  • Q: Why do my amine peaks tail on a standard silica-based C18 column?

    • A: This is a classic problem. Residual, acidic silanol groups on the silica surface interact strongly with the basic amine, causing peak tailing. To mitigate this, use a modern, end-capped column and add a modifier to your mobile phase, such as 0.1% formic acid or 0.1% triethylamine (TEA), to saturate the active sites.

Protocol: Preparative HPLC Separation of cis and trans Isomers
  • Column: C30 Reversed-Phase Column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 20 mL/min.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: Ramp from 5% to 50% B

    • 25-30 min: Hold at 50% B

    • 30-35 min: Return to 5% B and re-equilibrate.

  • Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).

  • Injection: Dissolve the crude mixture in a minimal amount of mobile phase A and inject onto the column. The loading capacity will depend on the column dimensions and the resolution between the isomers.

  • Fraction Collection: Collect fractions corresponding to the two well-resolved peaks.

  • Post-Processing: Combine the fractions for each isomer, remove the organic solvent via rotary evaporation, and then lyophilize or use a suitable workup (like basification and extraction) to remove the formic acid and isolate the pure amine.

Troubleshooting Guide: Chromatography
Issue Potential Cause Solution
Poor or no resolution. Incorrect column or mobile phase.Switch to a column with different selectivity (e.g., from C18 to PFP). Adjust the mobile phase; try methanol instead of acetonitrile as the organic modifier, as this can dramatically alter selectivity.
Broad peaks. Column overloading; secondary interactions.Reduce the injection mass. Ensure a modifier (acid or base) is present in the mobile phase to improve peak shape. Check for extra-column band broadening (e.g., excessive tubing length).
High backpressure. Column frit blockage; sample precipitation.Filter your sample before injection. If pressure is still high, reverse-flush the column with a strong solvent (follow manufacturer's instructions).
Technique 3: Chiral Resolution of trans-3,5-Dimethylmorpholine Enantiomers

Expertise & Experience: Separating enantiomers requires a chiral environment. In chromatography, this is achieved by using a Chiral Stationary Phase (CSP). The CSP interacts differently with each enantiomer, leading to different retention times. This is a process of diastereomeric interaction between the chiral analyte and the chiral selector on the stationary phase.[4]

Logical Flow of Chiral Separation

chiral_separation start Racemic trans-Isomer ((3R,5R) + (3S,5S)) csp_column Inject onto Chiral Stationary Phase (CSP) start->csp_column interaction Formation of Transient Diastereomeric Complexes csp_column->interaction energy_diff Different Interaction Energies (Δ(ΔG) ≠ 0) interaction->energy_diff retention Differential Retention Times energy_diff->retention separation Separated Enantiomers Emerge retention->separation end1 (3R,5R)-Isomer separation->end1 end2 (3S,5S)-Isomer separation->end2

Caption: Principle of enantiomeric separation on a Chiral Stationary Phase.

FAQ: Chiral Chromatography
  • Q: What kind of chiral column should I use?

    • A: Polysaccharide-based CSPs (e.g., those coated with derivatives of cellulose or amylose) are extremely versatile and a good first choice for screening. Immobilized polysaccharide phases are more robust and compatible with a wider range of solvents.

  • Q: What mobile phases are used in chiral chromatography?

    • A: This depends on the mode. In normal-phase mode , mixtures of hexane/isopropanol or hexane/ethanol are common. In reversed-phase mode , acetonitrile/water or methanol/water are used. Small amounts of additives like diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) are often added to improve peak shape.

Troubleshooting Guide: Chiral Chromatography
Issue Potential Cause Solution
No separation of enantiomers. Incorrect CSP for the analyte; wrong mobile phase.Screen a variety of CSPs (amylose-based, cellulose-based, etc.). Drastically change the mobile phase; switch from normal-phase (e.g., hexane/IPA) to reversed-phase (e.g., ACN/water) if the column allows.
Long retention times. Mobile phase is too weak.In normal phase, increase the percentage of the polar modifier (e.g., isopropanol). In reversed phase, increase the percentage of the organic solvent (e.g., acetonitrile).
Poor peak shape. Secondary interactions; wrong additive.For a basic analyte like dimethylmorpholine, add a small amount (0.1%) of a basic modifier like diethylamine (DEA) to the mobile phase to improve peak symmetry.

Safety & Handling

This compound is a flammable, corrosive, and irritating chemical.[13] Always adhere to the following precautions:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle the compound and all volatile solvents inside a certified chemical fume hood.[14]

  • Ignition Sources: Keep away from heat, sparks, and open flames. Use spark-proof equipment and ensure proper grounding to prevent static discharge.[14]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Long-Chain Amines.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8862, this compound.
  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting.
  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide.
  • Bryan Research & Engineering, LLC. (2008). Troubleshooting Amine Unit Simulations.
  • Scribd. (n.d.). Troubleshooting of Amine Regn.
  • Boston University. (n.d.). Studies towards the synthesis of 3,5-dimethylorsellinic acid meroterpenoids.
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 641499, (3R,5R)-3,5-dimethylmorpholine.
  • Google Patents. (n.d.). US4504363A - Preparation of cis-2,6-dimethylmorpholine.
  • Zhu, M., Liu, S., Deng, Z., & Wang, G. (n.d.).
  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation.
  • Google Patents. (n.d.). US2850549A - Separation of cis and trans isomers.
  • Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
  • Chromatography Forum. (2017). separation of positional isomers.
  • AMS Tesi. (n.d.). Dynamic resolution of α-substituted dihydrocinnamic aldehydes.
  • Google Patents. (n.d.). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
  • ResearchGate. (2006). Synthesis of 3,5-Disubstituted Isoxazolines as a Template for Liquid-Crystalline Polymers.
  • Global Substance Registration System (GSRS). (n.d.). This compound, TRANS-.
  • PubMed. (n.d.). Differential metabolism of geometrical isomers of N-nitroso-2,6-dimethylmorpholine in the hamster.
  • YouTube. (2017). Dr. David House - Chirality and the Separation of Enantiomers by Liquid Chromatography.
  • National Center for Biotechnology Information. (n.d.). Separations by Shape: Molecular Shape Recognition in Liquid Chromatography.

Sources

Identifying common side products in 3,5-Dimethylmorpholine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,5-Dimethylmorpholine. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its use in synthesis. The content is structured to explain the chemical principles behind the formation of common side products and to offer practical solutions for their mitigation.

Introduction: The Chemistry of this compound

This compound is a valuable secondary amine used as a building block in the synthesis of a wide range of compounds, including pharmaceuticals and agrochemicals. Its two methyl groups introduce stereocenters and steric bulk, which can influence reaction outcomes, sometimes leading to the formation of undesired side products. This guide will focus on identifying and mitigating these common impurities.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: N-Alkylation Reactions

N-alkylation is a fundamental transformation of this compound. However, challenges such as over-alkylation and elimination reactions can arise.

Question 1: I am seeing a second, more polar spot on my TLC after my N-alkylation reaction of this compound with an alkyl halide. What is it likely to be?

Answer: This is a classic case of over-alkylation , leading to the formation of a quaternary ammonium salt . The secondary amine nitrogen of this compound is nucleophilic and can react with a second molecule of the alkyl halide to form a permanently charged quaternary ammonium salt. These salts are significantly more polar than the starting amine and the desired tertiary amine product, hence their distinct appearance on a TLC plate.

Troubleshooting Guide: Over-Alkylation

Causality: The formation of the quaternary salt is a competing reaction that is often favored by an excess of the alkylating agent, higher reaction temperatures, and prolonged reaction times.

Mitigation Strategies:

  • Control Stoichiometry: Use a precise 1:1 molar ratio of this compound to the alkyl halide. In some cases, a slight excess of the amine (1.1 to 1.2 equivalents) can be beneficial to ensure the complete consumption of the alkyl halide.

  • Slow Addition of Alkyl Halide: Adding the alkyl halide dropwise to the reaction mixture at a controlled temperature can help to maintain a low concentration of the alkylating agent, thus disfavoring the second alkylation event.

  • Lower Reaction Temperature: Running the reaction at a lower temperature will decrease the rate of both the desired reaction and the over-alkylation. It is a matter of finding the optimal temperature that allows for a reasonable reaction rate while minimizing the formation of the quaternary salt.

  • Choice of Base: A non-nucleophilic bulky base, such as diisopropylethylamine (DIPEA), can be used to scavenge the acid produced during the reaction without competing with the this compound as a nucleophile.

Experimental Protocol: Minimizing Over-Alkylation in the N-Benzylation of this compound

  • To a solution of this compound (1.0 eq) and potassium carbonate (1.5 eq) in acetonitrile (10 mL/mmol of amine) at 0 °C, add benzyl bromide (1.0 eq) dropwise over 30 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, filter the solid potassium salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Question 2: During the workup of my N-alkylation reaction, I am observing a significant amount of an unexpected alkene. What could be the cause?

Answer: The formation of an alkene is likely due to a Hofmann elimination reaction of the quaternary ammonium salt side product.[1][2] If a strong base is used in the reaction or during workup, and the reaction is heated, the quaternary ammonium salt can undergo elimination to form a tertiary amine (which may be your desired product or another amine) and an alkene.

Mechanism of Side Product Formation: Hofmann Elimination

The diagram below illustrates the pathway from the desired N-alkylation to the over-alkylation product, and its subsequent decomposition via Hofmann elimination.

Hofmann_Elimination cluster_alkylation N-Alkylation cluster_overalkylation Over-Alkylation (Side Reaction) cluster_elimination Hofmann Elimination (Side Reaction) This compound This compound N-Alkyl-3,5-Dimethylmorpholine N-Alkyl-3,5-Dimethylmorpholine This compound->N-Alkyl-3,5-Dimethylmorpholine + R-X Quaternary_Ammonium_Salt Quaternary Ammonium Salt N-Alkyl-3,5-Dimethylmorpholine->Quaternary_Ammonium_Salt + R-X Alkene Alkene Quaternary_Ammonium_Salt->Alkene + Base, Heat

Caption: Pathway showing N-alkylation and subsequent side reactions.

Troubleshooting Guide: Hofmann Elimination

Causality: This side reaction is promoted by the presence of a strong base and heat, acting on the quaternary ammonium salt formed from over-alkylation.

Mitigation Strategies:

  • Avoid Strong Bases: Use a milder base like potassium carbonate or sodium bicarbonate instead of strong bases like sodium hydroxide or potassium tert-butoxide, especially at elevated temperatures.

  • Controlled Temperature: Keep the reaction and workup temperatures as low as practically possible to disfavor the elimination reaction.

  • Purification Before Basic Workup: If a basic wash is necessary, consider a preliminary purification step (e.g., filtration or a quick column) to remove the quaternary ammonium salt before exposing the mixture to strong bases.

Category 2: N-Acylation Reactions

N-acylation of this compound is a common method to form amides. However, side reactions can occur depending on the reagents and conditions.

Question 3: My N-acylation of this compound with an acid chloride is sluggish and gives a poor yield. What could be the issue?

Answer: The steric hindrance from the two methyl groups on the morpholine ring can slow down the rate of acylation. Additionally, if an inadequate or inappropriate base is used, the HCl generated during the reaction will protonate the starting amine, rendering it non-nucleophilic and effectively stopping the reaction.

Troubleshooting Guide: Incomplete N-Acylation

Causality: The combination of steric hindrance and the removal of the free amine by protonation can lead to low conversion.

Mitigation Strategies:

  • Choice of Base: Use a non-nucleophilic base like triethylamine or DIPEA in at least stoichiometric amounts (or a slight excess) to neutralize the generated HCl.

  • Use of a More Reactive Acylating Agent: If using an acid chloride is problematic, consider converting the carboxylic acid to a more reactive species, such as an activated ester (e.g., NHS ester) or using a peptide coupling reagent (e.g., HATU, HOBt/EDC).

  • Schotten-Baumann Conditions: Performing the reaction in a two-phase system (e.g., dichloromethane and aqueous sodium bicarbonate) can be effective. The acid chloride reacts with the amine in the organic phase, and the generated HCl is immediately neutralized by the base in the aqueous phase.

Experimental Protocol: Efficient N-Acylation using Schotten-Baumann Conditions

  • Dissolve this compound (1.0 eq) in dichloromethane (10 mL/mmol).

  • Add a saturated aqueous solution of sodium bicarbonate (10 mL/mmol).

  • Cool the biphasic mixture to 0 °C with vigorous stirring.

  • Add the acid chloride (1.05 eq) dropwise.

  • Stir vigorously at 0 °C for 1 hour, then at room temperature for 2-4 hours, monitoring by TLC.

  • Separate the organic layer, wash with water and brine, dry over sodium sulfate, and concentrate.

  • Purify by column chromatography or recrystallization.

Category 3: Reductive Amination

Reductive amination is a powerful tool for C-N bond formation. However, specific side products can arise from the choice of reagents and solvents.

Question 4: In my reductive amination reaction with this compound and an aldehyde, I am observing a side product with a mass corresponding to the addition of a solvent fragment to my amine. What is happening?

Answer: This is a known issue when using certain alcoholic solvents, particularly methanol or ethanol, in combination with catalytic hydrogenation for the reduction step. The metal catalyst can oxidize the alcohol solvent to the corresponding aldehyde (formaldehyde or acetaldehyde). This newly formed aldehyde can then compete with your substrate aldehyde in the reductive amination, leading to the formation of an N-methyl or N-ethyl derivative of this compound as a byproduct.

Mechanism of Solvent-Derived Side Product Formation

Reductive_Amination_Side_Reaction cluster_main_path Desired Reaction cluster_side_path Side Reaction Amine This compound Imine Iminium Ion Amine->Imine + Aldehyde Side_Imine Side Iminium Ion Amine->Side_Imine + Solvent-Derived Aldehyde Aldehyde Substrate Aldehyde Aldehyde->Imine Product Desired Product Imine->Product + [H] Solvent Alcohol Solvent (e.g., MeOH) Solvent_Aldehyde Solvent-Derived Aldehyde (e.g., HCHO) Solvent->Solvent_Aldehyde Oxidation on Catalyst Solvent_Aldehyde->Side_Imine Side_Product N-Methyl Side Product Side_Imine->Side_Product + [H]

Caption: Competing pathways in reductive amination leading to solvent-derived side products.

Troubleshooting Guide: Solvent-Derived Impurities in Reductive Amination

Causality: Oxidation of alcohol solvents by the hydrogenation catalyst generates reactive aldehydes that participate in the reductive amination.

Mitigation Strategies:

  • Change the Reducing Agent: Switch from catalytic hydrogenation to a chemical reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). These reagents do not typically oxidize alcohol solvents. STAB is often preferred due to its lower toxicity and high selectivity.

  • Change the Solvent: If catalytic hydrogenation is necessary, use a non-alcoholic solvent such as tetrahydrofuran (THF), ethyl acetate, or dichloromethane.

Quantitative Data on Reducing Agent Selectivity

Reducing AgentTypical SolventsCommon Side Products
H₂/Pd-CMethanol, EthanolN-methyl or N-ethyl byproducts
NaBH(OAc)₃ (STAB)Dichloromethane, THF, AcetonitrileGenerally clean, minimal side products
NaBH₃CNMethanol, AcetonitrileCan form cyanide adducts with iminium ion

References

  • Hofmann, A. W. Researches into the molecular constitution of the organic bases. Philosophical Transactions of the Royal Society of London1851, 141, 357-398. [Link]
  • Cope, A. C.; Trumbull, E. R. Olefins from Amines: The Hofmann Elimination Reaction and Amine Oxide Pyrolysis. Organic Reactions2011, 11, 317-493. [Link]

Sources

Improving stereoselectivity in substituted morpholine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for stereoselective morpholine synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in your research. This guide is structured to address specific experimental issues and answer fundamental questions, helping you navigate the complexities of stereocontrol in this critical area of synthetic chemistry.

Troubleshooting Guide: Addressing Common Experimental Failures

This section is designed to help you diagnose and solve specific problems encountered during the synthesis of substituted morpholines.

Question: My intramolecular cyclization is producing a mixture of diastereomers with low selectivity. What are the likely causes and how can I fix it?

Answer: Low diastereoselectivity in the formation of the morpholine ring is a frequent challenge, often stemming from a lack of facial selectivity during the key bond-forming step. The transition state energies for the formation of the two diastereomers are likely very similar. Here’s a systematic approach to troubleshoot this issue:

  • Lower the Reaction Temperature: Reducing the thermal energy of the system can amplify small differences in the activation energies between the diastereomeric transition states. This often enhances selectivity by favoring the pathway with the lower activation barrier.[1] A systematic screen of temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C) is a crucial first step.[2]

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the conformation of the substrate and the transition state geometry.[1][3]

    • Aprotic Solvents: Non-coordinating solvents like toluene or xylenes can promote a more organized, substrate-controlled transition state.[2]

    • Polar Solvents: Solvents like DMF or acetonitrile might solvate key intermediates differently, potentially altering the preferred cyclization pathway.[4] A solvent screen is highly recommended.

  • Steric Hindrance and Substituent Effects: The steric bulk of substituents on your starting material can be leveraged to control the stereochemical outcome.[1] If possible, consider modifying a protecting group or a non-essential substituent to a bulkier alternative (e.g., changing a methyl group to an isopropyl or tert-butyl group) to create a stronger steric bias for the approaching moieties.

  • Lewis/Brønsted Acid Additives: The addition of a coordinating acid can create a more rigid, chelated transition state, thereby enhancing facial selectivity.

    • Lewis Acids (e.g., TiCl₄, BF₃·OEt₂): These can coordinate to both the nitrogen and oxygen atoms in the precursor, locking its conformation and exposing one face preferentially for the cyclization.[5]

    • Brønsted Acids (e.g., Triflic Acid, Chiral Phosphoric Acids): These can protonate key sites, influencing the electronic and steric environment of the reaction center.[6][7][8]

Troubleshooting Workflow for Low Diastereoselectivity

This diagram outlines a logical progression for diagnosing and solving poor diastereoselectivity.

G start Low Diastereoselectivity Observed (e.g., 1:1 dr) temp Optimize Reaction Temperature (Screen lower temperatures) start->temp Initial Step improved Selectivity Improved temp->improved Success no_change No Significant Improvement temp->no_change Failure solvent Screen Different Solvents (Vary polarity & coordinating ability) solvent->improved Success no_change2 no_change2 solvent->no_change2 sterics Modify Substrate Sterics (e.g., bulkier protecting groups) sterics->improved Success no_change3 no_change3 sterics->no_change3 additive Investigate Lewis/Brønsted Acid Additives additive->improved Success no_change4 Re-evaluate Mechanism & Substrate Design additive->no_change4 end High Diastereoselectivity Achieved improved->end no_change->solvent Next Step no_change2->sterics Next Step no_change3->additive Final Step

Caption: A systematic workflow for troubleshooting low diastereoselectivity.

Question: I'm using a well-known chiral catalyst, but the enantiomeric excess (% ee) of my morpholine product is poor. What should I investigate?

Answer: Achieving high enantioselectivity is critically dependent on the precise interaction between the substrate and the chiral catalyst.[9][10] Low ee% is a sign that this interaction is either weak, non-specific, or being undermined by a competing non-selective background reaction.

  • Catalyst Purity and Activity: This is the most common culprit. Ensure your catalyst is pure and active.[11]

    • Source: Is the catalyst from a reliable commercial source or freshly prepared? Catalysts can degrade over time.

    • Handling: Many catalysts, particularly organometallic ones (e.g., Ru- or Pd-based), are sensitive to air and moisture.[9][12] Ensure you are using rigorous inert atmosphere techniques (e.g., a glovebox or Schlenk line).

    • Poisons: Impurities in your starting materials or solvent (e.g., water, coordinating functional groups) can act as catalyst poisons.[11] Ensure all reagents and solvents are scrupulously purified and dried.

  • Reaction Conditions: The conditions must favor the catalyzed pathway over any non-catalyzed background reaction.

    • Temperature: Lowering the temperature often increases enantioselectivity, as the uncatalyzed reaction rate typically decreases more significantly than the catalyzed one.[1]

    • Concentration: Highly dilute conditions can sometimes favor the intramolecular catalyzed pathway over intermolecular side reactions. However, some reactions require higher concentrations to function efficiently.[4] Optimization is key.

  • Substrate-Catalyst Mismatch: Not all substrates are compatible with all catalysts. The electronic and steric properties of your substrate must complement the catalyst's chiral environment. For example, some Ru-catalyzed asymmetric transfer hydrogenations rely on hydrogen-bonding interactions between the substrate and the catalyst's ligand.[10][12] If your substrate lacks a hydrogen-bond donor/acceptor, that specific catalyst may be ineffective. A thorough literature search for your specific substrate class is essential.

  • Mechanism and Enantiodetermining Step: Understanding the reaction mechanism is crucial. For instance, in some domino reactions, a dynamic kinetic resolution (DKR) of an intermediate might be the enantiodetermining step.[7] If the conditions for this resolution are not optimal, the result will be low ee%.

Frequently Asked Questions (FAQs)

This section addresses broader, more fundamental questions about stereoselective synthesis strategies.

Question: What are the key factors influencing stereoselectivity in morpholine ring formation?

Answer: Stereoselectivity in morpholine synthesis is primarily governed by three main strategies: substrate control, auxiliary control, and catalyst control. The choice of strategy depends on the complexity of the target molecule and the availability of chiral starting materials.

G substrate Acyclic Chiral Starting Material sub_control Substrate Control (Inherent Chirality) substrate->sub_control aux_control Auxiliary Control (Temporary Chiral Group) substrate->aux_control cat_control Catalyst Control (External Chiral Agent) substrate->cat_control product Stereodefined Morpholine Product sub_control->product Directs cyclization aux_control->product Induces chirality, then removed cat_control->product Creates chiral environment

Caption: The three primary strategies for achieving stereocontrol.

  • Substrate Control: This strategy relies on the inherent stereochemistry of the starting material to direct the formation of new stereocenters.[1] For example, using an enantiomerically pure amino alcohol can dictate the stereochemistry of adjacent substituents during the cyclization step, often through intramolecular interactions that favor one transition state over another.[13]

  • Auxiliary Control: A chiral auxiliary is a temporary chemical moiety that is attached to the starting material to direct the stereoselective formation of a new stereocenter. After the key transformation, the auxiliary is removed. Pseudoephedrine is a classic example of a chiral auxiliary used in the synthesis of chiral 1,2-amino alcohols, which are precursors to morpholines.[6][14]

  • Catalyst Control: This is a highly efficient and atom-economical approach where a small amount of a chiral catalyst creates a chiral environment for the reaction, favoring the formation of one enantiomer over the other.[9] Examples include chiral phosphoric acids for aza-benzilic ester rearrangements[7][15] and Ru- or Rh-based complexes for asymmetric hydrogenations.[9][10]

Question: How do I choose the optimal chiral auxiliary for my synthesis?

Answer: Selecting the right chiral auxiliary is a critical decision that balances effectiveness, cost, and practicality. The ideal auxiliary should:

  • Be Readily Available and Inexpensive: It should be commercially available in both enantiomeric forms at a reasonable cost.

  • Provide High Stereoselectivity: It must reliably and predictably direct the formation of the desired stereocenter with high diastereoselectivity. Evans oxazolidinones and sulfur-based auxiliaries are well-known for providing excellent stereocontrol in various reactions.[16]

  • Be Easy to Attach and Remove: The conditions for attaching the auxiliary to your substrate and later removing it should be high-yielding and should not compromise the stereochemical integrity of your molecule.

  • Allow for Straightforward Purification: The auxiliary or its byproducts should be easily separable from your product, often through crystallization or simple chromatography. Crystalline derivatives are highly desirable.[16]

Auxiliary Type Common Examples Key Features Typical Application
Oxazolidinones Evans AuxiliariesHigh diastereoselectivity in aldol reactions and alkylations.Creating stereocenters α to a carbonyl group.
Ephedrine Derivatives PseudoephedrineUsed for asymmetric alkylations and synthesis of chiral amino alcohols.[14]Synthesis of chiral morpholin-2-ones.[14]
Sulfur-based Auxiliaries ThiazolidinethionesExcellent crystallinity, strong stereodirecting effects.[16]Asymmetric aldol reactions, Michael additions.[16]
Question: What are the best practices for optimizing reaction conditions to improve stereoselectivity?

Answer: Systematic optimization is essential for maximizing stereoselectivity. Beyond the crucial factor of temperature, consider the following parameters:

  • Catalyst/Reagent Loading: For catalyzed reactions, the loading of the catalyst can be critical. For reactions involving stoichiometric chiral reagents, ensuring the correct molar equivalents are used is paramount.[11] In a copper-promoted oxyamination for morpholine synthesis, it was found that 2 equivalents of the copper source provided the optimal yield, while decreasing it to 1.5 equivalents led to diminished conversion.[2]

  • Rate of Addition: In many reactions, slow addition of a reagent can prevent the buildup of reactive intermediates, minimizing side reactions and potentially improving selectivity. This is particularly true for highly exothermic reactions.

  • Choice of Base/Acid: If your reaction requires a base or acid, its identity can have a profound impact. A bulky, non-nucleophilic base (e.g., DBU, Proton-Sponge) might favor a specific deprotonation pathway, while a smaller base (e.g., K₂CO₃) might lead to a different outcome.[3]

  • Screening Ligands: For metal-catalyzed reactions, the chiral ligand is the heart of the stereoselectivity. If one ligand provides moderate results, screening a library of related ligands with different steric and electronic properties can often lead to significant improvements in ee%.

Example Protocol: Optimization of Copper-Promoted Oxyamination

The following protocol, adapted from literature, illustrates a systematic approach to optimizing a reaction for the synthesis of a substituted morpholine.[2]

Initial Conditions (Baseline):

  • A solution of β-hydroxy-N-allylsulfonamide (1.0 equiv) in a chosen solvent (e.g., PhCF₃, 0.1 M) is prepared in a reaction vessel.

  • Add Cs₂CO₃ (1.0 equiv), TsNH₂ (1.5 equiv), and Cu(2-ethylhexanoate)₂ (3.0 equiv).

  • Heat the reaction mixture to 130 °C for 24 hours.

  • Cool, quench, and analyze the crude reaction mixture by ¹H NMR to determine conversion and diastereomeric ratio (dr).

Optimization Table:

EntryCu(eh)₂ (equiv)SolventTemp (°C)Result (Yield / dr)
13PhCF₃13045% Yield
23Xylenes13085% Yield, >20:1 dr
32 Xylenes 130 87% Yield, >20:1 dr
41.5Xylenes13050% Conversion
52Xylenes12080% Conversion
Data synthesized from Cheong, P. H.-Y., et al. (2012).[2]

References

  • He, Y.-P., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society. [Link]
  • Zhai, H., et al. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry. [Link]
  • Organic Chemistry Portal. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Organic Chemistry Portal. [Link]
  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry. [Link]
  • Nichols, P. L., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. NIH Public Access. [Link]
  • He, Y.-P., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement.
  • Organic Chemistry Portal. Morpholine synthesis. Organic Chemistry Portal. [Link]
  • Wolfe, J. P., & Rossi, M. A. (2010). A New Strategy for the Synthesis of Substituted Morpholines. NIH Public Access. [Link]
  • Cheong, P. H.-Y., et al. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. NIH Public Access. [Link]
  • Semenov, V. (2021). Recent progress in the synthesis of morpholines. Semantic Scholar. [Link]
  • Kennedy, C. R., et al. (2021). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC. [Link]
  • Kiss, L., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. [Link]
  • Anan, K., et al. (2014). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry. [Link]
  • E3S Web of Conferences. (2024).
  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity.
  • An, J., et al. (2015). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
  • Ahmad, F., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. [Link]
  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals.
  • De la Cruz, J. N., et al. (2021). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC. [Link]
  • An, J., et al. (2015).
  • Castillo, J. C. (2018). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. SciELO. [Link]
  • ResearchGate. (2019). Example of intramolecular cyclization for morpholine ring formation.
  • Rychnovsky, S. D., & Kim, J. (2001).
  • Kumar, V., et al. (2015). Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines and Morpholines with Indazoles. PMC. [Link]
  • Wölfling, J., et al. (2009).
  • Royal Society of Chemistry. (2019). Regioselectivity and stereoselectivity of intramolecular [2 + 2] photocycloaddition catalyzed by chiral thioxanthone: a quantum chemical study. Organic & Biomolecular Chemistry. [Link]
  • An, J., et al. (2024).
  • ResearchGate. (2020). Background on morpholine synthesis and our approach.

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Technical Support Center: Troubleshooting Low Conversion Rates in Morpholine Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for morpholine alkylation. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this critical synthetic transformation. N-alkylated morpholines are prevalent structural motifs in pharmaceuticals and agrochemicals, making the efficient and reliable synthesis of these compounds paramount.[1]

This document moves beyond a simple checklist, providing in-depth, cause-and-effect explanations for common issues leading to low conversion rates. Our goal is to empower you with the scientific rationale needed to diagnose problems, optimize your reaction conditions, and achieve high-yielding results.

Section 1: General Troubleshooting Workflow

When faced with a low conversion rate, a systematic approach is crucial to efficiently identify the root cause. The following workflow provides a logical progression for your troubleshooting efforts, starting with the most common and easily addressable issues.

Troubleshooting_Workflow Start Low Conversion Observed Reagent_Check Step 1: Verify Reagent & Substrate Integrity Start->Reagent_Check Purity Purity of Morpholine & Alkylating Agent? Reagent_Check->Purity Check Purity Stoichiometry Correct Stoichiometry? Reagent_Check->Stoichiometry Verify Stoichiometry Condition_Check Step 2: Scrutinize Reaction Conditions Solvent Solvent Anhydrous & Appropriate? Condition_Check->Solvent Check Solvent Temperature Optimal Temperature? Condition_Check->Temperature Check Temp. Time Sufficient Reaction Time? Condition_Check->Time Check Time Atmosphere Inert Atmosphere Maintained? Condition_Check->Atmosphere Check Atmosphere Catalyst_Check Step 3: Evaluate Catalyst / Base Activity Base_Strength Base Strength & Solubility Adequate? Catalyst_Check->Base_Strength Check Base Catalyst_Activity Catalyst Active? (If applicable) Catalyst_Check->Catalyst_Activity Check Catalyst Analysis_Check Step 4: Investigate Side Reactions & Work-up Side_Products Major Side Products Identified? Analysis_Check->Side_Products Analyze Crude Workup_Loss Product Lost During Work-up? Analysis_Check->Workup_Loss Review Work-up Purity->Condition_Check Yes Solution_Reagent Purify/Replace Reagents Run Control Reaction Purity->Solution_Reagent No Stoichiometry->Condition_Check Yes Stoichiometry->Solution_Reagent No Solvent->Catalyst_Check Yes Solution_Conditions Optimize T, t, & Setup Ensure Anhydrous Conditions Solvent->Solution_Conditions No Temperature->Catalyst_Check Yes Temperature->Solution_Conditions No Time->Catalyst_Check Yes Time->Solution_Conditions No Atmosphere->Catalyst_Check Yes Atmosphere->Solution_Conditions No Base_Strength->Analysis_Check Yes Solution_Catalyst Use Fresh/Alternative Base or Catalyst Consider Phase-Transfer Catalyst Base_Strength->Solution_Catalyst No Catalyst_Activity->Analysis_Check Yes Catalyst_Activity->Solution_Catalyst No Solution_Analysis Adjust Conditions to Minimize Side Reactions Optimize Extraction/Purification Side_Products->Solution_Analysis Yes Workup_Loss->Solution_Analysis Yes

Caption: A systematic workflow for troubleshooting low conversion in morpholine alkylation.

Section 2: Frequently Asked Questions (FAQs) & Diagnostic Guides

This section is structured in a question-and-answer format to directly address the specific issues you may be encountering.

Category A: Reagent & Substrate Integrity

Question 1: My reaction isn't working. How do I confirm my starting materials are not the issue?

Answer: The quality and purity of your starting materials are the foundation of a successful reaction.

  • Morpholine Purity: Commercial morpholine can degrade over time, absorbing water and carbon dioxide from the atmosphere. The presence of water is particularly detrimental. For sensitive reactions, it is advisable to dry morpholine by refluxing over sodium or barium oxide followed by fractional distillation.[2]

  • Alkylating Agent Reactivity: The reactivity of alkyl halides follows the trend I > Br > Cl.[3] If you are using an alkyl chloride and observing low conversion, switching to the bromide or iodide analogue may be beneficial. Be aware that highly reactive agents like alkyl iodides can also increase the rate of side reactions.[3]

  • Solvent Quality: The choice of solvent can dramatically influence reaction rates.[4][5] For direct alkylations, polar aprotic solvents like DMF or acetonitrile are often used. It is critical that these solvents are anhydrous. For reductive aminations, solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common. Ethereal solvents like THF can accumulate peroxides, which can interfere with the reaction.

  • Control Reaction: The most definitive way to validate your reagents is to run a control reaction using a known, reliable procedure and a fresh set of reagents. This helps to isolate the variable causing the issue.

Category B: Reaction Conditions & Setup

Question 2: I'm performing a direct alkylation with an alkyl halide, but the conversion is very low. What conditions should I investigate?

Answer: Direct N-alkylation is typically an SN2 reaction, and its success is highly dependent on several factors.

  • Base Selection: A suitable base is required to neutralize the HX acid formed during the reaction. The base should be strong enough to deprotonate the resulting morpholinium salt but generally should not be a strong nucleophile itself. Common choices include potassium carbonate (K₂CO₃) or triethylamine (Et₃N).[6] For poorly soluble inorganic bases like K₂CO₃, vigorous stirring is essential.[3]

  • Temperature: Like most SN2 reactions, increasing the temperature will generally increase the reaction rate. However, excessive heat can promote side reactions, such as elimination of the alkyl halide to form an alkene.[7] A good starting point is room temperature, with gentle heating (40-60 °C) if the reaction is sluggish.

  • Phase-Transfer Catalysis (PTC): If your base (e.g., K₂CO₃, NaOH) and reactants are in different phases (solid-liquid or liquid-liquid), a phase-transfer catalyst can dramatically improve the reaction rate.[8] Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) are commonly used to shuttle the nucleophile into the organic phase.[9][10] This technique often allows for the use of inexpensive inorganic bases and milder reaction conditions.[8]

Question 3: My reductive amination reaction has stalled. What are the common culprits?

Answer: Reductive amination is a powerful method but involves a critical equilibrium step: the formation of an iminium ion.

  • Imine/Iminium Formation: This is the most frequent point of failure. The condensation between morpholine and the aldehyde/ketone is an equilibrium process that produces water.[11]

    • pH is Critical: Imine formation is typically fastest under mildly acidic conditions (pH 4-6).[11][12] Adding a small amount of acetic acid can catalyze this step. If the pH is too low, the morpholine will be protonated and non-nucleophilic; if it's too high, the carbonyl is not sufficiently activated.[12]

    • Water Removal: The presence of water can shift the equilibrium away from the iminium ion. Using a dehydrating agent like molecular sieves can drive the reaction forward.[11]

  • Reducing Agent Choice: The choice of reducing agent is crucial for selectivity.

    • Mild vs. Strong: A strong reducing agent like sodium borohydride (NaBH₄) can reduce the starting aldehyde or ketone before it has a chance to form the imine, leading to low yields of the desired product.[11][13]

    • Selective Agents: Milder, more selective agents like sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) and sodium cyanoborohydride (NaBH₃CN) are preferred.[11][13] They preferentially reduce the protonated iminium ion over the carbonyl starting material, significantly improving yields.[11][12][14]

Reducing AgentTypical ConditionsProsCons
NaBH(OAc)₃ (STAB) DCM or DCE, often with AcOHHighly selective for iminium ions; tolerant of many functional groups.[12][14]Can be slower; moisture sensitive.
NaBH₃CN MeOH, often pH 6-7Selective for iminium ions.[12]Highly toxic (releases HCN in strong acid).
NaBH₄ Alcohols (MeOH, EtOH)Inexpensive, powerful.Can reduce starting aldehyde/ketone, leading to lower yields.[11][13]
Category C: Side Reactions & Product Analysis

Question 4: I see multiple spots on my TLC plate. What are the likely side reactions?

Answer: Identifying byproducts is key to optimizing your reaction for the desired product.

  • Over-alkylation (Quaternary Salt Formation): The N-alkylated morpholine product is itself a nucleophile and can react with another molecule of the alkylating agent to form a quaternary ammonium salt.[3][15] This is more common with highly reactive alkylating agents (e.g., methyl iodide) or when an excess of the alkylating agent is used.[15]

    • Solution: Use a stoichiometry of 1:1 or a slight excess of morpholine. Slow, dropwise addition of the alkylating agent can also help maintain its low concentration and minimize this side reaction.[3]

  • Elimination: Especially with secondary or tertiary alkyl halides, the base can promote an E2 elimination reaction to form an alkene, consuming your starting material.[7]

    • Solution: Use a non-nucleophilic, sterically hindered base if elimination is a major issue. Lowering the reaction temperature can also favor substitution over elimination.

  • Reduction of Carbonyl (in Reductive Amination): As mentioned, using a non-selective reducing agent like NaBH₄ can lead to the formation of an alcohol from your starting aldehyde or ketone.[12]

    • Solution: Switch to a selective reducing agent like NaBH(OAc)₃.[11][13]

Side_Reactions Reactants Morpholine + R-X Desired_Product N-Alkyl Morpholine (Desired Product) Reactants->Desired_Product SN2 (Alkylation) Alkene Alkene (Elimination) Reactants->Alkene E2 (Base) Quat_Salt Quaternary Ammonium Salt (Over-alkylation) Desired_Product->Quat_Salt + R-X

Caption: Common side reactions in direct alkylation of morpholine.

Question 5: I think the reaction worked, but I'm losing my product during work-up. Why?

Answer: N-alkylated morpholines are basic and can have significant water solubility, which can lead to losses during aqueous extraction.

  • Extraction pH: During an aqueous work-up, ensure the aqueous layer is sufficiently basic (pH > 10) before extracting with an organic solvent. If the aqueous layer is acidic or neutral, your product may remain in the aqueous phase as the protonated ammonium salt.

  • Salting Out: If your product has high water solubility, saturating the aqueous layer with a salt like sodium chloride (brine) can decrease the product's solubility in the aqueous phase and improve extraction efficiency into the organic layer.[16]

  • Analytical Monitoring: Use analytical techniques like TLC, GC-MS, or LC-MS to monitor the reaction progress and confirm the presence of your product before initiating the work-up.[12][17][18][19][20][21] This ensures you are not trying to isolate a product that never formed.

Section 3: Standard Operating Protocols (SOPs)

SOP 1: Small-Scale Control Reaction for Direct Alkylation

This protocol is designed to test the viability of reagents and a set of standard conditions.

  • To a clean, dry vial equipped with a magnetic stir bar, add morpholine (1.0 equiv), potassium carbonate (1.5 equiv), and a suitable solvent (e.g., anhydrous acetonitrile, 0.5 M).

  • Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv).

  • Seal the vial and stir the mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS by taking a small aliquot, diluting it, and filtering it before injection.

  • If no reaction occurs, increase the temperature to 50 °C and continue monitoring.

SOP 2: Diagnostic Monitoring by Thin-Layer Chromatography (TLC)

  • Plate: Use silica gel 60 F254 plates.

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., starting at 30:70) is often a good starting point. If the product is highly polar, adding a small amount of triethylamine (0.5-1%) to the mobile phase can prevent streaking.

  • Spotting: Spot the starting morpholine, the alkylating agent, and the reaction mixture on the plate.

  • Visualization:

    • UV Light (254 nm): To visualize UV-active compounds (e.g., aromatic alkylating agents).[19]

    • Potassium Permanganate (KMnO₄) Stain: This is an excellent stain for visualizing amines and other functional groups that can be oxidized. The product spot should appear as a yellow/brown spot on a purple background.[12][19]

    • Ninhydrin Stain: Useful for visualizing primary or secondary amines. The starting morpholine should give a positive result.

References

  • Klingman, G. E., & de Vries, L. (2020). Deactivation Kinetics of the Catalytic Alkylation Reaction. ACS Catalysis.
  • Kumar, S., & Singh, A. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry.
  • NileRed. (2022). Morpholine Preparation from Diethanolamine. YouTube.
  • Organic Chemistry. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube.
  • ResearchGate. (n.d.). An Assessment of Solvent Effects on the Selectivity of an Alkylation Reaction: A Comparison Between Experiments and Computations.
  • Asratyan, G.V. (2012). Phase-Transfer catalyzed alkylation of morpholine with 1,2-dichloroethane. Zhurnal Obshchei Khimii, 82(2), 349–350.
  • Chemistry LibreTexts. (2019). Factors that Affect Reaction Rates.
  • Jayaraj, A., Panicker, U. G., & Swamy, C. A. P. (2025). Ru(II)‐Complexes of Pyridyl Functionalized N‐Heterocyclic Carbene Ligands: Novel Catalysts for CN Bond Formation Using Hydrogen Autotransfer Strategy. European Journal of Inorganic Chemistry.
  • Chen, X., Luo, H., Qian, C., & He, C. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3.
  • Reddit. (2025). What's wrong with my reductive amination? I barely got any product. r/Chempros.
  • Mettler Toledo. (n.d.). Alkylation Reactions.
  • Chen, X., Luo, H., Qian, C., & He, C. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3.
  • Wikipedia. (n.d.). Solvent effects.
  • ResearchGate. (2020). Deactivation Kinetics of the Catalytic Alkylation Reaction.
  • Reddit. (2021). How does the solvent affect reaction rate?. r/Mcat.
  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
  • ACS Omega. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis.
  • ResearchGate. (n.d.). Study of Catalysts Deactivation in Isomerization Process to Produce High Octane Gasoline.
  • ResearchGate. (n.d.). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis.
  • ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?.
  • ResearchGate. (2020). Can you help me for synthesis of morpholine using dehydration diethanolamine?.
  • Industrial Phase-Transfer Catalysis. (n.d.).
  • ResearchGate. (n.d.). The derivatization reaction of morpholine.
  • Organic Syntheses. (n.d.). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes.
  • Ataman Kimya. (n.d.). MORPHOLINE.
  • YouTube. (2021). Catalyst deactivation.
  • ResearchGate. (n.d.). Kinetic parameters for the N-methylation of morpholine.
  • SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column.
  • YouTube. (2025). What Is Catalyst Deactivation? - Chemistry For Everyone.
  • ResearchGate. (2017). N-alkylation of secondary amine?.
  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!).
  • CyberLeninka. (n.d.). SYNTHESIS OF N-ALLYL MORPHOLINE AND N-PROPARGYL MORPHOLINE AND THEIR PROPERTIES IN PASS ONLINE.
  • PMC - NIH. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry.

Sources

Technical Support Center: Scaling Up 3,5-Dimethylmorpholine Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for the synthesis and scale-up of 3,5-Dimethylmorpholine. This guide is designed for researchers, chemists, and process development professionals who are transitioning the synthesis of this valuable heterocyclic compound from the laboratory bench to pilot or production scale. While numerous synthetic routes exist, this document focuses on the prevalent industrial method: the acid-catalyzed cyclodehydration of bis(2-hydroxypropyl)amine (diisopropanolamine). Scaling this process introduces significant challenges related to reaction control, stereoselectivity, and purification.

This resource provides in-depth, field-proven insights in a direct question-and-answer format, addressing specific issues you may encounter. We will delve into the causality behind experimental choices to empower you to troubleshoot effectively and develop a robust, scalable process.

A note on nomenclature: Depending on the convention, this molecule is referred to as either this compound or cis-2,6-dimethylmorpholine. For consistency, this guide will primarily use the this compound naming convention, while acknowledging that cited literature may use the alternative.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the scale-up of this compound synthesis. Each issue is broken down into potential causes and actionable solutions, complete with detailed protocols.

Issue 1: Significant Drop in Yield and Purity Upon Scale-Up

Q: My lab-scale synthesis (50g) of this compound from diisopropanolamine and sulfuric acid consistently yields over 85%. However, on a 5 kg scale, the yield has dropped to 60%, and I'm seeing a significant increase in dark, tarry by-products. What's going wrong?

A: This is a classic scale-up challenge primarily rooted in mass and heat transfer limitations. As you increase the reactor volume, the surface-area-to-volume ratio decreases dramatically, making it harder to control the reaction's thermal profile. The cyclization of diisopropanolamine is highly exothermic, and inefficient heat removal is the most likely culprit.[1]

Potential Causes & Solutions:

  • Inefficient Heat Transfer: Localized "hot spots" can form within the reactor, leading to thermal degradation of the starting material and product, promoting side reactions that generate polymeric impurities.[1]

    • Solution: Transition from lab-scale heating mantles and magnetic stirrers to a jacketed reactor system equipped with a thermal control unit (TCU). For the highly exothermic addition of sulfuric acid, consider a semi-batch approach where the acid is added slowly and controllably below the surface of the stirred amine to maintain a consistent internal temperature. A patent for a similar process specifies maintaining the temperature between 150°C and 190°C during the reaction phase.[2]

  • Poor Mixing and Inhomogeneity: Inadequate agitation in a larger vessel fails to distribute reactants and heat evenly. This can lead to areas of high acid concentration, causing charring, and areas of low temperature where the reaction stalls.[1]

    • Solution: Employ an overhead mechanical stirrer with an appropriately sized and shaped impeller (e.g., a pitched-blade turbine or retreat curve impeller) to ensure vigorous, top-to-bottom mixing. The goal is to create a vortex that indicates good surface movement and bulk fluid motion.

  • Raw Material Quality: The impact of minor impurities in starting materials is magnified at scale. Water content in the diisopropanolamine, for instance, can dilute the sulfuric acid and alter the reaction kinetics.[1]

    • Solution: Implement stringent quality control on incoming raw materials. Verify the purity of diisopropanolamine and the concentration of the sulfuric acid for each new batch. A process patent notes that the starting diisopropanolamine can contain up to 20% water, but this must be accounted for in the acid charge.[2]

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Process Parameters

ParameterLab-Scale (50 g)Pilot-Scale (5 kg)Rationale for Change
Reactor Round-bottom flask with heating mantleJacketed glass or steel reactor with TCUProvides precise and uniform temperature control; essential for managing exotherms.[1]
Agitation Magnetic stir barOverhead mechanical stirrer (pitched-blade turbine)Ensures homogeneity in a larger volume, preventing localized hot spots and concentration gradients.[1]
Reagent Addition Manual addition via dropping funnelMetering pump for controlled, subsurface additionAllows for precise control over the rate of exothermic reaction, maintaining a stable internal temperature.[2]
Purification Flash column chromatographyRecrystallization of a salt / Fractional DistillationChromatography is not economically viable at scale. Recrystallization is a robust, scalable method for achieving high purity.[3]
Typical Yield ~85%70-80% (Optimized)A slight decrease is expected, but optimization should prevent drastic drops. Significant loss indicates process control issues.[1]
Issue 2: Poor Control of Diastereoselectivity (Cis/Trans Isomer Ratio)

Q: My process is generating a nearly 1:1 mixture of cis- and trans-3,5-dimethylmorpholine, but my target specification requires a high cis ratio (>8:1). How can I improve the stereochemical control?

A: Controlling the diastereoselectivity in this reaction is critically dependent on managing the reaction kinetics and thermal profile. The formation of the desired cis isomer is often favored under specific thermodynamic or kinetic conditions. Uncontrolled exotherms and prolonged reaction times at high temperatures can lead to isomerization and a less favorable product ratio.

Potential Causes & Solutions:

  • Uncontrolled Exotherm During Acid Addition: A rapid, uncontrolled rise in temperature during the initial mixing of diisopropanolamine and sulfuric acid can provide enough energy to overcome the activation barrier for both cis and trans pathways, leading to poor selectivity.

    • Solution: The key is to harness the heat of reaction in a controlled manner. A patented process describes the simultaneous metering of both the diisopropanolamine and the sulfuric acid into the reactor.[2] This method allows the reaction to initiate immediately and utilizes the exotherm to bring the batch to the target reaction temperature (e.g., 100-150°C) without external heating, saving energy and time.[2] This controlled ramp-up is crucial for favoring the desired stereoisomer.

  • Incorrect Reaction Temperature Profile: Holding the reaction at a temperature that is too high or for too long can allow the initially formed product to epimerize, eroding the desired cis:trans ratio.

    • Solution: Establish a strict temperature profile. After the initial exotherm during addition, maintain the reaction mixture at a specific temperature, typically between 170°C and 184°C, for a defined period.[2] Monitor the reaction progress (e.g., by GC) to determine the optimal endpoint before significant isomerization or degradation occurs.

Workflow for Stereoselectivity Control

G cluster_0 Phase 1: Controlled Addition cluster_1 Phase 2: Cyclization Reaction cluster_2 Phase 3: Work-up start Simultaneously Meter Diisopropanolamine & H₂SO₄ temp_control Monitor Internal Temp (Tᵢ) Allow Exotherm to Heat Batch to 100-150°C start->temp_control Utilize Heat of Reaction reaction Heat to Target T (e.g., 170-184°C) temp_control->reaction External Heating Applied hold Hold for Fixed Duration (Monitor by GC) reaction->hold quench Cool and Quench hold->quench Reaction Complete neutralize Neutralize with Base quench->neutralize outcome High cis:trans Ratio neutralize->outcome

Caption: Controlled reaction workflow for maximizing cis-isomer formation.

Issue 3: Difficulties in Product Isolation and Purification

Q: After neutralizing the reaction mixture with NaOH, I'm struggling with the work-up. I'm getting emulsions during the extraction, and fractional distillation isn't giving me a clean separation of the cis and trans isomers. How can I establish a robust purification protocol?

A: This is a multi-faceted problem common in large-scale amine production. The high salt content after neutralization complicates extractions, and the close boiling points of the stereoisomers make distillation challenging. A more robust method involves selective crystallization.

Potential Causes & Solutions:

  • Emulsion Formation: The presence of salts (like sodium sulfate) and partially soluble by-products can act as surfactants, stabilizing emulsions during the extraction phase.

    • Solution: After neutralization, consider adding a saturated brine solution. This increases the ionic strength of the aqueous layer, which can help break emulsions and "salt out" the organic product, improving phase separation. Alternatively, a centrifugation step can be effective for phase separation at scale if equipment is available.

  • Inefficient Isomer Separation: The boiling points of cis- and trans-3,5-dimethylmorpholine are very close, requiring a highly efficient and long distillation column, which may not be practical or economical.

    • Solution: A highly effective and scalable method is to perform a selective crystallization by forming a salt with a carboxylic acid. A published patent details a method using propionic acid in ethyl acetate.[3] The cis-3,5-dimethylmorpholine propionate salt has different solubility characteristics than its trans counterpart, allowing it to crystallize selectively in high purity. The purified salt is then collected, and the free base is liberated by treatment with a strong base.

Protocol: Purification via Propionate Salt Crystallization

This protocol is adapted from the methodology described in patent CN110950818B.[3]

  • Solubilization: Take the crude this compound mixture (post-workup and solvent removal) and dissolve it in a suitable solvent like ethyl acetate (approx. 3-4 volumes relative to the crude material).

  • Salt Formation: Warm the solution to 40-50°C. With stirring, slowly add propionic acid (approx. 1.1-1.2 molar equivalents relative to the estimated amount of cis-isomer).

  • Crystallization (Step 1): Slowly cool the mixture to ambient temperature (15-25°C) and hold with gentle stirring for 2-4 hours. You should observe the formation of a crystalline solid.

  • Crystallization (Step 2): Further cool the slurry to 0-5°C and hold for an additional 2-3 hours to maximize the recovery of the crystallized salt.

  • Isolation: Collect the crystals by filtration (e.g., using a Nutsche filter-dryer). Wash the filter cake with a small amount of cold ethyl acetate to remove residual mother liquor containing the trans-isomer and other impurities.

  • Drying: Dry the purified cis-3,5-dimethylmorpholine propionate salt under vacuum.

  • Liberation of Free Base: Dissolve the purified salt in water and adjust the pH to >13 with a strong base (e.g., 50% NaOH solution). The free amine will separate as an organic layer. Extract the product with a suitable solvent (e.g., dichloromethane or toluene), dry the organic layer, and remove the solvent under reduced pressure to yield high-purity cis-3,5-dimethylmorpholine.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the sulfuric acid-mediated cyclization of diisopropanolamine? A: The primary concerns are:

  • Extreme Exotherm: The reaction between amines and strong acids is highly exothermic. A runaway reaction can lead to a rapid increase in temperature and pressure, potentially exceeding the limits of the reactor. A robust cooling system and controlled addition rate are mandatory.

  • Corrosivity: Concentrated sulfuric acid is highly corrosive. Ensure all equipment, including the reactor, lines, and probes, are constructed from compatible materials (e.g., glass-lined steel, Hastelloy).

  • Handling of Strong Base: The neutralization step often uses concentrated sodium or potassium hydroxide, which are also highly corrosive and generate significant heat upon dilution.

Q2: Are there alternative, "greener" synthesis methods for producing morpholines that avoid large quantities of strong acid? A: Yes, significant research has gone into developing more environmentally friendly routes. One promising method involves the reaction of 1,2-amino alcohols with ethylene sulfate, followed by a base-mediated ring closure.[4][5] This approach is redox-neutral, uses less hazardous reagents, and avoids the formation of large amounts of inorganic salt waste associated with acid neutralization.[6] While potentially more expensive in terms of starting materials, it can offer significant advantages in waste reduction and process safety.

Q3: How can I monitor the reaction effectively at a large scale? A: At scale, taking samples directly from a hot, pressurized reactor can be hazardous. The preferred method is to use Process Analytical Technology (PAT).

  • In-situ IR (FTIR) Spectroscopy: An attenuated total reflectance (ATR) probe can be inserted directly into the reactor to monitor the disappearance of starting material (diisopropanolamine) and the appearance of the product (this compound) in real-time without sampling.

  • Offline GC/HPLC: If sampling is necessary, a cooled sample loop system should be used. Gas chromatography (GC) is typically the best method for monitoring this reaction, as it can separate and quantify the starting material, product isomers, and potential by-products.

Troubleshooting Decision Tree

G start Poor Scale-Up Result (Low Yield, High Impurities) check_temp Was Internal Temperature Maintained within ±2°C of Setpoint? start->check_temp check_mixing Was Agitation Sufficient? (e.g., Vortex Observed) check_temp->check_mixing No solve_temp Improve Heat Transfer: - Use Jacketed Reactor/TCU - Control Addition Rate check_temp->solve_temp Yes check_purity Were Raw Materials Verified by QC? check_mixing->check_purity No solve_mixing Improve Agitation: - Use Overhead Stirrer - Check Impeller Design check_mixing->solve_mixing Yes check_ratio Was cis:trans Ratio Low? check_purity->check_ratio No solve_purity Quarantine & Test New Batches of Raw Materials check_purity->solve_purity Yes solve_ratio Implement Controlled Exotherm Profile (Simultaneous Dosing) check_ratio->solve_ratio Yes end_node Optimized Process check_ratio->end_node No solve_temp->end_node solve_mixing->end_node solve_purity->end_node solve_ratio->end_node

Caption: Decision tree for troubleshooting common scale-up issues.

References

  • Enders, D., et al. (2000). Enantioselective Synthesis of a C2-Symmetric trans-3,5-Disubstituted Morpholine. European Journal of Organic Chemistry.
  • Takahata, H., et al. (1997). Enantioselective synthesis of C2-symmetric trans-3,5-bis(hydroxymethyl)morpholine. Tetrahedron: Asymmetry.
  • Organic Syntheses. (n.d.). Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline.
  • Boston University Libraries. (n.d.). Studies towards the synthesis of 3,5-dimethylorsellinic acid meroterpenoids.
  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv.
  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). Representative morpholine ring formation reactions.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • Google Patents. (n.d.). US4504363A - Preparation of cis-2,6-dimethylmorpholine.
  • YouTube. (2022). Morpholine Preparation from Diethanolamine.
  • ACS Publications. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
  • ACS Publications. (2005). Facile Route to 3,5-Disubstituted Morpholines: Enantioselective Synthesis of O-Protected trans-3,5-Bis(hydroxymethyl)morpholines.
  • Google Patents. (n.d.). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
  • Justia Patents. (n.d.). Preparation of 2,6-dimethylmorpholine from N-(2-hydroxypropyl)-2,6-dimethylmorpholine.

Sources

Technical Support Center: 3,5-Dimethylmorpholine Solvent Management

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,5-Dimethylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven, field-tested solutions for common challenges encountered during experimental work. Below you will find a series of frequently asked questions and troubleshooting guides focused on the critical task of water removal from this versatile solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and safest method for drying this compound in a research lab setting?

For routine and high-purity applications, the use of activated molecular sieves is the most recommended method.[1][2] This technique offers an excellent balance of efficiency, safety, and ease of use. Molecular sieves are aluminosilicates with a precise pore size that selectively adsorb small molecules like water while excluding the larger solvent molecules.[2]

  • Why this choice? Unlike reactive drying agents like calcium hydride, molecular sieves are not flammable or corrosive and do not require a complex quenching procedure before disposal.[1] They can also achieve very low final water content, often in the parts-per-million (ppm) range, which is critical for moisture-sensitive reactions.[3] For amines like this compound, 4Å molecular sieves are particularly suitable.[2]

Q2: I need to dry a large volume of this compound. Is a solvent still a viable option?

Distillation from a suitable drying agent, such as calcium hydride (CaH₂), can be effective for larger volumes. However, this method carries significant safety risks and requires dedicated equipment and expertise. This compound has a boiling point of 142.5 °C, which necessitates careful heating.[4]

  • Causality & Risk: The primary risk is the flammability of the solvent vapors in the presence of heat.[5] Furthermore, while CaH₂ is effective, it reacts vigorously with water to produce flammable hydrogen gas. Any residual hydride must be safely quenched post-distillation, a process that requires careful, slow addition of a protic solvent. For these reasons, while scalable, this method is increasingly being replaced by safer alternatives like activated molecular sieves or solvent purification systems.

Q3: How do I properly activate and use molecular sieves for drying?

Activation is a critical step to ensure the sieves have maximum water-adsorbing capacity. Commercially available sieves contain trapped moisture from the air and must be heated to drive it off.

  • Expert Protocol:

    • Place the required amount of molecular sieves (typically 5-10% w/v of the solvent) in a flask suitable for high temperatures (e.g., a Schlenk flask).

    • Heat the flask to 200-350 °C under a high vacuum or a stream of inert gas (like nitrogen or argon) for at least 3-4 hours.[2] Heating in a vacuum oven is an effective alternative.[1]

    • Allow the sieves to cool to room temperature under a dry, inert atmosphere before introducing them to the solvent.

    • Add the activated sieves to the this compound, seal the container, and allow it to stand for at least 24 hours.[2] For optimal drying, gentle agitation can be beneficial.

Q4: Can I use common desiccants like anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)?

While MgSO₄ and Na₂SO₄ are standard agents for drying organic extracts during a reaction workup, they are generally not recommended for drying a solvent for storage or for use in highly moisture-sensitive reactions.[6][7]

  • Mechanistic Insight: These salts form hydrates and have a limited drying capacity compared to molecular sieves. They are considered low-efficiency drying agents and will leave a higher residual water content (typically >100 ppm) in the solvent.[8] They are best suited for removing bulk water from a solution, not for achieving the anhydrous conditions required for sensitive chemistry.

Troubleshooting Guide

Problem 1: My reaction failed, and I suspect water in my this compound, even after drying with molecular sieves.
  • Possible Cause 1: Incomplete Sieve Activation. The most common error is insufficient heating or cooling the sieves in the presence of air, which allows them to re-adsorb atmospheric moisture.

    • Solution: Re-activate your sieves using the high-temperature vacuum protocol described in FAQ #3. Ensure they are cooled completely under a robust inert atmosphere.

  • Possible Cause 2: Insufficient Contact Time. Drying is not instantaneous. Water molecules need time to diffuse into the pores of the sieves.

    • Solution: Allow the solvent to stand over the activated sieves for a longer period, ideally 48-72 hours for achieving very low water levels.[3]

  • Possible Cause 3: Saturated Sieves. If the initial water content of the solvent was very high, the sieves might have reached their maximum capacity.

    • Solution: Use a higher loading of sieves (e.g., increase from 10% to 20% w/v) or perform the drying in two stages with fresh batches of activated sieves.

Problem 2: I'm trying to remove water via azeotropic distillation with toluene, but the process seems inefficient.
  • Possible Cause 1: Inefficient Water Removal. Azeotropic distillation relies on the formation of a lower-boiling azeotrope between the entrainer (toluene) and water.[9] To drive the equilibrium, the water must be physically removed from the system as it co-distills.

    • Solution: Ensure you are using a Dean-Stark apparatus or a similar setup. This glassware is specifically designed to trap the condensed water, which is denser than toluene, and return the dried toluene to the distillation flask, continuously removing water from the this compound.[7]

  • Possible Cause 2: Insufficient Entrainer. Not enough toluene may be present to effectively form the azeotrope.

    • Solution: While there's no fixed ratio, a common starting point is to use a volume of toluene that is 10-20% of the volume of the this compound being dried.

Comparative Analysis of Drying Methods

MethodEfficiency (Final H₂O)Ease of UseSafety ConsiderationsScalability
Activated 4Å Molecular Sieves Very High (<10 ppm)[3]High (Simple addition & storage)High (Inert, non-reactive)[1]Excellent for lab scale (g to L)
Azeotropic Distillation (Toluene) Moderate to HighModerate (Requires specific glassware)Moderate (Flammable solvents, heating)Good for mid-to-large scale
Distillation from CaH₂ Very HighLow (Requires dedicated still & quenching)Low (Flammable H₂ gas, reactive hydride)Good for large scale, but high risk

Workflow & Protocol: Drying this compound with Molecular Sieves

Decision Workflow for Drying Solvent

G cluster_0 Solvent Purity Assessment cluster_1 Method Selection cluster_2 Execution & Validation start Is the reaction moisture-sensitive? karl_fischer Quantify H₂O content (e.g., Karl Fischer Titration) start->karl_fischer Yes use_solvent Use Anhydrous Solvent start->use_solvent No choose_method Select Drying Method karl_fischer->choose_method mol_sieves Molecular Sieves (Safest, High Purity) choose_method->mol_sieves Default/Recommended azeotrope Azeotropic Distillation (Bulk Removal) choose_method->azeotrope Large Volume/ High Initial H₂O distill_hydride Distillation from CaH₂ (High Risk, High Purity) choose_method->distill_hydride Extreme Purity/ High Risk Tolerance activate Activate Sieves (Heat + Vacuum) mol_sieves->activate dry Dry Solvent (24-48h contact time) activate->dry validate Re-test H₂O content (Post-Drying KF) dry->validate validate->use_solvent

Caption: Decision workflow for drying this compound.

Step-by-Step Protocol: Drying with 4Å Molecular Sieves

Materials:

  • This compound solvent to be dried

  • 4Å Molecular sieves (beads or pellets)

  • Schlenk flask or round-bottom flask with a sidearm

  • High-vacuum line or vacuum oven

  • Heating mantle or sand bath

  • Dry, inert gas source (Nitrogen or Argon)

  • Clean, dry solvent storage bottle with a septum-sealed cap

Procedure:

  • Sieve Activation:

    • Add 4Å molecular sieves to the Schlenk flask to about 10-20% of the volume of solvent you intend to dry.

    • Connect the flask to a high-vacuum line.

    • Begin heating the flask gently under vacuum to 250-300 °C. Caution: Do not heat a sealed vessel. Ensure the system is open to the vacuum line.

    • Maintain this temperature for at least 4 hours to ensure all water is removed.

    • Turn off the heat and allow the flask to cool to room temperature while still under vacuum.

    • Once cool, backfill the flask with a dry, inert gas (e.g., Nitrogen). The sieves are now activated and must be protected from atmospheric moisture.

  • Solvent Drying:

    • Under a positive pressure of inert gas, carefully transfer the this compound into the flask containing the activated sieves.

    • Alternatively, add the activated sieves to a dedicated, dry storage bottle and then add the solvent.

    • Seal the container tightly. For best practice, use a cap with a PTFE liner or a septum for withdrawal via syringe.

    • Allow the solvent to stand over the sieves for a minimum of 24 hours before use. For critical applications, 48-72 hours is recommended.

  • Storage and Use:

    • Store the dried solvent over the sieves in a well-sealed container in a cool, dry place.[4][10]

    • To maintain anhydrous conditions, withdraw the solvent using a dry syringe or cannula under an inert gas atmosphere. Avoid opening the bottle to the air.

References

  • Safety Data Sheet - Angene Chemical, Angene Chemical. [Link]
  • General Methods Anhydrous solvents and reagents were obtained as follows: DMF was dried three times over molecular sieves (3 Å), The Royal Society of Chemistry. [Link]
  • Remove Sticky Reagents, University of Rochester Chemistry. [Link]
  • Using molecular sieves for solvent drying, University of Wisconsin-Madison. [Link]
  • How To: Dry DMF?
  • How To: Remove Residual Water, University of Rochester Chemistry. [Link]
  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants, The Journal of Organic Chemistry. [Link]
  • Method of removing water from a dilute solution of n-methylmorpholine-n-oxide, n-methylmorpholine, or morpholine, Google P
  • How to remove DMF completely after completion of reaction?
  • Preparing Anhydrous Reagents and Equipment, Moodle@Units. [Link]
  • (3R,5R)-3,5-dimethylmorpholine, PubChem. [Link]
  • What's the best way for removing extra DCC and DMAP in an esterification reaction?
  • Azeotropic distill
  • The separation of ternary azeotropic mixture: thermodynamic insight and improved multi-objective optimiz
  • Purification of alcohols by azeotropic distillation, Google P
  • Heterogeneous Azeotropic Distill
  • AZEOTROPIC D

Sources

Technical Support Center: Long-Term Storage and Stabilization of 3,5-Dimethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Stability Division

This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity of 3,5-Dimethylmorpholine. As a secondary amine, this compound is susceptible to degradation, which can compromise experimental results and product quality. This document provides an in-depth understanding of the degradation mechanisms and offers practical, field-proven solutions for its stabilization.

Section 1: The Core Challenge: Understanding Degradation Pathways

The primary factor limiting the shelf-life of this compound is its susceptibility to chemical degradation, predominantly through oxidation. Understanding this process is critical to implementing an effective stabilization strategy.

1.1. The Primary Mechanism: Oxidative Degradation

Oxidative degradation is the most common and deleterious pathway for secondary amines stored under ambient conditions.[1] It is a free-radical chain reaction catalyzed by oxygen, and often accelerated by factors like heat, UV light, and the presence of trace metal ions.[2][3]

The process can be broken down into three stages:

  • Initiation: An initiator (e.g., heat, light) causes the abstraction of a hydrogen atom from the amine, forming a highly reactive amine radical.

  • Propagation: This radical reacts with atmospheric oxygen to form a peroxy radical. The peroxy radical then abstracts a hydrogen atom from another amine molecule, creating a hydroperoxide and a new amine radical, thus propagating the chain reaction.

  • Termination: The reaction eventually stops when radicals combine to form stable, non-radical products. However, by this point, significant degradation has already occurred, resulting in discoloration, impurity formation, and a decrease in the compound's purity.

Diagram 1: Mechanism of Oxidative Degradation and Stabilizer Intervention

cluster_degradation Oxidative Degradation Cycle cluster_stabilization Stabilization Intervention Amine This compound (R-H) Radical Amine Radical (R•) Amine->Radical Initiator Initiator (Heat, Light, Metal Ions) Initiator->Amine H• Abstraction Peroxy Peroxy Radical (R-OO•) Radical->Peroxy + O₂ Oxygen Oxygen (O₂) Hydroperoxide Hydroperoxide (R-OOH) Peroxy->Hydroperoxide + R-H Hydroperoxide->Radical Generates more radicals Degradation Degradation Products Hydroperoxide->Degradation Primary_AO Primary Antioxidant (e.g., BHT) Primary_AO->Radical Scavenges Primary_AO->Peroxy Scavenges Secondary_AO Secondary Antioxidant (e.g., Phosphite) Secondary_AO->Hydroperoxide Decomposes (non-radical)

Caption: Oxidative degradation cycle and points of intervention by stabilizers.

1.2. Secondary Degradation Concerns

  • Thermal Degradation: Elevated temperatures accelerate oxidative processes and can cause decomposition.[2] While this compound is relatively stable at room temperature, long-term storage above 30°C (86°F) should be avoided.[4]

  • N-Nitrosamine Formation: As a secondary amine, this compound can react with nitrosating agents (e.g., nitrous acid, oxides of nitrogen (NOx) from the atmosphere) to form N-nitrosamines, which are often potent carcinogens.[5] This is a critical consideration in pharmaceutical applications and highlights the need for a tightly sealed container and controlled storage environment.

Section 2: Proactive Stabilization: Selecting the Right Chemical Stabilizer

To counteract degradation, the addition of a chemical stabilizer is a highly effective and widely adopted strategy. Stabilizers function by interrupting the degradation cycle, thereby preserving the integrity of the chemical.[6]

2.1. Classes of Stabilizers

  • Primary Antioxidants (Radical Scavengers): These are the most critical stabilizers for amines. They are chain-terminating antioxidants that donate a hydrogen atom to the reactive amine and peroxy radicals, converting them into stable species and stopping the propagation cycle.[7][8]

  • Secondary Antioxidants (Hydroperoxide Decomposers): These agents, such as phosphites or thioesters, work by decomposing hydroperoxides into non-radical, stable products.[6][7] They act synergistically with primary antioxidants to provide comprehensive protection.[7]

2.2. Recommended Stabilizers for this compound

For most laboratory and drug development applications, a primary antioxidant is sufficient and highly effective.

Stabilizer TypeExampleMechanism of ActionTypical ConcentrationAdvantagesConsiderations
Hindered Phenol Butylated Hydroxytoluene (BHT) Donates a hydrogen atom to neutralize free radicals, effectively stopping the oxidation chain reaction.[9][10]50 - 250 ppm (0.005 - 0.025% w/w)Highly effective, cost-efficient, widely available, and well-documented in various industries including pharmaceuticals and food.[11][12]Can be volatile at very high temperatures. Must be fully dissolved for maximum efficacy.
Aromatic Amine 4,4'-Bis(α,α-dimethylbenzyl)diphenylamineExcellent radical scavenger, particularly effective at elevated temperatures.[13][14]100 - 500 ppm (0.01 - 0.05% w/w)Superior performance in high-heat applications; low volatility ensures it remains in the matrix.[13]Higher cost; may cause slight discoloration in some systems. Primarily used for polymers and lubricants.

Recommendation: For standard long-term storage of this compound, Butylated Hydroxytoluene (BHT) is the recommended primary stabilizer due to its proven efficacy, low effective concentration, and favorable regulatory profile.

Section 3: Troubleshooting Guide

Issue ObservedProbable Cause(s)Recommended Actions & Solutions
Discoloration (Yellowing/Browning) Oxidative Degradation: Formation of chromophoric oxidation byproducts. This is the most common sign of instability.1. Review Storage Conditions: Ensure the container is tightly sealed and stored away from light and heat sources.[15] 2. Implement Inert Atmosphere: Purge the container headspace with nitrogen or argon before sealing to displace oxygen.[16] 3. Add Stabilizer: For future batches, add BHT at a concentration of 100-200 ppm as a preventative measure.
Formation of Precipitates or Haze Advanced Degradation: Formation of insoluble, higher molecular weight degradation products or polymers.1. Quarantine Material: The product is likely compromised and may not be suitable for use. 2. Full Protocol Review: This indicates a significant failure in storage protocol. A full review of temperature control, atmospheric exposure, and container integrity is required. 3. Filtration & Re-analysis: For non-critical applications, filtration followed by rigorous analytical testing (purity, identity) may be attempted, but is not recommended for pharmaceutical use.
New Impurity Peaks in GC/HPLC Analysis Formation of Degradation Products: Can be a result of oxidation, hydrolysis, or reaction with environmental contaminants.1. Identify Impurities: Use mass spectrometry (GC-MS or LC-MS) to identify the structure of the new peaks. 2. Correlate with Pathway: Determine if the impurities are consistent with oxidative degradation products. If N-nitrosamines are detected, immediately investigate and eliminate sources of nitrosating agents in the storage environment.[5] 3. Enhance Protection: Increase BHT concentration (up to 250 ppm) or combine with inert gas blanketing for future storage.
Drift in pH or Water Content Moisture Ingress/Hydrolysis: Amines can be hygroscopic, absorbing moisture from the air if not sealed properly.[4] This can lead to side reactions.1. Check Container Seal: Ensure the cap and liner are intact and providing an airtight seal. 2. Store with Desiccants: Store containers in a desiccator or a controlled low-humidity environment. 3. Use Dry Solvents/Gases: When handling or aliquoting, use dry equipment and dry inert gas.

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for this compound? A: For long-term storage, it is recommended to store this compound in a cool, dry place, ideally between 2°C and 8°C. Storage at room temperature (below 30°C) is acceptable for shorter periods, but cooler temperatures significantly slow the rate of potential degradation reactions.[4]

Q2: Is blanketing with an inert atmosphere (e.g., nitrogen) always necessary? A: While not strictly necessary if a chemical stabilizer is used, it is a highly recommended best practice. Blanketing with an inert gas like nitrogen or argon physically displaces oxygen, the primary catalyst for oxidative degradation.[16] The combination of an inert atmosphere and a chemical stabilizer provides the most robust protection.

Q3: What concentration of BHT should I use? A: An effective concentration range for BHT is typically 50 to 250 ppm (mg/kg). A starting concentration of 100 ppm is recommended for most applications. The optimal amount depends on the expected storage duration and conditions.

Q4: How do I properly add BHT to liquid this compound? A: BHT is a solid. It is best to prepare a concentrated stock solution of BHT in a small amount of the this compound itself or a compatible, volatile solvent. This stock solution can then be added to the bulk liquid with gentle agitation (e.g., magnetic stirring) to ensure uniform distribution before final packaging and storage. See Protocol 5.1 for a detailed procedure.

Q5: Are there any materials I should avoid for storage containers? A: Use containers made of chemically resistant materials such as borosilicate glass (Type 1) or high-density polyethylene (HDPE).[4] Avoid reactive metals like copper and some alloys, as metal ions can catalyze oxidation.[3] Ensure the container cap has a chemically inert liner (e.g., PTFE) to prevent leaching and ensure a tight seal.

Q6: How can I validate the stability of my stored sample over time? A: A formal stability study should be conducted. This involves storing the stabilized material under controlled conditions and testing aliquots at predetermined time points (e.g., 0, 3, 6, 12, 24 months). Key tests include visual appearance, purity assay by GC or HPLC, identification of related substances, and water content by Karl Fischer titration. See Protocol 5.2 for a sample workflow.

Section 5: Experimental Protocols

Protocol 5.1: Procedure for Adding BHT Stabilizer

  • Calculate Required BHT: Determine the total mass of this compound to be stabilized. Calculate the mass of BHT needed for the desired concentration (e.g., for 1 kg of amine at 100 ppm, you need 100 mg of BHT).

  • Prepare Stock Solution (Optional but Recommended): Accurately weigh the BHT and dissolve it in a small volume (~1-2% of the total volume) of this compound. Gentle warming (to ~30-40°C) may be required to facilitate dissolution.

  • Addition: Under an inert atmosphere (e.g., in a glove box or under a stream of nitrogen), add the BHT stock solution to the bulk this compound.

  • Homogenization: Mix gently with a magnetic stirrer or by swirling for 15-30 minutes to ensure the stabilizer is homogeneously distributed. Avoid vigorous mixing that could introduce air.

  • Packaging: Dispense the stabilized product into clean, dry, pre-inertized storage containers.

  • Final Purge & Seal: Purge the headspace of each container with nitrogen or argon before tightly sealing.

  • Labeling: Clearly label the container as "Stabilized with [Concentration] ppm BHT" and include the date of preparation.

Protocol 5.2: Workflow for Long-Term Stability Assessment

This protocol outlines a self-validating system by comparing stabilized and unstabilized samples.

Diagram 2: Experimental Workflow for Stability Assessment

start Prepare Homogeneous Batch of This compound split start->split control Group A (Control): No Stabilizer Added split->control 50% of batch test Group B (Test): Add BHT Stabilizer (See Protocol 5.1) split->test 50% of batch aliquot_A Aliquot into Storage Containers (Inert Atmosphere) control->aliquot_A aliquot_B Aliquot into Storage Containers (Inert Atmosphere) test->aliquot_B storage Store all samples at Controlled Conditions (e.g., 25°C/60% RH) aliquot_A->storage aliquot_B->storage sampling Sample at Time Points (T=0, 3, 6, 12 months) storage->sampling analytics Analytical Testing: - Visual Appearance - Purity Assay (GC/HPLC) - Related Substances - Water Content (KF) sampling->analytics data Data Analysis: Compare Group B vs. Group A analytics->data conclusion Determine Shelf-Life & Stabilizer Efficacy data->conclusion

Caption: A logical workflow for conducting a comprehensive stability study.

Section 6: References

  • Industrial & Engineering Chemistry Research. (n.d.). Effects of Amine Structures on Oxidative Degradation of Amine-Functionalized Adsorbents for CO2 Capture. ACS Publications. Available at: [Link]

  • MDPI. (n.d.). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Oxidative Degradation of Amines With High-Temperature Cycling. Available at: [Link]

  • ACS Publications. (n.d.). New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms. Available at: [Link]

  • The University of Texas at Austin. (2015). Oxidative degradation of amine solvents for CO2 capture. Available at: [Link]

  • YouTube. (2024). How Do Stabilizers Function? - Chemistry For Everyone. Available at: [Link]

  • Google Patents. (n.d.). US20120271026A1 - Inhibition of amine oxidation. Available at:

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Available at: [Link]

  • Performance Additives. (n.d.). Aromatic Amines Antioxidants. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Radical scavenger – Knowledge and References. Available at: [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Available at: [Link]

  • Angene Chemical. (2024). Safety Data Sheet. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structures of selected radical scavengers. Available at: [Link]

  • NIH National Library of Medicine. (2024). Evaluating Autoxidation Radical Scavengers and Additives to Enhance Aminopolymer Sorbent Stability. Available at: [Link]

  • Wikipedia. (n.d.). Butylated hydroxytoluene. Available at: [Link]

  • Kao Corporation. (n.d.). BHT (Butylated Hydroxytoluene). Available at: [Link]

  • WebMD. (n.d.). Butylated hydroxytoluene (BHT): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Available at: [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Significance of Stability Studies on Degradation Product. Available at: [Link]

  • ResearchGate. (2024). Artifactual Degradation of Secondary Amine-Containing Drugs During Accelerated Stability Testing When Saturated Sodium Nitrite Solutions are Used for Humidity Control. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • PubMed. (2020). Stability and Degradation Pathways of Different Psychoactive Drugs in Neat and in Buffered Oral Fluid. Available at: [Link]

  • Health Canada. (2014). Change in Storage Stability Data Requirement for End-Use Products and Manufacturing Concentrates. Available at: [Link]

  • Controlled Fluidics. (n.d.). Life Science Chemical Compatibility Chart. Available at: [Link]

  • ResearchGate. (2022). (PDF) Understanding and evaluation of different degradation pathways and stability of drug product with active substance prone to chemical and physical degradation. Available at: [Link]

  • PubMed. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Available at: [Link]

  • NIH National Library of Medicine. (2022). Impact of Solvent on the Thermal Stability of Amines. Available at: [Link]

  • ResearchGate. (2024). Synthesis and Characterization of Some New Morpholine Derivatives. Available at: [Link]

  • ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Available at: [Link]

  • Amines & Plasticizers Limited. (n.d.). Morpholine. Available at: [Link]

  • Rawsource. (2024). What are Amines? Structure, Types, Applications, and Safety. Available at: [Link]

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Technical Support Center: Chromatographic Resolution of cis/trans Isomers of 3,5-Dimethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic resolution of cis and trans isomers of 3,5-dimethylmorpholine. This resource is designed for researchers, analytical scientists, and drug development professionals who encounter challenges in separating these geometric isomers. Given that stereoisomers can exhibit distinct pharmacological and toxicological profiles, achieving robust and reproducible separation is critical for accurate analysis and quality control in pharmaceutical applications[1].

This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios. We will explore the underlying principles of the separation, helping you not only to solve immediate problems but also to build a foundational understanding for future method development.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the basis for understanding the separation challenge.

Q1: What are the cis and trans isomers of this compound, and why is their separation necessary?

A1: this compound is a heterocyclic compound with two methyl groups attached to the morpholine ring at positions 3 and 5. The spatial orientation of these two methyl groups relative to the ring plane defines the geometric isomers:

  • cis-isomer: Both methyl groups are on the same side of the morpholine ring.

  • trans-isomer: The methyl groups are on opposite sides of the ring.

These isomers are stereoisomers but not enantiomers; they are diastereomers. Because they have distinct three-dimensional shapes, they can interact differently with biological targets like enzymes and receptors. Therefore, in drug development, it is often a regulatory requirement to separate, quantify, and characterize each isomer independently.

Q2: What makes the chromatographic separation of these isomers so challenging?

A2: The primary challenge lies in their similar physicochemical properties. Both cis and trans isomers have the identical molecular weight and elemental composition. They often exhibit very similar polarity, boiling points, and solubility. Consequently, achieving differential partitioning between the stationary phase and the mobile phase—the fundamental principle of chromatography—requires highly selective methods that can recognize subtle differences in their molecular shape.

Q3: Which chromatographic techniques are most effective for this separation?

A3: While several techniques can be employed, the most successful are typically Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC).

  • Supercritical Fluid Chromatography (SFC): This is often the preferred technique. SFC combines the high efficiency of gas chromatography with the selectivity of liquid chromatography. It excels at separating isomers and offers advantages like high speed and reduced solvent consumption[2]. Polar stationary phases or even chiral stationary phases often provide the necessary selectivity for these achiral isomers[3][4].

  • Gas Chromatography (GC): GC is a viable option, particularly for volatile analytes. Separation is achieved based on differences in boiling point and interactions with the stationary phase. A polar capillary column is typically required to resolve the isomers effectively[5].

  • High-Performance Liquid Chromatography (HPLC): While possible, achieving baseline separation of these isomers using conventional reversed-phase or normal-phase HPLC can be difficult due to their similar polarities. It often requires extensive method development, and techniques like HILIC (Hydrophilic Interaction Liquid Chromatography) or the use of specialized chiral columns in an achiral application might be necessary[6].

Section 2: Troubleshooting Guide for Poor Resolution

This section is structured to help you diagnose and resolve common issues encountered during method development and routine analysis.

Workflow for Troubleshooting Poor Isomer Resolution

The following diagram outlines a logical workflow for diagnosing separation issues.

Caption: A systematic workflow for troubleshooting poor isomer resolution.

Q: My primary issue is poor resolution (Rs < 1.5) between the cis and trans peaks. What should I investigate first?

A: Poor resolution is fundamentally a problem of either insufficient selectivity or low efficiency.

  • 1. Assess and Optimize Selectivity (α): Selectivity is the most powerful factor for improving resolution. It refers to the ability of the chromatographic system to distinguish between the two isomers.

    • Cause: Sub-optimal stationary phase. The interactions between your isomers and the column chemistry are not different enough.

    • Solution (SFC/HPLC): Screen different stationary phases. For this compound, which is a polar, basic compound, start with polar achiral columns.

      • Bare Silica, Diol, or Cyano Phases: These are excellent starting points in SFC and can provide unique selectivity for geometric isomers[2].

      • Chiral Stationary Phases (CSPs): Surprisingly, CSPs are often highly effective for separating achiral isomers (diastereomers)[3]. Polysaccharide-based columns like those with cellulose tris(3,5-dimethylphenylcarbamate) can offer unique steric interactions that resolve the cis and trans forms.

    • Solution (GC): Ensure you are using a column with sufficient polarity. A low-polarity phase (like a DB-1 or DB-5) will likely not resolve the isomers. A Wax or PEG (polyethylene glycol) column is a much better choice.

    • Cause: Incorrect mobile phase composition.

    • Solution (SFC): Systematically vary the alcohol modifier (e.g., methanol, ethanol) percentage. A lower percentage of modifier generally increases retention and can improve resolution, but run times will increase. Adding a small amount of a basic additive (e.g., 0.1% isopropylamine) can improve peak shape and sometimes selectivity by masking active sites on the stationary phase[7].

    • Solution (GC): Optimize the temperature gradient. A slower temperature ramp will increase the time the analytes spend interacting with the stationary phase, which can significantly improve the resolution of closely eluting isomers.

  • 2. Improve Column Efficiency (N): Efficiency relates to the narrowness of the peaks. Narrower peaks are easier to resolve.

    • Cause: Flow rate is too high. This reduces the time for mass transfer, leading to band broadening.

    • Solution: Reduce the flow rate. While this increases run time, it can significantly boost efficiency and, therefore, resolution[8].

    • Cause: Extra-column dead volume. Poorly made connections, especially at the column inlet/outlet, create void spaces where peaks can broaden[9].

    • Solution: Ensure all fittings are properly swaged and that tubing is cut perfectly flat and fully seated in its port. Use low-dead-volume fittings and tubing where possible.

Q: I am observing significant peak tailing, especially for one of the isomers. What causes this and how can I fix it?

A: Peak tailing is typically caused by unwanted secondary interactions between the analyte and the stationary phase, or by column overload.

  • Cause: Analyte interaction with acidic silanols. This compound is a basic compound containing a secondary amine. This amine can interact strongly with residual acidic silanol groups on the surface of silica-based stationary phases, leading to a "tail" on the peak.

    • Solution (SFC/HPLC): Add a basic modifier to the mobile phase. A small concentration (0.1-0.2%) of a competing base like isopropylamine, diethylamine, or triethylamine will neutralize the active silanol sites, resulting in more symmetrical peaks[7].

    • Solution (All Techniques): Use a modern, base-deactivated column. Manufacturers offer columns specifically designed to have low silanol activity for improved chromatography of basic compounds.

  • Cause: Mass overload. Injecting too much sample can saturate the stationary phase at the column inlet, causing peak distortion and tailing[10].

    • Solution: Perform a loading study. Sequentially dilute your sample and inject it. If the peak shape improves significantly at lower concentrations, you are dealing with mass overload. Reduce your sample concentration or injection volume accordingly.

Q: My retention times are drifting from one run to the next. What is the source of this instability?

A: Unstable retention times are a common problem, often pointing to issues with the mobile phase, temperature, or column equilibration[11].

  • Cause: Inconsistent mobile phase composition or delivery.

    • Solution: If preparing the mobile phase online, ensure the pump's proportioning valves are working correctly. For SFC, ensure the CO2 is delivered consistently and the modifier pump is stable. If preparing manually, ensure accurate measurements. Always use freshly prepared mobile phases, as their composition can change over time due to evaporation of the more volatile component[12].

  • Cause: Column temperature fluctuations. Retention is highly sensitive to temperature.

    • Solution: Always use a thermostatted column compartment and allow the system to fully equilibrate before starting a sequence. A change of even 1-2°C can cause noticeable shifts in retention[8][9].

  • Cause: Insufficient column equilibration. If you are running a gradient, the column must be fully re-equilibrated to the initial conditions before the next injection.

    • Solution: Increase the post-run equilibration time in your method. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next run.

Section 3: Recommended Starting Method & Data

Based on literature and field experience, Supercritical Fluid Chromatography (SFC) is a highly recommended starting point for separating the cis/trans isomers of this compound.

Example SFC Starting Protocol

This protocol provides a robust starting point for method development.

  • System Preparation:

    • Ensure the system is clean and leak-free.

    • Use a mobile phase of instrument-grade CO2 and HPLC-grade methanol.

  • Chromatographic Conditions:

    • Column: PrincetonSFC 2-Ethylpyridine, 4.6 x 150 mm, 5 µm (or similar polar phase like silica or diol)

    • Mobile Phase A: CO2

    • Mobile Phase B: Methanol

    • Gradient: 5% B to 25% B over 10 minutes

    • Flow Rate: 3.0 mL/min

    • Back Pressure: 150 bar

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

    • Sample Diluent: Methanol or Ethanol

    • Detection: UV at 210 nm or Mass Spectrometer (MS)

  • Method Execution & Optimization:

    • Inject a standard containing both isomers.

    • If peak shape is poor (tailing), add 0.1% isopropylamine to the Methanol (Mobile Phase B) and repeat the analysis.

    • If resolution is insufficient, try a slower gradient (e.g., 5-25% B over 20 minutes) or switch to a different column (see table below).

Comparative Data for Column Selection (SFC)

The table below summarizes expected performance on different stationary phases, illustrating the importance of column screening. (Note: Values are representative examples for illustrative purposes).

Stationary Phase TypeExpected Elution OrderTypical Resolution (Rs)Key Considerations
Silica trans then cis1.2 - 1.8Good starting point. May require additives for good peak shape.
2-Ethylpyridine trans then cis1.6 - 2.5Excellent for basic analytes. Often provides sharp peaks without additives.
Diol trans then cis1.4 - 2.2Offers alternative selectivity to silica. Good for polar compounds.[4]
Cellulose CSP Isomer dependent> 2.0Can provide very high selectivity through steric interactions.[3]
Method Selection Decision Pathway

This diagram can help guide your choice of primary analytical technique.

Caption: Decision tree for selecting the optimal chromatographic technique.

References

  • Zagrobelny, J., & Matuszewski, B. K. (1997). Column switching achiral/chiral separation of the stereoisomers of 2-(S)-[3,5-bis (trifluoromethyl)benzyl-oxy]4-[(3-(5-oxo-1-H,4H-1,2,4- triazolo)methyl]-3-(S)-phenylmorpholine in plasma. Enantiomer, 2(1), 37-43. [Link]
  • HPLC Professionals (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC [Video]. YouTube. [Link] (Note: As this is a hypothetical future date, a placeholder URL is used. The content is based on the provided search snippet.)
  • Zhang, Y., et al. (2013). Implementation of Achiral Supercritical Fluid Chromatography in Drug Development Testing. American Pharmaceutical Review. [Link]
  • De Klerck, K., et al. (2015). Separation of Achiral Analytes Using Supercritical Fluid Chromatography with Chiral Stationary Phases.
  • West, C., & Lesellier, E. (2008). Stationary phases for achiral supercritical fluid chromatography.
  • De Klerck, K., et al. (2015). Separation of achiral analytes using supercritical fluid chromatography with chiral stationary phases.
  • Global Substance Registration System (GSRS). This compound, TRANS-.
  • Ciaffoni, L., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2696-2719. [Link]
  • Shimadzu Scientific Instruments. Diagnosing HPLC Chromatography Problems & Troubleshooting.
  • Stoll, D. R. (2022). Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. LCGC North America, 40(6), 262-267. [Link]
  • Harada, N. (2019).
  • Google Patents. (2020). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
  • Harvey, D. J. (1974). The gas chromatography of cannabis constituents and their synthetic derivatives.
  • De Klerck, K., et al. (2015). Separation of Achiral Analytes Using Supercritical Fluid Chromatography with Chiral Stationary Phases.
  • Pilařová, V., et al. (2017). Cellulose tris-(3,5-dimethylphenylcarbamate)-based chiral stationary phase for the enantioseparation of drugs in supercritical fluid chromatography: comparison with HPLC. Journal of Pharmaceutical and Biomedical Analysis, 145, 241-248. [Link]
  • SIELC Technologies. Separation of 3,5-Dimethylphenol on Newcrom R1 HPLC column.
  • Bio-Rad. An Introduction to Chiral Analysis by Capillary Electrophoresis.
  • Gáspár, A., et al. (2020). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. Molecules, 25(23), 5727. [Link]
  • Agilent Technologies. HPLC Troubleshooting Guide.
  • ResearchGate. How can i separate 3,5-Dimethylphenol and it's positonal isomer by using reverse phase hplc?.
  • Bodi, D., et al. (2022). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. Analytical and Bioanalytical Chemistry, 414(28), 8119-8132. [Link]
  • National Renewable Energy Laboratory. (2024). Muconic acid isomers and aromatic compounds analyzed by UHPLC-DAD. Protocols.io. [Link]

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Technical Support Center: Preventing Polymerization Side Reactions with Morpholine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Morpholine as a Polymerization Inhibitor

In the fields of pharmaceutical development and advanced material synthesis, unwanted or premature polymerization of reactive monomers is a critical issue. It can lead to decreased yield, formation of intractable byproducts, and potentially hazardous exothermic reactions.[1] Morpholine, a heterocyclic secondary amine, serves as an effective and versatile agent to mitigate these risks.[2][3] This guide provides researchers, scientists, and drug development professionals with in-depth technical guidance, troubleshooting protocols, and frequently asked questions for the effective use of morpholine as a polymerization inhibitor.

Morpholine's inhibitory action is primarily attributed to its ability to act as a free radical scavenger.[2][4][5] During free-radical polymerization, highly reactive radical species propagate a chain reaction. Morpholine can donate a hydrogen atom from its N-H group to terminate these propagating radicals, forming a stable morpholinyl radical that is less likely to initiate new polymer chains. This function makes it a valuable "shortstop" agent, used to halt a reaction at a desired level of monomer conversion to achieve specific polymer properties.[6][7][8]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which morpholine inhibits polymerization?

A1: Morpholine primarily functions as a free-radical scavenger.[2][4][5] In a typical free-radical polymerization, a propagating radical (P•) reacts with a monomer (M) to extend the polymer chain. Morpholine (Mor-H) can intervene by donating its hydrogen atom from the secondary amine group to this propagating radical. This terminates the chain and forms a stable, resonance-delocalized morpholinyl radical (Mor•) that has significantly lower reactivity and is less capable of initiating a new polymer chain. Some substituted morpholine derivatives have demonstrated potent antioxidant activity, directly supporting this free radical scavenging mechanism.[2][4][5]

Q2: At what stage should I add morpholine to my reaction?

A2: Morpholine can be used in two main ways:

  • As a Storage Stabilizer: It can be added to a purified monomer to prevent polymerization during storage and handling, particularly if the original manufacturer's inhibitor has been removed.

  • As a Shortstop Agent: It can be added directly to the reaction mixture when the desired monomer conversion percentage is reached.[6][7][8] This immediately quenches the reaction, allowing for precise control over the final polymer's molecular weight and properties.

Q3: What is a typical starting concentration for morpholine as an inhibitor?

A3: The optimal concentration is highly dependent on the specific monomer, initiator, temperature, and desired level of inhibition. Direct, universally applicable concentration guidelines for morpholine are not extensively published. However, based on general practice for similar inhibitors, a starting point for optimization could be in the range of 50 to 500 ppm (parts per million) based on the weight of the monomer.[9] It is critical to determine the optimal concentration experimentally for your specific system. See the protocol section for a guide on determining the effective concentration.

Q4: How can I remove residual morpholine from my final product?

A4: Morpholine is water-soluble and has a boiling point of 128.9°C.[10] Several methods can be employed for its removal:

  • Aqueous Extraction: If the polymer product is insoluble in water, washing the reaction mixture with water or a slightly acidic aqueous solution can effectively extract the morpholine.

  • Distillation/Evaporation: For volatile products, fractional distillation can be used. For non-volatile products, morpholine can be removed under a vacuum, although its relatively high boiling point may require elevated temperatures.

  • Reactive Extraction: For dilute aqueous streams, morpholine can be removed by reacting it with an agent like benzoyl chloride in an organic solvent (e.g., toluene) to form a product that is easily separated.[11]

  • Ion Exchange: Cation exchange resins can be used to capture morpholine from aqueous solutions, which is particularly useful for purifying process streams.[12]

Troubleshooting Guide

This guide addresses common issues encountered when using morpholine as a polymerization inhibitor.

Problem 1: Polymerization Still Occurs Despite Adding Morpholine
Possible Cause Explanation & Solution
Insufficient Concentration The amount of morpholine is too low to quench the number of free radicals being generated. Solution: Incrementally increase the morpholine concentration (e.g., in 50-100 ppm steps) and monitor the effect. An experimental approach to determine the minimum effective concentration is highly recommended (see Protocol 1).
Incompatibility with System pH Morpholine is a base (pKb 5.64).[13] In highly acidic conditions, it will be protonated to form the morpholinium salt. This salt form is not an effective radical scavenger. Solution: Ensure the reaction medium is neutral or slightly basic for optimal performance. Check the pH of your system after adding morpholine.
High Initiator Concentration or Temperature A very high rate of radical initiation (due to high initiator concentration or excessive temperature) can overwhelm the inhibitor. Solution: Review your reaction conditions. Consider lowering the temperature or reducing the amount of initiator to a more manageable level where the inhibitor can be effective.
Oxygen Presence While often considered an inhibitor itself, oxygen can react with some monomers to form peroxides, which can then act as initiators, creating a complex radical environment. Solution: Ensure your reaction is properly degassed and maintained under an inert atmosphere (e.g., Nitrogen or Argon) to have a more predictable radical flux for the morpholine to control.
Problem 2: Formation of an Unknown Impurity, N-Nitrosomorpholine (NMOR)
Possible Cause Explanation & Solution
Presence of Nitrosating Agents This is the most critical side reaction associated with morpholine. As a secondary amine, morpholine can react with nitrosating agents (e.g., nitrites (NO₂⁻), nitrous acid (HONO), or nitrogen oxides (NOx)) to form N-nitrosomorpholine (NMOR).[10][14] NMOR is a known carcinogen and its formation is a significant safety and regulatory concern.[1][14] These nitrosating agents can be present as impurities in reagents or form in situ under certain conditions (e.g., acidic conditions with a nitrite source).[1]
Solution: Prevention and Mitigation 1. Scrutinize Reagents: Use high-purity reagents and solvents to avoid introducing nitrite or nitrate impurities. 2. Control pH: NMOR formation from nitrite is often accelerated under acidic conditions. Maintaining a neutral or basic pH can help minimize this reaction. 3. Add Scavengers: Introduce antioxidants that compete for the nitrosating agent. Ascorbic acid (Vitamin C) and α-tocopherol (Vitamin E) have been shown to be effective inhibitors of nitrosation and can be added to the reaction mixture in small quantities as a preventative measure.[12][15][16] 4. Analytical Verification: If NMOR formation is a concern for your application, use a sensitive analytical method like GC-MS or GC with a Thermal Energy Analyzer (TEA) to test for its presence in your final product.[17]
Problem 3: Unexpected Side Reactions with Reagents
Possible Cause Explanation & Solution
Reaction with Acid Halides/Anhydrides Morpholine is a nucleophile and will react readily with electrophilic compounds like acid chlorides (e.g., benzoyl chloride) or anhydrides to form amides.[18] This reaction consumes the morpholine, rendering it ineffective as an inhibitor. Solution: If your synthesis involves such reagents, morpholine is not a suitable inhibitor. Choose a non-nucleophilic inhibitor (e.g., a hindered phenol like BHT).
Reaction with Aldehydes/Ketones Morpholine can react with aldehydes and ketones to form enamines.[2] While this reaction is often reversible, it can temporarily reduce the effective concentration of free morpholine. Solution: Evaluate the potential for enamine formation with your specific substrates. If this is a desired reaction, morpholine is acting as a reagent, not an inhibitor. If it is an unwanted side reaction, consider alternative inhibitors.

Visualization of Concepts

Troubleshooting Workflow for Persistent Polymerization

G start Unwanted Polymerization Detected check_conc Is Morpholine Concentration Sufficient? start->check_conc check_ph Is System pH Neutral/Basic? check_conc->check_ph Yes increase_conc Increase Morpholine Conc. (e.g., by 50-100 ppm) check_conc->increase_conc No check_temp Are Temp. & Initiator Levels Optimal? check_ph->check_temp Yes adjust_ph Adjust pH to > 7.0 check_ph->adjust_ph No optimize_cond Lower Temperature or Initiator Conc. check_temp->optimize_cond No success Polymerization Controlled check_temp->success Yes increase_conc->check_ph fail Issue Persists: Re-evaluate Inhibitor Choice increase_conc->fail If maxed out adjust_ph->check_temp adjust_ph->fail If incompatible optimize_cond->success optimize_cond->fail If not feasible

Caption: Logical workflow for troubleshooting unwanted polymerization when using morpholine.

Mechanism of N-Nitrosomorpholine (NMOR) Formation

G cluster_reactants Reactants cluster_products Products cluster_inhibitors Mitigation morpholine Morpholine (Secondary Amine) nmor N-Nitrosomorpholine (NMOR) (Carcinogenic Impurity) morpholine->nmor nitrite Nitrosating Agent (e.g., HONO, from NaNO₂ + Acid) nitrite->nmor ascorbic Ascorbic Acid (Antioxidant Scavenger) nitrite->ascorbic Preferentially Reacts With water Water

Caption: Reaction pathway for the formation of the hazardous byproduct N-Nitrosomorpholine.

Experimental Protocols

Protocol 1: Determining Minimum Effective Inhibitor Concentration

This protocol uses a series of small-scale experiments to find the optimal morpholine concentration for your specific monomer and reaction conditions.

Materials:

  • Your monomer (inhibitor-free, if possible)

  • Morpholine stock solution (e.g., 1000 ppm in a compatible solvent)

  • Reaction initiator (e.g., AIBN, benzoyl peroxide)

  • A series of small reaction vessels (e.g., vials with stir bars)

  • Constant temperature bath (e.g., oil bath)

  • Analytical method to measure polymer formation (e.g., gravimetry, viscosity, GC to measure monomer depletion)

Procedure:

  • Setup: Prepare a series of 8 identical reaction vials. Label them Blank, 50 ppm, 100 ppm, 150 ppm, 200 ppm, 250 ppm, 300 ppm, and 500 ppm.

  • Monomer Addition: Add an equal, measured amount of your monomer to each vial.

  • Inhibitor Spiking: Using the stock solution, add the calculated amount of morpholine to each respective vial to achieve the target concentrations. Do not add any morpholine to the "Blank" vial.

  • Inert Atmosphere: Sparge each vial with an inert gas (N₂ or Ar) for 5-10 minutes to remove oxygen.

  • Equilibration: Place all vials in the constant temperature bath set to your intended reaction temperature and allow them to equilibrate for 15 minutes.

  • Initiation: Add an identical amount of initiator to each vial simultaneously (or as quickly as possible). Start a timer.

  • Observation: Monitor the vials for signs of polymerization (e.g., increase in viscosity, cloudiness, solidification). Note the time it takes for polymerization to begin in each vial. This is the "induction time."

  • Analysis: After a set period (e.g., 1 hour), quench the reactions (e.g., by rapid cooling and exposure to air). Quantify the amount of polymer formed in each vial.

Protocol 2: Analytical Method for Residual Morpholine (GC-MS)

This is a general guideline for detecting residual morpholine. The exact parameters must be optimized for your specific instrument and sample matrix. A common approach involves derivatization to improve volatility and detection.[17]

Materials:

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

  • Polymer sample

  • Dichloromethane (DCM, extraction solvent)

  • Sodium nitrite

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) for neutralization

  • Anhydrous sodium sulfate

Procedure:

  • Sample Preparation: Dissolve a known weight of your polymer sample in a suitable solvent. If the polymer is insoluble, perform a liquid-liquid or solid-phase extraction with a solvent like DCM to extract any residual morpholine.

  • Derivatization (to form NMOR for detection):

    • Take a measured aliquot of the extract.

    • Add a small amount of aqueous sodium nitrite solution.

    • Acidify the mixture with dilute HCl to generate nitrous acid in situ. This will convert the morpholine to the more volatile and easily detectable N-nitrosomorpholine.[17]

    • Allow the reaction to proceed for a set time at a controlled temperature (e.g., 30 minutes at 40°C).

  • Extraction: Neutralize the solution with NaOH. Extract the NMOR derivative into an organic solvent like dichloromethane. Dry the organic layer with anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Column: A mid-polarity column (e.g., DB-5ms or equivalent) is typically suitable.

    • Injection: Inject 1 µL of the final extract.

    • Oven Program: Start at a low temperature (e.g., 50°C), hold for 2 minutes, then ramp at 10-15°C/min to a final temperature of ~250°C.

    • MS Detection: Use Selected Ion Monitoring (SIM) mode, monitoring for the characteristic ions of NMOR (e.g., m/z 116, 86, 56) to achieve high sensitivity and specificity.

  • Quantification: Prepare a calibration curve using known concentrations of a certified NMOR standard that have undergone the same derivatization and extraction procedure. This will allow for accurate quantification of the original morpholine concentration in your sample.

References

  • van Stee, L. L., & Lure, F. (1984). Formation of N-nitrosomorpholine in mice treated with morpholine and exposed to nitrogen dioxide. Carcinogenesis, 5(5), 549-554.
  • Ohshima, H., & Bartsch, H. (1981). A sensitive new method for the detection of N-nitrosomorpholine formation in vivo. IARC Scientific Publications, (41), 139-151.
  • Wikipedia contributors. (2023). N-Nitrosomorpholine. Wikipedia, The Free Encyclopedia.
  • Mirvish, S. S., & Sams, J. P. (1984). Formation of N-nitrosomorpholine in mice treated with morpholine and exposed to nitrogen dioxide. Carcinogenesis.
  • Pandit, S. B., & Sharma, M. M. (1991). Recovery of Morpholine via Reactive Extraction. Industrial & Engineering Chemistry Research, 30(8), 2015-2017.
  • Eder, A., & Lackner, H. (1999). Process for selective separation of morpholine. U.S. Patent No. 6,113,799. Washington, DC: U.S. Patent and Trademark Office.
  • Pouzoulet, F., & Poucet, A. (1995). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 61(3), 1068-1073.
  • Lian, K., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 9670481.
  • USDA Agricultural Marketing Service. (2001). Morpholine - Processing.
  • Miller, L. S., & Ramachandran, S. (1991). Method for inhibiting the polymerization of acrylic acid. U.S. Patent No. 5,034,156. Washington, DC: U.S. Patent and Trademark Office.
  • Rekka, E., et al. (1993). Synthesis and effect on free radical processes on some substituted morpholine derivatives with potential biologic activity. Archiv der Pharmazie, 326(1), 25-29.
  • Ogidi, M. O., et al. (2017). Thermal Degradation of Morpholine in CO2 Post-combustion Capture. Energy Procedia, 114, 1033-1037.
  • Agilent Technologies. (n.d.). Analysis of Additives, Impurities, & Residuals in Polymers.
  • Bassyouni, F. A., et al. (2017). Synthesis, Characterization and Antioxidant Activity of Morpholine Mannich Base Derivatives. International Journal of Current Pharmaceutical Research, 8(5), 355-359.
  • National Center for Biotechnology Information. (n.d.). Morpholine. PubChem Compound Database.
  • Ataman Kimya. (n.d.). MORPHOLINE.
  • World Health Organization. (1989). Morpholine. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 47.
  • RadTech International North America. (2007). Acryloyl Morpholine for UV Curing. RadTech Report.
  • Wako Pure Chemical Industries. (n.d.). What is high performance polymerization inhibitor?.
  • Gleave, D. J., & Smith, M. B. (1962). Polymerization shortstopping. U.S. Patent No. 3,091,602. Washington, DC: U.S. Patent and Trademark Office.
  • LibreTexts. (2023). 4: Radical Reactions. Chemistry LibreTexts.
  • Fry, A. J., & Herr, D. E. (1993). Process for shortstopping free radical polymerization and stabilized resin compositions. European Patent No. EP 0542720 A1.
  • Georges, M. K., & Hamer, G. K. (1999). Shortstop agents for vinyl polymerizations. U.S. Patent No. 5,880,230. Washington, DC: U.S. Patent and Trademark Office.
  • Wikipedia contributors. (2024). Benzoyl peroxide. Wikipedia, The Free Encyclopedia.
  • U.S. National Library of Medicine. (n.d.). N-Nitrosomorpholine. PubChem Compound Database.
  • Aytac, U., et al. (2018). Synthesis and kinetic analysis of poly(N-acryloylmorpholine) brushes via surface initiated RAFT polymerization. RSC Advances, 8(45), 25569-25578.
  • Cojocariu, A. M., et al. (2021). Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. Molecules, 26(16), 4933.
  • Cojocariu, A. M., et al. (2021). Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. Molecules, 26(16), 4933.
  • Cojocariu, A. M., et al. (2021). Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. Molecules, 26(16), 4933.
  • Cojocariu, A. M., et al. (2021). Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. Molecules, 26(16), 4933.

Sources

Catalyst selection to improve 3,5-Dimethylmorpholine synthesis efficiency

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Catalyst Selection and Troubleshooting

Welcome to the technical support center for 3,5-Dimethylmorpholine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on leveraging catalyst selection to enhance reaction efficiency and yield. As your senior application scientist, I will provide not just protocols, but the underlying rationale to empower you to make informed decisions in your own laboratory settings.

Troubleshooting Guide: Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis of this compound. The question-and-answer format is designed to help you quickly identify your problem and implement a validated solution.

Q1: Why is my reaction yield of this compound consistently low?

Low yield is one of the most common and frustrating issues. The root cause often lies in suboptimal reaction conditions or catalyst inefficiency. Let's diagnose the potential factors.

Potential Causes & Recommended Solutions:

  • Suboptimal Catalyst Choice: The catalyst is the engine of this reaction. Using a less active or inappropriate catalyst will inherently limit the yield.

    • Solution: Re-evaluate your catalytic system. For multi-component syntheses, earth-abundant Copper(I) catalysts have proven more effective than noble metals like Rhodium[1]. For dehydration routes, transitioning from traditional sulfuric acid to solid acid catalysts like γ-alumina can improve yields and reduce waste[2][3].

  • Inadequate Temperature Control: The cyclization and dehydration steps are highly sensitive to temperature.

    • Solution: Ensure precise and stable temperature control. For dehydration of diethanolamine derivatives, a range of 180-210°C is often required[4]. A deviation as small as 10-15°C can significantly reduce the yield. Use a calibrated high-temperature thermometer and a reliable heating mantle or reactor system. Excessively high temperatures can lead to charring and byproduct formation[4].

  • Catalyst Deactivation or Poisoning: Catalysts are not infallible; they can lose activity over time.

    • Solution: Investigate potential sources of catalyst poisons in your starting materials or solvents (e.g., sulfur compounds). If you suspect coking (carbon deposition) or sintering (thermal degradation), consider a catalyst regeneration step if applicable, or replace the catalyst[5]. The workflow below can help guide your troubleshooting process.

  • Insufficient Reaction Time: Complex organic reactions, especially those involving cyclization, require adequate time to reach completion.

    • Solution: For dehydration processes, ensure the reaction runs for a sufficient duration, often 15 hours or more, to maximize the conversion to the cyclic morpholine structure[4]. Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS, NMR) to determine the optimal endpoint.

Troubleshooting Workflow: Diagnosing Low Yield

Below is a logical decision tree to systematically address low yield issues in your synthesis.

G start Low Yield of This compound catalyst Is the Catalyst System Optimized? start->catalyst temp Is Temperature Stable and in Optimal Range? catalyst->temp  Yes solution_cat Action: Screen Alternative Catalysts (e.g., Cu(I) salts, Solid Acids). Verify catalyst loading. catalyst->solution_cat No   time Is Reaction Time Sufficient? temp->time  Yes solution_temp Action: Calibrate Thermometer. Use high-precision heating system. Avoid temperature overshoot. temp->solution_temp No   deactivation Is Catalyst Deactivation Suspected? time->deactivation  Yes solution_time Action: Run Time-Course Study. Monitor reaction progress via GC or TLC. time->solution_time No   solution_deact Action: Test for Catalyst Poisons. Consider catalyst regeneration or replacement. deactivation->solution_deact Yes  

Caption: A decision workflow for troubleshooting low reaction yields.

Q2: My reaction produces a mixture of cis- and trans-isomers. How can I improve selectivity for the cis-isomer?

Stereoselectivity is critical, especially in drug development where a specific isomer is often the active pharmaceutical ingredient. The synthesis of 2,6-dimethylmorpholine, a close analog, shows that reaction conditions heavily influence the cis/trans ratio.

Potential Causes & Recommended Solutions:

  • Thermodynamic vs. Kinetic Control: The reaction conditions may favor the formation of a thermodynamic mixture of isomers rather than the kinetically favored product.

    • Solution: Carefully control the reaction parameters. In sulfuric acid-catalyzed cyclization of diisopropanolamine, adjusting the molar ratio of the amine to the acid and the reaction temperature can significantly influence the proportion of the cis-isomer. For instance, using a 1:2 molar ratio of diisopropanolamine to sulfuric acid at 180°C for 3 hours has been shown to yield a product with 84% cis-isomer[6].

  • Catalyst Structure: The steric and electronic properties of the catalyst can direct the stereochemical outcome of the reaction.

    • Solution: For enantioselective syntheses, chiral catalysts are required. Mechanistic insights suggest that hydrogen-bonding interactions between the substrate and the catalyst ligand are crucial for achieving high enantiomeric excess in asymmetric syntheses of substituted morpholines[7]. While this applies to enantiomers, the principle of catalyst-substrate interaction directing stereochemistry is broadly relevant.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic routes for synthesizing this compound?

There are two predominant strategies, each with its own set of preferred catalysts:

  • Dehydration/Cyclization of Amino Alcohols: This is a traditional and robust method. The typical starting material is a dialkanolamine derivative.

    • Catalysts: Strong mineral acids like sulfuric acid are commonly used for this intramolecular dehydration[6][8]. However, these generate significant salt waste upon neutralization[3]. A greener, more modern approach involves using solid acid catalysts, such as γ-alumina or zeolites, which are reusable and minimize pollution[2][9].

  • Multi-Component Reactions (MCRs): These advanced methods construct the morpholine ring in a single step from multiple starting materials, offering high atom economy.

    • Catalysts: Transition metal catalysts are key. Copper(I) complexes, in particular, have been shown to be highly effective for the three-component synthesis of highly substituted morpholines from amino alcohols, aldehydes, and diazomalonates[1]. They offer a more cost-effective and sustainable alternative to catalysts based on rhodium or palladium[1].

Q2: How do I select the optimal catalyst for my synthesis?

Catalyst selection depends on your chosen synthetic route, scale, and sustainability goals.

Catalyst Selection Framework

Catalyst TypeSynthetic RouteAdvantagesDisadvantagesKey Considerations
Sulfuric Acid Dehydration/CyclizationInexpensive, readily available, effective dehydrating agent.Generates large amounts of salt waste, corrosive, difficult to handle.[3]Best for initial lab-scale trials where environmental impact is less critical.
Solid Acid Catalysts (e.g., γ-Al₂O₃, Zeolites)Dehydration/CyclizationRecyclable, low pollution, high product yield, easy to separate from reaction mixture.[2]May require higher temperatures, potential for deactivation.Ideal for green chemistry initiatives and scalable industrial processes.
Copper(I) Complexes (e.g., Cu(MeCN)₄B(C₆F₅)₄)Multi-Component ReactionHigh efficiency, good functional group tolerance, earth-abundant metal.[1]Requires synthesis of specific ligands/complexes, sensitive to air/moisture.Excellent for creating diverse, highly substituted morpholine libraries in drug discovery.
Rhodium(II) Complexes (e.g., Rh₂(OAc)₄)Multi-Component ReactionEffective for carbene formation.Expensive, lower yields for morpholine synthesis compared to Cu(I).[1]Generally less preferred than copper for this specific transformation due to cost and efficiency.
Q3: What are the common signs of catalyst deactivation and how can I prevent it?

Catalyst deactivation is the gradual loss of catalytic activity and/or selectivity over time[5]. Recognizing the signs early is key to maintaining an efficient process.

Signs of Deactivation:

  • A noticeable decrease in reaction rate or conversion over subsequent runs.

  • An increase in the formation of byproducts.

  • A physical change in the catalyst's appearance (e.g., color change, clumping).

Mechanisms and Prevention:

Deactivation MechanismDescriptionPrevention Strategies
Poisoning Irreversible adsorption of impurities (e.g., sulfur, lead) onto active sites.[5]Purify all reactants and solvents before use. Implement guard beds to capture poisons before they reach the main reactor.
Coking/Fouling Deposition of carbonaceous materials on the catalyst surface, blocking active sites and pores.[5]Optimize reaction temperature and pressure to minimize side reactions that lead to coke formation. Consider periodic regeneration via controlled oxidation.
Thermal Degradation (Sintering) Loss of active surface area due to crystal growth at high temperatures.[5]Operate within the catalyst's recommended temperature range. Avoid sharp temperature fluctuations. Choose a thermally stable catalyst support.

Proposed Catalytic Cycle for Copper-Catalyzed Morpholine Synthesis

This diagram illustrates the proposed mechanism for the formation of a substituted morpholine using a Copper(I) catalyst, based on established literature[1].

G cluster_cycle Catalytic Cycle Cu_cat Cu(I) Catalyst Carbenoid Copper Carbenoid (I) Cu_cat->Carbenoid + Diazo Ester (3) Insertion Insertion Product (III) Carbenoid->Insertion + Imino Alcohol (II) Morpholine Morpholine Product (4) Insertion->Morpholine Intramolecular Cyclization Morpholine->Cu_cat Catalyst Regeneration AminoAlcohol Amino Alcohol (1) IminoAlcohol Imino Alcohol (II) (in situ) AminoAlcohol->IminoAlcohol Aldehyde Aldehyde (2) Aldehyde->IminoAlcohol

Caption: Proposed mechanism for Cu(I)-catalyzed morpholine synthesis.[1]

Experimental Protocol: Screening of Solid Acid Catalysts for Dehydration

This protocol provides a framework for evaluating different solid acid catalysts for the synthesis of this compound from the appropriate di-alkanolamine precursor.

Objective: To compare the catalytic activity and selectivity of three different solid acid catalysts (e.g., Amberlyst-15, γ-Al₂O₃, H-ZSM-5) under identical reaction conditions.

Materials:

  • Di-alkanolamine precursor

  • Toluene (or other suitable high-boiling solvent)

  • Catalyst 1: Amberlyst-15 (pre-dried)

  • Catalyst 2: γ-Alumina (activated)

  • Catalyst 3: H-ZSM-5 (activated)

  • Internal Standard (e.g., Dodecane) for GC analysis

  • Reaction vessel equipped with a mechanical stirrer, thermometer, and Dean-Stark trap.

Procedure:

  • Catalyst Preparation: Activate γ-Al₂O₃ and H-ZSM-5 by heating at 400°C for 4 hours under a flow of dry air. Cool under vacuum and store in a desiccator. Dry Amberlyst-15 under vacuum at 80°C for 12 hours.

  • Reactor Setup: To a 250 mL three-neck round-bottom flask, add the di-alkanolamine precursor (e.g., 0.1 mol), toluene (100 mL), and a magnetic stir bar.

  • Catalyst Loading: Add the first catalyst (e.g., 5 wt% relative to the precursor) to the flask.

  • Reaction: Assemble the Dean-Stark trap and condenser. Heat the mixture to reflux (approx. 180-200°C, depending on the precise setup and desired pressure) with vigorous stirring.

  • Monitoring: Collect the water evolved in the Dean-Stark trap to monitor reaction progress. Take aliquots from the reaction mixture every 2 hours. Quench the aliquot, dilute, and analyze by GC-MS to determine the conversion of starting material and selectivity for this compound.

  • Work-up: After the reaction is complete (e.g., 16 hours or no more water is evolved), cool the mixture to room temperature. Filter to recover the solid catalyst. Wash the catalyst with toluene and dry for potential reuse.

  • Analysis: Analyze the final reaction mixture to determine the final yield and selectivity.

  • Repeat: Repeat steps 2-7 for the other two catalysts, ensuring all conditions (temperature, stirring speed, reactant concentrations) are kept identical for a valid comparison.

References

  • Hu, A. et al. (2020). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC.
  • AmmoniaKnowHow. Catalyst deactivation Common causes.
  • ZHEJIANG JIUZHOU CHEM CO.,LTD. This compound CAS NO.123-57-9.
  • D'hooghe, M. et al. (2006). Novel synthesis of cis-3,5-disubstituted morpholine derivatives. PubMed.
  • Google Patents. CN102489282B - Dewatering catalyst and application thereof in preparing morpholine.
  • Borsari, C. et al. (2022). European Journal of Medicinal Chemistry. AIR Unimi.
  • Zhu, M. et al. Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate.
  • Organic Chemistry Portal. Morpholine synthesis.
  • Scilit. Novel Synthesis of cis-3,5-Disubstituted Morpholine Derivatives.
  • Google Patents. US4504363A - Preparation of cis-2,6-dimethylmorpholine.
  • Google Patents. EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine.
  • Justia Patents. Preparation of 2,6-dimethylmorpholine from N-(2-hydroxypropyl).
  • PubChem. This compound.
  • Lau, Y. Y. et al. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry.
  • ResearchGate. Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate.
  • OpenBU. Studies towards the synthesis of 3,5-dimethylorsellinic acid meroterpenoids.
  • CNR-IRIS. Inorganica Chimica Acta.
  • NIH. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes.

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Technical Support Center: Byproduct Minimization in 3,5-Dimethylmorpholine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-Dimethylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for minimizing byproduct formation during industrial-scale synthesis. We will explore the causality behind common synthetic challenges and offer field-proven solutions to optimize your reaction outcomes.

Overview of Industrial Synthesis

The industrial production of substituted morpholines, such as this compound, often relies on the acid-catalyzed cyclization and dehydration of appropriate dialkanolamine precursors. While various synthetic routes exist, a common strategy involves the reaction of an amino alcohol with a hydroxy ketone or a related precursor, followed by cyclization. For this compound, a plausible and efficient pathway starts from DL-Alaninol and Hydroxyacetone[1].

This process, while effective, is sensitive to reaction conditions. Deviations can lead to the formation of various byproducts, impacting final product purity, yield, and downstream applications. Understanding the reaction mechanism and potential side reactions is crucial for effective troubleshooting.

Primary Synthesis Pathway

The synthesis proceeds via the initial formation of an imine intermediate from the condensation of DL-Alaninol and Hydroxyacetone, followed by an intramolecular cyclization and subsequent dehydration to yield the morpholine ring.

SynthesisPathway Alaninol DL-Alaninol Intermediate1 Imine Intermediate Alaninol->Intermediate1 + Hydroxyacetone - H2O Hydroxyacetone Hydroxyacetone Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound (cis/trans mixture) Intermediate2->Product Dehydration (- H2O)

Caption: Plausible synthesis route for this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis of this compound in a question-and-answer format.

Issue 1: Low Overall Yield and High Impurity Profile

Question: My reaction is resulting in a low yield of this compound, and GC-MS analysis shows a complex mixture of unidentified peaks. What are the primary factors to investigate?

Answer: Low yield and poor purity are often interconnected and typically point to suboptimal reaction control or starting material quality. The investigation should be systematic.

Causality and Solutions:

  • Inadequate Water Removal: The final cyclization step is a dehydration reaction. If water is not efficiently removed from the reaction medium, the equilibrium can be pushed back towards the cyclized intermediate, preventing the formation of the final product. In acid-catalyzed dehydrations of dialkanolamines, maintaining a high temperature (e.g., 150-210°C) is critical to drive off water.[2]

  • Incorrect Acid Concentration/Type: Strong acids like sulfuric acid or oleum are typically used as catalysts.[3] If the acid concentration is too low, the rate of cyclization will be slow, leading to incomplete conversion. Conversely, if the concentration is excessively high or the temperature is too aggressive, it can promote charring and the formation of high-molecular-weight condensation byproducts. The molar ratio of substrate to acid is a critical parameter to optimize.[4]

  • Impure Starting Materials: The purity of DL-Alaninol and Hydroxyacetone is paramount. Impurities can act as catalyst poisons or participate in side reactions, generating a range of unexpected byproducts. Always use starting materials of verified purity and consider purification if necessary.

  • Suboptimal Temperature Profile: The reaction requires precise temperature control. An initial exothermic mixing phase may need cooling, followed by a prolonged heating period to ensure the reaction goes to completion.[2][4] A temperature that is too low results in incomplete reaction, while a temperature that is too high can lead to decomposition and byproduct formation.

Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield / High Impurity Issue CheckPurity Verify Purity of Starting Materials (GC/NMR) Start->CheckPurity PurityOK Purity OK? CheckPurity->PurityOK CheckConditions Review Reaction Conditions (Temp, Time, Pressure) ConditionsOK Conditions Optimal? CheckConditions->ConditionsOK CheckCatalyst Evaluate Catalyst (Concentration, Activity) CatalystOK Catalyst Correct? CheckCatalyst->CatalystOK CheckWaterRemoval Assess Efficiency of Water Removal WaterOK Water Removal Efficient? CheckWaterRemoval->WaterOK PurityOK->CheckConditions Yes PurifyReagents Action: Purify or Source New Reagents PurityOK->PurifyReagents No ConditionsOK->CheckCatalyst Yes OptimizeConditions Action: Optimize Temp/Time Profile via DOE ConditionsOK->OptimizeConditions No CatalystOK->CheckWaterRemoval Yes OptimizeCatalyst Action: Titrate Catalyst Concentration CatalystOK->OptimizeCatalyst No ImproveApparatus Action: Improve Distillation Apparatus / Dean-Stark WaterOK->ImproveApparatus No End Problem Resolved WaterOK->End Yes PurifyReagents->CheckPurity OptimizeConditions->CheckConditions OptimizeCatalyst->CheckCatalyst ImproveApparatus->CheckWaterRemoval

Caption: Logical workflow for troubleshooting low yield and purity.

Issue 2: Unfavorable Cis/Trans Isomer Ratio

Question: My final product contains a high percentage of the undesired trans-isomer of this compound. How can I improve the stereoselectivity to favor the cis-isomer?

Answer: Controlling stereochemistry is a known challenge in the synthesis of disubstituted morpholines. The formation of cis and trans isomers is influenced by both thermodynamic and kinetic factors during the cyclization step.

Causality and Solutions:

  • Reaction Temperature and Time: Higher temperatures and longer reaction times can favor the thermodynamically more stable isomer. Depending on the specific substitution pattern, one isomer may be more stable than the other. For the analogous 2,6-dimethylmorpholine, specific temperature ranges (150°C to 190°C) and acid concentrations have been patented to maximize the cis-isomer content to over 80%.[4] A systematic study of the temperature profile is essential.

  • Catalyst System: The nature and concentration of the acid catalyst can influence the transition state of the cyclization, thereby affecting the isomer ratio. While strong mineral acids are common, exploring Lewis acid catalysts could offer alternative stereochemical control.[5]

  • Starting Material Stereochemistry: While DL-Alaninol is racemic, the stereochemistry of the cyclization can be influenced by the reaction conditions. The relative orientation of the methyl groups is fixed during the ring-closing step.

Data on Isomer Control in an Analogous System

The following table, adapted from a patent for 2,6-dimethylmorpholine synthesis from diisopropanolamine, illustrates how reaction conditions can influence the final isomer ratio.[4] This provides a strong starting point for optimizing this compound synthesis.

Molar Ratio (Amine:H₂SO₄)Temperature (°C)Time (hours)Total Yield (%)Cis-Isomer (%)Trans-Isomer (%)
1 : 1.51805968020
1 : 2.01803948416
1 : 2.51706958812

Data adapted from U.S. Patent 4,504,363 for an analogous synthesis.[4]

Issue 3: Presence of N-Substituted and Other Byproducts

Question: I am observing a persistent byproduct with a mass corresponding to N-propyl-3,5-dimethylmorpholine. What is the source of this impurity?

Answer: The formation of N-alkylated or other substituted byproducts typically arises from impurities in the starting materials or side reactions involving the reaction solvent or intermediates.

Causality and Solutions:

  • Impurity-Driven N-Alkylation: If the hydroxyacetone starting material contains residual acetone or other ketones/aldehydes from its own synthesis, these can participate in reductive amination side reactions in the presence of a hydrogen source, leading to N-alkylation of the morpholine nitrogen.

  • Thermal Degradation: At high temperatures, the starting materials or the product itself can degrade. For example, the N-(2-hydroxypropyl)-2,6-dimethylmorpholine intermediate in a related synthesis can dehydrate to form N-(2-propenyl)-2,6-dimethylmorpholine.[6] A similar side reaction could occur in your system.

  • Incomplete Cyclization: The 2-(allyloxymethyl)aziridine intermediate in some morpholine syntheses can be a source of byproducts if cyclization is not complete.[7] While the pathway is different here, it highlights the importance of ensuring the complete conversion of any open-chain intermediates.

Byproduct Formation Pathways

ByproductFormation cluster_main Main Reaction Pathway cluster_side Side Reactions Intermediate Cyclized Intermediate Product This compound Intermediate->Product Dehydration (-H2O) IncompleteReaction Uncyclized Intermediate Intermediate->IncompleteReaction Inefficient Dehydration DegradationProduct Degradation (e.g., Propenyl derivative) Product->DegradationProduct High Temp Degradation N_Alkylated N-Alkylated Byproduct Product->N_Alkylated + Impurity (Reductive Amination) Impurity Aldehyde/Ketone Impurity

Caption: Main reaction versus common byproduct formation pathways.

Experimental Protocols

Protocol 1: GC-MS Analysis for Purity and Byproduct Identification

This protocol outlines a general method for analyzing the crude reaction mixture to identify and quantify this compound and related byproducts.

Objective: To determine the purity of the product and identify the structure of major impurities.

Materials:

  • Crude reaction sample

  • Diethyl ether or Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • GC-MS instrument with a suitable capillary column (e.g., DB-5ms or equivalent)

  • 2 mL GC vials with septa caps

Procedure:

  • Sample Preparation: a. After the reaction is complete and cooled, neutralize the acidic mixture carefully with a base (e.g., 50% NaOH solution) to pH > 10.[8] b. Extract the aqueous solution three times with an equal volume of diethyl ether or DCM.[9] c. Combine the organic layers and dry over anhydrous sodium sulfate. d. Filter to remove the drying agent. e. Prepare a dilute solution (e.g., ~1 mg/mL) of the extracted organic phase in the extraction solvent for GC-MS analysis.

  • GC-MS Conditions (Example):

    • Injector Temp: 250°C

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium, constant flow (e.g., 1 mL/min).

    • MS Ion Source Temp: 230°C

    • MS Quad Temp: 150°C

    • Scan Range: 35-400 m/z

  • Data Analysis: a. Identify the peak for this compound based on its retention time and mass spectrum (expected molecular ion m/z = 115.1).[10] b. Analyze the mass spectra of other significant peaks and compare them against a library (e.g., NIST) to hypothesize their structures. c. Calculate the relative peak area percentages to estimate the purity and byproduct distribution.

References

  • Jiang, H., et al. (2017). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC.
  • ResearchGate. (n.d.). Catalytic synthesis of C3-substituted morpholines/morpholin-2-ones.
  • National Institutes of Health. (n.d.). Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement. PMC.
  • OSHA. (2003). Morpholine.
  • D'hooghe, M., et al. (2007). Novel synthesis of cis-3,5-disubstituted morpholine derivatives. PubMed.
  • NileRed. (2022). Morpholine Preparation from Diethanolamine. YouTube.
  • AIR Unimi. (2022). European Journal of Medicinal Chemistry.
  • Japan Ministry of the Environment. (n.d.). III Analytical Methods.
  • Google Patents. (n.d.). US4504363A - Preparation of cis-2,6-dimethylmorpholine.
  • ZHEJIANG JIUZHOU CHEM CO.,LTD. (n.d.). This compound CAS NO.123-57-9.
  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). US2777846A - Process of producing morpholine from diethanolamine.
  • Google Patents. (n.d.). US3151112A - Process for the preparation of morpholines.
  • Zhu, M., et al. (n.d.). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate.
  • GSRS. (n.d.). This compound, TRANS-.
  • ResearchGate. (2020). Can you help me for synthesis of morpholine using dehydration diethanolamine?
  • Justia Patents. (n.d.). Preparation of 2,6-dimethylmorpholine from N-(2-hydroxypropyl).

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Validation & Comparative

A Comparative Guide to the Reactivity of 3,5-Dimethylmorpholine and 2,6-Dimethylmorpholine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic chemistry, substituted morpholines are pivotal building blocks in the synthesis of a wide array of pharmaceuticals and agrochemicals. Their inherent structural features, combining the functionalities of a secondary amine and an ether, offer a versatile scaffold for molecular design. Among the dimethyl-substituted isomers, 3,5-dimethylmorpholine and 2,6-dimethylmorpholine are of particular interest due to the influence of methyl group positioning on their stereochemistry and, consequently, their chemical reactivity.

This guide provides an in-depth technical comparison of the reactivity of this compound and 2,6-dimethylmorpholine, focusing on aspects critical to their application in synthesis. By examining their structural nuances, we can extrapolate their behavior in key chemical transformations, providing a predictive framework for researchers in the absence of direct comparative kinetic studies.

Structural and Stereochemical Considerations: The Foundation of Reactivity

The reactivity of cyclic amines like morpholine is intrinsically linked to the accessibility of the nitrogen's lone pair of electrons. In this compound and 2,6-dimethylmorpholine, the positioning of the methyl groups dictates the conformational preferences of the morpholine ring and the degree of steric hindrance around the nitrogen atom.

Both this compound and 2,6-dimethylmorpholine exist predominantly in a chair conformation. The relative orientation of the methyl groups gives rise to cis and trans diastereomers for each positional isomer.

  • 2,6-Dimethylmorpholine: In the cis isomer, both methyl groups can occupy equatorial positions, leading to a thermodynamically stable conformation. In the trans isomer, one methyl group must be in an axial position, introducing steric strain.

  • This compound: Similarly, the cis isomer can adopt a conformation with both methyl groups in equatorial positions. The trans isomer will have one axial and one equatorial methyl group.

The key difference lies in the proximity of the methyl groups to the nitrogen atom. In 2,6-dimethylmorpholine, the methyl groups are on the carbons alpha to the oxygen and beta to the nitrogen. In this compound, the methyl groups are on the carbons alpha to the nitrogen. This seemingly subtle difference has profound implications for reactivity.

Dimethylmorpholine_Isomers cluster_26 2,6-Dimethylmorpholine cluster_35 This compound 2,6-cis cis-2,6-Dimethylmorpholine (Diequatorial Methyl Groups) 2,6-trans trans-2,6-Dimethylmorpholine (Axial-Equatorial Methyl Groups) 3,5-cis cis-3,5-Dimethylmorpholine (Diequatorial Methyl Groups) 3,5-trans trans-3,5-Dimethylmorpholine (Axial- Equatorial Methyl Groups)

Figure 1: Isomers of 2,6- and this compound.

Comparative Reactivity Analysis

While direct kinetic studies comparing the two isomers are not abundant in the literature, a qualitative and semi-quantitative comparison can be made based on fundamental principles of organic chemistry, supported by available physical data.

Basicity and pKa

The basicity of the nitrogen atom is a crucial factor in its nucleophilicity. Predicted pKa values for the conjugate acids of the cis isomers are remarkably similar.

CompoundPredicted pKa
cis-2,6-Dimethylmorpholine9.04[1][2]
cis-3,5-Dimethylmorpholine9.09

This near-identical basicity suggests that electronic effects from the methyl groups are comparable in both isomers. Therefore, any significant differences in reactivity are likely to be governed by steric factors.

N-Alkylation: A Tale of Steric Hindrance

N-alkylation is a fundamental transformation for secondary amines. The rate of this SN2 reaction is highly sensitive to steric hindrance around the nitrogen nucleophile.

In 2,6-dimethylmorpholine , particularly the thermodynamically favored cis isomer with diequatorial methyl groups, the substituents are located away from the nitrogen's lone pair and the direct path of an incoming electrophile.

Conversely, in This compound , the methyl groups are positioned on the carbons directly adjacent (alpha) to the nitrogen. In the chair conformation, the equatorial methyl group in the cis isomer, and both methyl groups in the trans isomer, will exert a more significant steric shield around the nitrogen atom. This increased steric bulk is expected to hinder the approach of an electrophile, leading to a slower rate of N-alkylation compared to cis-2,6-dimethylmorpholine.

Steric_Hindrance cluster_26 cis-2,6-Dimethylmorpholine cluster_35 cis-3,5-Dimethylmorpholine 26_structure 26_structure 26_text Methyl groups are distal to the nitrogen's lone pair. Less steric hindrance for electrophilic attack. 35_structure 35_structure 35_text Methyl groups are proximal to the nitrogen's lone pair. Greater steric hindrance for electrophilic attack.

Figure 2: Steric environment around the nitrogen in cis-2,6- and cis-3,5-dimethylmorpholine.

This difference in reactivity is particularly relevant in industrial applications. For instance, the fungicide fenpropimorph is synthesized from cis-2,6-dimethylmorpholine, a choice likely influenced by its favorable reactivity profile allowing for efficient N-alkylation.

N-Acylation: Balancing Sterics and Nucleophilicity

N-acylation, the reaction with acylating agents like acid chlorides or anhydrides, is another cornerstone reaction. The mechanism involves nucleophilic attack of the nitrogen on the carbonyl carbon. Similar to N-alkylation, this reaction is also sensitive to steric hindrance.

It is anticipated that This compound would exhibit a slower rate of N-acylation compared to 2,6-dimethylmorpholine due to the greater steric congestion around the nitrogen atom. This effect would be more pronounced with bulkier acylating agents.

Spectroscopic Analysis: A Window into Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy provides invaluable information about the chemical environment of the atoms within a molecule. A comparison of the 13C NMR data for the cis isomers reveals the influence of the methyl group positions.

Compound13C NMR Chemical Shifts (ppm)
cis-2,6-DimethylmorpholineC2/C6: ~72 ppm, C3/C5: ~50 ppm, CH3: ~19 ppm
cis-3,5-DimethylmorpholineC2/C6: ~68 ppm, C3/C5: ~56 ppm, CH3: ~17 ppm

Note: These are approximate values and can vary depending on the solvent and other experimental conditions.

The downfield shift of the C3/C5 carbons in cis-3,5-dimethylmorpholine compared to cis-2,6-dimethylmorpholine is consistent with the direct attachment of the methyl groups to these carbons.

Experimental Protocols

To provide a practical context, the following are representative, literature-derived protocols for the synthesis of the cis isomers of both dimethylmorpholines and a general procedure for N-alkylation.

Synthesis of cis-2,6-Dimethylmorpholine

This procedure is adapted from patents describing the industrial synthesis, which favors the formation of the cis isomer.

Synthesis_26 Diisopropanolamine Diisopropanolamine Protonation Protonation Diisopropanolamine->Protonation H₂SO₄ Cyclization Cyclization Protonation->Cyclization Heat, -H₂O cis-2,6-Dimethylmorpholine cis-2,6-Dimethylmorpholine Cyclization->cis-2,6-Dimethylmorpholine

Figure 3: Synthetic pathway to cis-2,6-Dimethylmorpholine.

Materials:

  • Diisopropanolamine

  • Concentrated Sulfuric Acid (98%)

  • Sodium Hydroxide solution (50%)

  • Toluene

Procedure:

  • To a stirred solution of diisopropanolamine in toluene, slowly add concentrated sulfuric acid at a temperature maintained below 80 °C.

  • Heat the mixture to reflux (approximately 150-180 °C) and remove the water formed during the reaction using a Dean-Stark apparatus.

  • Monitor the reaction by GC until the starting material is consumed.

  • Cool the reaction mixture and carefully neutralize with 50% sodium hydroxide solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by fractional distillation to yield cis-2,6-dimethylmorpholine. The cis isomer is the major product under these thermodynamic conditions.[3]

Synthesis of cis-3,5-Dimethylmorpholine

The synthesis of this compound can be achieved through various routes, often starting from alaninol.

Synthesis_35 Alaninol Alaninol N-Alkylation N-Alkylation Alaninol->N-Alkylation 2-Chloroethanol derivative Intramolecular\nCyclization Intramolecular Cyclization N-Alkylation->Intramolecular\nCyclization Base cis-3,5-Dimethylmorpholine cis-3,5-Dimethylmorpholine Intramolecular\nCyclization->cis-3,5-Dimethylmorpholine

Figure 4: A plausible synthetic pathway to cis-3,5-Dimethylmorpholine.

Materials:

  • (S)-Alaninol or (R)-Alaninol

  • A suitable 2-carbon electrophile with a leaving group (e.g., a protected 2-bromoethanol)

  • A non-nucleophilic base (e.g., sodium hydride)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • To a solution of enantiomerically pure alaninol in anhydrous THF, add a non-nucleophilic base such as sodium hydride portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of the 2-carbon electrophile in THF dropwise.

  • Heat the reaction mixture to reflux and monitor by TLC or GC.

  • Upon completion, cool the reaction and quench carefully with water.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purification by column chromatography or distillation will yield the desired this compound. The stereochemistry will depend on the starting alaninol and reaction conditions.

General Protocol for N-Alkylation

This protocol illustrates a typical N-alkylation reaction that can be used to compare the reactivity of the two isomers.

Materials:

  • Dimethylmorpholine isomer (3,5- or 2,6-)

  • Alkyl halide (e.g., benzyl bromide)

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., acetonitrile)

Procedure:

  • In a round-bottom flask, dissolve the dimethylmorpholine isomer (1.0 eq) and potassium carbonate (1.5 eq) in acetonitrile.

  • Add the alkyl halide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at a controlled temperature (e.g., 50 °C).

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing by GC or LC-MS.

  • Upon completion, filter the solid, and concentrate the filtrate.

  • The residue can be purified by column chromatography.

By running this reaction in parallel for both isomers and analyzing the consumption of starting material over time, a direct comparison of their relative reaction rates can be established.

Conclusion

The seemingly minor positional difference of the methyl groups in this compound and 2,6-dimethylmorpholine leads to significant differences in their reactivity, primarily driven by steric factors. 2,6-Dimethylmorpholine, particularly the cis isomer, presents a less sterically hindered nitrogen atom, rendering it more reactive towards electrophiles in both N-alkylation and N-acylation reactions. In contrast, the alpha-substitution in This compound creates a more crowded environment around the nitrogen, which is expected to decrease its nucleophilic reactivity.

For researchers and drug development professionals, this understanding is crucial for the rational design of synthetic routes and the selection of appropriate building blocks. While both isomers are valuable scaffolds, their differing reactivity profiles necessitate careful consideration in the context of the desired chemical transformation. The preference for cis-2,6-dimethylmorpholine in certain industrial syntheses underscores the practical implications of these fundamental stereochemical principles.

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A Comparative Guide to HPLC Method Validation for 3,5-Dimethylmorpholine Purity

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Ensuring Analytical Excellence in Pharmaceutical Development

Foreword: The Imperative of Method Validation in Pharmaceutical Analysis

In the landscape of pharmaceutical development and manufacturing, the purity of a chemical entity is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 3,5-Dimethylmorpholine, which may serve as a key intermediate or building block in the synthesis of active pharmaceutical ingredients (APIs), rigorous purity assessment is paramount. High-Performance Liquid Chromatography (HPLC) stands as a principal technique for this purpose, offering high resolution and sensitivity. However, an HPLC method is only as reliable as its validation. This guide provides an in-depth, scientifically grounded approach to the validation of an HPLC method for determining the purity of this compound, comparing it with alternative analytical strategies and underscoring the rationale behind each experimental choice, in alignment with global regulatory standards.[1][2]

Understanding this compound: Physicochemical Context

This compound is a substituted morpholine derivative. Its basic nitrogen atom and potential for chirality (cis and trans isomers) present unique analytical challenges.[3][4] A successful analytical method must be capable of separating the main component from process-related impurities, potential degradants, and isomeric forms. While detailed physicochemical data such as pKa, UV absorbance maxima, and solubility are crucial for method development, for the purpose of this guide, we will work with assumed yet scientifically plausible properties based on similar amine-containing heterocyclic compounds.

The Pillar of Trust: HPLC Method Validation Framework

The validation of an analytical procedure is a documented process that establishes, by laboratory studies, that the performance characteristics of the procedure meet the requirements for its intended application.[5][6][7] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process, which we will adopt as our guiding principle.[2][8][9]

The Validation Workflow: A Systematic Approach

The journey of method validation is a systematic one, ensuring that every aspect of the method's performance is thoroughly evaluated.

ValidationWorkflow cluster_0 Method Development cluster_1 Method Validation Dev HPLC Method Development Protocol Validation Protocol (Pre-defined acceptance criteria) Dev->Protocol Specificity Specificity/ Selectivity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Validation Report Robustness->Report

Figure 1: A systematic workflow for HPLC method validation, from development to the final report.

Proposed HPLC Method for this compound Purity

Given that this compound lacks a strong chromophore for UV detection, derivatization is a common strategy to enhance its detectability.[10][11] However, for simplicity and to avoid the complexities of derivatization reactions, this guide will propose a method utilizing a Charged Aerosol Detector (CAD), which provides a more universal response for non-volatile analytes.

Table 1: Proposed HPLC Method Parameters

ParameterConditionRationale
Column HILIC (Hydrophilic Interaction Liquid Chromatography) Column, 150 x 4.6 mm, 3.5 µmHILIC is well-suited for the retention of polar compounds like this compound, which would be poorly retained on a traditional C18 column.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons to ensure consistent ionization of the analyte and improve peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileA common organic modifier in HILIC, providing good elution strength for polar analytes.
Gradient 95% B to 50% B over 15 minutesA gradient elution ensures the separation of impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °CMaintains consistent retention times and peak shapes.
Injection Volume 5 µLA small injection volume minimizes potential peak distortion.
Detector Charged Aerosol Detector (CAD)Provides a near-universal response for non-volatile analytes, independent of their optical properties.
Diluent Acetonitrile/Water (90:10 v/v)Ensures compatibility with the initial mobile phase conditions and good solubility of the analyte.

Step-by-Step Validation Protocol

Specificity (Selectivity)

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12][13]

Experimental Protocol:

  • Forced Degradation Studies: Expose the this compound sample to various stress conditions to generate potential degradation products.[14][15][16] This is a critical step to demonstrate the stability-indicating nature of the method.[17][18]

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 105 °C for 48 hours (solid state).

    • Photolytic Degradation: Expose the sample to UV light (200 watt-hours/m²) and visible light (1.2 million lux hours).

  • Analysis: Analyze the stressed samples alongside an unstressed sample and a blank (diluent).

  • Acceptance Criteria: The method is considered specific if the peak for this compound is resolved from all degradation product peaks and any peaks present in the blank. Peak purity analysis using a mass spectrometer can further confirm the homogeneity of the main peak.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[13][19]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of this compound covering the expected range of concentrations (e.g., from the reporting threshold for impurities up to 120% of the assay concentration).[8]

  • Inject each standard in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be close to zero.

  • Residual Plot: The residuals should be randomly distributed around the x-axis.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[12][13]

Experimental Protocol:

  • Perform recovery studies by spiking a placebo (if a formulated product) or a known sample with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[8]

  • Prepare nine determinations across the three concentration levels (3 concentrations, 3 replicates each).

  • Calculate the percentage recovery for each sample.

Acceptance Criteria:

  • Recovery: Typically between 98.0% and 102.0%.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[8]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of this compound at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • Relative Standard Deviation (RSD): ≤ 2.0% for both repeatability and intermediate precision.

Detection Limit (LOD) and Quantitation Limit (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

  • These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.

Acceptance Criteria:

  • The LOQ should be at or below the reporting threshold for impurities.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[12][19]

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time.

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase composition (e.g., ± 2% organic)

  • Analyze a system suitability solution under each condition.

Acceptance Criteria:

  • System suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within the pre-defined limits.

Comparative Analysis: HPLC vs. Gas Chromatography (GC)

While HPLC is a powerful technique, Gas Chromatography (GC) presents a viable alternative for the analysis of volatile and semi-volatile compounds like this compound.[20][21][22][23][24]

HPLC_vs_GC cluster_hplc HPLC (High-Performance Liquid Chromatography) cluster_gc GC (Gas Chromatography) HPLC HPLC High-Performance Liquid Chromatography Mobile Phase: Liquid Stationary Phase: Solid Temperature: Ambient Analyte State: Soluble, Non-volatile, Thermally Labile GC GC Gas Chromatography Mobile Phase: Gas (Inert) Stationary Phase: Liquid or Solid Temperature: High (Elevated) Analyte State: Volatile, Thermally Stable Comparison Comparison of Analytical Techniques Comparison->HPLC Comparison->GC

Figure 2: A comparison of the fundamental principles of HPLC and GC.

Table 2: Performance Comparison of HPLC and GC for this compound Purity

ParameterHPLC with CADGas Chromatography with FID (Flame Ionization Detector)
Applicability Suitable for non-volatile and thermally labile compounds.[20][21]Ideal for volatile and thermally stable compounds.[22][23][25]
Sample Preparation Simple dissolution in a suitable solvent.May require derivatization to improve volatility and peak shape, though direct injection is possible.
Sensitivity Good sensitivity with CAD, but can be lower than FID for certain compounds.Excellent sensitivity for hydrocarbons and other organic compounds.[26]
Selectivity High selectivity achievable through optimization of mobile phase and stationary phase.High selectivity based on boiling point and polarity differences.
Analysis Time Typically longer run times (15-30 minutes).[23]Generally faster analysis times (5-15 minutes).[20][23]
Cost Higher operational cost due to solvent consumption.[23]Lower operational cost as it primarily uses gases.[23]
Isomer Separation Potentially better for separating non-volatile diastereomers.Can be effective for separating volatile isomers, especially with chiral columns.

Conclusion: A Scientifically Sound and Defensible Approach

The validation of an HPLC method for the purity determination of this compound is a multi-faceted process that demands a deep understanding of both the analytical technique and the regulatory landscape. By systematically evaluating specificity, linearity, accuracy, precision, detection limits, and robustness, a scientifically sound and defensible method can be established.[1][27][28][29] While Gas Chromatography offers a compelling alternative with advantages in speed and cost for volatile analytes, the versatility of HPLC, particularly its applicability to a wider range of compounds and impurities without the need for high temperatures, often makes it the preferred choice in a pharmaceutical development setting. Ultimately, the selection of the analytical technique should be based on a thorough evaluation of the analyte's properties and the specific requirements of the analysis.

References

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Spectroscopic analysis (NMR, IR) to confirm 3,5-Dimethylmorpholine structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Spectroscopic Confirmation of 3,5-Dimethylmorpholine: An NMR and IR Analysis

Introduction

In the realm of synthetic chemistry and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of rigorous scientific practice. For heterocyclic compounds like this compound, a versatile building block, precise structural elucidation is paramount. This guide provides a detailed, comparative analysis of two primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—for the structural confirmation of this compound. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and interpret the resulting data, offering a comprehensive framework for researchers.

The choice of analytical technique is often dictated by the specific information required. While IR spectroscopy provides a rapid "fingerprint" of the functional groups present, NMR spectroscopy offers a detailed map of the atomic connectivity and stereochemistry, making their combined use a powerful strategy for structural verification.

The Molecular Structure: this compound

This compound is a substituted morpholine, a six-membered heterocyclic compound containing both ether and amine functional groups. The presence of two methyl groups at the C3 and C5 positions introduces chirality, leading to the possibility of cis and trans diastereomers. This structural nuance is a key aspect that can be resolved using advanced spectroscopic methods.

Caption: Chemical structure of this compound.

Part 1: Infrared (IR) Spectroscopy - The Functional Group Fingerprint

IR spectroscopy is an excellent first-pass analytical technique, providing rapid and reliable information about the functional groups present in a molecule. The principle lies in the absorption of infrared radiation by molecular vibrations.

Expected IR Absorption Bands for this compound

The key functional groups in this compound will give rise to characteristic absorption bands.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
N-H (Amine)Stretching3350 - 3250Medium
C-H (Alkyl)Stretching2950 - 2850Strong
C-O-C (Ether)Asymmetric Stretching1150 - 1085Strong
C-N (Amine)Stretching1250 - 1020Medium

The presence of a band in the 3350-3250 cm⁻¹ region is a strong indicator of the N-H group. The intense absorptions between 2950-2850 cm⁻¹ confirm the presence of saturated C-H bonds from the methyl and methylene groups. Crucially, the strong C-O-C stretching band around 1100 cm⁻¹ is a hallmark of the morpholine ring's ether linkage.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

ATR-IR is a common and convenient method for obtaining the IR spectrum of a liquid sample.

Objective: To obtain a high-quality IR spectrum of a this compound sample.

Materials:

  • This compound sample (liquid)

  • FTIR spectrometer with an ATR accessory (e.g., diamond crystal)

  • Solvent for cleaning (e.g., isopropanol)

  • Lint-free wipes

Procedure:

  • Background Scan: Ensure the ATR crystal is clean. Run a background scan to capture the spectrum of the ambient environment (air, CO₂, water vapor). This will be subtracted from the sample spectrum.

  • Sample Application: Place a small drop of the this compound sample directly onto the ATR crystal, ensuring the crystal surface is fully covered.

  • Acquire Spectrum: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically subtract the background spectrum. Perform a baseline correction if necessary.

  • Peak Identification: Label the major absorption peaks and compare them to the expected values.

  • Cleaning: Thoroughly clean the ATR crystal with isopropanol and a lint-free wipe.

G cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis Clean_Crystal Clean ATR Crystal Run_Background Run Background Scan Clean_Crystal->Run_Background Apply_Sample Apply Sample to Crystal Run_Background->Apply_Sample Acquire_Spectrum Acquire Sample Spectrum (16-32 scans) Apply_Sample->Acquire_Spectrum Subtract_BG Automatic Background Subtraction Acquire_Spectrum->Subtract_BG Baseline_Correct Baseline Correction (if needed) Subtract_BG->Baseline_Correct Identify_Peaks Identify & Assign Peaks Baseline_Correct->Identify_Peaks

Caption: Workflow for ATR-IR Spectroscopy.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Structural Blueprint

While IR confirms functional groups, NMR spectroscopy provides a detailed picture of the molecular skeleton, including the connectivity of atoms and their spatial relationships. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are indispensable.

¹H NMR Spectroscopy of this compound

The ¹H NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (electronic environment), the integration (number of protons), and the splitting pattern (neighboring protons).

Expected ¹H NMR Data (in CDCl₃, ~400 MHz):

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~1.10Doublet6H-CH₃
b~1.75Broad Singlet1HN-H
c~2.60Multiplet2HC2/C6-H (axial)
d~3.50Multiplet2HC3/C5-H
e~3.70Multiplet2HC2/C6-H (equatorial)

Interpretation:

  • Methyl Protons (a): The two methyl groups are equivalent (in the cis isomer, and often appear so in the trans isomer due to rapid chair-chair interconversion at room temperature), giving a single signal. This signal is a doublet because each methyl group is coupled to the single proton on the adjacent carbon (C3/C5).

  • Amine Proton (b): The N-H proton typically appears as a broad singlet due to quadrupole broadening from the nitrogen atom and potential chemical exchange.

  • Ring Protons (c, d, e): The protons on the morpholine ring (C2, C3, C5, C6) will show complex splitting patterns (multiplets) due to coupling with each other. The protons attached to the carbons bearing the methyl groups (C3/C5) will be at a different chemical shift than the methylene protons at C2/C6. Furthermore, the axial and equatorial protons on C2 and C6 are diastereotopic and will have different chemical shifts, further complicating the spectrum.

¹³C NMR Spectroscopy of this compound

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

Expected ¹³C NMR Data (in CDCl₃, ~100 MHz):

SignalChemical Shift (δ, ppm)Assignment
1~20-CH₃
2~50C2/C6
3~70C3/C5

Interpretation:

  • Due to the symmetry of the molecule (assuming rapid conformational averaging), we expect to see three distinct carbon signals.

  • The methyl carbons will appear at the highest field (lowest ppm value).

  • The C2/C6 carbons adjacent to the nitrogen will be downfield from the methyl carbons.

  • The C3/C5 carbons, being attached to both a nitrogen and an oxygen (in the case of C3/C5 being adjacent to the oxygen), will be the most deshielded and appear at the lowest field (highest ppm value).

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample (~10-20 mg)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tube (5 mm)

  • NMR spectrometer (e.g., 400 MHz)

Procedure:

  • Sample Preparation: Dissolve the this compound sample in ~0.6-0.7 mL of CDCl₃ in a clean, dry vial. Transfer the solution to an NMR tube.

  • Spectrometer Setup: Insert the NMR tube into the spinner and place it in the spectrometer's magnet.

  • Locking and Shimming: The spectrometer will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field, which is crucial for high resolution.

  • ¹H Spectrum Acquisition:

    • Set the appropriate spectral width and number of scans (typically 8-16 for a concentrated sample).

    • Acquire the Free Induction Decay (FID).

  • ¹H Data Processing:

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons.

  • ¹³C Spectrum Acquisition:

    • Switch the spectrometer to the ¹³C channel.

    • Set a wider spectral width and a larger number of scans (often several hundred to thousands) due to the low natural abundance of ¹³C. Proton decoupling is used to simplify the spectrum to singlets.

  • ¹³C Data Processing:

    • Process the FID similarly to the ¹H spectrum.

    • Calibrate the chemical shift scale using the solvent peak (CDCl₃ at 77.16 ppm).

Comparative Analysis: IR vs. NMR

FeatureIR SpectroscopyNMR Spectroscopy
Information Provided Functional groups presentDetailed atomic connectivity, stereochemistry, and molecular skeleton
Sample Amount Micrograms to milligramsMilligrams
Analysis Time MinutesMinutes to hours (especially for ¹³C)
Sensitivity ModerateHigh for ¹H, low for ¹³C
Resolving Power Low (cannot distinguish isomers easily)High (can distinguish between diastereomers and enantiomers with chiral agents)
Key Confirmation Presence of N-H, C-O, C-N bondsConfirms the entire C-H framework and connectivity

Verdict: For a definitive structural confirmation of this compound, NMR spectroscopy is superior and essential. It provides an unambiguous map of the molecule. IR spectroscopy serves as an excellent, rapid complementary technique to confirm the presence of the expected functional groups, acting as a quick quality control check. The combination of both techniques provides a self-validating system for structural elucidation, adhering to the principles of rigorous scientific validation.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
  • Spectral Database for Organic Compounds (SDBS). This compound. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

A Senior Scientist's Guide to Assessing Cross-Reactivity of 3,5-Dimethylmorpholine in Biochemical Assays

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Beyond Potency—The Critical Pursuit of Specificity

In the intricate ballet of drug discovery, identifying a potent modulator of a biological target is merely the opening act. The true measure of a compound's therapeutic potential lies in its specificity. Off-target interactions, or cross-reactivity, represent a principal cause of preclinical and clinical failures, leading to unforeseen toxicities and confounding biological readouts. The 3,5-Dimethylmorpholine scaffold, a derivative of the morpholine ring, is frequently employed in medicinal chemistry. The morpholine heterocycle is considered a "privileged structure" due to its ability to confer advantageous physicochemical and metabolic properties, and it is a component of numerous approved drugs.[1][2] This very prevalence, however, necessitates a rigorous and proactive assessment of its interaction profile across the proteome.

This guide is structured not as a rigid protocol, but as a strategic framework for the discerning researcher. We will explore the "why" behind each experimental choice, creating a self-validating workflow to de-risk compounds containing the this compound moiety. Our objective is to build a robust data package that establishes a compound's specificity, thereby instilling confidence in its utility as a chemical probe or its potential as a therapeutic lead.

The Subject: Understanding the this compound Scaffold

The this compound structure features a saturated six-membered ring containing both an amine and an ether. This combination provides a unique profile: the nitrogen atom offers a basic handle for hydrogen bonding, while the overall structure maintains a favorable balance of lipophilicity and hydrophilicity, often improving pharmacokinetic properties like solubility and metabolic stability.[3][4] However, these same features can allow it to be promiscuous, fitting into binding sites of diverse protein classes. Its structural similarity to endogenous ligands or other pharmacophores makes comprehensive off-target profiling not just advisable, but essential.

A Tiered Strategy for De-risking Off-Target Effects

A successful cross-reactivity assessment campaign is a phased, funnel-like process. It begins with broad, cost-effective screening to identify potential liabilities and progressively narrows down to specific, mechanistic studies to confirm and quantify these interactions. This tiered approach ensures that resources are allocated efficiently, focusing intensive efforts on the most relevant potential off-targets.

CrossReactivityWorkflow cluster_1 Phase 1: Hypothesis Generation & Broad Screening cluster_2 Phase 2: Hit Confirmation & Orthogonal Validation cluster_3 Phase 3: Mechanistic & Cellular Characterization A In Silico Profiling (e.g., SwissTargetPrediction, SEA) [5] B Broad-Panel Radioligand Binding (e.g., SafetyScreen Panels) A->B Guide Panel Selection D Dose-Response Confirmation (IC50 Determination) B->D Prioritize Hits (>50% Inhibition) C Broad Kinase Panel Screen (e.g., KinomeScan) C->D E Orthogonal Biophysical Assay (e.g., SPR, ITC, CETSA) [19] D->E Confirm Direct Binding F Cell-Free Functional Assay (e.g., Enzyme Activity, TR-FRET) D->F Assess Functional Impact G Cell-Based Target Engagement (e.g., NanoBRET, CETSA) E->G F->G H Downstream Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) [14] G->H Confirm Cellular Consequence I Structure-Activity Relationship (SAR) (Test Analogs to Improve Selectivity) H->I Inform Medicinal Chemistry Efforts

Caption: A multi-phase workflow for assessing small molecule cross-reactivity.

Phase 1: Casting a Wide Net for Potential Interactions

The initial goal is to rapidly and broadly survey the interaction landscape of this compound against hundreds of diverse biological targets. This phase is designed to identify potential "hits" that warrant further investigation.

Experimental Protocol 1: Broad-Panel Radioligand Displacement Assay

Causality and Rationale: This is the cornerstone of initial off-target profiling. By testing the ability of this compound to displace a high-affinity radiolabeled ligand from a wide array of receptors, ion channels, and transporters, we can efficiently flag potential binding interactions. A standard concentration (e.g., 10 µM) is used to catch even moderately potent interactions. This is a direct binding assay, providing a clear, albeit preliminary, indication of potential liabilities.

Step-by-Step Methodology:

  • Compound Management: Prepare a high-concentration stock of this compound (e.g., 10 mM in 100% DMSO). Ensure purity (>95%) via LC-MS and NMR.

  • Panel Selection: Engage a commercial provider (e.g., Eurofins Discovery, Charles River) offering a comprehensive safety pharmacology panel. A standard "SafetyScreen" panel typically includes 40-80 targets known to be implicated in adverse drug reactions.

  • Assay Execution: The compound is typically tested at a final concentration of 10 µM in assays containing membranes or cells expressing the target, along with a specific radioligand.

  • Data Acquisition: Radioactivity is measured to quantify the amount of radioligand displaced by the test compound.

  • Analysis: Results are expressed as the percentage of inhibition of specific binding. A result of >50% inhibition is a standard and meaningful threshold to identify a "hit" requiring follow-up.

Data Presentation: Illustrative Broad-Panel Screening Results

Target FamilyRepresentative Target% Inhibition @ 10 µM this compoundInterpretation & Next Step
Primary Target Target X 98% Expected on-target activity.
GPCR (Adrenergic)Alpha-1A Adrenergic Receptor65%Hit. Proceed to dose-response (IC50).
GPCR (Serotonergic)5-HT2B Receptor72%Hit. Proceed to dose-response (IC50).
Ion ChannelhERG25%No significant activity. Monitor in later stages.
TransporterDopamine Transporter (DAT)15%No significant activity.
Kinase (representative)Src5%No significant activity.

Phase 2: Validating Hits with Orthogonal Methods

Experimental Protocol 2: Label-Free Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality and Rationale: After identifying a hit in a displacement assay, SPR is employed to confirm a direct physical interaction and, critically, to quantify its kinetics. Unlike the primary screen, SPR is label-free and provides real-time measurement of the association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (KD) is calculated. A confirmed, direct binding event with a measurable affinity provides strong validation of the initial hit.

Step-by-Step Methodology:

  • Protein Preparation: Obtain high-purity (>95%) recombinant protein for the identified off-target (e.g., Alpha-1A Adrenergic Receptor).

  • Chip Immobilization: Covalently immobilize the target protein onto a sensor chip (e.g., Cytiva CM5 chip) using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a serial dilution of this compound in an appropriate running buffer (e.g., from 100 µM down to 10 nM).

  • Binding Measurement: Inject the analyte concentrations sequentially over the immobilized target surface. The change in refractive index, proportional to mass binding, is recorded in real-time as a sensorgram.

  • Kinetic Analysis: Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to derive kon, koff, and KD.

Data Presentation: Comparative Binding Affinity Data

CompoundTarget ProteinKD (µM) from SPRSelectivity Ratio (Off-Target KD / On-Target KD)Interpretation
This compound Target X (On-Target) 0.15 - Potent binding to intended target.
This compoundAlpha-1A Adrenergic (Off-Target)8.557-foldConfirmed direct binding. Moderate potency.
This compound5-HT2B Receptor (Off-Target)12.281-foldConfirmed direct binding. Moderate potency.
Inactive AnalogAll Targets>100-Negative control shows no binding.

Phase 3: Determining Functional Consequences in a Cellular Context

Binding to an off-target does not always translate to a functional effect. The final and most important phase is to determine whether this binding event results in agonism, antagonism, or allosteric modulation within a cellular environment.

Experimental Protocol 3: Cell-Based GPCR Functional Assay (Calcium Flux)

Causality and Rationale: The 5-HT2B receptor is a Gq-coupled GPCR. Its activation leads to the release of intracellular calcium stores.[6] A calcium flux assay provides a direct functional readout of receptor activation (agonism) or inhibition (antagonism) in living cells. This is a crucial step to understand the physiological relevance of the observed off-target binding.

Step-by-Step Methodology:

  • Cell Line: Use a cell line (e.g., HEK293 or CHO) stably expressing the human 5-HT2B receptor.

  • Calcium Indicator Loading: Plate the cells and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Antagonist Mode:

    • Pre-incubate cells with a dose-response curve of this compound.

    • Add a known 5-HT2B agonist (e.g., serotonin) at a concentration that elicits ~80% of the maximal response (EC80).

    • Measure the fluorescence intensity change immediately upon agonist addition using an instrument like a FLIPR or FlexStation.

  • Agonist Mode:

    • Add a dose-response curve of this compound directly to the cells and measure any change in fluorescence.

  • Data Analysis:

    • For antagonist mode, plot the inhibition of the agonist response against the concentration of this compound and fit the curve to determine the IC50.

    • For agonist mode, plot the fluorescence change against the concentration and fit to determine the EC50.

Data Presentation: Functional Potency at On- and Off-Targets

AssayTargetCompoundFunctional ReadoutPotency (EC50/IC50, µM)Efficacy
On-Target Functional Target X This compound Inhibition of Substrate 0.25 100%
Off-Target Antagonist5-HT2B ReceptorThis compoundInhibition of Ca2+ Flux15.895%
Off-Target Agonist5-HT2B ReceptorThis compoundCa2+ Flux>100<5%

Synthesizing the Evidence: A Final Assessment

The comprehensive workflow has provided a multi-faceted view of this compound's specificity.

  • On-Target: The compound is a potent binder (KD = 0.15 µM) and functional inhibitor (IC50 = 0.25 µM) of its intended target.

  • Off-Target Liabilities: It was confirmed to bind directly to the Alpha-1A adrenergic and 5-HT2B receptors with moderate affinity (KD = 8.5 µM and 12.2 µM, respectively).

  • Functional Consequence: The binding to the 5-HT2B receptor translates to functional antagonism with an IC50 of 15.8 µM.

  • Selectivity Window: The functional selectivity between the on-target (0.25 µM) and the 5-HT2B off-target (15.8 µM) is approximately 63-fold.

This rigorous, evidence-based approach ensures that decisions are driven by high-quality, validated data, ultimately increasing the probability of success in the long and challenging path of drug discovery.

References

  • Goel, K.K., et al. (2023). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ACS Omega.
  • Talele, T. T. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Available: [Link]
  • Fishe, R. et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • Saini, M., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics. Available: [Link]
  • Cimino, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2699-2716. Available: [Link]
  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-382. Available: [Link]
  • Schiesser, S. et al. (2023). PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. bioRxiv. Available: [Link]
  • Wang, D. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology, 16(6), 655-665. Available: [Link]
  • Tanso Biosciences (n.d.). GPCR Functional Assay Technology. Available: [Link]
  • Eurofins Discovery (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Available: [Link]
  • Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5433. Available: [Link]
  • Charles River Laboratories (n.d.). Off-Target Screening Cell Microarray Assay. Available: [Link]
  • Drug Discovery Today (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Available: [Link]
  • Workman, P., & Blagg, J. (2014). Hitting the right target – validating new approaches for innovative cancer drugs. The Institute of Cancer Research. Available: [Link]
  • National Center for Biotechnology Information (n.d.). (3R,5R)-3,5-dimethylmorpholine. PubChem Compound Summary for CID 641499. Available: [Link]
  • National Center for Biotechnology Information (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. In Assay Guidance Manual. Available: [Link]

Sources

A Comparative Guide to Greener Synthesis Routes for 3,5-Dimethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and agrochemical research, the synthesis of heterocyclic compounds is a cornerstone of innovation. Among these, the morpholine scaffold is a recurring motif in a multitude of bioactive molecules. 3,5-Dimethylmorpholine, a chiral derivative, serves as a valuable building block in the development of novel therapeutic agents and specialized chemicals. However, traditional synthetic methodologies for its production often rely on harsh, energy-intensive conditions and generate significant chemical waste, running counter to the principles of green chemistry. This guide provides a comprehensive benchmark of a traditional synthesis route against a modern, greener alternative, offering a data-driven comparison to inform more sustainable laboratory and industrial practices.

The Imperative for Greener Synthesis

The twelve principles of green chemistry provide a framework for sustainable chemical manufacturing, emphasizing waste prevention, atom economy, the use of less hazardous chemical syntheses, and energy efficiency. The production of fine chemicals and pharmaceuticals has been historically associated with high E-factors (environmental factors), signifying a large amount of waste generated per kilogram of product. By critically evaluating and adopting greener synthetic routes, the chemical industry can mitigate its environmental impact, enhance process safety, and often, improve economic viability.

Traditional vs. Greener Synthesis: A Head-to-Head Comparison

This guide will dissect two distinct pathways to this compound:

  • Route 1: The Traditional Approach - Acid-Catalyzed Cyclodehydration of Diisopropanolamine. This classical method involves the dehydration of a di-alkanolamine using a strong, corrosive acid at elevated temperatures.

  • Route 2: A Modern, Greener Alternative - One-Pot Synthesis from 1-Amino-2-propanol and Ethylene Sulfate. This recently developed method utilizes a milder, more atom-economical approach, avoiding harsh acids and high temperatures.[1][2][3][4]

A detailed analysis of these two routes, including experimental protocols and a quantitative comparison of their green chemistry metrics, will demonstrate the tangible benefits of adopting more sustainable synthetic strategies.

Route 1: The Traditional Method - Acid-Catalyzed Cyclodehydration

The synthesis of morpholines via the acid-catalyzed cyclodehydration of di-alkanolamines is a long-established method. In the case of this compound, the analogous starting material would be diisopropanolamine. This process typically employs a strong mineral acid, such as sulfuric acid, and requires high temperatures to drive the dehydration and subsequent cyclization.

Reaction Scheme:

Traditional_Synthesis Diisopropanolamine Diisopropanolamine H2SO4 Conc. H₂SO₄ Product This compound H2SO4->Product Dehydration & Cyclization Heat High Temp. (e.g., 180-200°C) Waste H₂O + Acidic Waste

Caption: Traditional synthesis of this compound.

Experimental Protocol (Representative)

This protocol is adapted from established procedures for the synthesis of analogous morpholines.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a thermometer, slowly add concentrated sulfuric acid to diisopropanolamine with cooling to manage the exothermic reaction.

  • Heating: The mixture is then heated to a high temperature, typically in the range of 180-200°C, for several hours.

  • Neutralization: After cooling, the reaction mixture is carefully neutralized with a strong base, such as sodium hydroxide, to quench the acid and liberate the free amine. This step generates a significant amount of inorganic salt waste.

  • Extraction and Purification: The product is then extracted from the aqueous mixture using an organic solvent. The organic layer is dried, and the solvent is removed. Final purification is typically achieved by distillation.

Causality of Experimental Choices:

The choice of concentrated sulfuric acid serves a dual purpose: it acts as a catalyst for the dehydration and cyclization reactions and also as a dehydrating agent to remove the water formed during the reaction, thereby driving the equilibrium towards the product. The high reaction temperature is necessary to overcome the activation energy for the dehydration of the secondary alcohols and the subsequent intramolecular nucleophilic attack of the amine on the resulting carbocation or protonated alcohol.

Route 2: The Greener Alternative - Synthesis from 1-Amino-2-propanol and Ethylene Sulfate

A novel, greener approach to morpholine synthesis has been recently reported, which avoids the use of harsh acids and high temperatures.[1][2][3][4] This method involves the reaction of a 1,2-amino alcohol with ethylene sulfate, followed by a base-mediated cyclization. This one-pot or two-step process is highly efficient and generates significantly less waste.

Reaction Scheme:

Greener_Synthesis AminoPropanol 1-Amino-2-propanol EthyleneSulfate Ethylene Sulfate Intermediate Zwitterionic Intermediate EthyleneSulfate->Intermediate SN2 Reaction Base Base (e.g., tBuOK) Product This compound Base->Product Cyclization Byproduct KHSO₄ + tBuOH

Sources

A Comparative Toxicological Assessment of 3,5-Dimethylmorpholine and 3,3-Dimethylmorpholine for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and chemical research, morpholine and its derivatives are indispensable scaffolds.[1][2] Their utility, however, is counterbalanced by the need for a thorough understanding of their toxicological profiles. This guide provides a comparative analysis of two constitutional isomers: 3,5-dimethylmorpholine and 3,3-dimethylmorpholine. While comprehensive toxicological data for these specific isomers are limited, this document synthesizes available information, draws inferences from structurally related compounds, and outlines the necessary experimental protocols for a definitive toxicological characterization. This guide is intended for researchers, scientists, and drug development professionals to inform risk assessment and guide future safety studies.

Physicochemical Properties and Structural Considerations

The positioning of the methyl groups on the morpholine ring dictates the stereochemistry and, potentially, the metabolic fate of these isomers. These subtle structural differences can influence receptor binding, enzymatic interactions, and ultimately, the toxicological outcome.

PropertyThis compound3,3-Dimethylmorpholine
Molecular Formula C₆H₁₃NOC₆H₁₃NO
Molecular Weight 115.17 g/mol [3]115.17 g/mol [4]
CAS Number 123-57-9[3]59229-63-9[4]
Appearance LiquidNot specified
Boiling Point Not specified143-144 °C[5]
Flash Point 50 °C47.3 °C[5]

Comparative Hazard Profile Based on Available Data

Direct, head-to-head comparative toxicity studies are not available in the public domain. However, the Globally Harmonized System (GHS) classifications provide a baseline for understanding the potential hazards of each isomer.

GHS Hazard Classification
Hazard StatementThis compound3,3-Dimethylmorpholine
Flammability H226: Flammable liquid and vapor[3]Not classified
Acute Oral Toxicity H302: Harmful if swallowed[3]Data not available[6]
Skin Corrosion/Irritation H315: Causes skin irritation[3]H315: Causes skin irritation[4]
Serious Eye Damage/Irritation H318: Causes serious eye damage[3]H318: Causes serious eye damage[4]
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation[3]H335: May cause respiratory irritation[4]

The available data suggests that both isomers are irritants to the skin, eyes, and respiratory tract.[3][4] this compound is additionally classified as a flammable liquid and harmful if swallowed.[3] The lack of acute toxicity data for 3,3-dimethylmorpholine highlights a significant gap in our understanding of its potential immediate health effects.[6]

Inferred Toxicity from Structurally Related Compounds

Given the limited data on the target isomers, it is scientifically prudent to examine the toxicological profiles of the parent compound, morpholine, and other methylated derivatives to anticipate potential hazards.

Acute Toxicity

For the parent compound, morpholine, the oral LD50 in rats is reported as 1050 mg/kg.[7] For cis-2,6-Dimethylmorpholine, the oral LD50 in rats is 1270 mg/kg.[8] These values place them in Category 4 for acute oral toxicity. It is plausible that 3,5- and 3,3-dimethylmorpholine exhibit similar acute oral toxicity.

Carcinogenicity and Genotoxicity: The Nitrosamine Concern

A significant toxicological concern for secondary amines like morpholine and its derivatives is the potential for in vivo or environmental formation of N-nitroso compounds, which are often potent carcinogens.[1] The parent compound, morpholine, is not classifiable as to its carcinogenicity to humans (Group 3) by the International Agency for Research on Cancer (IARC).[9] However, studies have shown that N-nitroso-2,6-dimethylmorpholine is carcinogenic in Syrian golden hamsters, inducing pancreatic tumors.[10] Furthermore, a comparative study of the cis and trans isomers of nitroso-2,6-dimethylmorpholine in rats concluded that the trans isomer is a more potent carcinogen.[11]

This precedent underscores the critical need to assess the potential for 3,5- and 3,3-dimethylmorpholine to form carcinogenic nitrosamines under physiological conditions or during synthesis and storage. The steric hindrance around the nitrogen atom, which differs between the two isomers, could influence the rate of nitrosation and, consequently, the carcinogenic potential.

Proposed Experimental Workflows for Comparative Toxicity Assessment

To address the existing data gaps, a structured experimental approach is essential. The following workflows outline the key assays required for a comprehensive comparative toxicological evaluation.

Workflow for In Vitro and In Vivo Toxicity Screening

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Acute In Vivo Toxicity cluster_2 Tier 3: Mechanistic & Chronic Studies A Cytotoxicity Assays (e.g., MTT, LDH in relevant cell lines) D Acute Oral Toxicity (OECD 423) (Rodent model) A->D Proceed if cytotoxic B Ames Test (Bacterial Reverse Mutation Assay) I 90-Day Repeated Dose Oral Toxicity (OECD 408) B->I Proceed if mutagenic C In Vitro Micronucleus Assay (Mammalian cells) C->I Proceed if clastogenic D->I Inform dose selection E Acute Dermal Toxicity (OECD 402) (Rabbit model) F Dermal and Eye Irritation (OECD 404, 405) G Metabolite Identification (In vitro liver microsomes, in vivo excreta) H Nitrosamine Formation Potential Assay G->H Identify secondary amine metabolites

Caption: A tiered approach to the comparative toxicological evaluation of dimethylmorpholine isomers.

Detailed Experimental Protocols

Protocol 1: Ames Test for Mutagenicity (OECD 471)

Objective: To assess the potential of this compound and 3,3-dimethylmorpholine to induce gene mutations in bacteria.

Methodology:

  • Strains: Use multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).

  • Metabolic Activation: Conduct the assay with and without an exogenous metabolic activation system (S9 fraction from induced rat liver).

  • Dose Range: Select a wide range of concentrations based on preliminary cytotoxicity data, typically up to 5000 µ g/plate .

  • Procedure:

    • Plate Method: Combine the test compound, bacterial culture, and S9 mix (if applicable) in molten top agar and pour onto minimal glucose agar plates.

    • Incubate plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it causes a dose-dependent increase in revertant colonies, typically at least a two-fold increase over the solvent control.

Protocol 2: In Vivo Rodent Micronucleus Test (OECD 474)

Objective: To determine if the test compounds induce chromosomal damage in the bone marrow of rodents.

Methodology:

  • Animal Model: Use a suitable rodent species, such as mice or rats.

  • Dose Administration: Administer the test compounds via an appropriate route (e.g., oral gavage, intraperitoneal injection) at three dose levels, up to the maximum tolerated dose. Include a vehicle control and a positive control.

  • Sample Collection: Collect bone marrow from the femur at appropriate time intervals after dosing (e.g., 24 and 48 hours).

  • Slide Preparation: Prepare bone marrow smears on slides and stain to differentiate polychromatic erythrocytes (PCEs) from normochromatic erythrocytes (NCEs).

  • Analysis: Score at least 2000 PCEs per animal for the presence of micronuclei. Also, determine the ratio of PCEs to NCEs as an indicator of cytotoxicity.

  • Interpretation: A significant, dose-dependent increase in the frequency of micronucleated PCEs in treated animals compared to controls indicates a clastogenic or aneugenic effect.

Metabolic Considerations and Pathway Visualization

The metabolism of morpholine derivatives can proceed through ring-opening or oxidation. A key metabolic pathway of concern is the potential for N-nitrosation.

G cluster_0 Structure cluster_1 Metabolism A This compound or 3,3-Dimethylmorpholine C N-nitroso-dimethylmorpholine (Potential Carcinogen) A->C + B D Phase I & II Metabolism (Oxidation, Glucuronidation) A->D B Nitrosating Agent (e.g., Nitrite in acidic conditions) E Excretion D->E

Caption: Potential metabolic pathway for dimethylmorpholine isomers leading to the formation of a carcinogenic N-nitroso compound.

Conclusion and Recommendations

It is strongly recommended that the experimental protocols outlined in this guide be conducted to establish a comprehensive and comparative toxicological profile before these compounds are advanced in any research or development pipeline. The results of these studies will be crucial for accurate risk assessment and ensuring the safety of researchers and end-users.

References

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  • National Center for Biotechnology Information. (n.d.). Carcinogenic effect of N-nitroso-2,6-dimethylmorpholine in Syrian golden hamsters.
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The Morpholine Scaffold: A Privileged Motif in Modern Drug Discovery and Its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

The morpholine ring, a six-membered saturated heterocycle containing both an amine and an ether functional group, has emerged as a cornerstone in medicinal chemistry.[1] Its unique physicochemical properties, metabolic stability, and synthetic versatility have established it as a "privileged scaffold" in the design of a diverse array of therapeutic agents.[1][2] The incorporation of the morpholine moiety into a molecule can significantly enhance its pharmacological profile, including potency, selectivity, and pharmacokinetic properties.[2][3] This guide provides an in-depth comparison of the therapeutic potential of morpholine derivatives across various disease areas, supported by experimental data and detailed protocols.

The Physicochemical and Pharmacokinetic Advantages of the Morpholine Ring

The utility of the morpholine ring in drug design is largely attributed to its favorable physicochemical characteristics. The presence of the oxygen atom withdraws electron density from the nitrogen, rendering it less basic (pKa ≈ 8.4) than comparable cyclic amines like piperidine.[1] This reduced basicity can be advantageous for several reasons:

  • Improved Oral Bioavailability: The pKa of morpholine is in a range that allows for a balance between aqueous solubility and lipid permeability, which is crucial for oral absorption.[4][5]

  • Enhanced Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, contributing to a longer half-life and improved pharmacokinetic profile of the drug.[4][6]

  • Blood-Brain Barrier Permeability: The balanced lipophilic-hydrophilic nature of morpholine derivatives can facilitate their passage across the blood-brain barrier, making them attractive for developing drugs targeting the central nervous system (CNS).[5][7]

  • Reduced Off-Target Effects: The specific pKa of the morpholine nitrogen can minimize interactions with off-target receptors and ion channels that are sensitive to more basic amines, potentially reducing side effects.

Therapeutic Applications of Morpholine Derivatives: A Comparative Analysis

Morpholine derivatives have demonstrated a broad spectrum of biological activities, leading to their investigation and use in a multitude of therapeutic areas.[6][8]

Anticancer Activity

The development of morpholine-containing anticancer drugs is an active area of research.[7] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

A notable example is the class of morpholine-substituted quinazoline derivatives. Researchers have synthesized and evaluated a series of these compounds for their cytotoxic potential against various cancer cell lines, including A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SHSY-5Y (neuroblastoma).[9][10]

Comparative Cytotoxic Activity of Morpholine-Substituted Quinazolines

CompoundA549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)SHSY-5Y IC₅₀ (µM)
AK-3 10.38 ± 0.276.44 ± 0.299.54 ± 0.15
AK-10 8.55 ± 0.673.15 ± 0.233.36 ± 0.29
Colchicine (Standard) ---

Data sourced from Kumar et al. (2021).[10]

Mechanistic studies suggest that these compounds induce apoptosis by binding to Bcl-2 proteins.[9] Docking studies have shown that compounds like AK-3 and AK-10 fit well into the active cavity of Bcl-2, indicating a potential mechanism for their anticancer activity.[9]

Another promising area is the development of morpholine-benzimidazole-oxadiazole derivatives as inhibitors of VEGFR-2, a key receptor in angiogenesis.[11]

VEGFR-2 Inhibition by Morpholine-Benzimidazole-Oxadiazole Derivatives

CompoundVEGFR-2 IC₅₀ (µM)HT-29 (Colon Cancer) IC₅₀ (µM)NIH3T3 (Normal Fibroblast) IC₅₀ (µM)
5h 0.049 ± 0.0023.103 ± 0.97915.158 ± 0.987
5j 0.098 ± 0.011--
5c 0.915 ± 0.027--
Sorafenib (Standard) 0.037 ± 0.001--

Data sourced from Al-Ostath et al. (2023).[11]

Compound 5h demonstrated potent VEGFR-2 inhibition comparable to the standard drug sorafenib and exhibited selectivity for cancer cells over normal fibroblast cells.[11]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the morpholine derivatives and a standard drug (e.g., colchicine, doxorubicin) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The concentration of the compound that inhibits 50% of cell growth (IC₅₀) is calculated by plotting the percentage of viable cells against the compound concentration.

Workflow for Anticancer Drug Discovery with Morpholine Derivatives

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo & Preclinical cluster_3 Lead Optimization Synthesis Synthesis of Morpholine Derivatives Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization Cytotoxicity Cytotoxicity Screening (MTT Assay) Characterization->Cytotoxicity Mechanistic Mechanistic Studies (e.g., Apoptosis, Cell Cycle) Cytotoxicity->Mechanistic Enzyme Enzyme Inhibition Assays (e.g., VEGFR-2) Cytotoxicity->Enzyme Animal Animal Models of Cancer Mechanistic->Animal Enzyme->Animal Toxicity Toxicology Studies Animal->Toxicity PKPD Pharmacokinetics/Pharmacodynamics Animal->PKPD SAR Structure-Activity Relationship (SAR) Studies PKPD->SAR SAR->Synthesis

Caption: Workflow for the discovery and preclinical development of anticancer morpholine derivatives.

Antimicrobial Activity

Morpholine derivatives have also been extensively investigated for their antibacterial and antifungal properties.[12][13] The morpholine nucleus is a key component of the antibiotic linezolid, which is used to treat serious infections caused by Gram-positive bacteria.[13]

Researchers have synthesized novel 1,3-thiazine-2-amines containing a morpholine nucleus and evaluated their in vitro antimicrobial activity.[12]

Antibacterial and Antifungal Activity of Morpholine-Containing Thiazines (MIC in µg/mL)

CompoundS. aureusB. subtilisE. coliP. aeruginosaA. flavusMucorRhizopus
21 >100>100>1006.25 >100>10012.5
23 >10012.5 >100>10012.5 >100>100
26 12.5 12.5 >100>100>100>10012.5
28 6.25 6.25 6.25 6.25 >100>10012.5
Ciprofloxacin (Bacterial) 25252525---
Fluconazole (Fungal) ----252525

Data sourced from Isloor et al. (2013).[12]

The results indicate that different substitutions on the aryl ring of the thiazine moiety significantly influence the antimicrobial spectrum and potency. For instance, compound 28 , with a strong electron-withdrawing fluoro group, exhibited excellent broad-spectrum antibacterial activity.[12]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of the morpholine derivatives in a 96-well microtiter plate containing the broth.

  • Inoculation: Add the standardized inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity

The anti-inflammatory potential of morpholine derivatives has been well-documented.[14][15] These compounds often exert their effects by inhibiting pro-inflammatory enzymes and mediators.

A study on morpholine-capped β-lactam derivatives demonstrated their potential as inhibitors of inducible nitric oxide synthase (iNOS), an enzyme involved in inflammation-related diseases.[14]

In Vitro Anti-inflammatory Activity of Morpholine-Capped β-Lactams

CompoundAnti-inflammatory RatioIC₅₀ (mM)
3h 620.51 ± 0.01
5c 720.12 ± 0.00
6f 990.60 ± 0.04
Dexamethasone (Standard) 32-

Data sourced from Khan et al. (2021).[14]

Several of the synthesized compounds showed higher anti-inflammatory activity compared to the standard drug dexamethasone.[14]

Neuroprotective Effects

Morpholine derivatives have shown significant promise in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.[6][16] They can modulate the activity of key enzymes implicated in these conditions, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B).[6][16]

For example, morpholine-tethered quinoline hybrids have been identified as potent AChE inhibitors.[6]

Cholinesterase Inhibition by Morpholine-Tethered Quinoline Hybrids

CompoundAChE IC₅₀ (µM)BuChE IC₅₀ (µM)
44b 0.12 ± 0.02>100
Galantamine (Standard) 0.62 ± 0.018.08 ± 0.02

Data sourced from Zaib et al. as cited in Al-Zoubi et al. (2024).[6]

Compound 44b was found to be five times more potent than the reference drug galantamine as an AChE inhibitor.[6]

Signaling Pathways in Neuroprotection by Morpholine Derivatives

G cluster_0 Neuroprotective Effects Morpholine Morpholine Derivatives AChE AChE Inhibition Morpholine->AChE BuChE BuChE Inhibition Morpholine->BuChE MAO MAO Inhibition Morpholine->MAO Inflammation Reduced Neuroinflammation Morpholine->Inflammation Neurotransmitter Increased Neurotransmitter Levels (e.g., Acetylcholine, Dopamine) AChE->Neurotransmitter BuChE->Neurotransmitter MAO->Neurotransmitter Oxidative Reduced Oxidative Stress MAO->Oxidative

Caption: Key pathways modulated by morpholine derivatives for neuroprotection.

Conclusion and Future Perspectives

The morpholine scaffold is undeniably a privileged structure in medicinal chemistry, offering a unique combination of favorable physicochemical properties and broad therapeutic potential. The examples presented in this guide highlight the successful application of morpholine derivatives in diverse areas such as oncology, infectious diseases, inflammation, and neurodegenerative disorders.

Future research will likely focus on:

  • The synthesis of novel, more complex morpholine derivatives with enhanced potency and selectivity.

  • The exploration of new therapeutic targets for morpholine-based compounds.

  • The development of morpholine derivatives with improved drug-like properties, including optimized pharmacokinetics and reduced toxicity.

The versatility and proven track record of the morpholine ring ensure its continued importance in the quest for new and effective medicines.

References

  • Al-Zoubi, W., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2331303. [Link]
  • Al-Zoubi, W., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. PubMed. [Link]
  • Kumar, A., et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 12(10), 1735-1748. [Link]
  • Goel, K. K., et al. (2024). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect, 9(1), e202303986. [Link]
  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137. [Link]
  • Fatima, A., et al. (2019). Revealing quinquennial anticancer journey of morpholine: A SAR based review. European Journal of Medicinal Chemistry, 167, 324-356. [Link]
  • Al-Ostath, S. M., et al. (2023). Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. Molecules, 28(18), 6689. [Link]
  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
  • Kumar, A., et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry. [Link]
  • Morandini, C., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(10), 1762-1783. [Link]
  • Morandini, C., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]
  • Tzara, A., et al. (2020). Biological activities of morpholine derivatives and molecular targets involved.
  • Khamitova, G. N., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S3), 2218-2249. [Link]
  • Isloor, A. M., et al. (2013). Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus. Medicinal Chemistry Research, 22(11), 5366-5375. [Link]
  • Kourounakis, A. P., et al. (2011). Optimizing the Pharmacological Profile of New Bifunctional Antihyperlipidemic/Antioxidant Morpholine Derivatives. Journal of Medicinal Chemistry, 54(10), 3563-3572. [Link]
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
  • Bektas, H., et al. (2012). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Medicinal Chemistry Research, 21(11), 3619-3628. [Link]
  • Yurasov, N. A., & Klimochkin, Y. N. (2013). Morpholines. Synthesis and Biological Activity.
  • Khan, I., et al. (2021). Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives. Journal of Molecular Structure, 1230, 129881. [Link]
  • Vazzana, M., et al. (2021). Antimicrobial activity of morpholine derivatives 3-6.
  • Putri, D. D., et al. (2018). Synthesis, Antioxidant, and Anti-inflammatory Activity of Morpholine Mannich base of AMACs ((2E, 6E)-2-({4-hydroxy-3... Journal of Applied Pharmaceutical Science, 8(5), 19-25. [Link]
  • Vazzana, M., et al. (2021). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. [Link]
  • Sharma, P. K., & Singh, R. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
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A Tale of Two Scaffolds: 3,5-Dimethylmorpholine and Thiomorpholine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Drug Discovery Professionals

In the landscape of medicinal chemistry, the morpholine ring is a well-established "privileged scaffold," appearing in numerous FDA-approved drugs. Its inherent stability, favorable physicochemical properties, and synthetic accessibility have made it a go-to fragment for drug designers. However, the quest for novel chemical matter with improved therapeutic profiles has led to the exploration of nuanced variations of this classic structure. Among these, 3,5-dimethylmorpholine and thiomorpholine have emerged as compelling alternatives, each offering a unique set of advantages and disadvantages.

This guide provides an in-depth, objective comparison of this compound and thiomorpholine, drawing upon experimental data to inform scaffold selection in drug discovery programs. We will delve into their structural nuances, impact on critical drug-like properties, and their roles in shaping the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.

At a Glance: Key Physicochemical and Structural Differences

PropertyThis compoundThiomorpholineRationale for Difference
Lipophilicity (cLogP) Increased relative to morpholineGenerally increased relative to morpholineThe two methyl groups in this compound contribute to its increased lipophilicity. The replacement of oxygen with a larger, less electronegative sulfur atom in thiomorpholine also increases lipophilicity.
Hydrogen Bond Acceptor Strength ModerateModerate to weak (sulfur is a weaker H-bond acceptor than oxygen)The oxygen atom in the morpholine ring is a stronger hydrogen bond acceptor than the sulfur atom in thiomorpholine.
Metabolic Stability Can be susceptible to N-dealkylation and oxidation of the methyl groupsSulfur atom can be a site of metabolic oxidation to the sulfoxide and sulfoneThe methyl groups on the this compound ring can be sites of metabolic oxidation. The sulfur atom in thiomorpholine is susceptible to oxidation by cytochrome P450 enzymes.
Conformational Flexibility Chair conformation is preferred, with methyl groups influencing the equilibrium.Chair conformation is common, with the larger sulfur atom influencing ring pucker.The conformational preferences of both rings are influenced by the substituents and the nature of the heteroatom at the 1-position.
Synthetic Accessibility Can be synthesized from chiral starting materials to control stereochemistryReadily synthesized from commercially available starting materialsA variety of synthetic routes are available for both scaffolds, allowing for the introduction of diverse substituents.

The Structural Argument: Steric Hindrance and Conformational Restraint

The most apparent difference between the two scaffolds lies in their substitution patterns. The presence of two methyl groups in this compound introduces steric bulk, which can have profound effects on a molecule's biological activity and properties.

This compound:

  • Steric Shielding: The methyl groups can shield the morpholine nitrogen from metabolic enzymes, potentially improving metabolic stability.

  • Conformational Locking: The cis or trans arrangement of the methyl groups can lock the morpholine ring into a preferred conformation. This can be advantageous for optimizing binding to a specific target, as it reduces the entropic penalty of binding.

  • Chirality: this compound is a chiral molecule, which can be exploited to introduce stereospecific interactions with a biological target.

Thiomorpholine:

  • Bioisosteric Replacement: Thiomorpholine is often employed as a bioisostere of morpholine. The substitution of oxygen with sulfur alters the size, lipophilicity, and metabolic stability of the ring.

  • Modulation of Physicochemical Properties: The sulfur atom generally increases lipophilicity compared to the oxygen in morpholine, which can impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Metabolic Handle: The sulfur atom can be a site of metabolic oxidation to the corresponding sulfoxide and sulfone. This can be a desirable feature for creating prodrugs or for modulating the clearance rate of a compound.

Impact on Physicochemical Properties and ADME Profile

The choice between this compound and thiomorpholine can have a significant impact on a compound's "drug-likeness." Understanding these effects is critical for optimizing a lead compound's pharmacokinetic profile.

Lipophilicity: A Double-Edged Sword

Lipophilicity, often measured as the octanol-water partition coefficient (logP), is a key determinant of a drug's ability to cross cell membranes. Both this compound and thiomorpholine tend to increase the lipophilicity of a molecule compared to an unsubstituted morpholine.

While increased lipophilicity can enhance membrane permeability, it can also lead to undesirable properties such as poor aqueous solubility, increased plasma protein binding, and faster metabolic clearance. The optimal logP range for orally administered drugs is typically between 1 and 5.

Hydrogen Bonding: The Key to Specificity

Hydrogen bonds are crucial for drug-receptor interactions, contributing to both binding affinity and specificity. The nitrogen atom in both scaffolds can act as a hydrogen bond acceptor. However, the oxygen atom in this compound is a stronger hydrogen bond acceptor than the sulfur atom in thiomorpholine. This difference can be exploited to fine-tune the binding of a drug to its target.

Metabolic Stability: A Critical Hurdle

Metabolic instability is a major reason for the failure of drug candidates in development. The morpholine ring itself is often metabolically stable, but substituents can introduce metabolic "soft spots."

  • This compound: The methyl groups can be sites of oxidation by cytochrome P450 enzymes.

  • Thiomorpholine: The sulfur atom is susceptible to oxidation to the sulfoxide and sulfone. This metabolic pathway can sometimes be harnessed to create active metabolites.

Case Study: Linezolid vs. Sutezolid

A compelling real-world example of the strategic use of thiomorpholine is the development of sutezolid, an oxazolidinone antibiotic. Sutezolid is a thiomorpholine analog of the approved drug linezolid. The replacement of the morpholine ring in linezolid with a thiomorpholine moiety in sutezolid was a deliberate design choice aimed at improving the drug's properties for the treatment of tuberculosis.

dot

cluster_Linezolid Linezolid cluster_Sutezolid Sutezolid Linezolid_structure Contains Morpholine Sutezolid_structure Contains Thiomorpholine Linezolid_structure->Sutezolid_structure Bioisosteric Replacement

Caption: Bioisosteric replacement of morpholine in Linezolid with thiomorpholine to yield Sutezolid.

Experimental Protocols

General Procedure for the Synthesis of N-Aryl Morpholine Derivatives

A general synthetic route to access N-aryl morpholine derivatives is outlined below. This procedure can be adapted for both this compound and thiomorpholine.

dot

start Aryl Halide + Morpholine Derivative reaction Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig Amination) start->reaction product N-Aryl Morpholine Product reaction->product purification Purification (e.g., Column Chromatography) product->purification

Caption: General workflow for the synthesis of N-aryl morpholine derivatives.

Step-by-step methodology:

  • To a solution of the aryl halide (1.0 eq) in a suitable solvent (e.g., toluene, dioxane) is added the morpholine derivative (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq), a phosphine ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs2CO3, 2.0 eq).

  • The reaction mixture is degassed and heated to the appropriate temperature (typically 80-110 °C) under an inert atmosphere (e.g., nitrogen, argon).

  • The reaction is monitored by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried over a drying agent (e.g., Na2SO4, MgSO4), filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-aryl morpholine derivative.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is used to assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Step-by-step methodology:

  • Reagent Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a reaction mixture containing liver microsomes (e.g., human, rat) and a NADPH-generating system in a phosphate buffer (pH 7.4).

  • Incubation: Pre-warm the reaction mixture and the test compound solution to 37 °C. Initiate the reaction by adding the test compound to the reaction mixture.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), an aliquot of the reaction mixture is removed and quenched with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: The quenched samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the test compound.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time, and the in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated.

Conclusion: Making the Right Choice

The selection of this compound versus thiomorpholine as a scaffold in a drug discovery program is a nuanced decision that should be driven by the specific goals of the project. There is no one-size-fits-all answer, and the optimal choice will depend on the desired balance of properties for the target molecule.

  • Choose this compound when:

    • Increased lipophilicity and steric bulk are desired to improve cell permeability or modulate binding.

    • Conformational restriction is needed to enhance binding affinity or selectivity.

    • A chiral center is required for stereospecific interactions.

  • Choose thiomorpholine when:

    • A bioisosteric replacement for morpholine is sought to explore new chemical space.

    • Modulation of lipophilicity and metabolic stability is a key objective.

    • A metabolic handle is desired for prodrug design or to control clearance.

By carefully considering the unique properties of each scaffold and leveraging the experimental data available, medicinal chemists can make informed decisions to accelerate the discovery of new and effective medicines.

References

  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]
  • ResearchGate. (2021). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. [Link]
  • ACS Publications. (2004). Facile Route to 3,5-Disubstituted Morpholines: Enantioselective Synthesis of O-Protected trans-3,5-Bis(hydroxymethyl)morpholines. Organic Letters. [Link]
  • PubMed Central. (2021). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. [Link]
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A Senior Application Scientist's Guide to Quantifying the Isomeric Ratio of 3,5-Dimethylmorpholine Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Dimethylmorpholine is a substituted morpholine derivative that serves as a crucial building block in the synthesis of various fine chemicals, including pharmaceuticals and agrochemicals. Its structure features two stereocenters, giving rise to a pair of diastereomers: cis-3,5-dimethylmorpholine and trans-3,5-dimethylmorpholine. The spatial arrangement of the two methyl groups profoundly influences the molecule's physicochemical properties and, more importantly, its biological activity and reaction selectivity. For instance, the efficacy and toxicity of a final active pharmaceutical ingredient (API) can be critically dependent on the isomeric purity of its precursors.[1][2] Consequently, for researchers and professionals in process development and quality control, the ability to accurately quantify the cis:trans isomeric ratio is not merely a procedural step but a fundamental requirement for ensuring product consistency, efficacy, and safety.

This guide provides an in-depth comparison of the three most robust and widely adopted analytical techniques for this purpose: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will move beyond simple procedural descriptions to explore the underlying principles and the critical reasoning behind experimental choices, empowering you to select and optimize the ideal method for your specific analytical challenge.

Gas Chromatography (GC): The Workhorse for Volatile Amines

Gas Chromatography is a premier technique for analyzing volatile and thermally stable compounds. The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. For this compound, its inherent volatility makes GC an excellent and highly efficient choice.

Expertise & Experience: The Causality Behind Method Parameters

The success of a GC separation for diastereomers hinges almost entirely on the choice of the capillary column. While one might initially consider a standard non-polar column, the subtle differences in polarity between the cis and trans isomers demand a more specialized approach.

  • The Critical Role of Column Polarity: The cis isomer, with both methyl groups on the same side of the morpholine ring, possesses a slightly different dipole moment and shape compared to the more symmetric trans isomer. To exploit this difference, a highly polar stationary phase is required. Columns with a high percentage of cyanopropyl content (e.g., CP-Sil 88, SP-2560) are specifically designed for separating geometric isomers like these.[3] The strong dipole-dipole interactions between the cyanopropyl groups and the analytes enhance the separation, allowing for baseline resolution where a non-polar column would likely show co-elution.[4]

  • Detector Selection (FID): The Flame Ionization Detector (FID) is the detector of choice for this application. It is robust, highly sensitive to hydrocarbons, and exhibits a uniform response factor for isomers, meaning the peak area is directly proportional to the mass of the analyte. This simplifies quantification, as complex calibration for each isomer is often unnecessary.

Experimental Protocol: GC-FID for this compound Isomers

This protocol outlines a self-validating system for the routine analysis of this compound mixtures.

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the this compound mixture into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a suitable solvent such as Dichloromethane or Methanol.

    • Prepare a calibration standard of a known cis:trans ratio if absolute quantification is needed; otherwise, area percent is sufficient for ratio determination.

  • Instrumentation & Conditions:

    • GC System: Agilent 7890 or equivalent, equipped with an autosampler and FID.

    • Column: Restek Rtx-Volatile Amine (30 m x 0.32 mm i.d. x 5 µm) or a highly polar cyanopropyl column.[3]

    • Inlet: Split/Splitless, 250°C, Split ratio 20:1.

    • Carrier Gas: Helium, constant flow at 1.5 mL/min.

    • Oven Program:

      • Initial Temperature: 80°C, hold for 2 minutes.

      • Ramp: 10°C/min to 150°C.

      • Hold: 5 minutes.

    • Detector (FID): 280°C, Hydrogen flow: 30 mL/min, Air flow: 300 mL/min, Makeup (N₂): 25 mL/min.

  • Data Analysis & Interpretation:

    • The two isomers will elute as distinct peaks. Identify the cis and trans peaks based on a reference standard or known literature elution order.

    • Integrate the peak area for each isomer.

    • Calculate the isomeric ratio using the following formula: % Isomer A = (Area of Peak A / (Area of Peak A + Area of Peak B)) * 100

GC Workflow Diagram

Caption: Workflow for GC-based isomeric ratio analysis.

High-Performance Liquid Chromatography (HPLC): Versatility in Separation

HPLC separates compounds based on their affinity for a stationary phase (the column) and a liquid mobile phase. While GC is often faster for volatile compounds, HPLC offers greater flexibility in method development, particularly for samples that are not suitable for GC or require different selectivity.

Expertise & Experience: The Causality Behind Method Parameters

The key to separating diastereomers like cis- and trans-3,5-dimethylmorpholine via HPLC lies in exploiting the subtle differences in their polarity and interaction with the stationary phase. A chiral stationary phase is not necessary for diastereomer separation, which is a common misconception.[5]

  • Mode Selection (HILIC vs. RP):

    • Reverse-Phase (RP): On a standard C18 column, these small, polar amines may exhibit poor retention. However, using an aqueous mobile phase with a suitable ion-pairing agent or buffer can improve retention and peak shape.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This mode is often superior for polar compounds. A HILIC column (e.g., bare silica or an amide-bonded phase) uses a high organic mobile phase, promoting the partitioning of the polar morpholine isomers into a water-enriched layer on the stationary phase surface, leading to excellent retention and resolution.

  • Mobile Phase pH Control: As amines, the ionization state of the morpholine isomers is pH-dependent. Working at a controlled pH (e.g., using a phosphate or acetate buffer) ensures consistent retention times and sharp, symmetrical peaks. A pH of around 3-4 or 8-9, away from the pKa, is typically a good starting point.

  • Detector Selection: this compound lacks a strong UV chromophore, making standard UV detection challenging. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are excellent universal detectors for this type of analysis as their response is independent of the analyte's optical properties.

Experimental Protocol: HILIC-ELSD for this compound Isomers
  • Sample Preparation:

    • Accurately weigh ~50 mg of the mixture into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 90:10 (v/v) mixture of Acetonitrile:Water. This ensures compatibility with the initial mobile phase conditions.

  • Instrumentation & Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump and ELSD/CAD.

    • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or similar HILIC column.

    • Mobile Phase A: Acetonitrile with 0.1% Formic Acid.

    • Mobile Phase B: Water with 0.1% Formic Acid.

    • Gradient: 95% A (5 min) -> ramp to 70% A over 10 min -> hold at 70% A (3 min).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 35°C.

    • Detector (ELSD): Nebulizer Temp: 40°C, Evaporator Temp: 60°C, Gas Flow: 1.5 SLM.

  • Data Analysis & Interpretation:

    • Identify the peaks corresponding to the cis and trans isomers.

    • Integrate the peak areas. Note that the ELSD response may not be perfectly linear. For highest accuracy, a calibration curve for each isomer should be prepared.

    • Calculate the isomeric ratio using the area percent formula as described for GC.

HPLC Workflow Diagram

Caption: Workflow for NMR-based isomeric ratio analysis.

Comparative Analysis: Selecting the Right Tool for the Job

The choice between GC, HPLC, and NMR depends on the specific requirements of the analysis, such as sample throughput, required accuracy, available equipment, and whether the sample needs to be recovered.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)¹H NMR Spectroscopy
Principle Separation by volatility & column interactionSeparation by partitioning between phasesDifferentiation by chemical environment
Sample Throughput High (Typical run time < 20 min)Medium (Typical run time 15-30 min)Medium to Low (Acquisition can be long for qNMR)
Resolution Excellent with a polar columnGood to Excellent (highly method-dependent)Excellent (often baseline resolution of signals)
Sensitivity High (ng to pg level with FID)Medium (µg to ng level with ELSD/CAD)Low (mg scale required)
Method Dev. Effort Low to MediumMedium to HighLow (for known compounds)
Cost (Instrument) ModerateModerateHigh
Cost (Consumables) Low (gases, septa)High (solvents, columns)Low (deuterated solvents)
Destructive? YesYes (sample is consumed)No (sample can be fully recovered)
Key Advantage Fast, robust, and sensitive.Highly versatile, good for less volatile compounds.Absolute, structural, non-destructive, no standards needed for ratio.

Conclusion

Quantifying the isomeric ratio of cis- and trans-3,5-dimethylmorpholine is a critical task that can be confidently addressed by several analytical techniques.

  • Gas Chromatography stands out as the method of choice for high-throughput, routine quality control, offering a superb combination of speed, resolution, and sensitivity when the correct polar column is employed.

  • High-Performance Liquid Chromatography , particularly in HILIC mode, provides a versatile and powerful alternative, especially for complex matrices or when GC is not available.

  • ¹H NMR Spectroscopy remains the undisputed gold standard for unambiguous structural confirmation and accurate molar ratio determination. Its non-destructive nature and the ability to provide direct quantification without isomeric standards make it invaluable for primary analysis, reference material characterization, and resolving disputes from chromatographic methods.

As a Senior Application Scientist, my recommendation is to use GC for routine analysis due to its efficiency, but to have a validated NMR method as the primary reference standard to ensure absolute accuracy and to validate the chromatographic results. This orthogonal approach provides the highest level of confidence in your data, ensuring the quality and consistency of your final product.

References

  • Zagrobelny, J., & Matuszewski, B. K. (1997). Column switching achiral/chiral separation of the stereoisomers of 2-(S)-[3,5-bis (trifluoromethyl)benzyl-oxy]4-[(3-(5-oxo-1-H,4H-1,2,4- triazolo)methyl]-3-(S)-phenylmorpholine in plasma. Enantiomer, 2(1), 37–43. [Link]
  • Chen, D., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. [Link]
  • Agilent Technologies. (n.d.). Ultra-trace level analysis of morpholine, cyclohexylamine, and diethylaminoethanol in steam condensate by gas chromatography.
  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Resource Article. [Link]
  • Chen, C. Y., et al. (2016). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. ACS Omega. [Link]
  • Tantillo, D. J., et al. (2014). NMR Deconvolution: Quantitative Profiling of Isomeric Mixtures.
  • gsrs. (n.d.). This compound, TRANS-.
  • Musshoff, F., et al. (2010). Preliminary Gas Chromatography with Mass Spectrometry Determination of 3,5-dimethoxyphenol in Biological Specimens as Evidence of Taxus Poisoning. Journal of Analytical Toxicology. [Link]
  • North Florida Operations Group of Measurement. (n.d.). Three Columns Gas Chromatograph Analysis Using Correlation between Component's Molecular Weight and Its Response Factor. Technical Paper. [Link]
  • Harada, N. (2019).
  • Institute for Matter and Systems. (n.d.). Molecular and Organic Analysis Techniques. University of Louisville. [Link]
  • d'hooghe, M., et al. (2007).
  • Armstrong, D. W., et al. (2015). Cellulose tris-(3,5-dimethylphenylcarbamate)-based chiral stationary phase for the enantioseparation of drugs in supercritical fluid chromatography: comparison with HPLC. Journal of Pharmaceutical and Biomedical Analysis. [Link]
  • Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Technical Note. [Link]
  • Puskás, I., et al. (2020). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. Molecules. [Link]
  • Wainwright, D. (n.d.). The following five isomers, P, Q, R, S and T, were investigated using test-tube reactions and also.
  • SIELC Technologies. (n.d.). Separation of 3,5-Dimethylphenol on Newcrom R1 HPLC column.
  • Shantz, D., et al. (2025). Quantifying how the cis/trans ratio of N,N- dimethyl-3,5-dimethylpiperidinium hydroxide impacts the growth. RSC Advances. [Link]
  • Advanced Spectroscopy in Chemistry. (n.d.). Dynamic resolution of α-substituted dihydrocinnamic aldehydes. A new asymmetric synthesis of. AMS Tesi. [Link]
  • Lijinsky, W., & Taylor, H. W. (1978). Carcinogenesis by isomers of N-nitroso-3,5-dimethylpiperidine.
  • Shantz, D., et al. (2025). Quantifying how the cis/ trans ratio of N, N-dimethyl-3,5-dimethylpiperidinium hydroxide impacts the growth kinetics, composition and local structure of SSZ-39. RSC Advances. [Link]

Sources

A Comparative Stability Analysis: 3,5-Dimethylmorpholine Hydrochloride vs. Free Base

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

In the development of active pharmaceutical ingredients (APIs), the selection of the appropriate salt form is a critical decision that profoundly influences the stability, solubility, and overall performance of the final drug product. This guide provides an in-depth comparison of the stability of 3,5-Dimethylmorpholine hydrochloride and its corresponding free base form. By synthesizing theoretical principles with practical experimental protocols, this document serves as a comprehensive resource for scientists navigating the complexities of salt selection.

Theoretical Stability: The Rationale for Salt Formation

From a chemical standpoint, amine hydrochloride salts are generally more stable than their free base counterparts.[1][2] The primary reason lies in the protonation of the amine's nitrogen atom. In the free base form, the nitrogen's lone pair of electrons is susceptible to oxidation, which can lead to degradation and the formation of impurities.[3] By forming a hydrochloride salt, this lone pair is engaged in a bond with a proton from hydrochloric acid, rendering the molecule less prone to oxidative degradation.[3] This salt formation also typically results in a more crystalline, less volatile solid with a higher melting point, contributing to enhanced thermal stability.[1]

Physicochemical Properties: A Side-by-Side Comparison

A foundational step in stability assessment is the characterization of fundamental physicochemical properties. The table below summarizes key properties for both forms of this compound.

PropertyThis compound (Free Base)This compound Hydrochloride
Molecular Formula C₆H₁₃NO[4]C₆H₁₄ClNO[5]
Molecular Weight 115.17 g/mol [4]151.63 g/mol [5]
Appearance Liquid[6]Solid (Expected)
CAS Number 123-57-9[6]256518-81-7[5]

Note: Specific experimental data like melting point and solubility for the hydrochloride salt can vary and should be determined empirically.

Experimental Design for Comprehensive Stability Assessment

To empirically validate theoretical stability, a rigorous experimental plan is essential. The following protocols are designed to provide a multi-faceted evaluation of the stability of this compound hydrochloride and its free base.

The overall experimental workflow is depicted below. This systematic approach ensures that all critical stability-indicating parameters are evaluated.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3,5-Dimethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our work with novel compounds like 3,5-Dimethylmorpholine is foundational to discovery. However, our responsibility extends beyond the benchtop; it encompasses the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This guide provides an in-depth, procedural framework for managing this compound waste, ensuring the safety of personnel and the protection of our environment. The protocols outlined here are designed to be self-validating, grounding every step in established safety principles and regulatory standards.

Hazard Profile & Immediate Safety Precautions

Understanding the inherent risks of a chemical is the first step in handling its waste. This compound is not benign; it is a hazardous substance requiring meticulous handling. Its primary dangers are summarized below.

Table 1: GHS Hazard Classification for this compound

Hazard Class GHS Code Description Source(s)
Flammable Liquid H226 Flammable liquid and vapor. [1]
Acute Toxicity (Oral) H302 Harmful if swallowed. [1][2]
Skin Corrosion/Irritation H315 Causes skin irritation. [1][2]
Serious Eye Damage H318 Causes serious eye damage. [1]
Respiratory Irritation H335 May cause respiratory irritation. [1][2]

| Water Hazard | WGK 3 | Severely hazardous to water. | |

The causality behind these classifications dictates the necessary personal protective equipment (PPE). Failure to use appropriate PPE can lead to immediate and long-term health consequences.

Table 2: Required Personal Protective Equipment (PPE)

PPE Type Specification Rationale and Causality Source(s)
Eye/Face Protection Chemical safety goggles and face shield The H318 classification indicates a risk of serious, potentially irreversible eye damage upon contact. A face shield provides an additional layer of protection against splashes. [2][3]
Hand Protection Nitrile or other chemically resistant gloves To prevent skin irritation (H315), gloves must be worn. Always inspect gloves for integrity before use and use proper removal techniques to avoid contaminating your skin. [2][4]
Body Protection Flame-retardant lab coat and closed-toe shoes Protects skin from accidental contact and provides a barrier against a flammable liquid. [2][3]

| Respiratory Protection | Use in a certified chemical fume hood | To mitigate the risk of respiratory tract irritation (H335), all handling of open containers must be performed in a well-ventilated area, preferably a fume hood. |[2][4] |

Waste Characterization, Segregation, and Storage

Proper disposal begins with correct waste identification and segregation at the point of generation.

Waste Characterization: Any this compound, whether it is surplus, non-recyclable, or part of a reaction mixture, must be treated as hazardous waste .[5][6] This classification is non-negotiable due to its flammability, corrosivity, and toxicity. Under no circumstances should this chemical be disposed of down the drain, as it can cause significant environmental harm and potentially explosive conditions in sewer systems.[2][3][6]

Segregation and Chemical Incompatibility: The most critical step in waste management is preventing dangerous reactions. This compound, as an amine-based compound, is incompatible with several chemical classes. Mixing these can result in violent reactions, heat generation, or the release of toxic gases.

Table 3: Chemical Incompatibility for this compound Waste

Incompatible Class Examples Reason for Incompatibility Source(s)
Strong Acids Hydrochloric acid, Sulfuric acid, Nitric acid Violent exothermic neutralization reaction. [7]

| Strong Oxidizing Agents | Peroxides, Nitrates, Perchlorates, Chromic acid | Can create fire and explosion hazards. |[6] |

Therefore, this compound waste must be collected in a dedicated, separate container from other waste streams, especially acidic or oxidizing ones.

Step-by-Step Disposal Protocol

This protocol provides a direct, operational workflow for the compliant disposal of this compound waste.

Experimental Protocol: Waste Collection and Containerization

  • Select an Appropriate Waste Container: Choose a container made of chemically resistant material (e.g., high-density polyethylene) with a secure, vapor-tight lid. The container must be in good condition, free of leaks or residues from previous contents.

  • Collect Waste at the Source:

    • Unused/Surplus Chemical: Carefully pour the chemical into the designated hazardous waste container inside a chemical fume hood.

    • Contaminated Materials: Any materials that have come into contact with this compound (e.g., pipette tips, gloves, absorbent pads from a spill) must also be placed in the designated solid hazardous waste container.

  • Label the Container Correctly: The moment the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "Hazardous Waste"

    • Full Chemical Name: "this compound"

    • CAS Number: "123-57-9"

    • Relevant Hazard Pictograms (Flammable, Corrosive, Health Hazard)

    • Accumulation Start Date

  • Store the Container Safely:

    • Keep the waste container tightly sealed when not in use.[3]

    • Store the container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.

    • The storage area must be away from heat, open flames, and sources of ignition.[6][7]

    • Ensure the container is stored in secondary containment to control any potential leaks.

  • Arrange for Professional Disposal:

    • The final step is to contact your institution's Environmental Health & Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup.[2][3]

    • Causality: Professional disposal is mandatory because this compound requires specialized treatment. The most common and effective method is high-temperature incineration.[8] As a nitrogen-containing organic compound, its combustion can produce harmful nitrogen oxides (NOx).[9][10] Licensed facilities operate incinerators with advanced flue-gas treatment systems (e.g., scrubbers) to neutralize these pollutants, ensuring compliance with environmental regulations.[11][12]

Emergency Procedures: Spills and Exposures

In the event of an accident, a swift and correct response is critical.

  • Spill Response:

    • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or ventilation is poor.

    • Remove Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.[3][13]

    • Ventilate: Increase ventilation to the area.

    • Contain and Absorb: Wearing full PPE, contain the spill with an inert absorbent material like vermiculite, sand, or diatomaceous earth.[3][6] Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Collect Waste: Using non-sparking tools, carefully scoop the absorbent material into a designated hazardous waste container.[6][7]

    • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Personnel Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3]

    • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention.[2]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[2][3]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][3]

The Disposal Logic: A Visual Workflow

To ensure a consistent and logical approach to waste handling, the following workflow diagram illustrates the decision-making process from generation to final disposal.

G start Start: Identify This compound Waste characterize Characterize Waste Stream start->characterize pure_waste Pure or Surplus Chemical characterize->pure_waste  Pure contaminated_waste Contaminated Labware (Gloves, Tips, Absorbents) characterize->contaminated_waste Contaminated   collect Collect in Designated, Labeled Hazardous Waste Container pure_waste->collect contaminated_waste->collect check_compat Ensure Segregation from Incompatible Wastes (Acids, Oxidizers) collect->check_compat store Store Securely in Satellite Accumulation Area check_compat->store Segregated contact_ehs Schedule Pickup with Licensed Disposal Service (EHS) store->contact_ehs disposal Final Disposal via High-Temperature Incineration by Professionals contact_ehs->disposal

Caption: Workflow for the proper disposal of this compound waste.

Adherence to this structured disposal process is paramount for maintaining a safe laboratory environment and ensuring regulatory compliance. By treating chemical disposal with the same rigor as our experimental work, we uphold our commitment to scientific integrity and corporate responsibility.

References

  • Angene Chemical. (2025). Safety Data Sheet: (3R,5S)-rel-3,5-Dimethylmorpholine hydrochloride.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
  • National Research Council. (1999). Incineration Processes and Environmental Releases. In Waste Incineration and Public Health. National Academies Press.
  • Coggon, M. M., et al. (2016). Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition dependence and the variability of commonly used nitrile tracers. Geophysical Research Letters, 43(18).
  • Coggon, M. M., et al. (2016). Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition dependence and the variability of commonly used nitrile tracers. SciSpace.
  • McClelland Engineers. (n.d.). High-Nitrogen content Organic Waste Incinerator.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Morpholine.
  • North Metal and Chemical Company. (n.d.). Safety Data Sheet: Morpholine.
  • U.S. Environmental Protection Agency. (1985). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • Li, C., et al. (2022). A Review of Synergistic Catalytic Removal of Nitrogen Oxides and Chlorobenzene from Waste Incinerators. MDPI.

Sources

A Researcher's Guide to the Safe Handling of 3,5-Dimethylmorpholine: Personal Protective Equipment and Disposal Protocols

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety is paramount. This guide provides essential, field-tested protocols for the safe handling and disposal of 3,5-Dimethylmorpholine, ensuring the well-being of researchers and the integrity of our work. Beyond mere compliance, these procedures are designed to foster a culture of proactive safety, grounded in a deep understanding of the chemical's properties and potential hazards.

Scientific Integrity & Logic: The protocols outlined below are based on a synthesis of regulatory guidelines, safety data sheets (SDS), and best practices in chemical hygiene. The core principle is a multi-layered approach to risk mitigation, where personal protective equipment (PPE) serves as the final, critical barrier against exposure.

Understanding the Risks: Hazard Profile of this compound

This compound is a versatile compound with numerous applications in research and development. However, it is imperative to recognize its potential hazards to ensure safe handling. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear summary of these risks.

Table 1: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Flammable Liquids3H226: Flammable liquid and vapor[1]
Acute Toxicity, Oral4H302: Harmful if swallowed[1][2]
Skin Corrosion/Irritation2H315: Causes skin irritation[1][2][3]
Serious Eye Damage/Irritation1/2AH318/H319: Causes serious eye damage/irritation[1][2][3]
Specific Target Organ Toxicity, Single Exposure3H335: May cause respiratory irritation[1][2][3]

Core Directive: A Multi-Layered Approach to Personal Protection

The selection of appropriate PPE is not a one-size-fits-all approach. It must be tailored to the specific task and the associated risk of exposure. The following workflow provides a logical framework for determining the necessary level of protection.

PPE_Workflow PPE Selection Workflow for this compound cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_verification Verification & Action start Start: Task Involving This compound risk_assessment Assess Risk of Exposure (Splash, Aerosol, Dust) start->risk_assessment ppe_level_1 Low Risk (e.g., handling sealed containers) - Safety glasses - Lab coat - Nitrile gloves risk_assessment->ppe_level_1 Low ppe_level_2 Moderate Risk (e.g., weighing, solution prep) - Chemical splash goggles - Chemical-resistant lab coat - Nitrile gloves (double-gloved) - Work in a fume hood risk_assessment->ppe_level_2 Moderate ppe_level_3 High Risk (e.g., large spills, heating) - Face shield and goggles - Chemical-resistant apron over lab coat - Nitrile gloves (double-gloved) - Respiratory protection (as needed) risk_assessment->ppe_level_3 High verification Verify Proper Fit and Function of PPE ppe_level_1->verification ppe_level_2->verification ppe_level_3->verification proceed Proceed with Task verification->proceed

Caption: PPE Selection Workflow for this compound

Experimental Protocols: Step-by-Step Guidance for Safe Handling

The following protocols provide detailed methodologies for common laboratory tasks involving this compound.

Preparation and Weighing
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[4][5] Ensure the fume hood sash is at the appropriate height.

  • Personal Protective Equipment:

    • Eye and Face Protection: Wear chemical splash goggles that meet ANSI Z87.1 standards.[6] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[2][7]

    • Hand Protection: Wear nitrile gloves. For extended handling or when there is a risk of immersion, consider double-gloving.[7] If contact occurs, remove gloves immediately, wash hands thoroughly, and don a new pair.

    • Body Protection: A chemical-resistant lab coat is mandatory.[3][8] For larger quantities, a chemical-resistant apron over the lab coat is recommended.

  • Procedure:

    • Designate a specific area within the fume hood for handling.

    • Use a non-sparking spatula and weighing vessel.

    • Keep the container of this compound closed when not in use.

    • Clean any spills immediately with an inert absorbent material.

Solution Preparation
  • Engineering Controls: All solution preparations must be conducted in a chemical fume hood.

  • Personal Protective Equipment: Follow the same PPE requirements as for preparation and weighing.

  • Procedure:

    • Add this compound slowly to the solvent to avoid splashing.

    • If the process generates vapors, ensure the fume hood is functioning optimally.

    • Cap the solution container immediately after preparation.

    • Label the container clearly with the contents and any associated hazards.

Operational and Disposal Plans: A Framework for Safety

A comprehensive safety plan extends beyond the immediate handling of a chemical to include procedures for accidental exposure and proper disposal.

Emergency Procedures: In Case of Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][4][8] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4][8] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[3][4][8] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[3][8] Rinse the mouth with water and seek immediate medical attention.

Spill Management
  • Evacuate: Alert others in the vicinity and evacuate the immediate area if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, use an inert absorbent material such as sand or vermiculite to contain the spill.[5][6]

  • Collect: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Disposal Plan

The disposal of this compound and any associated contaminated materials must be handled with care to prevent environmental contamination.

  • Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

  • Professional Disposal: Arrange for the disposal of chemical waste through a licensed professional waste disposal service. Do not dispose of this compound down the drain or in regular trash.[3][4]

  • Regulatory Compliance: Adhere to all local, state, and federal regulations for hazardous waste disposal.

By adhering to these protocols, researchers can confidently and safely work with this compound, fostering a secure and productive laboratory environment.

References

  • (3S)-3,5-Dimethylmorpholine - AK Scientific, Inc. Source: AK Scientific, Inc.
  • Safety Data Sheet - Angene Chemical. Source: Angene Chemical
  • This compound | C6H13NO | CID 8862. Source: PubChem
  • SAFETY DATA SHEET - Fisher Scientific. Source: Fisher Scientific
  • 3,5-Dimethyl-morpholine AldrichCPR - Sigma-Aldrich. Source: Sigma-Aldrich
  • Material Safety Data Sheet - Cole-Parmer. Source: Cole-Parmer
  • Safety D
  • SAFETY DATA SHEET - Sigma-Aldrich. Source: Sigma-Aldrich
  • Hazardous substance assessment – Morpholine. Source: Canada.ca
  • 123-57-9 | this compound - AiFChem. Source: AiFChem
  • AK Scientific, Inc. Source: AK Scientific, Inc.
  • SAFETY DATA SHEET - Sigma-Aldrich. Source: Sigma-Aldrich
  • cis-2,6-Dimethylmorpholine-3,3,5,5-d4 - Safety D
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Source: Centers for Disease Control and Prevention

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.